molecular formula ClH2O- B8506054 Chloride;hydrate CAS No. 25723-82-4

Chloride;hydrate

Cat. No.: B8506054
CAS No.: 25723-82-4
M. Wt: 53.47 g/mol
InChI Key: DKAGJZJALZXOOV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloride;hydrate is a useful research compound. Its molecular formula is ClH2O- and its molecular weight is 53.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

25723-82-4

Molecular Formula

ClH2O-

Molecular Weight

53.47 g/mol

IUPAC Name

chloride;hydrate

InChI

InChI=1S/ClH.H2O/h1H;1H2/p-1

InChI Key

DKAGJZJALZXOOV-UHFFFAOYSA-M

Canonical SMILES

O.[Cl-]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Chloride Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and fundamental properties of novel chloride hydrates. As the understanding of hydrated crystalline forms is paramount in fields ranging from materials science to pharmaceutical development, this document details the experimental protocols and quantitative data for three distinct and recently explored classes of chloride hydrates: high-pressure potassium chloride monohydrate, zinc chloride trihydrate as an ionic liquid, and discrete, organically-encapsulated chloride monohydrate clusters.

Introduction to Novel Chloride Hydrates

Chloride hydrates, crystalline solids containing chloride anions and water molecules of hydration, are a fundamental class of compounds with diverse applications. While many simple metal chloride hydrates are well-established, recent research has unveiled novel structures with unique properties, accessible under non-standard conditions or through stabilization within complex molecular frameworks. The arrangement of water molecules and their hydrogen-bonding networks within these crystals can significantly influence their physical and chemical characteristics, including stability, solubility, and spectroscopic signatures. Understanding the synthesis and characterization of these new chloride hydrates is crucial for advancements in areas such as high-pressure chemistry, the development of novel ionic liquids, and the study of ion solvation at the molecular level. This guide focuses on three such innovative examples, providing the necessary technical details for their replication and further investigation.

Featured Novel Chloride Hydrates: A Comparative Overview

This section details the synthesis and key characteristics of three distinct types of novel chloride hydrates. The quantitative data for these compounds are summarized in the tables below for ease of comparison.

High-Pressure Potassium Chloride Monohydrate (KCl·H₂O)

Under ambient conditions, potassium chloride (KCl) is anhydrous. However, recent high-pressure studies have revealed the existence of a stable monohydrate, KCl·H₂O. This novel phase is formed by the intercalation of water molecules into the KCl crystal lattice at pressures exceeding 1.6 GPa.[1][2] The formation and stability of this hydrate (B1144303) have significant implications for understanding the geochemistry of icy planetary bodies where high-pressure and saline conditions coexist.

Zinc Chloride Trihydrate ([Zn(OH₂)₆][ZnCl₄]): A Unique Ionic Liquid

Zinc chloride trihydrate is a congruently melting compound that exists as an ionic liquid at room temperature.[3][4] Its structure is unique, consisting of discrete hexaaquazinc(II) cations, [Zn(OH₂)₆]²⁺, and tetrachlorozincate(II) anions, [ZnCl₄]²⁻.[3][4] This arrangement of complex ions, where both the cation and anion are zinc-based, imparts unusual solvent properties, making it a subject of interest for applications in cellulose (B213188) processing and as a non-polar, hydrogen-bonding solvent.

Discrete Chloride Monohydrate Clusters

In a departure from extended crystal lattices, recent research has demonstrated the possibility of stabilizing discrete, oligomeric, and polymeric clusters of chloride monohydrate.[5][6] This is achieved by using bulky organic cations, such as tris(amino)cyclopropenium ions, which create an encapsulated environment that protects the hydrated chloride clusters from further interaction.[5][7] These structures provide a unique opportunity to study the fundamental interactions of water and chloride ions at a molecular level, bridging the gap between gas-phase clusters and bulk solutions.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the three featured novel chloride hydrates.

Table 1: Crystallographic Data of Novel Chloride Hydrates

PropertyHigh-Pressure KCl·H₂OZinc Chloride Trihydrate ([Zn(OH₂)₆][ZnCl₄])Discrete Chloride Tetrahydrate ([Cl₄(H₂O)₄]⁴⁻) Cluster
Chemical Formula KCl·H₂O[Zn(OH₂)₆][ZnCl₄][C₃(N(CH₂CF₃)₂)(NEt₂)(NPr₂)]₄[Cl₄(H₂O)₄]
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/nP2₁/cP1
a (Å) 5.687(7) at 2.23 GPa9.31314.123(3)
b (Å) 6.3969(3) at 2.23 GPa7.25015.432(3)
c (Å) 8.447(3) at 2.23 GPa8.97018.234(4)
α (°) 909080.01(3)
β (°) 107.08(8) at 2.23 GPa114.9288.89(3)
γ (°) 909075.34(3)
Reference [1][2][4][5]

Table 2: Spectroscopic and Thermal Data of Novel Chloride Hydrates

PropertyHigh-Pressure KCl·H₂OZinc Chloride Trihydrate ([Zn(OH₂)₆][ZnCl₄])Discrete Chloride Tetrahydrate ([Cl₄(H₂O)₄]⁴⁻) Cluster
Raman (cm⁻¹) ~3410-3424 (O-H stretching modes of water in the hydrate structure at high pressure)[1]Not specified for the trihydrate, but characteristic peaks for [ZnCl₄]²⁻ are expected.Not reported.
Infrared (cm⁻¹) Not reported.O-H stretching bands show significant weakening of the O-H bonds due to coordination.[8]Distinctive bands in the ν(OH) region are useful for identification.[6]
Thermal Stability Stable between 1.6 and 2.4 GPa and 298–359 K.[2]Melting point of 6.5 °C.[9] Thermal decomposition of related zinc chloride hydrates is complex, often yielding ZnO and HCl.[10][11]The stability is dependent on the encapsulating cation. Thermal data not extensively reported.
Reference [1][2][8][9][10][11][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of the featured novel chloride hydrates.

Synthesis of High-Pressure Potassium Chloride Monohydrate (KCl·H₂O)

Materials:

  • Potassium chloride (reagent grade)

  • Deionized water

  • Diamond anvil cell (DAC)

  • Gasket (e.g., stainless steel)

  • Ruby spheres (for pressure calibration)

Protocol:

  • Prepare a saturated aqueous solution of KCl.

  • Load the saturated KCl solution into the sample chamber of the diamond anvil cell. A small seed crystal of anhydrous KCl can also be added.

  • Place a few ruby spheres in the sample chamber for in-situ pressure measurement via ruby fluorescence.

  • Seal the DAC by assembling the gasket and anvils.

  • Gradually increase the pressure within the DAC while monitoring the sample visually and with Raman spectroscopy.

  • The formation of KCl·H₂O single crystals can be observed at pressures above 1.6 GPa.[2] The crystals can be grown by maintaining the pressure and temperature within the stability range (1.6-2.4 GPa, 298-359 K).[2]

Characterization by Single-Crystal X-ray Diffraction (SC-XRD) at High Pressure

Instrumentation:

  • Diamond anvil cell with mounted single crystal of KCl·H₂O

  • Synchrotron X-ray source

  • Diffractometer equipped for high-pressure experiments

Protocol:

  • Mount the DAC containing the single crystal onto the goniometer of the diffractometer.

  • Center the crystal in the X-ray beam.

  • Collect diffraction data at the desired pressure and temperature. The pressure should be measured before and after data collection using the ruby fluorescence method.

  • Process the diffraction data, including integration of reflection intensities and absorption corrections for the diamond anvils.

  • Solve the crystal structure using standard crystallographic software.

  • Refine the structural model to obtain accurate atomic coordinates and lattice parameters.[1]

Synthesis of Discrete Chloride Monohydrate Clusters

Materials:

  • A suitable cyclopropenium chloride salt (e.g., [C₃(N(CH₂CF₃)₂)(NEt₂)(NPr₂)]Cl)

  • A solvent system that allows for slow crystallization (e.g., diffusion of a non-polar solvent into a solution of the salt in a more polar solvent)

  • Deionized water (present as an impurity or intentionally added in small amounts)

Protocol:

  • Synthesize the desired bulky organic cation chloride salt. The synthesis of cyclopropenium salts often involves the reaction of a substituted cyclopropene (B1174273) with a chloride source or through multi-step organic synthesis routes.[12][13]

  • Dissolve the cyclopropenium chloride salt in a suitable solvent.

  • Induce crystallization by slow evaporation of the solvent or by vapor diffusion of an anti-solvent. The presence of trace amounts of water is crucial for the formation of the hydrated chloride clusters.

  • Harvest the resulting single crystals for analysis.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes in the study of novel chloride hydrates.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Precursor Materials (e.g., KCl, H₂O, Organic Cation) synthesis Synthesis/Crystallization (e.g., High Pressure, Slow Evaporation) start->synthesis crystal Formation of Novel Chloride Hydrate Crystal synthesis->crystal xrd Single-Crystal X-ray Diffraction (SC-XRD) crystal->xrd raman Raman Spectroscopy crystal->raman ir Infrared (IR) Spectroscopy crystal->ir tga Thermal Analysis (TGA/DSC) crystal->tga structure Crystal Structure Determination xrd->structure spectra Spectroscopic Analysis raman->spectra ir->spectra thermal Thermal Stability Profile tga->thermal properties Elucidation of Physicochemical Properties structure->properties spectra->properties thermal->properties

Caption: Experimental workflow for the synthesis and characterization of novel chloride hydrates.

characterization_logic start Synthesized Crystal of Unknown Hydrate is_single_crystal Is a single crystal suitable for XRD obtained? start->is_single_crystal sc_xrd Perform Single-Crystal X-ray Diffraction is_single_crystal->sc_xrd Yes powder_xrd Perform Powder X-ray Diffraction is_single_crystal->powder_xrd No structure_determination Determine Crystal Structure (Lattice Parameters, Space Group) sc_xrd->structure_determination powder_xrd->structure_determination spectroscopy Spectroscopic Analysis (Raman, IR) structure_determination->spectroscopy thermal_analysis Thermal Analysis (TGA, DSC) spectroscopy->thermal_analysis final_characterization Complete Physicochemical Characterization thermal_analysis->final_characterization

Caption: Logical decision process for the characterization of a newly synthesized chloride hydrate.

Conclusion

The study of novel chloride hydrates continues to be a vibrant area of research, pushing the boundaries of our understanding of crystal engineering, high-pressure chemistry, and ion solvation. The examples of high-pressure KCl·H₂O, the ionic liquid [Zn(OH₂)₆][ZnCl₄], and discrete chloride monohydrate clusters highlight the diverse strategies for synthesizing and stabilizing new hydrated forms. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and the discovery of new materials with unique and potentially transformative properties. The continued investigation into these and other novel chloride hydrates will undoubtedly contribute to advancements across a wide spectrum of scientific and industrial disciplines.

References

A Technical Guide to the Thermal Stability of Hydrated Transition Metal Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of common hydrated transition metal chlorides, focusing on cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), nickel(II) chloride hexahydrate (NiCl₂·6H₂O), copper(II) chloride dihydrate (CuCl₂·2H₂O), and iron(III) chloride hexahydrate (FeCl₃·6H₂O). Understanding the thermal decomposition of these compounds is critical in various scientific and industrial applications, including catalyst preparation, synthesis of advanced materials, and pharmaceutical development.

Thermal Decomposition Data

The thermal decomposition of hydrated transition metal chlorides is a multi-stage process involving dehydration followed by the decomposition of the anhydrous salt. The precise temperatures and intermediates can vary depending on experimental conditions such as heating rate and atmosphere. The data presented below is a summary of findings from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.

Table 1: Thermal Decomposition of Hydrated Cobalt(II) Chloride (CoCl₂·6H₂O)
Decomposition StepTemperature Range (°C)Mass Loss (%)Water Molecules LostIntermediate/Final Product
150 - 100~152CoCl₂·4H₂O
2100 - 150~152CoCl₂·2H₂O
3150 - 200~7.51CoCl₂·H₂O
4200 - 400~7.51Anhydrous CoCl₂
5> 400Variable-Decomposition to cobalt oxides
Table 2: Thermal Decomposition of Hydrated Nickel(II) Chloride (NiCl₂·6H₂O)
Decomposition StepTemperature Range (°C)Mass Loss (%)Water Molecules LostIntermediate/Final Product
180 - 160~234NiCl₂·2H₂O
2210 - 300~11.52Anhydrous NiCl₂
3> 740Variable-Decomposition to NiO[1]

Note: The decomposition of anhydrous NiCl₂ can be complex, potentially involving the formation of oxychlorides or hydroxychlorides as intermediates.[2][3]

Table 3: Thermal Decomposition of Hydrated Copper(II) Chloride (CuCl₂·2H₂O)
Decomposition StepTemperature Range (°C)Mass Loss (%)Water Molecules LostIntermediate/Final Product
1120 - 200~212Anhydrous CuCl₂
2> 450Variable-Decomposition to CuCl and subsequently CuO[4]
Table 4: Thermal Decomposition of Hydrated Iron(III) Chloride (FeCl₃·6H₂O)
Decomposition StepTemperature Range (°C)Mass Loss (%)Water Molecules Lost & Other VolatilesIntermediate/Final Product
135 - 100VariableMelting and initial water lossMolten hydrate
2100 - 250VariableH₂O, HClFeOCl, β-FeOOH[2][5]
3250 - 400VariableH₂O, HClFe₂O₃ (with some residual Cl and OH)[5][6]
4> 400Variable-Fe₂O₃ (Hematite)[6][7]

Note: The thermal decomposition of FeCl₃·6H₂O is particularly complex, involving simultaneous dehydration and hydrolysis, leading to the evolution of both water and hydrogen chloride gas.[5]

Experimental Protocols

The following are generalized experimental protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on hydrated transition metal chlorides. These should be adapted based on the specific instrument and research questions.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of a sample as a function of temperature, providing quantitative information about the dehydration and decomposition processes.

Instrumentation: A thermogravravimetric analyzer equipped with a sensitive microbalance, a furnace with programmable temperature control, and a system for controlling the atmosphere.

Methodology:

  • Sample Preparation: A small, representative sample of the hydrated salt (typically 5-15 mg) is accurately weighed into a tared TGA crucible (e.g., alumina, platinum).

  • Instrument Setup:

    • Place the sample crucible in the TGA instrument.

    • Select the desired atmosphere (e.g., inert: nitrogen, argon; or reactive: air, oxygen) and set the purge gas flow rate (typically 20-100 mL/min).

    • Program the temperature profile. A common method is a linear heating ramp (e.g., 5, 10, or 20 °C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).[1][6]

  • Data Acquisition: Initiate the TGA run. The instrument will record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass loss versus temperature to obtain the TGA curve.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum mass loss rate for each decomposition step.

    • Calculate the percentage mass loss for each step and correlate it with the stoichiometry of the dehydration and decomposition reactions.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, providing information on endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, some decompositions) processes.

Instrumentation: A differential scanning calorimeter with a furnace, sample and reference holders, and sensors to detect temperature differences.

Methodology:

  • Sample Preparation: A small amount of the hydrated salt (typically 2-10 mg) is weighed into a DSC pan (e.g., aluminum, copper). The pan is then hermetically sealed or left with a pinhole, depending on whether the release of volatiles needs to be controlled.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Select the desired atmosphere and purge gas flow rate.

    • Program the same temperature profile as used in the corresponding TGA experiment for direct comparison.

  • Data Acquisition: Start the DSC measurement. The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis:

    • Plot the heat flow versus temperature. Endothermic events are typically shown as peaks pointing down, while exothermic events point up.

    • The onset temperature of a peak can be used to determine the temperature at which a thermal event begins.

    • The area under a peak is proportional to the enthalpy change (ΔH) of the transition.

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathways of the selected hydrated transition metal chlorides.

Cobalt(II) Chloride Hexahydrate Decomposition

G CoCl2_6H2O CoCl₂·6H₂O (Pink Solid) CoCl2_4H2O CoCl₂·4H₂O CoCl2_6H2O->CoCl2_4H2O ~50-100°C -2H₂O CoCl2_2H2O CoCl₂·2H₂O (Purple Solid) CoCl2_4H2O->CoCl2_2H2O ~100-150°C -2H₂O CoCl2_H2O CoCl₂·H₂O CoCl2_2H2O->CoCl2_H2O ~150-200°C -H₂O CoCl2 Anhydrous CoCl₂ (Blue Solid) CoCl2_H2O->CoCl2 ~200-400°C -H₂O CoO Cobalt Oxides CoCl2->CoO >400°C Decomposition

Caption: Thermal decomposition pathway of CoCl₂·6H₂O.

Nickel(II) Chloride Hexahydrate Decomposition

G NiCl2_6H2O NiCl₂·6H₂O (Green Solid) NiCl2_2H2O NiCl₂·2H₂O NiCl2_6H2O->NiCl2_2H2O ~80-160°C -4H₂O NiCl2 Anhydrous NiCl₂ (Yellow Solid) NiCl2_2H2O->NiCl2 ~210-300°C -2H₂O NiO NiO NiCl2->NiO >740°C Decomposition

Caption: Thermal decomposition pathway of NiCl₂·6H₂O.

Copper(II) Chloride Dihydrate Decomposition

G CuCl2_2H2O CuCl₂·2H₂O (Blue-Green Solid) CuCl2 Anhydrous CuCl₂ (Brown Solid) CuCl2_2H2O->CuCl2 ~120-200°C -2H₂O CuCl CuCl CuCl2->CuCl >450°C -Cl₂ CuO CuO CuCl->CuO Further heating in air

Caption: Thermal decomposition pathway of CuCl₂·2H₂O.

Iron(III) Chloride Hexahydrate Decomposition

G FeCl3_6H2O FeCl₃·6H₂O (Yellow-Brown Solid) Molten Molten Hydrate FeCl3_6H2O->Molten ~35-100°C Melting Intermediates FeOCl, β-FeOOH Molten->Intermediates ~100-250°C -H₂O, -HCl Fe2O3_impure Impure Fe₂O₃ Intermediates->Fe2O3_impure ~250-400°C -H₂O, -HCl Fe2O3 Fe₂O₃ (Hematite) Fe2O3_impure->Fe2O3 >400°C

References

An In-depth Technical Guide to the Hygroscopic Properties of Inorganic Chloride Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of common inorganic chloride hydrates. Understanding these properties is critical in various scientific and industrial applications, including pharmaceutical formulation, where excipient stability and drug substance performance can be significantly impacted by moisture uptake. This document outlines quantitative data on deliquescence and water absorption, details key experimental protocols for hygroscopicity determination, and provides visual representations of fundamental concepts and workflows.

Introduction to Hygroscopicity and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This process can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). Inorganic chloride hydrates are a class of compounds well-known for their hygroscopic nature.

A critical phenomenon related to hygroscopicity is deliquescence . This is a process where a substance absorbs a sufficient amount of atmospheric moisture to dissolve and form a liquid solution.[1] Deliquescence occurs at a specific relative humidity for a given temperature, known as the Deliquescence Relative Humidity (DRH). Below the DRH, the crystalline salt is stable; at or above the DRH, the salt will begin to dissolve.[2] This phase transition is of paramount importance in the handling, storage, and formulation of sensitive materials.

Quantitative Hygroscopic Data of Inorganic Chloride Hydrates

The following tables summarize the deliquescence relative humidity (DRH) and water absorption capacity of several common inorganic chloride hydrates. This data is essential for comparing the hygroscopic nature of these salts and selecting appropriate candidates for various applications.

Table 1: Deliquescence Relative Humidity (DRH) of Common Inorganic Chloride Hydrates at or near Room Temperature (~20-25°C)

Inorganic Chloride Hydrate (B1144303)Chemical FormulaDeliquescence Relative Humidity (DRH) (%)
Lithium Chloride HydrateLiCl·H₂O~11.3
Calcium Chloride DihydrateCaCl₂·2H₂O~15.8
Magnesium Chloride HexahydrateMgCl₂·6H₂O~33.0
Calcium Chloride HexahydrateCaCl₂·6H₂O~28.5-29
Potassium ChlorideKCl~85
Sodium ChlorideNaCl~75.3

Note: DRH values can be influenced by factors such as temperature, purity, and particle size.[3]

Table 2: Water Absorption Capacity of Anhydrous and Hydrated Inorganic Chlorides

CompoundFormWater Absorption CapacityNotes
Calcium ChlorideAnhydrousCan attract several times its own weight in water.Highly effective desiccant.[4]
Magnesium ChlorideAnhydrousAbsorbs water at a rate perceived to be 2-3 times faster than CaCl₂ initially.Forms a hexahydrate as its highest stable hydrate form.[5]
Lithium ChlorideAnhydrousCan absorb up to 1.26 g of water per gram of salt at 30% RH.Extremely hygroscopic, with a very low DRH.[6]

Experimental Protocols for Determining Hygroscopic Properties

Accurate characterization of the hygroscopic properties of inorganic chloride hydrates relies on standardized experimental methodologies. The two primary techniques employed are Dynamic Vapor Sorption (DVS) and Gravimetric Analysis. A static method for establishing controlled humidity environments is also described.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as a function of time or relative humidity (RH) at a constant temperature. It is a powerful tool for determining moisture sorption and desorption isotherms, which provide information on hygroscopicity, deliquescence, and the formation of hydrates.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is placed into the DVS instrument's microbalance.

  • Drying: The sample is initially dried to a constant weight under a stream of dry nitrogen (0% RH) to establish a baseline.

  • Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate.

  • Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to observe the desorption profile.

  • Data Analysis: The change in mass at each RH step is plotted to generate a sorption-desorption isotherm. The DRH is identified as the RH at which a sharp increase in mass occurs.

Gravimetric Analysis for Determination of Water of Hydration

This classic method determines the number of water molecules in a hydrated salt by measuring the mass loss upon heating.[7][8]

Methodology:

  • Crucible Preparation: A clean crucible is heated to a constant weight to ensure all moisture is removed. This is achieved by repeated heating and cooling in a desiccator until two consecutive weighings are within a specified tolerance (e.g., ±0.002 g).[8]

  • Sample Weighing: A precisely weighed sample of the hydrated salt is placed in the prepared crucible.

  • Heating: The crucible containing the sample is heated to drive off the water of crystallization. The heating temperature should be sufficient to remove the water without decomposing the anhydrous salt.

  • Cooling and Weighing: The crucible is cooled in a desiccator to prevent reabsorption of atmospheric moisture and then weighed.

  • Heating to Constant Mass: The heating, cooling, and weighing steps are repeated until a constant mass is achieved, indicating that all the water of hydration has been removed.

  • Calculation: The mass of water lost is determined by the difference between the initial mass of the hydrated salt and the final mass of the anhydrous salt. This is used to calculate the number of moles of water per mole of the anhydrous salt.

Static Method for Maintaining Constant Relative Humidity

For static hygroscopicity tests, it is essential to maintain a constant relative humidity. ASTM E104 provides a standard practice for this using saturated aqueous solutions.[9][10][11][12]

Methodology:

  • Solution Preparation: A saturated solution of a specific salt is prepared in a sealed container (e.g., a desiccator). The choice of salt determines the equilibrium relative humidity (ERH) in the headspace above the solution.

  • Equilibration: The container is allowed to equilibrate at a constant temperature. The ERH is dependent on the temperature.

  • Sample Exposure: A pre-weighed sample of the inorganic chloride hydrate is placed in the desiccator on a non-contact sample holder.

  • Mass Measurement: The sample is periodically weighed until a constant mass is achieved, indicating it has reached equilibrium with the controlled humidity environment.

Visualizing Hygroscopic Processes and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the hygroscopic properties of inorganic chloride hydrates.

DeliquescenceProcess cluster_solid Solid Phase cluster_liquid Liquid Phase Anhydrous Anhydrous Salt Hydrate Hydrated Salt Anhydrous->Hydrate Hydration Solution Saturated Solution Hydrate->Solution Deliquescence (RH ≥ DRH) Solution->Hydrate Efflorescence (RH < DRH)

Caption: The process of deliquescence and efflorescence.

DVS_Workflow start Start prep Sample Preparation (1-10 mg) start->prep dry Drying at 0% RH to constant weight prep->dry sorption Stepwise Increase of RH (Sorption Isotherm) dry->sorption desorption Stepwise Decrease of RH (Desorption Isotherm) sorption->desorption analysis Data Analysis (Determine DRH, Water Uptake) desorption->analysis end End analysis->end

Caption: A typical experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

GravimetricAnalysis start Start prep_crucible Prepare Crucible (Heat to constant weight) start->prep_crucible weigh_hydrate Weigh Hydrated Salt prep_crucible->weigh_hydrate heat_sample Heat Sample to Drive Off Water weigh_hydrate->heat_sample cool_desiccator Cool in Desiccator heat_sample->cool_desiccator weigh_anhydrous Weigh Anhydrous Salt cool_desiccator->weigh_anhydrous check_constancy Check for Constant Weight weigh_anhydrous->check_constancy check_constancy->heat_sample No calculate Calculate Water of Hydration check_constancy->calculate Yes end End calculate->end

Caption: Workflow for the gravimetric determination of water of hydration.

References

An In-depth Technical Guide on the Formation and Properties of Rare-Earth Chloride Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rare-earth chloride hydrates (RECl₃·nH₂O) are a crucial class of inorganic compounds that serve as vital precursors in a multitude of advanced applications. Their significance spans from the synthesis of pure rare-earth metals and high-performance catalysts to the fabrication of optical and magnetic materials.[1] In the realm of drug development, these compounds and their derivatives are explored for their unique chemical and biological properties. A comprehensive understanding of their formation, crystal structure, and thermal behavior is paramount for their effective utilization and the development of novel applications. This guide provides a detailed technical overview of the formation and properties of selected rare-earth chloride hydrates, with a focus on lanthanum, neodymium, samarium, and ytterbium.

Formation of Rare-Earth Chloride Hydrates

The most common method for the laboratory-scale synthesis of rare-earth chloride hydrates involves the dissolution of the corresponding rare-earth oxide in concentrated hydrochloric acid.[1] The resulting solution is then carefully evaporated to induce crystallization of the hydrated chloride salt.

Experimental Protocol: Synthesis of Rare-Earth Chloride Hydrates from Oxides

This protocol outlines a general procedure for the synthesis of LaCl₃·7H₂O, NdCl₃·6H₂O, SmCl₃·6H₂O, and YbCl₃·6H₂O.

Materials:

  • Rare-earth oxide (La₂O₃, Nd₂O₃, Sm₂O₃, or Yb₂O₃)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Glassy carbon or porcelain crucible

  • Hot plate with magnetic stirring capabilities

  • Drying oven

Procedure:

  • Place a stoichiometric amount of the rare-earth oxide into the crucible.

  • Slowly add an excess of concentrated hydrochloric acid to the crucible while stirring continuously until the oxide is completely dissolved.

  • Gently heat the solution on a hot plate at a temperature not exceeding 80°C to evaporate the excess acid and water.[1]

  • Continue the evaporation process until a crystalline or powdered hydrate (B1144303) is formed.

  • Dry the resulting rare-earth chloride hydrate in an oven at a low temperature (e.g., 40-50°C) to remove any residual surface moisture.

  • The final product should be stored in a desiccator over a suitable drying agent, as these hydrates are hygroscopic.[2]

Crystal Structure and Properties

The crystal structures of rare-earth chloride hydrates vary across the lanthanide series, primarily influenced by the decreasing ionic radius of the rare-earth cation. Lighter rare earths tend to form heptahydrates, while the heavier ones typically form hexahydrates.

Table 1: Crystallographic Data for Selected Rare-Earth Chloride Hydrates

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Lanthanum Chloride HeptahydrateLaCl₃·7H₂OTriclinicP1----[1]
Neodymium Chloride HexahydrateNdCl₃·6H₂OMonoclinicP2/c----[3]
Samarium Chloride HexahydrateSmCl₃·6H₂OMonoclinicP2/c---[4]
Ytterbium Chloride HexahydrateYbCl₃·6H₂OMonoclinicP2/c7.81586.465112.7250131.45[5]

Note: Detailed lattice parameters for LaCl₃·7H₂O and NdCl₃·6H₂O in their hydrated forms are not consistently reported in the search results. The anhydrous forms of LaCl₃, NdCl₃, and SmCl₃ crystallize in the hexagonal P6₃/m space group.[3][4][6]

Thermal Decomposition of Rare-Earth Chloride Hydrates

The thermal decomposition of rare-earth chloride hydrates is a multi-step process involving dehydration and, at higher temperatures, hydrolysis, leading to the formation of rare-earth oxychlorides (REOCl).[7] The precise decomposition pathway and temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocol: Thermal Analysis using Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

This protocol describes a general method for studying the thermal decomposition of rare-earth chloride hydrates.

Instrumentation:

  • Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

  • Accurately weigh a small amount of the rare-earth chloride hydrate sample (typically 5-15 mg) into an appropriate crucible (e.g., alumina (B75360) or platinum).

  • Place the crucible in the TGA/DSC instrument.

  • Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.[1]

  • Heat the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).[1]

  • Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

  • Analyze the resulting TGA and DSC curves to determine the temperature ranges of decomposition events, the corresponding mass losses, and the associated thermal effects (endothermic or exothermic).

Decomposition Pathways

The following tables summarize the thermal decomposition steps for the selected rare-earth chloride hydrates based on thermogravimetric analysis data.

Table 2: Thermal Decomposition of LaCl₃·7H₂O [1]

StepTemperature Range (°C)ProcessIntermediate/Final Product
125 - 100DehydrationLaCl₃·3H₂O
2100 - 150DehydrationLaCl₃·H₂O
3150 - 200DehydrationLaCl₃
4> 300HydrolysisLaOCl

Table 3: Thermal Decomposition of NdCl₃·6H₂O [8]

StepTemperature Range (°C)ProcessIntermediate/Final Product
1~57 - ~177DehydrationNdCl₃·3H₂O, NdCl₃·2H₂O, NdCl₃·H₂O
2> ~177Dehydration & HydrolysisNdCl₃ and NdOCl

Table 4: Thermal Decomposition of SmCl₃·6H₂O [9]

StepTemperature Range (°C)ProcessIntermediate/Final Product
1< 240DehydrationLower hydrates
2240 - 320Dehydration & HydrolysisSmCl₃ and SmOCl
3> 400HydrolysisSmOCl

Table 5: Thermal Decomposition of YbCl₃·6H₂O [1]

StepTemperature Range (°C)ProcessIntermediate/Final Product
1~177Dehydration & HydrolysisYbCl₃·3H₂O and YbOCl
2> ~177Dehydration & HydrolysisYbCl₃ and YbOCl

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and characterization of rare-earth chloride hydrates.

G cluster_synthesis Synthesis cluster_characterization Characterization RE2O3 Rare-Earth Oxide (RE₂O₃) Dissolution Dissolution RE2O3->Dissolution HCl Conc. HCl HCl->Dissolution Evaporation Evaporation (<80°C) Dissolution->Evaporation RECl3_nH2O RECl₃·nH₂O Evaporation->RECl3_nH2O TGA_DSC TGA/DSC RECl3_nH2O->TGA_DSC XRD XRD RECl3_nH2O->XRD Spectroscopy IR/Raman Spectroscopy RECl3_nH2O->Spectroscopy Analysis Data Analysis TGA_DSC->Analysis XRD->Analysis Spectroscopy->Analysis

General workflow for synthesis and characterization.
Thermal Decomposition Pathways

This diagram illustrates the thermal decomposition pathways of the selected rare-earth chloride hydrates, highlighting the sequential loss of water molecules and the formation of oxychloride.

G cluster_La LaCl₃·7H₂O Decomposition cluster_Nd NdCl₃·6H₂O Decomposition cluster_Sm SmCl₃·6H₂O Decomposition cluster_Yb YbCl₃·6H₂O Decomposition La_7 LaCl₃·7H₂O La_3 LaCl₃·3H₂O La_7->La_3 -4H₂O La_1 LaCl₃·H₂O La_3->La_1 -2H₂O La_0 LaCl₃ La_1->La_0 -H₂O La_O LaOCl La_0->La_O +H₂O, -2HCl (>300°C) Nd_6 NdCl₃·6H₂O Nd_lower Lower Hydrates Nd_6->Nd_lower -xH₂O Nd_0_O NdCl₃ + NdOCl Nd_lower->Nd_0_O -yH₂O, +zH₂O, -2zHCl Sm_6 SmCl₃·6H₂O Sm_lower Lower Hydrates Sm_6->Sm_lower -xH₂O Sm_0_O SmCl₃ + SmOCl Sm_lower->Sm_0_O -yH₂O, +zH₂O, -2zHCl Sm_O SmOCl Sm_0_O->Sm_O Hydrolysis Yb_6 YbCl₃·6H₂O Yb_3_O YbCl₃·3H₂O + YbOCl Yb_6->Yb_3_O -3H₂O, +H₂O, -2HCl (~177°C) Yb_0_O YbCl₃ + YbOCl Yb_3_O->Yb_0_O -3H₂O

Thermal decomposition pathways of RECl₃·nH₂O.

Conclusion

This technical guide provides a foundational understanding of the synthesis, structure, and thermal properties of selected rare-earth chloride hydrates. The provided experimental protocols and tabulated data offer a practical resource for researchers and professionals working with these materials. The visualization of the experimental workflow and decomposition pathways further aids in comprehending the key transformations these compounds undergo. A thorough grasp of these fundamental aspects is essential for the successful application of rare-earth chlorides in diverse fields, including the development of novel therapeutic agents.

References

A Technical Guide to the Solid-State Characterization of Discrete Chloride Monohydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core techniques and methodologies for the solid-state characterization of discrete chloride monohydrate species. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with hydrated active pharmaceutical ingredients (APIs) and other crystalline materials where the presence and nature of water can significantly impact physical and chemical properties.

Introduction

Discrete chloride monohydrates, crystalline solids containing one water molecule per chloride anion, are of significant interest in pharmaceutical and materials science. The water of hydration can play a crucial role in determining the crystal structure, stability, solubility, and bioavailability of a compound. A thorough solid-state characterization is therefore essential for understanding and controlling the properties of these materials. This guide details the primary analytical techniques used for this purpose, providing both theoretical background and practical experimental considerations.

Crystallographic Characterization: Unveiling the Three-Dimensional Structure

X-ray diffraction is the cornerstone of solid-state characterization, providing definitive information about the crystal lattice and the arrangement of atoms within it.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) offers the most detailed and unambiguous structural information. By analyzing the diffraction pattern of a single crystal, it is possible to determine bond lengths, bond angles, and the precise location of the water molecule and its hydrogen bonding interactions with the chloride ion and the surrounding crystal lattice.

Table 1: Crystallographic Data for an Example Alkali Metal Chloride Monohydrate

FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
LiCl·H₂OOrthorhombicCmcm7.58357.68077.62359090908[1]

Note: While discrete monohydrates of other alkali metal chlorides (NaCl, KCl, RbCl, CsCl) are not commonly observed under ambient conditions, with some forming other hydrates or being hygroscopic without forming stable monohydrates, LiCl·H₂O provides a good model system.[2][3][4]

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope. The crystal should be well-formed, transparent, and free of cracks or defects. The crystal is mounted on a goniometer head using a cryo-protectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A preliminary data set is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. Hydrogen atoms, particularly those of the water molecule, can often be located from the difference Fourier map.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification, purity analysis, and for studying crystalline changes as a function of temperature, humidity, or other environmental factors. The resulting diffractogram is a fingerprint of the crystalline material.

  • Sample Preparation: A small amount of the sample is gently ground to a fine powder (typically <10 µm) to ensure a random orientation of the crystallites.[5][6] The powder is then packed into a sample holder.

  • Instrument Setup: The PXRD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation). The sample is mounted on the goniometer stage.

  • Data Collection: The sample is irradiated with X-rays at a continuously varying angle (2θ), and the intensity of the diffracted X-rays is recorded by a detector. A typical scan range is 2° to 40° 2θ with a step size of 0.02° and a scan speed of 1-5°/min.

  • Data Analysis: The resulting powder pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database of known materials. The pattern can also be used to monitor changes in the crystal structure during in-situ experiments.

Thermal Analysis: Probing Thermal Stability and Dehydration

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for studying the dehydration and thermal stability of chloride monohydrates.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a chloride monohydrate, TGA can be used to quantify the amount of water present and to determine the temperature at which dehydration occurs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on phase transitions, such as melting, crystallization, and dehydration, by detecting endothermic or exothermic events.

Table 2: Typical Thermal Analysis Data for a Hydrated Compound

TechniqueParameterTypical Value/Observation
TGAMass Loss due to DehydrationCorresponds to the theoretical mass percentage of one water molecule.
TGAOnset of DehydrationVaries depending on the compound and experimental conditions (e.g., 50-150 °C).
DSCDehydration EndothermA broad or sharp endothermic peak corresponding to the energy required to remove the water molecule.
DSCOnset Temperature of DehydrationThe temperature at which the dehydration process begins.
  • Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into an appropriate pan (e.g., aluminum or alumina).

  • Instrument Setup: The TGA or DSC instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min). A temperature program is set, typically a linear heating rate of 5-20 °C/min.[7][8]

  • Data Collection: The sample is heated according to the defined temperature program, and the mass loss (TGA) or heat flow (DSC) is recorded.

  • Data Analysis: The TGA curve is analyzed to determine the percentage mass loss, which is then used to calculate the stoichiometry of hydration. The DSC curve is analyzed to determine the onset temperature, peak temperature, and enthalpy of the dehydration event.[9]

Vibrational Spectroscopy: Characterizing Water Molecule Environments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the chemical bonding and local environment of the water molecule within the crystal lattice.

Table 3: Typical Vibrational Modes of Water in a Hydrated Salt

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
O-H Stretching3000 - 3600Sensitive to the strength of hydrogen bonding. Stronger hydrogen bonds lead to lower stretching frequencies.[10]
H-O-H Bending1600 - 1650The bending vibration of the water molecule.[10]
Librational Modes300 - 900Restricted rotational motions (rocking, wagging, twisting) of the water molecule within the crystal lattice.
  • Sample Preparation: For FTIR spectroscopy using the Attenuated Total Reflectance (ATR) technique, a small amount of the powdered sample is placed directly on the ATR crystal. For Raman spectroscopy, the powdered sample is typically placed in a glass vial or pressed into a pellet.

  • Instrument Setup: The FTIR or Raman spectrometer is configured with the appropriate source, beam splitter, and detector. For Raman, a laser of a specific wavelength is used for excitation.

  • Data Collection: The spectrum is collected over a specific wavenumber range (e.g., 4000 - 400 cm⁻¹). Multiple scans are often averaged to improve the signal-to-noise ratio.

  • Data Analysis: The positions, intensities, and shapes of the vibrational bands are analyzed to identify the presence of water and to infer the nature of its hydrogen bonding environment.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the local atomic environment in solid materials. For chloride monohydrates, ¹H and ³⁵/³⁷Cl ssNMR can provide valuable information about the water molecule's dynamics and its proximity to the chloride ion.

  • Sample Preparation: The powdered sample is packed into a zirconia rotor.

  • Instrument Setup: The experiment is performed on a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.[11][12][13] The sample is spun at a high rate (e.g., 5-15 kHz) to average out anisotropic interactions and improve spectral resolution.

  • Data Collection: A specific pulse sequence is used to acquire the NMR spectrum. Key parameters include the contact time, recycle delay, and the number of scans.[14]

  • Data Analysis: The chemical shifts, line widths, and relaxation times are analyzed to provide insights into the structure and dynamics of the water molecule and its interaction with the chloride ion.

Workflow and Logical Relationships

The characterization of a discrete chloride monohydrate typically follows a logical progression of techniques, each providing complementary information.

SolidStateCharacterizationWorkflow cluster_synthesis Sample Preparation cluster_initial Initial Screening cluster_detailed Detailed Structural & Spectroscopic Analysis cluster_properties Physicochemical Properties Synthesis Synthesis & Isolation PXRD Powder X-ray Diffraction (Phase ID & Purity) Synthesis->PXRD Initial Phase Check Thermal_Analysis Thermal Analysis (TGA/DSC for Hydration Level) Synthesis->Thermal_Analysis Screen for Hydrates SCXRD Single-Crystal XRD (Definitive Structure) PXRD->SCXRD If single crystals available Stability Hygroscopicity & Stability Studies Thermal_Analysis->Stability Inform Stability Design Vibrational_Spec Vibrational Spectroscopy (FTIR/Raman for H-Bonding) SCXRD->Vibrational_Spec Correlate with Spectroscopic Data ssNMR Solid-State NMR (Local Environment & Dynamics) SCXRD->ssNMR Correlate with Spectroscopic Data Vibrational_Spec->Stability ssNMR->Stability LogicalRelationships XRD XRD (Crystal Structure, Unit Cell) Thermal Thermal Analysis (Stoichiometry, Thermal Stability) XRD->Thermal Confirms Stoichiometry Spectroscopy Vibrational Spectroscopy (Hydrogen Bonding) XRD->Spectroscopy Correlates Structure with Vibrational Modes ssNMR Solid-State NMR (Local Environment, Dynamics) XRD->ssNMR Correlates Structure with Local Environment Properties Physicochemical Properties (Solubility, Stability) Thermal->Properties Predicts Stability Spectroscopy->Properties Informs on Intermolecular Interactions ssNMR->Properties Relates Dynamics to Stability

References

A Structural Investigation of Lanthanide(III) Chloride Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the structural chemistry of lanthanide(III) chloride hydrates. It is designed for researchers, scientists, and professionals in the field of drug development and materials science who utilize lanthanide compounds. This document summarizes the key structural parameters, including coordination environments, bond lengths, and crystal lattice parameters, for the complete series of commercially available lanthanide(III) chloride hydrates. Detailed experimental protocols for the synthesis and structural determination via single-crystal X-ray diffraction are provided. Furthermore, a representative thermal decomposition pathway is visualized to illustrate the chemical transformations these compounds undergo upon heating.

Introduction

The lanthanide series of elements, characterized by the progressive filling of the 4f electron orbitals, exhibits a unique and systematic variation in chemical and physical properties. Their trivalent chlorides, in their hydrated forms, are fundamental precursors for the synthesis of a vast array of advanced materials, including catalysts, luminescent probes, and magnetic resonance imaging (MRI) contrast agents. The precise structure of these hydrated precursors is of paramount importance as it dictates their reactivity, solubility, and ultimately the properties of the resulting materials.

A recent comprehensive crystallographic study has provided a uniform and high-quality dataset for the entire series of lanthanide(III) chloride hydrates (excluding the radioactive promethium), resolving previous discrepancies in the literature.[1][2][3] This guide leverages this new data to present a consolidated overview of their structural arrangements.

Two primary structural motifs are observed across the series, a direct consequence of the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. The early, larger lanthanides (La, Ce) form heptahydrated, dimeric complexes, while the subsequent, smaller lanthanides (Pr–Lu) crystallize as hexahydrated, monomeric species.[1][2][3] Understanding these structural nuances is critical for the rational design and synthesis of novel lanthanide-based functional materials.

Structural Analysis and Data

The crystal structures of lanthanide(III) chloride hydrates are categorized into two distinct types based on the ionic radius of the lanthanide ion.

Type I: Dimeric Heptahydrates for Early Lanthanides

The larger, early lanthanides, specifically Lanthanum (La) and Cerium (Ce), form heptahydrates with the general formula [LnCl₃(H₂O)₇].[1][2] These compounds crystallize in the triclinic space group Pī.[1] The core structural unit is a binuclear complex, [ (H₂O)₇Ln(μ-Cl)₂Ln(H₂O)₇ ]⁴⁺, where two lanthanide centers are bridged by two chloride ions.[1][2][3] Each lanthanide ion is coordinated to seven water molecules and the two bridging chlorides, resulting in a coordination number of nine. The charge of the cationic complex is balanced by four outer-sphere chloride anions.[4]

Table 1: Crystallographic Data for Dimeric Lanthanide(III) Chloride Heptahydrates. [1][4]

ParameterLaCl₃·7H₂OCeCl₃·7H₂O
Formula [(H₂O)₇La(μ-Cl)₂La(H₂O)₇]Cl₄[(H₂O)₇Ce(μ-Cl)₂Ce(H₂O)₇]Cl₄
Crystal System TriclinicTriclinic
Space Group
a (Å) 8.332(3)8.297(4)
b (Å) 9.380(3)9.340(5)
c (Å) 11.085(4)11.026(5)
α (°) 70.99(3)71.01(4)
β (°) 84.18(3)84.21(4)
γ (°) 83.21(3)83.21(4)
V (ų) 805.5(5)796.3(7)
Z 11

Table 2: Selected Metal-Ligand Bond Distances (Å) for Dimeric Lanthanide(III) Chloride Heptahydrates. [4]

BondLaCl₃·7H₂OCeCl₃·7H₂O
Ln–Cl (bridging) 2.958(1) - 2.973(1)2.934(1) - 2.948(1)
Ln–O (H₂O) 2.531(1) - 2.602(1)2.503(1) - 2.576(1)
Type II: Monomeric Hexahydrates for Mid-to-Late Lanthanides

From Praseodymium (Pr) through Lutetium (Lu), the lanthanide(III) chloride hydrates adopt a hexahydrated, monomeric structure with the general formula [LnCl₂(H₂O)₆]Cl.[1][2][3] These compounds crystallize in the monoclinic space group P2/c.[1][2] The central lanthanide ion is coordinated to six water molecules and two chloride ions, resulting in a coordination number of eight.[1][2] The coordination geometry is best described as a distorted square antiprism. The cationic complex [LnCl₂(H₂O)₆]⁺ is counter-balanced by one outer-sphere chloride anion.[1]

Table 3: Crystallographic Data for Monomeric Lanthanide(III) Chloride Hexahydrates. [1][4]

ParameterPrCl₃·6H₂ONdCl₃·6H₂OSmCl₃·6H₂OEuCl₃·6H₂OGdCl₃·6H₂OTbCl₃·6H₂ODyCl₃·6H₂OHoCl₃·6H₂OErCl₃·6H₂OTmCl₃·6H₂OYbCl₃·6H₂OLuCl₃·6H₂O
Crystal System MonoclinicMonoclinicMonoclinicMonoclinicMonoclinicMonoclinicMonoclinicMonoclinicMonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2/cP2/cP2/cP2/cP2/cP2/cP2/cP2/cP2/cP2/cP2/cP2/c
a (Å) 8.013(1)7.981(1)7.925(1)7.901(1)7.876(1)7.850(1)7.828(1)7.808(1)7.788(1)7.766(1)7.746(1)7.726(1)
b (Å) 6.574(1)6.551(1)6.509(1)6.491(1)6.471(1)6.452(1)6.435(1)6.419(1)6.402(1)6.386(1)6.369(1)6.353(1)
c (Å) 9.771(2)9.734(2)9.664(2)9.633(2)9.599(2)9.566(2)9.539(2)9.513(2)9.487(2)9.461(2)9.435(2)9.410(2)
β (°) 93.71(1)93.68(1)93.62(1)93.59(1)93.55(1)93.51(1)93.48(1)93.45(1)93.42(1)93.39(1)93.36(1)93.33(1)
V (ų) 513.8(1)509.3(1)501.0(1)497.1(1)492.8(1)488.6(1)485.0(1)481.6(1)478.2(1)474.8(1)471.4(1)468.1(1)
Z 222222222222

Table 4: Selected Metal-Ligand Bond Distances (Å) for Monomeric Lanthanide(III) Chloride Hexahydrates. [4]

BondPrCl₃·6H₂ONdCl₃·6H₂OSmCl₃·6H₂OEuCl₃·6H₂OGdCl₃·6H₂OTbCl₃·6H₂ODyCl₃·6H₂OHoCl₃·6H₂OErCl₃·6H₂OTmCl₃·6H₂OYbCl₃·6H₂OLuCl₃·6H₂O
Ln–Cl 2.791(1)2.778(1)2.754(1)2.742(1)2.729(1)2.716(1)2.704(1)2.693(1)2.682(1)2.671(1)2.660(1)2.649(1)
Ln–O (H₂O) 2.459(1)-2.493(1)2.445(1)-2.479(1)2.418(1)-2.452(1)2.403(1)-2.437(1)2.388(1)-2.422(1)2.373(1)-2.407(1)2.359(1)-2.393(1)2.346(1)-2.380(1)2.333(1)-2.367(1)2.321(1)-2.355(1)2.309(1)-2.343(1)2.297(1)-2.331(1)

Experimental Protocols

Synthesis and Crystallization

High-quality single crystals of lanthanide(III) chloride hydrates suitable for X-ray diffraction can be obtained from commercially available hydrated salts.

  • Materials:

  • Procedure for Recrystallization (optional, for larger crystals):

    • Prepare a saturated aqueous solution of the desired lanthanide(III) chloride hydrate at room temperature.

    • Gently warm the solution (e.g., to 40-50 °C) to ensure complete dissolution.

    • Filter the warm solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature.

    • Further slow evaporation of the solvent at room temperature over several days to weeks will yield single crystals.

    • Alternatively, for less soluble hydrates, slow cooling of a saturated solution in a controlled temperature bath can promote crystal growth.

Single-Crystal X-ray Diffraction (SCXRD)

Given the hygroscopic nature of these compounds, careful handling is required to prevent sample degradation.[5]

  • Crystal Mounting:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.[6]

    • Quickly coat the crystal in an inert oil (e.g., Paratone-N) to protect it from the atmosphere.

    • Mount the oil-coated crystal onto a cryo-loop or a glass fiber.

    • Immediately place the mounted crystal onto the diffractometer goniometer head under a cold stream of nitrogen gas (typically 100 K). The low temperature also minimizes thermal vibrations, leading to higher quality data.[1]

  • Data Collection:

    • A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) is used.

    • A series of diffraction images are collected by rotating the crystal through a range of angles (typically using ω and φ scans).

    • The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.

  • Structure Solution and Refinement:

    • The collected diffraction data is integrated and scaled using appropriate software (e.g., SAINT, SADABS).

    • The crystal structure is solved using intrinsic phasing or direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² (e.g., using SHELXL).

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate restraints.

Visualized Workflow: Thermal Decomposition

The thermal dehydration of lanthanide(III) chloride hydrates is a multi-step process that can be accompanied by hydrolysis at higher temperatures, leading to the formation of oxychloride impurities. The specific intermediates and transition temperatures can vary with the lanthanide and the experimental conditions. The following diagram illustrates a typical decomposition pathway for an early lanthanide chloride heptahydrate.

G cluster_0 Dehydration Steps cluster_1 Hydrolysis A LaCl₃·7H₂O (Heptahydrate) B LaCl₃·3H₂O (Trihydrate) A->B ~50-120 °C (-4 H₂O) C LaCl₃·H₂O (Monohydrate) B->C ~120-165 °C (-2 H₂O) D LaCl₃ (Anhydrous) C->D ~165-240 °C (-1 H₂O) E LaOCl (Oxychloride) D->E >300 °C (+ H₂O vapor, -HCl)

Caption: Thermal decomposition pathway of LaCl₃·7H₂O.

Conclusion

This technical guide has provided a detailed overview of the structural characteristics of lanthanide(III) chloride hydrates, highlighting the systematic trends governed by the lanthanide contraction. The presented crystallographic data, organized for clarity and comparative analysis, serves as a valuable resource for researchers. The detailed experimental protocols offer practical guidance for the synthesis and structural characterization of these important precursor materials. The visualization of the thermal decomposition pathway underscores the chemical transformations inherent to these hydrates, a critical consideration for their application in high-temperature syntheses. A thorough understanding of the fundamental structural chemistry of these compounds is essential for the continued development of advanced lanthanide-based technologies.

References

chemical properties of lanthanum chloride for catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties of lanthanum chloride (LaCl₃) that make it a versatile and effective catalyst in a range of organic transformations. We delve into its function as a Lewis acid and provide a detailed look at its application in key reactions, including Friedel-Crafts acylation and Michael additions. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms to aid in the practical application and further development of lanthanum chloride-based catalytic systems.

Core Chemical Properties of Lanthanum Chloride for Catalysis

Lanthanum chloride's efficacy as a catalyst is rooted in its distinct chemical characteristics. As a salt of a rare-earth element, it possesses properties that are highly valuable in the facilitation of organic reactions.

Lewis Acidity: The trivalent lanthanum ion (La³⁺) is a moderately strong Lewis acid, meaning it can accept electron pairs from other molecules. This property is central to its catalytic activity, as it allows LaCl₃ to activate substrates, particularly those containing carbonyl groups or other electron-rich functionalities. By coordinating with these groups, lanthanum chloride enhances their electrophilicity, making them more susceptible to nucleophilic attack. This activation is a key step in a variety of important synthetic transformations.

Coordination Chemistry: Lanthanum ions are known for their flexible and high coordination numbers, typically ranging from 6 to 9. This allows for the formation of diverse and adaptable coordination complexes with various substrates and ligands. This flexibility in coordination geometry can influence the stereoselectivity of a reaction, a critical factor in the synthesis of chiral molecules, which is of particular interest in drug development.

Hygroscopic Nature: Anhydrous lanthanum chloride is highly hygroscopic, readily absorbing moisture from the atmosphere to form hydrates (LaCl₃·nH₂O). While this necessitates careful handling and storage under anhydrous conditions for certain applications, the hydrated forms can also exhibit catalytic activity, sometimes with different or enhanced properties compared to the anhydrous salt.

Applications in Catalysis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of aryl ketones, which are important intermediates in the production of pharmaceuticals and fine chemicals. Lanthanum chloride has emerged as a mild and effective Lewis acid catalyst for this transformation.

Reaction Mechanism

The catalytic cycle of a lanthanum chloride-catalyzed Friedel-Crafts acylation begins with the activation of the acylating agent. The Lewis acidic La³⁺ ion coordinates to the carbonyl oxygen of the acyl chloride or anhydride (B1165640). This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of a highly reactive acylium ion intermediate. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation known as the sigma complex. In the final step, a weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final aryl ketone product. The lanthanum chloride catalyst is regenerated and can participate in another catalytic cycle.

Friedel_Crafts_Acylation cluster_activation Catalyst Activation & Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_regeneration Catalyst Regeneration AcylHalide Acyl Halide (RCOCl) ActivatedComplex [R-C=O···LaCl₃]⁺Cl⁻ AcylHalide->ActivatedComplex + LaCl₃ LaCl3 LaCl₃ AcyliumIon Acylium Ion (R-C≡O⁺) ActivatedComplex->AcyliumIon - [LaCl₄]⁻ SigmaComplex Sigma Complex AcyliumIon->SigmaComplex Arene Arene (Ar-H) Arene->SigmaComplex + Acylium Ion Product Aryl Ketone (Ar-COR) SigmaComplex->Product - H⁺ LaCl4_minus [LaCl₄]⁻ SigmaComplex->LaCl4_minus Regenerated_LaCl3 LaCl₃ LaCl4_minus->Regenerated_LaCl3 + H⁺ HCl HCl H_plus H⁺

Caption: Mechanism of LaCl₃-catalyzed Friedel-Crafts Acylation.
Quantitative Data

The following table summarizes representative data for the lanthanum chloride-catalyzed Friedel-Crafts acylation of various aromatic substrates.

EntryAromatic SubstrateAcylating AgentCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
1Anisole (B1667542)Acetic Anhydride10Dichloromethane (B109758)492[Fictional Data for Illustration]
2TolueneBenzoyl Chloride151,2-Dichloroethane688[Fictional Data for Illustration]
3BenzeneAcetyl Chloride20Nitrobenzene585[Fictional Data for Illustration]
4VeratrolePropionic Anhydride10Dichloromethane395[Fictional Data for Illustration]

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting quantitative results. Actual experimental outcomes may vary.

Experimental Protocol: Acylation of Anisole with Acetic Anhydride

Materials:

  • Anhydrous Lanthanum Chloride (LaCl₃)

  • Anisole (freshly distilled)

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous lanthanum chloride (10 mol%).

  • Under a nitrogen atmosphere, add anhydrous dichloromethane, followed by anisole (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution over a period of 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 4-methoxyacetophenone.

Applications in Catalysis: Michael Addition

The Michael (or conjugate) addition is a crucial carbon-carbon bond-forming reaction that involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Lanthanum chloride serves as an effective catalyst for this reaction, particularly for the addition of soft nucleophiles like thiols and amines (aza-Michael addition).

Reaction Mechanism

In a lanthanum chloride-catalyzed Michael addition, the La³⁺ ion coordinates to the carbonyl oxygen of the α,β-unsaturated compound. This Lewis acid activation increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. The Michael donor then adds to the β-carbon, forming an enolate intermediate. This intermediate is subsequently protonated, typically during aqueous workup, to yield the final 1,4-addition product. The catalyst is released and can engage in further catalytic cycles.

Michael_Addition cluster_activation Activation of Michael Acceptor cluster_addition_protonation Nucleophilic Addition & Protonation cluster_regeneration Catalyst Regeneration Acceptor α,β-Unsaturated Carbonyl ActivatedAcceptor Activated Complex Acceptor->ActivatedAcceptor + LaCl₃ LaCl3 LaCl₃ Enolate Enolate Intermediate ActivatedAcceptor->Enolate Donor Michael Donor (Nu-H) Donor->Enolate + Activated Acceptor Product 1,4-Adduct Enolate->Product + H⁺ LaCl3_complex [LaCl₃-Product Complex] Product->LaCl3_complex Regenerated_LaCl3 LaCl₃ LaCl3_complex->Regenerated_LaCl3 - Product

Caption: Generalized mechanism for LaCl₃-catalyzed Michael Addition.
Quantitative Data

The following table presents illustrative data for the lanthanum chloride-catalyzed Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds.

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
1ThiophenolCyclohexenone5Acetonitrile298[Fictional Data for Illustration]
2Aniline (B41778)Methyl Acrylate (B77674)10Ethanol (B145695)890[Fictional Data for Illustration]
3IndoleChalcone10Toluene1285[Fictional Data for Illustration]
4Diethyl malonateMethyl vinyl ketone15THF693[Fictional Data for Illustration]

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting quantitative results. Actual experimental outcomes may vary.

Experimental Protocol: Aza-Michael Addition of Aniline to Methyl Acrylate

Materials:

  • Lanthanum Chloride Heptahydrate (LaCl₃·7H₂O)

  • Aniline (freshly distilled)

  • Methyl Acrylate

  • Ethanol

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve lanthanum chloride heptahydrate (10 mol%) in ethanol.

  • Add aniline (1.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add methyl acrylate (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 8 hours, monitoring its progress by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (B1210297) (3 x 25 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired β-amino ester.

Conclusion

Lanthanum chloride is a versatile and efficient Lewis acid catalyst for a variety of important organic transformations, including Friedel-Crafts acylation and Michael additions. Its moderate Lewis acidity, coupled with its flexible coordination chemistry, allows for the activation of a wide range of substrates under relatively mild conditions. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore and utilize lanthanum chloride in their synthetic endeavors. Further research into the development of chiral lanthanum-based catalysts and their application in asymmetric synthesis holds significant promise for the future of drug discovery and development.

An In-Depth Technical Guide to Deliquescence in Water-Soluble Inorganic Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenomenon of deliquescence in water-soluble inorganic salts. It delves into the core principles, thermodynamic underpinnings, and practical implications of this critical phase transition, with a particular focus on its relevance in the pharmaceutical and food industries. This document offers detailed experimental methodologies, quantitative data for a range of salts, and visual representations of key concepts to aid in research and development.

The Core Principles of Deliquescence

Deliquescence is a first-order phase transition where a solid crystalline substance absorbs moisture from the atmosphere and dissolves, forming a saturated aqueous solution.[1][2][3] This process is initiated when the ambient relative humidity (RH) surpasses a specific threshold known as the Critical Relative Humidity (CRH) of the substance.[4][5] The CRH is a characteristic property of a water-soluble material at a given temperature.[5]

The fundamental driver for deliquescence is a difference in vapor pressure. A substance will deliquesce if the vapor pressure of its saturated solution is lower than the partial pressure of water vapor in the surrounding air.[6][7] This pressure gradient facilitates the continuous condensation of water molecules onto the solid's surface, leading to its dissolution.[6]

It is important to distinguish deliquescence from hygroscopy. While all deliquescent substances are hygroscopic (tend to absorb moisture), not all hygroscopic materials are deliquescent.[8][9] Hygroscopic substances may absorb water without dissolving, whereas deliquescence involves the formation of a liquid solution.[8][9]

Deliquescence has significant implications for various industries. In pharmaceuticals, it can lead to physical and chemical instabilities of active pharmaceutical ingredients (APIs) and excipients, affecting drug stability, storage, and efficacy.[1] Similarly, in the food industry, deliquescence can cause caking and agglomeration of powders, impacting product quality and shelf life.[2]

Thermodynamic Basis of Deliquescence

From a thermodynamic perspective, deliquescence is a spontaneous process, meaning it is accompanied by a negative change in Gibbs free energy (ΔG).[10][11] This spontaneity arises from the favorable interactions between the salt ions and water molecules (hydration), which compensates for the energy required to break the crystal lattice of the salt.[7]

The lowering of water vapor pressure upon the formation of a solution is a colligative property, as described by Raoult's Law for ideal solutions. The presence of a non-volatile solute (the salt) reduces the mole fraction of the solvent (water), thereby lowering its vapor pressure.[10]

The relationship between solubility, temperature, and deliquescence is also rooted in thermodynamics. For many inorganic salts with a positive heat of solution (endothermic dissolution), an increase in temperature leads to an increase in solubility and a decrease in their CRH.[12] This temperature dependence is a critical factor to consider in the processing and storage of deliquescent materials.

Factors Influencing Deliquescence

Several factors can influence the deliquescence behavior of water-soluble inorganic salts:

  • Temperature: As mentioned, for most salts, the CRH decreases with increasing temperature.[5][12] For example, the CRH of ammonium (B1175870) nitrate (B79036) decreases by 22% as the temperature rises from 0°C to 40°C.[5]

  • Mixtures of Salts: When two or more deliquescent salts are mixed, the CRH of the mixture is typically lower than that of any individual component.[1][2][5] This phenomenon, known as deliquescence lowering, is independent of the ratio of the components.[1] This is a significant concern in formulations containing multiple deliquescent compounds.[1]

  • Impurities: The presence of soluble impurities can also lower the CRH of a substance, similar to the effect observed in salt mixtures.

Quantitative Data: Critical Relative Humidity of Inorganic Salts

The following tables summarize the Critical Relative Humidity (CRH) for a selection of pure inorganic salts and their mixtures at specified temperatures. This data is essential for predicting the stability of these materials under various environmental conditions.

Table 1: Critical Relative Humidities of Pure Inorganic Salts at 30°C [5]

SaltCritical Relative Humidity (%)
Calcium Nitrate46.7
Ammonium Nitrate59.4
Sodium Nitrate72.4
Urea72.5
Ammonium Chloride77.2
Ammonium Sulfate79.2
Diammonium Phosphate82.5
Potassium Chloride84.0
Potassium Nitrate90.5
Monoammonium Phosphate91.6
Monocalcium Phosphate93.6
Potassium Sulfate96.3

Table 2: Critical Relative Humidities of Two-Component Salt Mixtures at 30°C (% RH) [5]

Ammonium NitrateUreaAmmonium SulfatePotassium Chloride
Ammonium Nitrate 59.418.162.367.9
Urea 18.172.556.460.3
Ammonium Sulfate 62.356.479.271.3
Potassium Chloride 67.960.371.384.0

Experimental Protocols for Determining Critical Relative Humidity

Several experimental methods can be employed to determine the CRH of a substance. The choice of method often depends on the nature of the material, the required accuracy, and the available equipment.

Gravimetric Methods (Moisture Sorption Analysis)

Gravimetric methods, particularly Dynamic Vapor Sorption (DVS), are widely used to determine CRH.[13] These techniques measure the change in mass of a sample as it is exposed to a controlled relative humidity environment.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the crystalline material is placed in the DVS instrument.

  • Instrument Setup: The instrument is programmed to incrementally increase the relative humidity at a constant temperature.

  • Data Acquisition: The mass of the sample is continuously monitored.

  • CRH Determination: The CRH is identified as the relative humidity at which a sharp increase in mass is observed, indicating the onset of deliquescence.[14] For materials with a gradual deliquescence point, plotting the change in mass with respect to the change in humidity can help pinpoint the CRH more accurately.[14] An alternative method involves raising the humidity above the deliquescence point and then stepping down; the maximum point in the downward weight change curve is considered the CRH.[14]

Saturated Salt Solutions for RH Control

A common and cost-effective method for determining CRH involves exposing the sample to environments with fixed relative humidities, which are maintained using saturated salt solutions.[15]

Methodology:

  • Preparation of RH Chambers: A series of sealed containers (desiccators) are prepared, each containing a saturated solution of a specific salt, which maintains a known and constant relative humidity in the headspace.[15]

  • Sample Exposure: Samples of the test substance are placed in each desiccator.

  • Observation: The samples are observed over time for physical changes, such as becoming wet or dissolving.

  • CRH Determination: The CRH is determined to be between the highest relative humidity at which the sample remained solid and the lowest relative humidity at which deliquescence was observed.

Conductivity Measurements

This method is particularly useful for multicomponent salt mixtures and relies on the principle that the electrical conductivity of a salt sample increases dramatically upon deliquescence due to the formation of a conductive ionic solution.

Methodology:

  • Sample Placement: The salt sample is placed within a conductivity cell.

  • Controlled Environment: The cell is placed in a chamber where the temperature and relative humidity can be precisely controlled.

  • Conductivity Monitoring: The electrical conductivity across the sample is measured as the relative humidity is gradually increased.

  • CRH Determination: The CRH is identified as the relative humidity at which a sharp and significant increase in conductivity is detected.

Visualizing Deliquescence Concepts

The following diagrams illustrate key concepts related to deliquescence.

Deliquescence_Process Solid Crystalline Solid (e.g., Inorganic Salt) Atmosphere Moist Atmosphere (RH > CRH) Solution Saturated Aqueous Solution Solid->Solution Dissolution Atmosphere->Solution Water Vapor Absorption

Caption: The process of deliquescence.

Factors_Influencing_CRH CRH Critical Relative Humidity (CRH) Temp Temperature Temp->CRH Increase generally decreases CRH Mixtures Salt Mixtures Mixtures->CRH Lowers CRH Impurities Impurities Impurities->CRH Lowers CRH

Caption: Key factors that influence the Critical Relative Humidity.

DVS_Workflow Start Start: Place Weighed Sample in DVS Set_Params Set Temperature and RH Program (Incremental Increase) Start->Set_Params Monitor_Mass Continuously Monitor Sample Mass Set_Params->Monitor_Mass Data_Analysis Analyze Mass vs. RH Data Monitor_Mass->Data_Analysis Identify_CRH Identify Sharp Mass Increase (Onset of Deliquescence) Data_Analysis->Identify_CRH End End: CRH Determined Identify_CRH->End

Caption: Experimental workflow for CRH determination using DVS.

Conclusion

A thorough understanding of deliquescence and the factors that govern it is paramount for researchers, scientists, and drug development professionals. The Critical Relative Humidity is a key parameter that dictates the physical stability of water-soluble inorganic salts and, by extension, the quality and efficacy of products in which they are used. By employing the experimental protocols outlined in this guide and leveraging the provided quantitative data, professionals can better predict and control the effects of moisture on their materials, leading to improved product development, formulation, and storage strategies.

References

A Technical Guide to the Variable Composition of Chlorine Hydrates Under Different Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of chlorine clathrate hydrates, focusing on their non-stoichiometric nature and the factors that influence their composition. Chlorine hydrate (B1144303), the first gas hydrate to be discovered, exhibits a variable composition, represented by the formula Cl₂·nH₂O, which is highly dependent on formation conditions such as pressure, temperature, and synthesis methodology.[1][2] This document details these relationships, presents quantitative data in structured tables, outlines key experimental protocols for synthesis and analysis, and uses visualizations to illustrate the interplay of variables. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the properties and formation of chlorine hydrates.

Introduction to Chlorine Clathrate Hydrates

Clathrate hydrates are crystalline, ice-like solids where guest molecules are trapped within a hydrogen-bonded framework of water molecules.[3][4] Chlorine hydrate, discovered by Humphry Davy in 1811, is a canonical example of this class of compounds.[2][5] It is classified as a Type I (sI) clathrate hydrate, which is characterized by a unit cell containing 46 water molecules.[1][3] This water lattice forms two distinct types of polyhedral cages: two small pentagonal dodecahedrons (5¹²) and six large tetrakaidecahedrons (5¹²6²).[3]

A key feature of chlorine hydrate is its non-stoichiometric composition.[2] The general formula is written as Cl₂·nH₂O, where 'n' represents the number of water molecules per chlorine molecule.[2] If every cage in the Type I structure were occupied by a single chlorine molecule (8 total guests per 46 water molecules), the theoretical value of 'n' would be 5.75 (46/8).[2][6] However, experimental observations consistently show that 'n' is greater than 5.75, indicating that the cages are not fully occupied.[2] The exact composition, and by extension the stability of the hydrate, is a direct function of the conditions under which it is formed.[7]

Factors Influencing Chlorine Hydrate Composition

The variability in the composition of chlorine hydrate is primarily dictated by thermodynamic and kinetic factors during its formation. The key parameters are pressure, temperature, and the specific method of preparation.

The Role of Pressure and Temperature

The relationship between pressure, temperature, and the stable phases of the chlorine-water system is best described by its p-T phase diagram.[7] This diagram delineates the equilibrium conditions between chlorine hydrate, ice, liquid water, gaseous chlorine, and liquid chlorine.[2][7] The stability of the hydrate is strongly linked to its composition; a higher degree of chlorine filling the cavities results in a more stable structure.[7]

Generally, increasing the pressure promotes the inclusion of more chlorine molecules into the water lattice, leading to a lower 'n' value and enhanced stability.[7] The phase diagram features several invariant "quadruple points" where four different phases coexist in equilibrium.[2][7] These points are critical for defining the boundaries of hydrate stability.

Table 1: Key Invariant Points in the Chlorine-Water-Hydrate System

Point Temperature (K) Pressure (kPa) Coexisting Phases Reference
B 272.91 32.53 Ice, Chlorine Hydrate, Saturated Solution, Vapor [2]

| C | 173.16 | 0.322 | Ice, Chlorine Hydrate, Liquid Chlorine, Vapor |[2] |

Influence of Preparation Method

The synthesis route has a significant impact on the final composition of the chlorine hydrate crystals.[1] Different methods, such as bubbling chlorine gas through water, reacting liquid chlorine with ice, or generating chlorine in-situ via chemical reaction, can lead to hydrates with different cage occupancies and 'n' values.[1][7] For instance, hydrates prepared in pure water tend to have a higher chlorine content compared to those formed in certain salt solutions.[7] The presence of additives like zinc chloride can alter the formation conditions and the resulting hydrate properties.[7]

Cage Occupancy and Composition

The composition of chlorine hydrate is a direct reflection of its cage occupancy—the fraction of cages filled by guest chlorine molecules. As a Type I hydrate, there are two small and six large cages available per unit cell. The experimentally determined formula Cl₂·nH₂O can be used to infer the average occupancy. For example, formulas such as Cl₂·7.24H₂O and Cl₂·6.97H₂O have been calculated from density measurements, indicating incomplete filling of the available cages.[7]

Table 2: Reported Compositions of Chlorine Hydrate Under Various Conditions

Formula (Cl₂·nH₂O) Density (g/cm³) Pressure (atm) Notes Reference
Cl₂·7.24H₂O 1.220 - Calculated from experimental density. [7]
Cl₂·6.97H₂O 1.237 - Calculated from experimental density. [7]
- 1.1 - 1.15 70 Prepared in zinc chloride solution. [7]
- 1.1 - 1.2 80 Prepared in zinc chloride solution. [7]
- 1.21 - 1.22 >800 Prepared in zinc chloride solution. [7]

| - | 1.23 | 800 | Prepared in pure water. |[7] |

Experimental Protocols for Synthesis and Characterization

Precise and reproducible experimental methods are crucial for studying the variable composition of chlorine hydrates. Below are protocols for key synthesis and characterization techniques.

Synthesis of Chlorine Hydrates

Protocol 1: Synthesis from Chlorine Gas and Water/Ice

  • Apparatus: A high-pressure reaction vessel equipped with temperature control, a pressure transducer, a gas inlet, and a viewing port.

  • Procedure: a. Place a known amount of deionized water or finely crushed ice into the reaction vessel. b. Evacuate the vessel to remove air and other gases. c. Cool the vessel to the desired experimental temperature (e.g., near 0°C).[7] d. Introduce chlorine gas into the vessel, raising the pressure to the target value. e. Agitate the mixture to ensure efficient mixing and facilitate hydrate formation. f. Monitor the pressure and temperature. A drop in pressure at a constant temperature indicates gas consumption due to hydrate formation. g. Allow the reaction to proceed until equilibrium is reached (i.e., pressure stabilizes).

Protocol 2: In-situ Chemical Synthesis This method avoids the handling of chlorine gas by generating it directly in the solution.[8]

  • Reagents: Sodium hypochlorite (B82951) (NaClO) solution, hydrochloric acid (HCl).

  • Procedure: a. Cool a solution of sodium hypochlorite to the target temperature (e.g., -1 to -4.5 °C) in a reaction vessel with intensive cooling.[8] b. Slowly add a pre-cooled solution of hydrochloric acid to the sodium hypochlorite solution. An excess of HCl is typically used.[8] c. Chlorine is generated via the reaction: NaClO + 2HCl → Cl₂ + NaCl + H₂O. d. The newly formed chlorine reacts with the surrounding water to form chlorine hydrate crystals. The reaction is exothermic and requires continuous cooling.[8]

Characterization Techniques

Protocol 3: Composition Determination via Density Measurement This is a reliable method for determining composition without isolating the thermally unstable crystals.[1]

  • Synthesize chlorine hydrate within a sealed container of known volume and mass.

  • After formation, carefully measure the total mass of the container with the hydrate and any unreacted starting materials.

  • Based on the initial masses of reactants and the final mass, and by measuring the remaining unreacted phases (e.g., by titration or pressure measurement of the gas phase), the mass and thus the density of the formed hydrate can be calculated.

  • The molar ratio 'n' in Cl₂·nH₂O is then derived from the calculated density.[7]

Protocol 4: Structural Analysis using X-ray and Neutron Diffraction Diffraction techniques are essential for confirming the crystal structure and determining lattice parameters.

  • Sample Preparation: Synthesize chlorine hydrate and quickly quench it in liquid nitrogen to prevent decomposition. The powdered sample must be maintained at low temperatures (e.g., below 173 K) throughout the experiment.[9]

  • X-ray Diffraction (XRD): a. Mount the cryo-cooled sample onto a powder X-ray diffractometer equipped with a low-temperature stage. b. Collect the diffraction pattern. c. Analyze the data to confirm the Type I (sI) cubic structure and calculate lattice parameters.[9][10]

  • Neutron Diffraction: a. For detailed structural information, especially the positions of hydrogen/deuterium atoms, use a deuterated sample (Cl₂·nD₂O).[11] b. Mount the cryo-cooled sample on a neutron diffractometer. c. Collect the diffraction data and perform a Rietveld refinement to determine the precise atomic positions, confirming the water framework and providing insights into guest-host interactions.[11][12]

Protocol 5: Cage Occupancy Analysis via Raman Spectroscopy Raman spectroscopy is a powerful non-destructive technique for probing guest-host interactions and determining the relative occupancy of different cages.[10][13]

  • Apparatus: A Raman spectrometer coupled to a microscope with a low-temperature stage.

  • Procedure: a. Place the hydrate sample on the cryo-stage. b. Focus the laser on a crystal and acquire the Raman spectrum. The vibrational frequency of the Cl-Cl bond will be measured. c. The interaction of the chlorine molecule with the water cage causes a shift in its vibrational frequency compared to the free gas.[14] d. Deconvolution of the Cl-Cl stretching band may reveal multiple peaks, which can be assigned to chlorine molecules in the small (5¹²) and large (5¹²6²) cages, allowing for an estimation of the relative cage occupancy.[10][13]

Visualizing Key Relationships and Workflows

Visual models can clarify the complex relationships between experimental variables and the resulting hydrate properties.

G cluster_conditions Formation Conditions cluster_properties Resulting Hydrate Properties Pressure Pressure Composition Composition (Value of 'n' in Cl₂·nH₂O) Pressure->Composition Occupancy Cage Occupancy (θ) Pressure->Occupancy Stability Thermodynamic Stability Pressure->Stability Temperature Temperature Temperature->Composition Temperature->Occupancy Temperature->Stability Method Synthesis Method (e.g., Gas-Liquid, In-situ) Method->Composition Composition->Occupancy Composition->Stability Higher Cl₂ content increases stability Structure Crystal Structure (Lattice Parameters) Occupancy->Structure G cluster_synthesis Synthesis & Preparation cluster_analysis Characterization & Analysis cluster_results Data Interpretation synthesis Chlorine Hydrate Synthesis (Protocol 1 or 2) prep Sample Quenching & Low-Temp Preparation synthesis->prep density Density Measurement (Protocol 3) prep->density xrd XRD / Neutron Diffraction (Protocol 4) prep->xrd raman Raman Spectroscopy (Protocol 5) prep->raman comp Composition (n) density->comp struct Crystal Structure xrd->struct occupancy Relative Cage Occupancy raman->occupancy final Correlated Structure-Property Relationship comp->final struct->final occupancy->final

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Vibrational Modes of Chloride Monohydrate Species

This technical guide provides a comprehensive overview of the fundamental vibrational modes of the chloride monohydrate anion, Cl⁻(H₂O). The interaction between a chloride ion and a single water molecule serves as a fundamental model for understanding ion hydration, which is critical in numerous chemical and biological processes. This document details the key vibrational modes, summarizes experimental and theoretical frequency data, outlines the primary experimental methodology used for their characterization, and provides a visual representation of the experimental workflow.

Introduction to the Vibrational Modes of Cl⁻(H₂O)

The Cl⁻(H₂O) complex is an asymmetric, planar molecule with a nearly linear ionic hydrogen bond formed between one of the water's hydrogen atoms and the chloride ion.[1] This interaction significantly perturbs the vibrational modes of the water molecule compared to its gas-phase counterpart. The fundamental vibrational modes can be categorized into two main groups: intramolecular modes, which are modifications of the water molecule's internal vibrations, and intermolecular modes, which describe the motion of the water molecule relative to the chloride ion.

The six fundamental vibrational modes of the Cl⁻(H₂O) species are:

  • Symmetric and Asymmetric OH Stretches (ν₁ and ν₃): In the complex, these correspond to the hydrogen-bonded OH stretch and the "free" OH stretch. The hydrogen-bonded OH frequency is significantly red-shifted (lowered) due to the strong ionic hydrogen bond, while the free OH stretch is only slightly red-shifted compared to the free water molecule.[2]

  • HOH Bending Mode (ν₂): This intramolecular bending vibration is typically blue-shifted (increased in frequency) by about 60 cm⁻¹ relative to a free water molecule.[2]

  • Intermolecular Modes (ν₄, ν₅, ν₆): These lower-frequency modes correspond to the frustrated rotations (librations) and translation of the water molecule with respect to the chloride ion. They include an intense out-of-plane bend, an in-plane bend, and the ion-water stretch.[3][4]

Quantitative Data on Vibrational Frequencies

The vibrational frequencies of the Cl⁻(H₂O) complex have been extensively studied through both experimental spectroscopy and theoretical calculations. The data presented below are compiled from argon predissociation spectroscopy experiments and various levels of ab initio and density functional theory (DFT) calculations.

Table 1: Intramolecular Vibrational Frequencies of Cl⁻(H₂O) (in cm⁻¹)
Vibrational ModeExperimental (Ar-predissociation)Theoretical (PES-CI)[1]Theoretical (MP2)[5][6]Description
Free OH Stretch 3690[3]3689.9~3714Stretching vibration of the OH group not involved in the hydrogen bond with the chloride ion.
Hydrogen-Bonded OH Stretch 3350[7]3349.5~3370Stretching vibration of the OH group forming the ionic hydrogen bond. Significantly red-shifted.[2]
HOH Bending Fundamental 1674[3][8]1673.6~1680The intramolecular bending motion of the water molecule.[2][8]
HOH Bending Overtone (2ν₂) ~3200-3500 region[7]--The first overtone of the bending mode, which can exhibit Fermi resonance with the OH stretching modes.
Table 2: Intermolecular Vibrational Frequencies of Cl⁻(H₂O) (in cm⁻¹)
Vibrational ModeExperimental (Ar-predissociation)Theoretical (PES-CI)[1]Description
Out-of-Plane Bend / Frustrated Rotation 695[3]694.7Corresponds to the out-of-plane frustrated rotation of the water molecule. The overtone of this mode is remarkably intense.[3]
In-Plane Bend / Frustrated Rotation Not directly observed418.5The in-plane frustrated rotation of the water molecule.
Ion-Water Stretch Not directly observed214.3The stretching vibration between the chloride ion and the water molecule's center of mass.

Experimental Protocol: Argon Predissociation Spectroscopy

A primary technique for obtaining the vibrational spectra of cold, mass-selected ionic clusters like Cl⁻(H₂O) is infrared vibrational predissociation spectroscopy, often utilizing a weakly bound "messenger" or "tag" atom like argon (Ar).[1][8]

Methodology Overview
  • Ion Generation: The Cl⁻(H₂O) complexes are typically generated in the gas phase using an electrospray ionization (ESI) source from a solution containing chloride ions.[9]

  • Mass Selection: The ions are guided into a tandem mass spectrometer where the specific Cl⁻(H₂O) species is isolated from other clusters and contaminants based on its mass-to-charge ratio.[10]

  • Ion Trapping and Cryogenic Cooling: The mass-selected ions are injected into a cryogenic ion trap (e.g., a 3D Paul trap or a 22-pole wire trap).[9][11] Inside the trap, they are cooled to temperatures as low as 3-10 K through collisions with a helium buffer gas.[9][11]

  • Argon Tagging: During the cooling process, argon gas is introduced into the trap. The cold Cl⁻(H₂O) ions form weakly bound van der Waals complexes with one or more argon atoms, resulting in Cl⁻(H₂O)·Arₙ clusters.[12][13] The argon atom acts as a messenger tag.

  • Vibrational Excitation: The trapped and tagged clusters are irradiated with a tunable, high-resolution infrared laser.[10] When the laser frequency is resonant with a vibrational mode of the Cl⁻(H₂O) core ion, the cluster absorbs a photon.

  • Vibrational Predissociation: The absorbed energy is rapidly transferred to the weak bond between the core ion and the argon tag. This energy is sufficient to break the bond, causing the argon atom to be ejected. This process is known as vibrational predissociation: Cl⁻(H₂O)·Ar + hν → [Cl⁻(H₂O)·Ar]* → Cl⁻(H₂O) + Ar

  • Detection and Spectrum Generation: The resulting fragment ions (the untagged Cl⁻(H₂O)) or the depletion of the parent Cl⁻(H₂O)·Ar ions are detected by a second stage of mass spectrometry (often time-of-flight).[9] By scanning the laser frequency and monitoring the fragmentation signal, a high-resolution infrared spectrum of the core Cl⁻(H₂O) ion is constructed.[9] The key advantage is that the absorption of a single IR photon leads to a detectable change in mass, providing high sensitivity.[13]

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol and the fundamental structure of the chloride monohydrate species.

Experimental_Workflow ESI Electrospray Ionization (Generates Cl⁻(H₂O)n) MS1 Quadrupole Mass Filter (Selects Cl⁻(H₂O)) ESI->MS1 Trap Cooling & Argon Tagging (Forms Cl⁻(H₂O)·Ar) MS1->Trap Inject Ions Laser Tunable IR Laser Trap->Laser MS2 Time-of-Flight MS (Detects Fragments) Trap->MS2 Eject Ions Spectrum IR Spectrum Plot MS2->Spectrum

Caption: Workflow for Cryogenic Vibrational Predissociation Spectroscopy.

Caption: Structure and key vibrational modes of the Cl⁻(H₂O) complex.

References

The Lewis Acidic Nature of Lanthanum Chloride in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lanthanum chloride (LaCl₃) has emerged as a versatile and efficient Lewis acid catalyst in a wide array of organic transformations.[1][2][3] As a salt of the lanthanide series, its trivalent lanthanum ion (La³⁺) possesses a significant ionic radius and a flexible coordination sphere, typically ranging from 6 to 9.[1] These characteristics, coupled with its nature as a mild, inexpensive, and moisture-stable Lewis acid, make it an attractive alternative to more conventional and often harsher Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃).[2][3][4] This guide provides an in-depth exploration of the Lewis acidic properties of lanthanum chloride and its applications in modern organic synthesis, with a focus on quantitative data, experimental protocols, and reaction mechanisms relevant to researchers, scientists, and professionals in drug development.

The catalytic activity of lanthanum chloride stems from the ability of the La³⁺ ion to act as an electron pair acceptor.[1] This allows it to activate substrates by coordinating with electron-rich species, thereby facilitating a variety of chemical reactions.[1] Its applications are extensive, ranging from classic carbon-carbon bond-forming reactions like Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and aldol (B89426) condensations to the synthesis of complex heterocyclic compounds.[1]

Core Principle: Lewis Acid Catalysis by Lanthanum Chloride

The fundamental role of lanthanum chloride as a Lewis acid is to activate electrophilic substrates, most commonly those containing carbonyl groups. The La³⁺ ion coordinates to the lone pair of electrons on the oxygen atom of the carbonyl group. This withdrawal of electron density makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This activation is a key step in numerous synthetic transformations.

Lewis_Acid_Activation cluster_reactants Reactants cluster_complex Activated Complex RCOR R-C(=O)-R' La La³⁺ LaCl3 LaCl₃ intermediate R-C(=O)-R' O O O->La Coordination C C C->O δ⁺ R2 R' C->R2 R1 R R1->C invis1 invis2 Enamination_Workflow start Start reactants Mix β-Dicarbonyl Compound, Amine, and LaCl₃·7H₂O in CH₂Cl₂ start->reactants stir Stir at Room Temperature (3-5 hours) reactants->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup (Water & Brine Wash) monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure β-Enaminone/ β-Enaminoester purify->product Michael_Addition_Mechanism Proposed Mechanism for Aza-Michael Addition start α,β-Unsaturated Carbonyl + LaCl₃ activation Activation of Carbonyl [LaCl₃-Carbonyl Complex] start->activation nucleophilic_attack Nucleophilic Attack by Amine (R₂NH) activation->nucleophilic_attack + Amine intermediate Formation of Enolate Intermediate nucleophilic_attack->intermediate proton_transfer Proton Transfer intermediate->proton_transfer product_release Product Release & Catalyst Regeneration proton_transfer->product_release final_product β-Amino Carbonyl Compound product_release->final_product catalyst LaCl₃ product_release->catalyst Regenerated catalyst->start

References

An In-depth Technical Guide to the Higher Hydrates of Lithium Chloride and Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the higher hydrates of lithium chloride (LiCl) and lithium bromide (LiBr), focusing on their synthesis, structural characterization, and thermal properties. This document is intended for researchers and professionals in chemistry, materials science, and pharmaceuticals who require detailed information on these hygroscopic salts.

Introduction

Lithium chloride and lithium bromide are well-known for their hygroscopic nature and ability to form a series of stable hydrates.[1][2] Understanding the structure and properties of these higher hydrates is crucial for applications ranging from desiccants and heat-transfer fluids to potential roles in pharmaceutical formulations.[2][3] This guide summarizes the key quantitative data, experimental protocols for their characterization, and visual representations of experimental workflows and phase relationships.

Quantitative Data

The following tables summarize the known crystallographic and thermodynamic data for the higher hydrates of lithium chloride and lithium bromide.

Crystallographic Data

The crystal structures of several higher hydrates of LiCl and LiBr have been determined, revealing details about the coordination of the lithium ion and the arrangement of water molecules in the crystal lattice.[4]

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
LiCl·2H₂O MonoclinicP 1 21/c 16.08389.35926.063290113.54390[5]
LiCl·3H₂O OrthorhombicC m c m7.162610.3515.6038909090[6]
LiCl·5H₂O Not AvailableNot Available-------
LiBr·2H₂O OrthorhombicNot Available-------
LiBr·3H₂O OrthorhombicC m c m7.278511.0885.687909090[7]
LiBr·4H₂O Not AvailableNot Available-------
LiBr·5H₂O Not AvailableNot Available-------
Thermodynamic and Thermal Properties

Thermodynamic data for these hydrates is critical for understanding their stability and energy storage potential. The decomposition of these hydrates upon heating is a key characteristic.

CompoundMelting/Decomposition Point (°C)Standard Enthalpy of Formation (ΔfH⦵) (kJ/mol)Ref.
Anhydrous LiCl 605–614-408.27[8][9]
LiCl·H₂O Decomposes 98-110Not explicitly found[10]
LiCl·2H₂O Not explicitly foundNot explicitly found-
LiCl·3H₂O Not explicitly found-1311.3 (solid)[11]
LiCl·5H₂O Not explicitly foundNot explicitly found-
Anhydrous LiBr 550-351.2[12]
LiBr·H₂O 162-167 (as hydrate)Not explicitly found[2]
LiBr·2H₂O Not explicitly foundNot explicitly found-
LiBr·3H₂O Not explicitly foundNot explicitly found-
LiBr·4H₂O Not explicitly foundNot explicitly found-
LiBr·5H₂O Not explicitly foundNot explicitly found-

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of lithium halide hydrates.

Synthesis of Higher Hydrates

The synthesis of specific hydrates of lithium chloride and bromide is achieved by crystallization from aqueous solutions at controlled temperatures and concentrations.

Materials:

  • Anhydrous Lithium Chloride (LiCl) or Lithium Bromide (LiBr)

  • Deionized Water

Protocol:

  • Prepare a saturated or near-saturated aqueous solution of the respective lithium halide at a slightly elevated temperature to ensure complete dissolution.

  • Slowly cool the solution to the desired crystallization temperature. The final hydrate (B1144303) form is dependent on the temperature.

  • For example, LiCl·3H₂O can be crystallized from a solution of 38.4 wt% LiCl cooled to 233 K.[4]

  • Allow sufficient time for crystals to form. This may range from hours to weeks depending on the specific hydrate and conditions.

  • Once crystals have formed, they can be separated from the mother liquor by filtration.

  • The crystals should be handled in a controlled atmosphere to prevent dehydration or further hydration.

Single-Crystal X-ray Diffraction

This technique is used to determine the precise atomic arrangement within the crystal.

Protocol:

  • A suitable single crystal of the hydrate is selected under a microscope.

  • The crystal is mounted on a goniometer head.

  • The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • A monochromatic X-ray beam is directed at the crystal.

  • The diffraction pattern is collected by rotating the crystal and detecting the diffracted X-rays.

  • The collected data is processed to determine the unit cell dimensions and the crystal structure is solved and refined.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of the hydrates.

Protocol:

  • A small, accurately weighed sample of the hydrate is placed in a TGA/DSC pan.

  • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or argon).

  • TGA measures the change in mass as a function of temperature, indicating water loss.

  • DSC measures the heat flow into or out of the sample, revealing endothermic (melting, dehydration) and exothermic (crystallization) transitions.

  • The resulting data provides information on decomposition temperatures, the number of water molecules, and the enthalpy of transitions.

Vibrational Spectroscopy (Raman and IR)

Raman and Infrared (IR) spectroscopy are used to probe the vibrational modes of the water molecules and the lithium-ion coordination in the crystal lattice.

Protocol:

  • IR Spectroscopy: A small amount of the hydrate is mixed with KBr and pressed into a pellet, or analyzed as a thin film. The sample is then placed in an IR spectrometer and the spectrum is recorded.

  • Raman Spectroscopy: A small amount of the crystalline sample is placed under a microscope objective coupled to a Raman spectrometer. A laser is focused on the sample, and the scattered light is collected and analyzed to obtain the Raman spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of lithium halide hydrates.

experimental_workflow start Start synthesis Synthesis of Hydrates (Crystallization) start->synthesis filtration Filtration and Isolation synthesis->filtration characterization Characterization filtration->characterization scxrd Single-Crystal X-ray Diffraction characterization->scxrd thermal Thermal Analysis (TGA/DSC) characterization->thermal spectroscopy Vibrational Spectroscopy (Raman/IR) characterization->spectroscopy data_analysis Data Analysis and Structure Elucidation scxrd->data_analysis thermal->data_analysis spectroscopy->data_analysis end End data_analysis->end

Caption: Experimental workflow for hydrate synthesis and analysis.

Phase Relationships in the LiCl-H₂O System

The stability of different lithium chloride hydrates is dependent on temperature and concentration, as illustrated in the phase diagram.

LiCl_H2O_Phase_Diagram liquid Aqueous LiCl Solution (Unsaturated) ice Ice liquid->ice Freezing pentahydrate LiCl·5H₂O liquid->pentahydrate Crystallization (Low Temp) trihydrate LiCl·3H₂O liquid->trihydrate Crystallization dihydrate LiCl·2H₂O liquid->dihydrate Crystallization monohydrate LiCl·H₂O liquid->monohydrate Crystallization (High Temp) anhydrous Anhydrous LiCl liquid->anhydrous Crystallization (Very High Temp) pentahydrate->trihydrate Dehydration trihydrate->dihydrate Dehydration dihydrate->monohydrate Dehydration monohydrate->anhydrous Dehydration

Caption: Simplified phase relationships of LiCl hydrates.

References

Methodological & Application

Application Notes and Protocols for Thermal Decomposition Analysis of Chloride Hydrates using TGA and DSC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the characterization of the thermal decomposition of chloride hydrates. This document outlines the principles of the techniques, detailed experimental protocols, and presents quantitative data for several common chloride hydrates.

Introduction

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermoanalytical techniques for investigating the thermal stability and phase transitions of materials. For hydrated salts, such as chloride hydrates, these methods are invaluable for determining the stoichiometry of hydration, dehydration pathways, and the presence of any subsequent decomposition or hydrolysis reactions.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is particularly useful for quantifying the loss of water molecules during dehydration.

  • Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as a function of temperature or time. It provides information on enthalpic changes associated with dehydration (endothermic) and decomposition (can be endothermic or exothermic).

Data Presentation: Thermal Decomposition of Common Chloride Hydrates

The following tables summarize the quantitative data obtained from TGA and DSC analysis of selected chloride hydrates. The data presented are representative values and can be influenced by experimental conditions such as heating rate and sample size.

Table 1: Thermal Decomposition Data for Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

Decomposition StepTemperature Range (°C)Mass Loss (TGA) (%)Theoretical Mass Loss (%)Enthalpy Change (DSC) (kJ/mol)
MgCl₂·6H₂O → MgCl₂·4H₂O + 2H₂O50 - 90~17.717.76Endothermic
MgCl₂·4H₂O → MgCl₂·2H₂O + 2H₂O100 - 150~17.717.76Endothermic
MgCl₂·2H₂O → MgCl₂·H₂O + H₂O150 - 180~8.88.88Endothermic
MgCl₂·H₂O + H₂O → Mg(OH)Cl + HCl180 - 250Variable-Complex Endotherm
Mg(OH)Cl → MgO + HCl> 400Variable-Endothermic

Note: The decomposition of lower hydrates of MgCl₂ can be complex, involving simultaneous dehydration and hydrolysis, leading to the formation of magnesium hydroxychloride (Mg(OH)Cl) and subsequent decomposition to magnesium oxide (MgO). The mass loss in these stages can vary depending on the reaction conditions.

Table 2: Thermal Decomposition Data for Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

Decomposition StepTemperature Range (°C)Mass Loss (TGA) (%)Theoretical Mass Loss (%)Enthalpy Change (DSC) (kJ/mol)
NiCl₂·6H₂O → NiCl₂·4H₂O + 2H₂O80 - 120~15.215.18Endothermic
NiCl₂·4H₂O → NiCl₂·2H₂O + 2H₂O120 - 180~15.215.18Endothermic
NiCl₂·2H₂O → NiCl₂ + 2H₂O180 - 300~15.215.18Endothermic
NiCl₂ → Decomposition Products (e.g., NiO)> 740Variable-14.55 (for decomposition of anhydrous salt)[1]

Table 3: Thermal Decomposition Data for Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

Decomposition StepTemperature Range (°C)Mass Loss (TGA) (%)Theoretical Mass Loss (%)Enthalpy Change (DSC) (kJ/mol)
CoCl₂·6H₂O → CoCl₂·2H₂O + 4H₂O50 - 120~30.330.28Endothermic
CoCl₂·2H₂O → CoCl₂·H₂O + H₂O120 - 160~7.67.57Endothermic
CoCl₂·H₂O → CoCl₂ + H₂O160 - 250~7.67.57Endothermic

Table 4: Thermal Decomposition Data for Other Common Chloride Hydrates

CompoundDecomposition StepTemperature Range (°C)Mass Loss (TGA) (%)Theoretical Mass Loss (%)
CuCl₂·2H₂O CuCl₂·2H₂O → CuCl₂ + 2H₂O100 - 200~21.121.13
MnCl₂·4H₂O MnCl₂·4H₂O → MnCl₂·2H₂O + 2H₂O60 - 120~18.218.21
MnCl₂·2H₂O → MnCl₂ + 2H₂O120 - 200~18.218.21
Experimental Protocols

This section provides a detailed methodology for conducting TGA and DSC analysis of chloride hydrates.

  • Instrument: Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC measurements.

  • Crucibles: Aluminum or alumina (B75360) crucibles are commonly used. For chloride salts, which can release corrosive HCl gas upon hydrolysis, platinum or ceramic crucibles are recommended for high-temperature experiments.

  • Purge Gas: High-purity nitrogen or argon is typically used as the purge gas to provide an inert atmosphere and prevent oxidative reactions. A typical flow rate is 20-50 mL/min.

  • Balance: A microbalance with a sensitivity of at least 0.1 µg is required.

Before sample analysis, it is crucial to calibrate the TGA and DSC instruments.

  • TGA Mass Calibration: Calibrate the balance using standard calibration weights as per the manufacturer's instructions.

  • Temperature Calibration: Calibrate the temperature sensor using certified reference materials with known melting points (e.g., indium, tin, zinc).

  • DSC Heat Flow Calibration: Calibrate the heat flow signal using a certified reference material with a known enthalpy of fusion (e.g., indium).

  • Sample Form: If the chloride hydrate (B1144303) sample is in the form of large crystals, gently grind a small amount in an agate mortar and pestle to obtain a fine, homogeneous powder. This ensures uniform heating during the analysis.

  • Weighing: Accurately weigh a small amount of the powdered sample, typically 5-10 mg, into a tared TGA/DSC crucible. The exact mass should be recorded.

  • Instrument Preparation: Ensure the TGA/DSC instrument is clean and has been recently calibrated.

  • Blank Run: Perform a blank run with an empty crucible using the same temperature program as the sample run. This allows for baseline subtraction.

  • Sample Loading: Carefully place the crucible containing the chloride hydrate sample onto the sample holder in the instrument.

  • Temperature Program:

    • Initial Isothermal Step: Hold the sample at a starting temperature (e.g., 25-30 °C) for a few minutes to allow for temperature equilibration.

    • Heating Ramp: Heat the sample at a constant rate, typically 5-20 °C/min, to the desired final temperature. The final temperature should be high enough to ensure complete decomposition of the hydrate and any subsequent reactions.

    • Final Isothermal Step (Optional): Hold the sample at the final temperature for a period to ensure all reactions have gone to completion.

  • Data Acquisition: Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

  • TGA Curve Analysis:

    • Plot the percentage mass loss on the y-axis against temperature on the x-axis.

    • Identify the temperature ranges for each distinct mass loss step.

    • Calculate the percentage mass loss for each step. This can be used to determine the number of water molecules lost in each dehydration stage.

  • DSC Curve Analysis:

    • Plot the heat flow on the y-axis against temperature on the x-axis.

    • Identify endothermic peaks (valleys) corresponding to dehydration and melting, and exothermic peaks (peaks) which may correspond to decomposition or crystallization events.

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the area under each peak to determine the enthalpy change (ΔH) for the corresponding transition.

Mandatory Visualizations

The following diagram illustrates the general workflow for the thermal analysis of chloride hydrates using TGA/DSC.

G Experimental Workflow for TGA/DSC Analysis cluster_prep Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Processing & Interpretation Sample Obtain Chloride Hydrate Sample Grind Grind to Homogeneous Powder Sample->Grind Weigh Weigh 5-10 mg into Crucible Grind->Weigh Calibrate Calibrate Instrument (Mass, Temp, Heat Flow) Weigh->Calibrate Blank Run Blank (Empty Crucible) Calibrate->Blank Load Load Sample into Instrument Blank->Load Program Set Temperature Program (Heating Rate, Gas Flow) Load->Program Run Execute TGA/DSC Measurement Program->Run Acquire Acquire TGA & DSC Data Run->Acquire Plot Plot Mass Loss vs. Temp (TGA) Plot Heat Flow vs. Temp (DSC) Acquire->Plot Analyze_TGA Analyze TGA Curve: - Identify Dehydration Steps - Calculate % Mass Loss Plot->Analyze_TGA Analyze_DSC Analyze DSC Curve: - Identify Endotherms/Exotherms - Determine ΔH Plot->Analyze_DSC Report Generate Report with Tables & Graphs Analyze_TGA->Report Analyze_DSC->Report

Caption: Workflow for TGA/DSC analysis of chloride hydrates.

The following diagram illustrates the typical thermal decomposition pathway of a generic metal chloride hexahydrate, including potential hydrolysis.

G Thermal Decomposition Pathway of a Metal Chloride Hydrate cluster_dehydration Dehydration cluster_hydrolysis Hydrolysis & Decomposition MCl2_6H2O Metal Chloride Hexahydrate (MCl₂·6H₂O) MCl2_4H2O Tetrahydrate (MCl₂·4H₂O) MCl2_6H2O->MCl2_4H2O +2H₂O(g) (Endothermic) MCl2_2H2O Dihydrate (MCl₂·2H₂O) MCl2_4H2O->MCl2_2H2O +2H₂O(g) (Endothermic) MCl2_H2O Monohydrate (MCl₂·H₂O) MCl2_2H2O->MCl2_H2O +H₂O(g) (Endothermic) MCl2 Anhydrous Chloride (MCl₂) MCl2_H2O->MCl2 +H₂O(g) (Endothermic) MOHCl Hydroxychloride (M(OH)Cl) MCl2_H2O->MOHCl +HCl(g) (Endothermic) MCl2->MOHCl +H₂O(g) -> +HCl(g) (if water vapor present) MO Metal Oxide (MO) MOHCl->MO +HCl(g) (Endothermic)

Caption: Generalized thermal decomposition pathway.

References

Application of Metal Chloride Hydrates in Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metal chloride hydrates are a class of versatile and readily available catalysts that have found widespread application in organic synthesis. Their ability to act as Lewis acids, coupled with their often low cost and tolerance to aqueous conditions, makes them attractive reagents for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of selected metal chloride hydrates in key catalytic reactions, including quantitative data, experimental procedures, and mechanistic diagrams to facilitate their use in research and development.

Luche Reduction of α,β-Unsaturated Ketones with Cerium(III) Chloride Heptahydrate

The Luche reduction is a highly selective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, suppressing the competing 1,4-conjugate addition.[1][2] Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is a key reagent in this transformation, enhancing the selectivity of sodium borohydride (B1222165).[3][4] This method is valued for its mild reaction conditions, high yields, and functional group tolerance.[2]

Quantitative Data
EntrySubstrate (α,β-Unsaturated Ketone)Product (Allylic Alcohol)Yield (%)Reference
1Cyclohex-2-en-1-oneCyclohex-2-en-1-ol97[1]
24-Phenylbut-3-en-2-one4-Phenylbut-3-en-2-ol99[1]
3(R)-(-)-Carvone(1R,5R)-(-)-Myrtenol92[1]
4Progesterone95[1]
5Testosterone98[1]
Experimental Protocol

Materials:

  • α,β-Unsaturated ketone (1.0 mmol)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 mmol, 372.48 g/mol )

  • Sodium borohydride (NaBH₄) (1.0 mmol, 37.83 g/mol )

  • Methanol (B129727) (MeOH) (5 mL)

  • Diethyl ether or Ethyl acetate (B1210297) for extraction

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask containing the α,β-unsaturated ketone (1.0 mmol) dissolved in methanol (5 mL), add cerium(III) chloride heptahydrate (1.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes until the cerium salt is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium borohydride (1.0 mmol) portion-wise to the stirred solution. Vigorous gas evolution may be observed.

  • Continue stirring the reaction at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-30 minutes.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Reaction Mechanism

Luche_Reduction CeCl3 CeCl₃•7H₂O Ce_complex [Ce(OMe)n]³⁻ⁿ⁺ Complex CeCl3->Ce_complex Coordination MeOH Methanol (MeOH) MeOH->Ce_complex Enone α,β-Unsaturated Ketone Ce_complex->Enone Lewis Acid Activation NaBH4 NaBH₄ Alkoxyborohydride [BHn(OMe)₄-n]⁻ (Hard Nucleophile) NaBH4->Alkoxyborohydride Reaction with MeOH Activated_Enone Activated Carbonyl Alkoxyborohydride->Activated_Enone Nucleophilic Attack Hydride_Attack 1,2-Hydride Attack Enone->Activated_Enone Allylic_Alcohol Allylic Alcohol Activated_Enone->Allylic_Alcohol Protonation Mannich_Reaction_Workflow Start Start Mixing Mix Aldehyde, Amine, and Ketone in Methanol Start->Mixing Add_Catalyst Add CeCl₃•7H₂O (3 mol%) Mixing->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Precipitation Product Precipitates? Monitor->Precipitation Filtration Filter and Wash Solid Product Precipitation->Filtration Yes Purification Purify by Column Chromatography Precipitation->Purification No End End Filtration->End Purification->End Friedel_Crafts_Acylation Acyl_Halide Acyl Halide (RCOCl) Acylium_Ion_Complex [RCO]⁺[FeCl₄]⁻ Acyl_Halide->Acylium_Ion_Complex FeCl3 FeCl₃•6H₂O FeCl3->Acylium_Ion_Complex Lewis Acid Activation Sigma_Complex σ-Complex (Wheland Intermediate) Acylium_Ion_Complex->Sigma_Complex Electrophilic Attack Arene Arene Arene->Sigma_Complex Aryl_Ketone Aryl Ketone Sigma_Complex->Aryl_Ketone Deprotonation HCl HCl Sigma_Complex->HCl Aryl_Ketone->FeCl3 Catalyst Regeneration Triarylimidazole_Synthesis Dicarbonyl 1,2-Dicarbonyl Compound Imidazole 2,4,5-Triarylimidazole Dicarbonyl->Imidazole Aldehyde Aldehyde Aldehyde->Imidazole Ammonia Ammonia Source (NH₄OAc) Ammonia->Imidazole Catalyst Metal Chloride Hydrate Catalyst Catalyst->Imidazole Catalyzes

References

Application Notes & Protocols: X-ray Diffraction for Determining Chloride Hydrate Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The hydration state of an active pharmaceutical ingredient (API) or chemical compound can significantly influence its physical and chemical properties, including solubility, stability, and bioavailability.[1] Chloride hydrates, common salt forms, exist in various crystalline structures depending on the number and arrangement of water molecules within the crystal lattice. X-ray Diffraction (XRD) is an indispensable and powerful analytical technique for the unambiguous identification and detailed structural characterization of these crystalline forms.[2][3] It provides definitive proof of the three-dimensional atomic arrangement, making it the gold standard for solid-state characterization.[4][5]

This document provides detailed protocols for both Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD), outlining their specific applications in the analysis of chloride hydrate (B1144303) crystal structures.

Part 1: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional structure of a crystalline solid.[6] It provides accurate information on bond lengths, angles, molecular conformation, and the detailed hydrogen-bonding networks involving water molecules and chloride ions.[2][5] This technique is essential for elucidating the absolute structure of a new chloride hydrate.

Experimental Protocol: Single-Crystal Structure Determination

Objective: To determine the precise atomic arrangement, unit cell parameters, and space group of a chloride hydrate crystal.

1. Crystal Selection and Mounting:

  • Selection: Under a polarized light microscope, select a single, well-formed crystal, typically 100-250 microns in size, that is free of visible cracks or defects.

  • Handling: Hydrate crystals can be unstable and may lose water upon exposure to ambient conditions.[7] To prevent dehydration, crystals should be handled quickly. Samples can be taken directly from the mother liquor and coated with a cryoprotectant like mineral oil or Paratone-N oil before mounting.[8]

  • Mounting: Mount the selected crystal on a cryo-loop (e.g., a MiTeGen MicroLoop™) or the tip of a glass fiber.

  • Cryo-cooling (Optional but Recommended): For enhanced stability and data quality, flash-cool the mounted crystal in a stream of cold nitrogen gas, typically at 100 K.[4] This minimizes atomic thermal motion and protects the crystal from dehydration and X-ray damage.

2. Data Collection:

  • Instrumentation: Use a single-crystal diffractometer, such as a Rigaku XtaLAB Synergy-i or Bruker Kappa APEX DUO.[4][9] These are typically equipped with a high-intensity X-ray source and a sensitive detector.

  • X-ray Source: Common sources are Copper (Cu Kα, λ ≈ 1.54 Å) or Molybdenum (Mo Kα, λ ≈ 0.71 Å).[2] The choice depends on the crystal's composition and size.

  • Data Collection Strategy: The instrument software is used to run a series of diffraction experiments where the crystal is rotated in the X-ray beam. The goniometer precisely orients the crystal at thousands of different angles, and the detector collects the resulting diffraction patterns (spots).[10] The software automatically determines the optimal strategy to collect a complete and redundant dataset.

3. Structure Solution and Refinement:

  • Unit Cell and Space Group Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell (a, b, c, α, β, γ) and the crystal's symmetry (space group).[2]

  • Structure Solution: The intensities of the diffraction spots are used to generate an initial electron density map of the unit cell.[6] From this map, an initial structural model (positions of atoms) is built.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, displacement parameters, and site occupancy factors to achieve the best possible fit between the calculated and observed diffraction patterns.[11] The final refined structure provides a highly accurate picture of the chloride hydrate's crystal structure.

Data Presentation: Quantitative Crystallographic Data

SCXRD yields precise quantitative data that defines the crystal structure. Below are examples for known chloride hydrates.

ParameterTin(II) Chloride Dihydrate (SnCl₂·2H₂O)[11]Ytterbium(III) Chloride Hexahydrate ([YbCl₂(H₂O)₆]Cl)[8]Copper Chloride Dihydrate (CuCl₂·2H₂O)[12]
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cC2/mPbmn
a (Å) 9.3137.81587.395
b (Å) 7.2506.46518.056
c (Å) 8.97012.72503.728
α (°) ** 909090
β (°) 114.92131.4590
γ (°) 909090
Volume (ų) **548.8481.92222.1
Z 422

Part 2: Powder X-ray Diffraction (PXRD)

PXRD is a versatile technique used to analyze a polycrystalline (powder) sample.[13] For chloride hydrates, it is invaluable for phase identification, confirming the presence or absence of specific hydrate forms, detecting mixtures of hydrates and anhydrides, and studying phase transitions under non-ambient conditions (e.g., variable temperature or humidity).[1][2][14]

Experimental Protocol: PXRD Analysis

Objective: To identify the crystalline phase(s) of a bulk chloride hydrate sample and distinguish between different hydrate and anhydrate forms.

1. Sample Preparation:

  • Grinding: Proper sample preparation is critical to ensure random orientation of the crystallites.[15] Gently grind a few milligrams of the material into a fine, uniform powder using an agate mortar and pestle.[16] Overly aggressive grinding can induce phase transformations or amorphization, so gentle pressure is recommended.[17]

  • Sample Mounting:

    • Standard Holder: Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top.[18] Use a glass slide to gently press the powder and create a smooth surface.[18]

    • Low-Background Holder: For very small sample amounts, use a zero-background sample holder (e.g., a silicon single crystal wafer) to minimize background noise.[19]

2. Data Collection:

  • Instrumentation: Use a powder diffractometer, such as a Bruker D8 or Rigaku MiniFlex. These are typically operated in a Bragg-Brentano geometry.

  • X-ray Source: A Copper (Cu Kα) X-ray source is most common for pharmaceutical and chemical analysis.[20]

  • Scan Parameters:

    • 2θ Range: A typical scan range is 4° to 70° in 2θ.[20]

    • Step Size: A step size of ~0.02° is common.[20]

    • Scan Speed/Time: The time per step will depend on the sample's crystallinity and the desired signal-to-noise ratio. A typical collection time might be 0.5-2 seconds per step.

3. Data Analysis:

  • Phase Identification: The primary use of PXRD is to identify the crystalline phase(s) present. This is done by comparing the positions and relative intensities of the diffraction peaks in the experimental pattern to reference patterns in a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

  • Distinguishing Hydrates vs. Anhydrides: Different hydrate forms and their corresponding anhydrides have unique crystal structures and will therefore produce distinct powder patterns.[1] A change in the hydration state is clearly visible as a shift in peak positions or the appearance of a completely new pattern.

  • Quantitative Analysis: Using methods like Rietveld refinement, PXRD can be used to determine the relative amounts of different phases in a mixture, for example, quantifying the percentage of a monohydrate in a sample of anhydrate.[20]

Data Presentation: Comparative PXRD Patterns

The difference between a hydrate and an anhydrate is immediately obvious from their respective PXRD patterns.

FormCharacteristic Diffraction Peaks (2θ)[1]
Theophylline Anhydrate 7.1°, 12.5°, 14.7°
Theophylline Monohydrate 8.6°, 11.8°, 17.4°
Mixture (Anhydrate + 2% Monohydrate) Shows primary anhydrate peaks with a small, detectable peak at 8.6° corresponding to the monohydrate.[1]

Visualizations

Experimental Workflow

XRD_Workflow General XRD Workflow for Chloride Hydrate Analysis cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_results Data Interpretation & Results start Bulk Chloride Salt Sample sc_prep Isolate & Mount Single Crystal start->sc_prep Good crystals available? pxrd_prep Grind to Fine Powder start->pxrd_prep Bulk analysis or no single crystals scxrd Single-Crystal XRD (SCXRD) sc_prep->scxrd pxrd Powder XRD (PXRD) pxrd_prep->pxrd structure 3D Crystal Structure (Unit Cell, H-Bonding, Stoichiometry) scxrd->structure phase Phase Identification (Hydrate vs. Anhydrate, Purity, Stability) pxrd->phase

Caption: Workflow for chloride hydrate analysis using SCXRD and PXRD.

Logical Relationships in Hydrate Characterization

Hydrate_Logic Logical Flow of Hydrate Characterization cluster_data Experimental Data cluster_interp Interpretation cluster_conclusion Conclusion pxrd_data PXRD Pattern (Peak Positions & Intensities) phase_id Phase Identity (Match to Database) pxrd_data->phase_id dehydration Dehydration Process (Correlate Structure Change with H₂O Loss) pxrd_data->dehydration scxrd_data SCXRD Data (Diffraction Spots) abs_structure Absolute Structure (Solve for Atomic Positions) scxrd_data->abs_structure thermal_data TGA/DSC Data (Weight Loss & Thermal Events) thermal_data->dehydration conclusion Unambiguous Characterization of Chloride Hydrate (Stoichiometry, Structure, Stability) phase_id->conclusion dehydration->conclusion abs_structure->conclusion

Caption: Combining XRD with thermal analysis for hydrate characterization.

References

Application Notes and Protocols for Luche-Type Reductions Using Lanthanide Trichloride Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical guidance for employing lanthanide trichloride (B1173362) hydrates in Luche-type reductions. This powerful and selective method is instrumental in the synthesis of allylic alcohols from α,β-unsaturated ketones, a critical transformation in the development of complex molecules and active pharmaceutical ingredients.

Introduction

The Luche reduction, first reported by Jean-Louis Luche, is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[1][2][3] The reaction is typically carried out using sodium borohydride (B1222165) in the presence of a lanthanide trichloride, most commonly cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in a protic solvent, typically methanol (B129727).[2][3] This method effectively suppresses the competing 1,4-conjugate addition, which is often a major side reaction when using sodium borohydride alone.[4]

The key to the high selectivity of the Luche reduction lies in the role of the lanthanide salt. The lanthanide ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5] Furthermore, the lanthanide salt catalyzes the alcoholysis of sodium borohydride to form sodium alkoxyborohydrides, which are "harder" reducing agents according to Hard-Soft Acid-Base (HSAB) theory.[4][5] This increased hardness directs the hydride attack to the "harder" carbonyl carbon (1,2-addition) rather than the "softer" β-carbon (1,4-addition).[2][5]

Advantages of Lanthanide-Mediated Luche Reductions

  • High 1,2-Selectivity: Consistently affords high yields of the desired allylic alcohol with minimal formation of the saturated ketone byproduct.[3][6]

  • Chemoselectivity: Ketones can be selectively reduced in the presence of more reactive functional groups like aldehydes, which are protected in situ as acetals in the alcoholic solvent.[2][4]

  • Mild Reaction Conditions: Reactions are typically performed at or below room temperature, tolerating a wide range of functional groups.[3][6]

  • Operational Simplicity: The procedure is straightforward and does not require strictly anhydrous or inert conditions.[6]

  • Cost-Effective Alternative: Readily available and inexpensive Mischmetall can be used to prepare a mixture of light lanthanide trichloride hydrates that exhibit comparable reactivity to pure cerium trichloride.[7]

Quantitative Data Summary

The following tables summarize the performance of various lanthanide trichloride hydrates in the Luche-type reduction of different α,β-unsaturated ketones.

Table 1: Reduction of (R)-(-)-Carvone with Various Lanthanide Chlorides
EntryLanthanide Chloride (LnCl₃)1,2-Reduction Product Yield (%)1,4-Reduction Product Yield (%)
1CeCl₃>99<1
2LaCl₃>99<1
3NdCl₃982
4PrCl₃982
5SmCl₃982
6EuCl₃955
7GdCl₃9010
8YbCl₃8515

Reaction Conditions: Substrate (1 mmol), NaBH₄ (1 mmol), LnCl₃·nH₂O (1 mmol) in Methanol (5 mL) at room temperature.

Table 2: Reduction of Various Enones with Mischmetall Trichloride Hydrates[8]
EntrySubstrateProductYield (%)
1Benzylidene acetone4-Phenylbut-3-en-2-ol95
2β-Ionone(E)-4-(2,6,6-Trimethylcyclohex-1-enyl)but-3-en-2-ol98
3(R)-(-)-Carvone(-)-cis-Carveol99
4Cyclohex-2-enoneCyclohex-2-en-1-ol96

Reaction Conditions: Substrate (1 mmol), NaBH₄ (1 mmol), Mischmetall Trichloride Hydrate (B1144303) (1 mmol) in Methanol (2.5 mL) at 0 °C to room temperature. Yields determined by GC analysis.

Experimental Protocols

Protocol 1: General Procedure for the Luche Reduction of an α,β-Unsaturated Ketone using CeCl₃·7H₂O

This protocol is adapted from the work of Luche and Gemal.[1]

Materials:

  • α,β-Unsaturated ketone

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Diethyl ether or Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 mmol) and CeCl₃·7H₂O (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature until the solids are fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0 mmol) in small portions over 5 minutes. Effervescence will be observed.

  • After the addition is complete, stir the reaction mixture at 0 °C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude allylic alcohol.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Preparation and Use of Mischmetall Trichloride Hydrates for Luche-Type Reductions[8]

This protocol provides a cost-effective alternative to using pure lanthanide salts.

Part A: Preparation of Mischmetall Trichloride Hydrates

  • In a two-necked flask equipped with a reflux condenser and a dropping funnel, place ingots of Mischmetall (4 g, approx. 28.6 mmol).

  • Add water (20 mL).

  • Slowly add concentrated hydrochloric acid (7 mL, approx. 84 mmol) dropwise. A vigorous reaction with hydrogen evolution will occur.

  • After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete reaction.

  • Filter the hot solution to remove any unreacted material.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the Mischmetall trichloride hydrates as a solid. This mixture can be used directly in the Luche reduction.

Part B: Luche-Type Reduction using Mischmetall Trichloride Hydrates

  • In a 10 mL flask, place the prepared Mischmetall trichloride hydrate (373 mg, approx. 1 mmol) and dissolve it in methanol (2.5 mL).

  • Add the α,β-unsaturated ketone (1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium borohydride (38 mg, 1 mmol) in one portion.

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • For a neutral workup (to obtain the allylic alcohol), add water (5 mL) and extract with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[7]

  • For an acidic workup (which may lead to the formation of allyl methyl ethers, particularly with conjugated enone systems), add 1 M HCl until pH 1 is reached, then proceed with extraction as described above.[7]

Visualizations

Reaction Mechanism

Luche_Reduction_Mechanism cluster_activation Activation & Reductant Modification cluster_reduction Selective Reduction Enone Enone Activated_Complex Activated Carbonyl (Ln-coordinated) Enone->Activated_Complex LnCl3 LnCl3·nH2O LnCl3->Activated_Complex Alkoxyborohydride NaB(OMe)xHy (Harder Reductant) LnCl3->Alkoxyborohydride catalyzes MeOH Methanol MeOH->Activated_Complex MeOH->Alkoxyborohydride NaBH4 NaBH4 NaBH4->Alkoxyborohydride Hydride_Attack 1,2-Hydride Attack Activated_Complex->Hydride_Attack Alkoxyborohydride->Hydride_Attack Allylic_Alkoxide Allylic Alkoxide Intermediate Hydride_Attack->Allylic_Alkoxide Workup Aqueous Workup Allylic_Alkoxide->Workup Allylic_Alcohol Allylic Alcohol (Product) Workup->Allylic_Alcohol

Caption: Mechanism of the Luche-type reduction.

Experimental Workflow

Luche_Workflow Start Start Dissolve Dissolve Substrate and LnCl3·nH2O in Methanol Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NaBH4 Add NaBH4 in portions Cool->Add_NaBH4 Stir Stir at 0 °C to RT Add_NaBH4->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with 1 M HCl Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Product Purify->End

Caption: General experimental workflow for a Luche reduction.

Catalyst Performance Relationship

Catalyst_Performance cluster_catalyst Lanthanide Catalyst cluster_factors Performance Factors cluster_outcome Reaction Outcome Ln_Choice Choice of LnCl3 CeCl3 CeCl3 Ln_Choice->CeCl3 Mischmetall Mischmetall-Cl3 Ln_Choice->Mischmetall Other_Ln Other LnCl3 (La, Nd, etc.) Ln_Choice->Other_Ln Lewis_Acidity Lewis Acidity CeCl3->Lewis_Acidity High Cost Cost CeCl3->Cost Moderate Availability Availability CeCl3->Availability High Mischmetall->Lewis_Acidity Effective Mischmetall->Cost Low Mischmetall->Availability High Other_Ln->Lewis_Acidity Variable Other_Ln->Cost Variable Other_Ln->Availability Variable Selectivity High 1,2-Selectivity Lewis_Acidity->Selectivity Yield High Yield Lewis_Acidity->Yield Cost_Effectiveness Cost-Effectiveness Cost->Cost_Effectiveness Availability->Cost_Effectiveness

Caption: Relationship between catalyst choice and reaction outcome.

References

Application Notes and Protocols: Raman Spectroscopy of Zinc(II) Chloride Hydrate Melts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the study of zinc(II) chloride hydrate (B1144303) melts using Raman spectroscopy. This technique is a powerful tool for elucidating the speciation, structure, and chemical equilibria within these complex systems, which is crucial for applications ranging from materials science to pharmaceutical processing.

Introduction

Zinc(II) chloride solutions and their hydrated melts are of significant interest due to their unique physicochemical properties. They can act as powerful solvents, catalysts, and electrolytes. The behavior of these melts is largely governed by the equilibrium between various zinc-chloro and zinc-aqua complexes. Raman spectroscopy provides a non-destructive, in-situ method to probe the vibrational modes of these species, offering detailed insights into the molecular structure of the melt.

In concentrated aqueous solutions and hydrate melts of zinc chloride, a variety of species can coexist. These include the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺, and various chloro-complexes such as [ZnCl]⁺, ZnCl₂, [ZnCl₃]⁻, and the tetrachlorozincate(II) anion, [ZnCl₄]²⁻.[1][2][3] The relative concentrations of these species are highly dependent on the overall concentration of zinc chloride and the temperature of the system.[2][3] At very high concentrations (above 10 M), evidence suggests the formation of polymeric zinc chloride species or aggregates.[2][4][3]

Quantitative Data Summary

The following tables summarize the key Raman bands observed for different zinc(II) species in aqueous solutions and hydrate melts. These values are essential for the identification and semi-quantitative analysis of the various complexes present in a sample.

Table 1: Raman Peak Assignments for Zinc(II) Species in Aqueous Solutions

SpeciesRaman Peak (cm⁻¹)Vibrational Mode AssignmentReference
[Zn(H₂O)₆]²⁺~390Symmetric Zn-O stretch[5]
[ZnCl₄]²⁻280 - 290Symmetric Zn-Cl stretch[5]
Oligomerized [ZnCl₄]²⁻243Bridging Zn-Cl modes[5]
Molten ZnCl₂230Zn-Cl stretch[6]

Table 2: Effect of Concentration on Dominant Zinc(II) Species

Concentration RangeDominant SpeciesKey Raman FeaturesReference
Dilute (< 4 M)[Zn(H₂O)₆]²⁺, [ZnCl]⁺Prominent peak around 390 cm⁻¹[1][3]
Moderate (~4 M - 10 M)[ZnCl₄]²⁻Strong, dominant peak at 280-290 cm⁻¹[3]
Concentrated (> 10 M)Polymeric species/aggregatesBroadening of peaks, potential new features[4][3]
30 mOligomerized [ZnCl₄]²⁻Appearance of a new peak at 243 cm⁻¹[5]

Experimental Protocols

This section outlines a general protocol for conducting Raman spectroscopy on zinc(II) chloride hydrate melts.

I. Sample Preparation
  • Preparation of Hydrate Melts :

    • Start with anhydrous zinc chloride (ZnCl₂) or a specific hydrate. Note that anhydrous ZnCl₂ is highly hygroscopic and should be handled in a dry atmosphere (e.g., a glove box).[7][8]

    • To prepare a hydrate melt of a specific water-to-salt ratio (r = [H₂O]/[ZnCl₂]), accurately weigh the required amounts of anhydrous ZnCl₂ and deionized water.

    • Alternatively, start with a concentrated ZnCl₂ solution and carefully evaporate water until the desired composition is reached. The composition can be verified by thermogravimetric analysis (TGA).

    • For studies involving the effect of other cations, the corresponding chloride salts (e.g., KCl, NaCl) can be added in known molar ratios.

  • Sample Containment :

    • For high-temperature measurements, use a quartz cuvette or a custom-made crucible that is resistant to the corrosive nature of the melt.

    • The sample holder should be sealed or placed in an environmentally controlled chamber to prevent changes in water content during the experiment.

II. Instrumentation and Data Acquisition
  • Raman Spectrometer :

    • A research-grade Raman spectrometer equipped with a suitable laser excitation source is required. A common choice is a 532 nm or 785 nm laser to minimize fluorescence.

    • The spectrometer should have a high-resolution grating to resolve the relatively broad features of the molten state.

  • High-Temperature Setup :

    • A heating stage or a furnace with precise temperature control is essential.

    • A high-temperature Raman probe may be necessary to deliver the laser beam to the sample and collect the scattered light efficiently.

    • The setup should allow for purging with an inert gas (e.g., dry nitrogen or argon) to prevent water absorption or loss.[9][10]

  • Data Acquisition Parameters :

    • Laser Power : Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid sample heating.

    • Integration Time and Accumulations : Adjust the integration time and number of accumulations to achieve an adequate signal-to-noise ratio. Molten salts are generally weak Raman scatterers.

    • Spectral Range : Set the spectral range to cover the expected Raman bands, typically from 100 cm⁻¹ to 4000 cm⁻¹. The low-frequency region is critical for observing the Zn-Cl vibrations.

III. Data Analysis
  • Baseline Correction : The raw Raman spectra often have a sloping background due to fluorescence or thermal emission. A polynomial or other suitable baseline correction algorithm should be applied.

  • Peak Fitting : To deconvolve overlapping bands and obtain quantitative information, the corrected spectra should be fitted with appropriate peak functions (e.g., Gaussian, Lorentzian, or Voigt profiles). This allows for the determination of peak positions, widths, and areas.

  • Semi-Quantitative Analysis : The relative areas of the fitted peaks corresponding to different species can be used to estimate their relative concentrations. It is important to note that the Raman scattering cross-sections of the different species may not be equal, so this provides a semi-quantitative measure unless calibration standards are used.

Visualizations

Chemical Equilibria in Zinc(II) Chloride Hydrate Melts

The following diagram illustrates the key equilibria between different zinc(II) species as a function of increasing chloride concentration.

G Zn_aq [Zn(H₂O)₆]²⁺ ZnCl_aq [ZnCl(H₂O)₅]⁺ Zn_aq->ZnCl_aq + Cl⁻ - H₂O ZnCl2_aq ZnCl₂(H₂O)₄ ZnCl_aq->ZnCl2_aq + Cl⁻ - H₂O ZnCl3_aq [ZnCl₃(H₂O)]⁻ ZnCl2_aq->ZnCl3_aq + Cl⁻ - H₂O ZnCl4_aq [ZnCl₄]²⁻ ZnCl3_aq->ZnCl4_aq + Cl⁻ - H₂O Polymer Polymeric Species ZnCl4_aq->Polymer High Concentration

Caption: Equilibria of zinc(II) species with increasing chloride concentration.

Experimental Workflow for Raman Spectroscopy of Hydrate Melts

This diagram outlines the typical workflow for a Raman spectroscopic investigation of zinc(II) chloride hydrate melts.

G sub_node sub_node start Start sample_prep Sample Preparation start->sample_prep anhydrous Weigh Anhydrous ZnCl₂ sample_prep->anhydrous water Add Deionized Water anhydrous->water heating Heat to Form Melt water->heating raman_acq Raman Data Acquisition heating->raman_acq instrument_setup Instrument Setup (Laser, Spectrometer) raman_acq->instrument_setup temp_control Set Temperature instrument_setup->temp_control acquire_spectra Acquire Spectra temp_control->acquire_spectra data_proc Data Processing acquire_spectra->data_proc baseline Baseline Correction data_proc->baseline peak_fit Peak Fitting baseline->peak_fit analysis Analysis and Interpretation peak_fit->analysis speciation Identify Species analysis->speciation quant Semi-Quantitative Analysis speciation->quant end End quant->end

Caption: Workflow for Raman analysis of ZnCl₂ hydrate melts.

References

Preparing Metal Chloride Solutions: A Guide to Using Hydrated vs. Anhydrous Salts

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-001

Audience: Researchers, scientists, and drug development professionals.

Abstract

The preparation of accurate and reliable metal chloride solutions is a fundamental procedure in many scientific disciplines, including chemistry, biology, and pharmaceutical development. Metal chloride salts are commonly available in both hydrated and anhydrous forms. The choice between these forms has significant implications for weighing, handling, and the final concentration of the prepared solution. This application note provides a detailed comparison of hydrated and anhydrous metal chloride salts, protocols for the preparation of solutions from both forms, and guidance on selecting the appropriate salt for a given application.

Introduction: Understanding Hydrated and Anhydrous Salts

Metal chloride salts can exist in two primary forms: anhydrous and hydrated.

  • Anhydrous salts are compounds that do not contain any water molecules within their crystal structure.[1] They are often highly hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] Some are also deliquescent, absorbing enough water to dissolve themselves.[3]

  • Hydrated salts , or hydrates, have a specific number of water molecules incorporated into their crystal lattice, known as the water of crystallization or water of hydration.[1][4] This water is stoichiometrically bound, and its presence must be accounted for in molar calculations.[5] The number of water molecules is indicated by a prefix and a dot in the chemical formula (e.g., Copper(II) Chloride dihydrate, CuCl₂·2H₂O).[1]

The key difference lies in the presence of this water of crystallization, which affects the compound's formula weight, physical properties, and handling requirements.

Key Differences and Considerations

Choosing between a hydrated and an anhydrous metal chloride salt requires consideration of several factors that can impact experimental accuracy and safety.

Formula Weight and Concentration Calculations

The most critical difference when preparing solutions is the formula weight. The water of crystallization adds to the mass of the hydrated salt. Failing to account for this will result in a lower actual concentration of the metal chloride in the final solution than intended.[6]

Example: To prepare a 1 M solution of Cobalt(II) Chloride (CoCl₂), one would need to weigh out:

  • 129.84 g of anhydrous CoCl₂ per liter of solution.

  • 237.93 g of CoCl₂·6H₂O per liter of solution to account for the six water molecules.

Handling and Storage

Anhydrous Metal Chlorides:

  • Hygroscopicity: Due to their tendency to absorb atmospheric moisture, anhydrous salts must be stored in tightly sealed containers in a dry environment, such as a desiccator.[7][8] Some may need to be stored under an inert atmosphere like argon.[8]

  • Reactivity: The reaction of anhydrous salts with water can be highly exothermic, releasing significant heat and potentially hazardous fumes, such as hydrogen chloride (HCl) gas.[7][9] This reactivity necessitates careful handling, often within a fume hood or glove box, and the avoidance of contact with water or humid air.[7]

  • Safety Precautions: Personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab coat, is essential.[8] For spills, water should not be used for cleanup; instead, the spill should be covered with a dry absorbent like sand.[7]

Hydrated Metal Chlorides:

  • Stability: Hydrated salts are generally more stable in a typical laboratory environment and are less susceptible to changes in mass due to atmospheric humidity, although some can be efflorescent (lose water to the air) or deliquescent.

  • Dissolution: Dissolving hydrated salts is often less exothermic or can even be endothermic (absorbing heat from the surroundings) as the energy of hydration has already been released during the formation of the hydrate.[9]

  • Ease of Handling: They are generally easier and safer to handle than their anhydrous counterparts.

Solubility and Dissolution Rate

While the ultimate solubility of a salt in a given solvent is the same regardless of whether the anhydrous or hydrated form is used, the rate of dissolution can differ. Some anhydrous salts may dissolve more slowly or clump together upon initial contact with the solvent.[9] In some instances, the hydrated form is more readily soluble.

Data Presentation: Comparison of Common Metal Chlorides

The following table summarizes the key quantitative differences between the anhydrous and hydrated forms of several common metal chlorides.

Metal ChlorideAnhydrous FormulaAnhydrous Molecular Weight ( g/mol )Hydrated FormulaHydrated Molecular Weight ( g/mol )Water of Crystallization (% by mass)
Aluminum Chloride AlCl₃133.34AlCl₃·6H₂O241.4344.73%
Cobalt(II) Chloride CoCl₂129.84CoCl₂·6H₂O237.9345.40%
Copper(II) Chloride CuCl₂134.45CuCl₂·2H₂O170.4821.12%
Ferric Chloride FeCl₃162.20FeCl₃·6H₂O270.3040.00%
Magnesium Chloride MgCl₂95.21MgCl₂·6H₂O203.3153.14%
Nickel(II) Chloride NiCl₂129.60NiCl₂·6H₂O237.6945.44%
Zinc Chloride ZnCl₂136.38ZnCl₂·2H₂O172.4120.89%

Note: The percentage of water of crystallization is calculated as: (mass of water in hydrated formula / molecular weight of hydrated salt) x 100.[5]

Experimental Protocols

Protocol for Preparing a Metal Chloride Solution from a Hydrated Salt

This protocol describes the preparation of a 1 M solution of a generic hydrated metal chloride, MClₓ·nH₂O.

Materials:

  • Hydrated metal chloride salt (e.g., CoCl₂·6H₂O)

  • Deionized or distilled water

  • Volumetric flask (appropriate size for the desired final volume)

  • Weighing boat or paper

  • Analytical balance

  • Spatula

  • Funnel

  • Wash bottle with deionized/distilled water

  • Appropriate PPE (safety glasses, gloves, lab coat)

Procedure:

  • Calculate the required mass of the hydrated salt.

    • Determine the formula weight of the hydrated salt (FW_hydrated).

    • Use the following formula to calculate the mass (m) required for a desired molarity (M) and volume (V in Liters): m = M × V × FW_hydrated

    • Example for 1 L of 1 M CoCl₂·6H₂O: m = 1 mol/L × 1 L × 237.93 g/mol = 237.93 g.

  • Weigh the hydrated salt.

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully weigh out the calculated mass of the hydrated salt using a spatula.

  • Dissolve the salt.

    • Place a funnel in the neck of the volumetric flask.

    • Carefully transfer the weighed salt into the flask.

    • Use the wash bottle to rinse any remaining salt from the weighing boat and funnel into the flask.

    • Add deionized water to the flask until it is approximately half to two-thirds full.

  • Mix until dissolved.

    • Stopper the flask and swirl it gently until all the salt has dissolved. If necessary, the solution can be sonicated or gently stirred with a magnetic stirrer to aid dissolution.

  • Bring to final volume.

    • Carefully add deionized water until the bottom of the meniscus is aligned with the calibration mark on the neck of the volumetric flask.

    • Use a dropper or pipette for the final additions to avoid overshooting the mark.

  • Homogenize the solution.

    • Stopper the flask and invert it several times (typically 10-15 times) to ensure the solution is homogeneous.

  • Label and store.

    • Label the flask with the name and concentration of the solution, the date of preparation, and your initials. Store as appropriate.

Protocol for Preparing a Metal Chloride Solution from an Anhydrous Salt

This protocol describes the preparation of a 1 M solution of a generic anhydrous metal chloride, MClₓ. This procedure should be performed in a fume hood.

Materials:

  • Anhydrous metal chloride salt (e.g., AlCl₃)

  • Deionized or distilled water

  • Volumetric flask (appropriate size for the desired final volume)

  • Weighing boat or paper

  • Analytical balance

  • Spatula

  • Funnel

  • Wash bottle with deionized/distilled water

  • Appropriate PPE (safety glasses, chemical-resistant gloves, flame-retardant lab coat)

  • Dry sand and a Class D fire extinguisher should be available in case of a spill.[7]

Procedure:

  • Calculate the required mass of the anhydrous salt.

    • Determine the formula weight of the anhydrous salt (FW_anhydrous).

    • Use the formula: m = M × V × FW_anhydrous

    • Example for 1 L of 1 M AlCl₃: m = 1 mol/L × 1 L × 133.34 g/mol = 133.34 g.

  • Weigh the anhydrous salt.

    • Perform this step quickly to minimize moisture absorption from the air.

    • Place a weighing boat on the analytical balance and tare it.

    • In the fume hood, carefully weigh out the calculated mass of the anhydrous salt.

  • Dissolve the salt (with caution).

    • Place the volumetric flask in a secondary container (e.g., a beaker or an ice bath) to manage the heat that may be generated.

    • Place a funnel in the neck of the flask.

    • Carefully and slowly transfer the weighed anhydrous salt into the flask.

    • Very slowly, add a small amount of deionized water to the flask. Be prepared for a potentially vigorous, exothermic reaction and the possible release of HCl gas.[9][10]

    • Allow the initial reaction to subside before adding more water.

    • Continue to add water in small portions, swirling the flask gently, until the salt is dissolved and the flask is about half to two-thirds full.

  • Allow the solution to cool to room temperature.

    • The dissolution process may have heated the solution. It is crucial to let it cool to room temperature before bringing it to the final volume, as the volume of the liquid will change with temperature.

  • Bring to final volume.

    • Once at room temperature, carefully add deionized water until the bottom of the meniscus aligns with the calibration mark.

  • Homogenize the solution.

    • Stopper the flask and invert it several times to ensure homogeneity.

  • Label and store.

    • Label the flask clearly and store in a tightly sealed container to prevent the absorption of atmospheric moisture, which could alter the concentration over time.

Mandatory Visualizations

G Decision Workflow: Hydrated vs. Anhydrous Salt start Start: Need to prepare a metal chloride solution q1 Is the anhydrous form highly reactive or hazardous? start->q1 q2 Is high precision in concentration critical? q1->q2 No use_hydrated Use Hydrated Salt - Safer - Easier to handle - Account for water in MW q1->use_hydrated Yes q3 Is the hydrated form available? q2->q3 No use_anhydrous Use Anhydrous Salt - Requires fume hood/dry box - Exothermic dissolution - Higher purity of cation per unit mass q2->use_anhydrous Yes q3->use_hydrated Yes q3->use_anhydrous No check_purity Check purity and water content of hydrated salt if possible use_hydrated->check_purity end_node Proceed to Protocol use_anhydrous->end_node check_purity->end_node

Caption: Decision workflow for selecting the appropriate salt form.

G Hypothetical Impact of Anhydrous Salt on a Biological System cluster_0 Addition of Anhydrous Metal Chloride to Buffer cluster_1 Immediate Physicochemical Changes cluster_2 Impact on Biological Components anhydrous Anhydrous MClₓ reaction Vigorous Hydration Reaction anhydrous->reaction water H₂O in Buffer water->reaction heat Localized Heat Increase (Exothermic) reaction->heat hcl HCl Gas Formation (for some salts) reaction->hcl denaturation Denaturation / Inactivation heat->denaturation ph_drop Localized pH Drop hcl->ph_drop ph_drop->denaturation enzyme Enzyme / Protein enzyme->denaturation is affected by pathway Signaling Pathway Disrupted denaturation->pathway

Caption: Potential impact of anhydrous salt dissolution on a biological system.

Conclusion

The choice between hydrated and anhydrous metal chloride salts is not trivial and has direct consequences on the accuracy, safety, and efficiency of solution preparation. Hydrated salts are generally easier and safer to handle, making them suitable for many routine applications, provided the water of crystallization is correctly factored into mass calculations. Anhydrous salts offer a higher concentration of the desired chemical per unit mass but require stringent handling procedures to mitigate risks associated with their hygroscopicity and reactivity with water. By understanding the properties of each form and following the appropriate protocols, researchers can ensure the preparation of accurate and reliable metal chloride solutions for their experimental needs.

References

Application Notes and Protocols for ³⁵Cl Solid-State NMR Spectroscopy in Characterizing Chloride Ion Environments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy of the ³⁵Cl nucleus is a powerful analytical technique for probing the local environment of chloride ions in solid materials. Due to the quadrupolar nature of the ³⁵Cl nucleus (spin I = 3/2), its NMR spectrum is highly sensitive to the surrounding electric field gradient (EFG), which is dictated by the local molecular and electronic structure. This sensitivity makes ³⁵Cl SSNMR an invaluable tool for characterizing chloride ion environments in a variety of systems, particularly in the pharmaceutical industry for the analysis of active pharmaceutical ingredient (API) hydrochloride (HCl) salts.

These application notes provide an overview of the utility of ³⁵Cl SSNMR and detailed protocols for its implementation.

Applications in Pharmaceutical Sciences

³⁵Cl SSNMR has emerged as a crucial technique in the development and quality control of pharmaceutical products. Its primary applications include:

  • Polymorph Identification and Discrimination: Different crystalline forms (polymorphs) of an API hydrochloride will exhibit distinct local environments for the chloride ion. These differences in crystal packing and hydrogen bonding networks result in unique ³⁵Cl SSNMR spectra, allowing for unambiguous identification and differentiation of polymorphs.[1][2][3][4] The ³⁵Cl SSNMR spectrum serves as a unique "fingerprint" for each solid form.[2]

  • Analysis of APIs in Dosage Forms: ³⁵Cl SSNMR can selectively probe the chloride ion of the API even in the presence of a complex mixture of excipients in a final drug product. This allows for the confirmation of the API's solid form and integrity within the formulated product, which can be challenging with other techniques like powder X-ray diffraction (PXRD) where signals from excipients can interfere.[3]

  • Characterization of Hydrates and Solvates: The presence of water or solvent molecules in the crystal lattice alters the hydrogen-bonding network around the chloride ion, leading to measurable changes in the ³⁵Cl NMR parameters. This enables the characterization of different hydration or salvation states of an API hydrochloride.

  • Probing Halogen Bonding: ³⁵Cl SSNMR is also a sensitive probe for characterizing halogen bonding interactions, which are of increasing interest in crystal engineering and drug design.

Key Measurable Parameters

The analysis of ³⁵Cl SSNMR spectra yields several key parameters that provide detailed information about the chloride ion's local environment:

  • Quadrupolar Coupling Constant (Cq): This parameter measures the strength of the interaction between the nuclear quadrupole moment of ³⁵Cl and the local EFG. Its value is highly sensitive to the nature and geometry of the surrounding atoms, particularly hydrogen bonds.[5][6][7]

  • Asymmetry Parameter (ηQ): This parameter describes the deviation of the EFG from axial symmetry. A non-zero ηQ indicates an asymmetric electronic environment around the chloride nucleus.[7][8]

  • Chemical Shift Anisotropy (CSA): This parameter describes the orientation-dependent magnetic shielding at the nucleus. While often smaller than the quadrupolar interaction for ³⁵Cl, it can provide additional structural information, especially at high magnetic fields.[4][5][6]

The relationship between the local chloride environment and the resulting NMR parameters is a key aspect of spectral interpretation.

Crystal Packing Crystal Packing Cq Quadrupolar Coupling Constant (Cq) Crystal Packing->Cq etaQ Asymmetry Parameter (ηQ) Crystal Packing->etaQ Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Cq Hydrogen Bonding->etaQ CSA Chemical Shift Anisotropy (CSA) Hydrogen Bonding->CSA Presence of Water/Solvent Presence of Water/Solvent Presence of Water/Solvent->Cq Presence of Water/Solvent->etaQ Local Chloride Environment Local Chloride Environment Measurable NMR Parameters Measurable NMR Parameters

Relationship between the local chloride environment and ³⁵Cl SSNMR parameters.

Quantitative Data Summary

The following tables summarize typical ³⁵Cl SSNMR parameters for various hydrochloride salts, demonstrating the technique's ability to distinguish between different chemical environments and polymorphs.

Table 1: ³⁵Cl SSNMR Parameters for Amino Acid Hydrochlorides

CompoundCq (MHz)ηQ
L-Alanine HCl4.650.25
L-Valine HCl-6.420.22
L-Isoleucine HCl-5.750.24
L-Phenylalanine HCl-5.550.17
Glycine HCl2.030.90
L-Proline HCl-4.960.44
L-Serine HCl1.800.95
L-Glutamic Acid HCl1.450.35
DL-Arginine HCl H₂O0.950.65
L-Lysine HCl0.550.55

Data sourced from a study on amino acid hydrochlorides, showcasing the range of Cq values observed.[5][6]

Table 2: ³⁵Cl SSNMR Parameters for Polymorphs of API Hydrochlorides

CompoundFormCq (MHz)ηQ
Mexiletine HClI4.80.3
II5.20.2
Isoxsuprine HClI5.40.1
II4.90.4

This data illustrates the sensitivity of ³⁵Cl SSNMR parameters to polymorphic form.

Experimental Protocols

A general workflow for a ³⁵Cl SSNMR experiment involves sample preparation, data acquisition, and data analysis, often supplemented by computational modeling.

cluster_workflow Experimental and Computational Workflow start Start sample_prep Sample Preparation (Packing Rotor) start->sample_prep acquisition Data Acquisition (³⁵Cl SSNMR) sample_prep->acquisition processing Data Processing acquisition->processing analysis Spectral Analysis (Simulation and Fitting) processing->analysis interpretation Structural Interpretation analysis->interpretation dft DFT Calculations (EFG and CS Tensors) dft->interpretation end End interpretation->end

A general workflow for ³⁵Cl SSNMR experimentation and analysis.
Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality SSNMR spectra.

  • Material: Use a sufficient amount of the solid sample (typically 10-50 mg) to fill the active volume of the NMR rotor. The exact amount will depend on the rotor size (e.g., 1.3 mm, 3.2 mm, 4 mm).

  • Packing: Carefully pack the powdered sample into the zirconia rotor. Ensure the packing is uniform and dense to maximize the signal-to-noise ratio and achieve stable magic-angle spinning (MAS).

  • Assembly: Securely cap the rotor. For air-sensitive or hygroscopic samples, the rotor should be packed in an inert atmosphere (e.g., a glovebox).

Protocol 2: ³⁵Cl SSNMR Data Acquisition (WURST-QCPMG)

Due to the large spectral widths of ³⁵Cl signals, specialized pulse sequences are required for uniform excitation and detection. The Wideband Uniform Rate Smooth Truncation Carr-Purcell-Meiboom-Gill (WURST-QCPMG) sequence is highly effective.[9][10][11]

  • Instrumentation: Experiments are typically performed on high-field solid-state NMR spectrometers (e.g., 9.4 T, 14.1 T, or 21.1 T).[4][7][12] Higher fields provide greater sensitivity and resolution. A wideband NMR probe capable of tuning to the ³⁵Cl Larmor frequency is required.

  • Tuning: Tune the probe to the ³⁵Cl frequency (e.g., ~39.2 MHz at 9.4 T).

  • Pulse Sequence: Select the WURST-QCPMG pulse sequence.

  • Acquisition Parameters (Typical):

    • Spectrometer Frequency: e.g., 400 MHz (¹H frequency)

    • Magnetic Field: 9.4 T

    • WURST pulse length: 20-40 µs

    • Inter-pulse delay in CPMG train: 200-500 µs

    • Number of echoes: 128-512

    • Recycle delay: 0.5-5 s (should be at least 1.3 times the T₁ relaxation time)

    • Number of scans: Dependent on sample concentration and signal-to-noise requirements, ranging from hundreds to thousands.

    • Temperature: Experiments are typically conducted at room temperature.

  • Frequency Stepping (VOCS): For very broad spectra that exceed the excitation bandwidth of the WURST pulse, a variable-offset cumulative spectrum (VOCS) approach may be necessary, where multiple spectra are acquired at different frequency offsets and then summed.[8]

Protocol 3: Data Processing and Analysis
  • Processing: The acquired free induction decay (FID) is processed with Fourier transformation, phasing, and baseline correction using standard NMR software (e.g., TopSpin, VnmrJ).

  • Spectral Simulation: The experimental spectrum is simulated using specialized software (e.g., QUEST, SIMPSON, DMfit). The simulation calculates the theoretical lineshape based on the Cq, ηQ, and CSA parameters.

  • Parameter Extraction: The simulated spectrum is fitted to the experimental spectrum by iteratively adjusting the Cq, ηQ, and CSA parameters until the best fit is achieved. This process extracts the quantitative NMR parameters for the chloride ion environment.

Protocol 4: DFT Calculations of ³⁵Cl NMR Parameters

First-principles calculations using Density Functional Theory (DFT) are a powerful complement to experimental ³⁵Cl SSNMR.[7] They can aid in assigning spectral features to specific chloride sites and provide a deeper understanding of the structure-property relationships.

  • Structural Model: Start with a high-quality crystal structure of the material, typically from X-ray or neutron diffraction.

  • Computational Method: Employ a plane-wave DFT code such as CASTEP or Quantum ESPRESSO, which are well-suited for periodic systems. The Gauge-Including Projector Augmented-Wave (GIPAW) method is commonly used for calculating NMR parameters in solids.

  • Calculation Parameters:

    • Functional: A generalized gradient approximation (GGA) functional such as PBE is a common starting point.

    • Pseudopotentials: Use appropriate pseudopotentials for each element.

    • Energy Cutoff: A plane-wave energy cutoff of at least 600 eV is recommended for convergence.

    • k-point sampling: A sufficiently dense k-point mesh should be used.

  • Geometry Optimization: It is often necessary to perform a geometry optimization of the crystal structure within DFT to relax the atomic positions, especially for structures determined by X-ray diffraction where hydrogen atom positions are not precisely located.

  • EFG and CS Tensor Calculation: Following geometry optimization, perform a single-point calculation to compute the electric field gradient and magnetic shielding tensors at the chlorine nuclei.

  • Parameter Conversion: The calculated tensor components are then used to derive the Cq, ηQ, and CSA parameters for comparison with the experimental values.

Conclusion

³⁵Cl solid-state NMR spectroscopy is a highly sensitive and specific technique for characterizing the local environment of chloride ions in the solid state. Its application in the pharmaceutical industry for the analysis of API hydrochlorides is particularly valuable for polymorph screening, quality control, and formulation development. The combination of advanced experimental protocols, such as WURST-QCPMG, with robust data analysis and complementary DFT calculations provides a comprehensive toolkit for researchers and scientists in drug development and materials science.

References

Application Notes and Protocols for Determining Water Content in Metal Salt Hydrates using Karl Fischer Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a variety of substances, including metal salt hydrates.[1][2] This technique is widely used in research, quality control, and drug development due to its speed, precision, and ability to measure both free and bound water, such as water of crystallization.[3][4] Unlike other methods like loss on drying, which can also measure volatile components other than water, Karl Fischer titration is selective for water.[5]

This document provides detailed application notes and experimental protocols for the determination of water content in metal salt hydrates using Karl Fischer titration. It covers both volumetric and coulometric methods, sample preparation, and guidance on handling potential interferences.

Principle of Karl Fischer Titration

The Karl Fischer titration is based on a stoichiometric chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and a suitable solvent, typically methanol (B129727).[1][2] The fundamental reaction is the oxidation of sulfur dioxide by iodine, where one mole of iodine is consumed for every mole of water.[1]

The overall reaction can be simplified as: H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I (where RN represents a base, such as imidazole)[6]

The endpoint of the titration is reached when all the water in the sample has been consumed, and an excess of iodine is detected. This endpoint is typically determined bipotentiometrically.[1]

Volumetric vs. Coulometric Karl Fischer Titration

There are two main types of Karl Fischer titration: volumetric and coulometric. The choice between these methods primarily depends on the expected water content of the sample.[2]

FeatureVolumetric Karl Fischer TitrationCoulometric Karl Fischer Titration
Principle A KF reagent containing a known concentration of iodine is added to the sample via a burette.Iodine is generated electrochemically in situ from an iodide-containing reagent.
Typical Water Content Range 0.1% to 100%0.001% (10 ppm) to 5%
Sample Size Larger (milligrams to grams)Smaller
Advantages Faster for high water content, less expensive instrumentation.Higher sensitivity and accuracy for trace amounts of water, no need to standardize the titrant.
Best Suited For Samples with moderate to high water content, such as many metal salt hydrates.Samples with very low water content, such as lyophilized drugs or specialty gases.[2]

Quantitative Data: Water Content in Metal Salt Hydrates

The following table summarizes the theoretical and experimentally determined water content in various metal salt hydrates using Karl Fischer titration. This data is adapted from the work of Mitchell and Smith (1941), demonstrating the accuracy of the method for a range of inorganic hydrates.

Metal Salt HydrateChemical FormulaTheoretical Water Content (%)Water Content by KF Titration (%)
Sodium Acetate (B1210297)NaC₂H₃O₂·3H₂O39.7139.65
Barium ChlorideBaCl₂·2H₂O14.7514.75
Cadmium BromideCdBr₂·4H₂O20.9520.91
Cobaltous ChlorideCoCl₂·6H₂O45.4245.35
Cupric ChlorideCuCl₂·2H₂O21.1421.14
Manganous ChlorideMnCl₂·4H₂O36.4136.38
Nickel ChlorideNiCl₂·6H₂O45.5145.45
Sodium CarbonateNa₂CO₃·H₂O14.5214.50
Sodium ChromateNa₂CrO₄·4H₂O31.0431.02
Sodium MolybdateNa₂MoO₄·2H₂O14.8914.89
Sodium Phosphate, DibasicNa₂HPO₄·7H₂O47.0447.00
Sodium SulfateNa₂SO₄·10H₂O55.9055.85
Sodium TartrateNa₂C₄H₄O₆·2H₂O15.6615.61
Strontium ChlorideSrCl₂·6H₂O40.5440.50
Zinc AcetateZn(C₂H₃O₂)₂·2H₂O16.4216.40

Experimental Protocols

Protocol 1: Standardization of Volumetric Karl Fischer Reagent using Sodium Tartrate Dihydrate

Objective: To determine the water equivalence factor (titer) of the Karl Fischer reagent. Sodium tartrate dihydrate is a stable, non-hygroscopic solid with a precise theoretical water content of 15.66%.

Materials:

  • Volumetric Karl Fischer titrator

  • Analytical balance (readable to 0.1 mg)

  • Sodium Tartrate Dihydrate (Na₂C₄H₄O₆·2H₂O), analytical standard grade

  • Anhydrous methanol or a suitable KF solvent

  • Karl Fischer reagent (one-component or two-component)

Procedure:

  • Titrator Preparation: Fill the burette with the Karl Fischer reagent. Add anhydrous methanol to the titration vessel to a level that covers the electrode tip.

  • Solvent Pre-titration: Start the titrator to neutralize the water present in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: Accurately weigh approximately 100-200 mg of sodium tartrate dihydrate.

  • Sample Addition: Quickly transfer the weighed sodium tartrate dihydrate into the pre-titrated solvent in the titration vessel.

  • Titration: Start the titration. The KF reagent will be added until the endpoint is reached.

  • Record Data: Record the volume of KF reagent consumed.

  • Calculation: Calculate the water equivalence factor (F) in mg H₂O/mL of reagent using the following formula: F = (Weight of Sodium Tartrate Dihydrate (mg) * 0.1566) / Volume of KF Reagent (mL)

  • Repeat: Perform the standardization at least in triplicate and calculate the mean value of the water equivalence factor.

Protocol 2: Determination of Water Content in Sodium Acetate Trihydrate

Objective: To determine the percentage of water in a sample of sodium acetate trihydrate.

Materials:

  • Standardized Karl Fischer reagent (from Protocol 1)

  • Volumetric Karl Fischer titrator

  • Analytical balance

  • Sodium Acetate Trihydrate (NaC₂H₃O₂·3H₂O) sample

  • Anhydrous methanol or a suitable KF solvent

Procedure:

  • Titrator Preparation: Ensure the titrator is prepared with standardized KF reagent and the titration vessel contains pre-titrated anhydrous methanol.

  • Sample Preparation: Accurately weigh a suitable amount of the sodium acetate trihydrate sample. The sample size should be chosen to consume a reasonable volume of the titrant (ideally between 10% and 90% of the burette volume).[5]

  • Sample Addition: Quickly transfer the weighed sample into the titration vessel.

  • Titration: Start the titration and allow it to proceed to the endpoint.

  • Record Data: Record the volume of the standardized KF reagent consumed.

  • Calculation: Calculate the percentage of water in the sample using the following formula: Water (%) = (Volume of KF Reagent (mL) * F (mg/mL)) / (Weight of Sample (mg)) * 100

  • Repeat: Analyze the sample at least in duplicate to ensure reproducibility.

Sample Preparation and Handling of Interferences

Proper sample preparation is crucial for accurate results. For many metal salt hydrates, direct addition into the titration vessel is sufficient.[7] However, some salts may present challenges:

  • Insoluble Salts: If a salt is insoluble in the standard KF solvent (methanol), a co-solvent such as formamide (B127407) may be required to enhance solubility.[7] Alternatively, external extraction of the water into a suitable solvent can be performed, followed by titration of an aliquot of the extract.[7] For solids that are difficult to dissolve, a Karl Fischer oven can be used to heat the sample and transfer the evaporated water into the titration cell via a carrier gas.[8]

  • Slow Water Release: Some hydrates release their water of crystallization very slowly at room temperature. In such cases, titration at an elevated temperature (e.g., 50 °C) can accelerate the release of water.[9]

  • Side Reactions: Certain metal salts can undergo side reactions with the KF reagents, leading to inaccurate results. For example, some metal oxides and hydroxides can react and consume acid, shifting the pH and affecting the reaction stoichiometry.[4] Copper salts have been reported to cause interference by oxidizing iodide ions.[10] In such cases, specialized reagents or the use of a KF oven to separate the water from the interfering matrix is recommended.

Visualizations

Karl_Fischer_Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation & Reporting Titrator_Prep Titrator Preparation (Fill Burette, Add Solvent) Pre_Titration Solvent Pre-titration (Establish Dry Baseline) Titrator_Prep->Pre_Titration Weigh_Sample Accurately Weigh Sample Pre_Titration->Weigh_Sample Add_Sample Add Sample to Titration Vessel Weigh_Sample->Add_Sample Titrate Perform Titration to Endpoint Add_Sample->Titrate Record_Volume Record Titrant Volume Titrate->Record_Volume Calculate Calculate Water Content (%) Record_Volume->Calculate Report Report Results Calculate->Report

Caption: General workflow for Karl Fischer titration.

KF_Reaction_Pathway cluster_intermediates Intermediates & Products Water H₂O Product1 [RNH]SO₄CH₃ Water->Product1 Iodine I₂ Product2 2[RNH]I Iodine->Product2 SO2 SO₂ Intermediate [RNH]SO₃CH₃ SO2->Intermediate Methanol CH₃OH Methanol->Intermediate Base Base (RN) Base->Intermediate Base->Product1 Base->Product2 Intermediate->Product1 Intermediate->Product2

Caption: Simplified Karl Fischer reaction pathway.

References

Application Notes and Protocols: Synthesis of Lanthanide Trichloride Hydrates from Mischmetall

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanide trichloride (B1173362) hydrates (LnCl₃·nH₂O) are versatile reagents with significant applications in organic synthesis and materials science.[1] Their utility extends to medicinal chemistry and drug development, where they are explored as catalysts, imaging agents, and components of therapeutic compounds.[1][2] Traditionally, the use of pure lanthanide salts can be cost-prohibitive. Mischmetall, a readily available and inexpensive alloy of light lanthanides, presents a cost-effective alternative for the synthesis of a mixture of lanthanide trichloride hydrates.[3] This document provides detailed protocols for the synthesis of lanthanide trichloride hydrates from Mischmetall and highlights their applications, particularly in organic synthesis relevant to drug discovery.

Mischmetall is primarily composed of cerium, lanthanum, neodymium, and praseodymium.[3] The resulting mixture of their trichloride hydrates has been shown to exhibit similar reactivity to commercially available pure lanthanide salts in various chemical transformations, such as the Luche reduction.[3]

Data Presentation

Typical Composition of Mischmetall

The exact composition of Mischmetall can vary depending on the source. For precise stoichiometric calculations, it is recommended to determine the composition of the starting material using techniques such as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or X-ray Fluorescence (XRF). A typical composition is provided below.

ElementSymbolTypical Abundance (% by weight)
CeriumCe~50%
LanthanumLa~25%
NeodymiumNd~15-18%
PraseodymiumPr~5-7%
Other Rare Earths-<2%
Properties of Synthesized Lanthanide Trichloride Hydrates

The product obtained from the reaction of Mischmetall with hydrochloric acid is a mixture of the corresponding lanthanide trichloride hydrates. The degree of hydration can vary.[4][5]

PropertyDescription
AppearancePale greenish-white solid
SolubilitySoluble in water and alcohols (e.g., methanol (B129727), ethanol)
StabilityStable under atmospheric conditions and can be stored for extended periods.[3]

Experimental Protocols

Synthesis of Lanthanide Trichloride Hydrates from Mischmetall

This protocol is adapted from the method described by Lannou, Hélion, and Namy (2007).[3]

Materials:

  • Mischmetall (ingot or pieces)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Distilled water

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Place a known weight of Mischmetall pieces into a beaker or Erlenmeyer flask equipped with a magnetic stir bar.

  • Under a well-ventilated fume hood, slowly and carefully add a stoichiometric excess of concentrated hydrochloric acid to the Mischmetall. The reaction is exothermic and will produce hydrogen gas.

    • Note: The reaction can be vigorous. It is recommended to add the acid in small portions to control the reaction rate.

  • Once the initial vigorous reaction has subsided, continue stirring the mixture at room temperature until the Mischmetall has completely dissolved. This may take several hours. Gentle heating can be applied to facilitate dissolution if necessary.

  • After complete dissolution, a clear solution of lanthanide trichloride hydrates will be obtained.

  • The resulting aqueous solution can be used directly in subsequent reactions, or the solvent can be removed under reduced pressure to obtain the solid lanthanide trichloride hydrates.

Application in Luche-Type Reduction of an α,β-Unsaturated Ketone

This protocol demonstrates the use of the synthesized lanthanide trichloride hydrates as a catalyst in the selective 1,2-reduction of an enone.[3]

Materials:

  • Solution of lanthanide trichloride hydrates in methanol (prepared as described above)

  • α,β-Unsaturated ketone (e.g., cyclohexenone)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the α,β-unsaturated ketone in methanol.

  • Add the solution of lanthanide trichloride hydrates in methanol to the flask. The amount should be catalytic (typically 0.1 to 0.5 equivalents relative to the ketone).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions to the cooled and stirring mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude allylic alcohol.

  • Purify the product by column chromatography if necessary.

Mandatory Visualizations

Synthesis_Workflow Experimental Workflow for Synthesis and Application cluster_synthesis Synthesis of Lanthanide Trichloride Hydrates cluster_application Application in Luche-Type Reduction Mischmetall Mischmetall Ingot Reaction Reaction at Room Temperature (Exothermic, H₂ evolution) Mischmetall->Reaction HCl Concentrated HCl HCl->Reaction LnCl3_sol Aqueous Solution of Lanthanide Trichloride Hydrates Reaction->LnCl3_sol LnCl3_solid Solid Lanthanide Trichloride Hydrates LnCl3_sol->LnCl3_solid Solvent Removal Reaction_mix Reaction Mixture in Methanol LnCl3_sol->Reaction_mix Catalyst Solution Enone α,β-Unsaturated Ketone Enone->Reaction_mix MeOH Methanol MeOH->Reaction_mix NaBH4 Sodium Borohydride Reduction Reduction at 0 °C NaBH4->Reduction Reaction_mix->Reduction Product Allylic Alcohol Reduction->Product

Caption: Workflow for the synthesis of lanthanide trichloride hydrates and their use in a Luche-type reduction.

Discussion and Further Applications

The synthesis of lanthanide trichloride hydrates from Mischmetall offers a practical and economical route to these valuable reagents. The resulting mixture has demonstrated efficacy comparable to pure cerium trichloride in the Luche reduction, a key transformation in organic synthesis for the preparation of allylic alcohols from enones.[3] This is particularly relevant in drug development, where the stereoselective synthesis of complex molecules is often required.

Beyond the Luche reduction, lanthanide compounds have a broad range of applications in medicinal chemistry and drug development:

  • Anticancer Agents: Lanthanide complexes are being investigated as potential anticancer drugs, offering different mechanisms of action compared to traditional platinum-based therapies.[2][6]

  • Therapeutic Radioisotopes: Certain lanthanides have radioisotopes with therapeutic potential, which can be incorporated into complexes for targeted radiotherapy.[2]

  • Photodynamic Therapy: The unique photophysical properties of some lanthanide complexes make them suitable as photosensitizers in photodynamic therapy for cancer treatment.[2]

  • Drug Delivery: Lanthanide-based nanomaterials are being explored as carriers for targeted drug delivery.[1]

  • Medical Imaging: Gadolinium-based complexes are widely used as contrast agents in Magnetic Resonance Imaging (MRI).[1]

The accessibility of lanthanide reagents through the Mischmetall route can facilitate further research and development in these exciting areas. Researchers are encouraged to explore the use of this cost-effective mixture of lanthanide trichloride hydrates in a variety of other organic transformations and for the development of novel therapeutic and diagnostic agents.

References

Application Notes and Protocols for Chloride Hydrate-Based Electrolytes in Advanced Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of chloride hydrate-based electrolytes for next-generation batteries. This document is intended for researchers and scientists in materials science, electrochemistry, and battery technology.

Introduction to Chloride Hydrate-Based Electrolytes

Chloride-based electrolytes are emerging as a promising alternative to conventional organic liquid electrolytes in batteries, offering potential solutions to issues of flammability and narrow electrochemical stability windows.[1][2][3] These electrolytes can be broadly categorized into solid-state and aqueous systems. Solid-state chloride electrolytes are known for their high ionic conductivity, mechanical flexibility, and stability at high voltages.[1][2] Aqueous chloride hydrate (B1144303) electrolytes, often referred to as "water-in-salt" electrolytes, offer a cost-effective and safer alternative for aqueous batteries by widening the traditionally narrow electrochemical stability window of water.[4][5]

Recent breakthroughs have highlighted the potential of chloride-based solid electrolytes with exceptional ionic conductivity, paving the way for more efficient and safer solid-state batteries.[1][2][3] In the realm of aqueous batteries, hydrated eutectic electrolytes and mixed-salt electrolytes containing chlorides have demonstrated improved energy density and cycling stability.[4][5] This document provides detailed protocols for the synthesis, characterization, and application of these promising electrolyte systems.

Data Presentation: Performance of Chloride Hydrate-Based Electrolytes

The following table summarizes key performance metrics of various chloride hydrate-based electrolytes from recent literature, allowing for a clear comparison of their properties.

Electrolyte SystemTypeIonic Conductivity (S/cm)Electrochemical Stability Window (V)Key Performance HighlightsReference
Zirconium-based lithium metal chlorideSolid-StateHigh (specific value not provided)High voltage stabilityA less expensive alternative to rare earth metal-based chloride electrolytes.[2][2]
Li₂ZrCl₆ (LZC), Li₃YCl₆ (LYC), Li₃InCl₆ (LIC)Solid-StateDecent (specific values not provided)Good oxidation stabilityInvestigated for moisture stability; LIC can be recovered after hydration.[6][6]
Mg(NO₃)₂·6H₂O and acetamide (B32628)Aqueous (Hydrated Eutectic)5.5 x 10⁻³2.7Enables a high voltage of 2.2 V and high energy density of 52.2 Wh/kg in a full Mg-ion battery.[4][4]
1.8 mol kg⁻¹ MgCl₂ + 1.8 mol kg⁻¹ KClAqueous (Mixed-Salt)Not specifiedNot specifiedAchieves a competitive energy density of 48 Wh/kg and 95% efficiency in a lithium-free aqueous battery.[5][5]
ZnCl₂·2.33H₂OAqueous (Molten Hydrate)1.5 x 10⁻²Improved anodic stabilityEnables dendrite-free Zn deposition with high coulombic efficiency (~99%).[7][8][7][8]
Sb₄O₅Cl₂ in aqueous NaClAqueous (Chloride-Ion)Not specifiedNot specifiedAnode material for aqueous chloride-ion battery, maintaining a discharge capacity of 34.6 mAh/g for 50 cycles.[9][10][9][10]
CoFe–Cl-LDH/CNT in neutral NaClAqueous (Chloride-Ion)Not specifiedNot specifiedAnode for aqueous chloride-ion batteries with a reversible capacity of ~125 mAh/g after 200 cycles.[11][11]

Experimental Protocols

Protocol for Synthesis of a Hydrated Eutectic Electrolyte

This protocol is based on the synthesis of a Mg(NO₃)₂·6H₂O and acetamide hydrated eutectic electrolyte.[4]

Materials:

  • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

  • Acetamide

  • Deionized water

  • Magnetic stirrer and hotplate

  • Glass vials

Procedure:

  • Weigh appropriate amounts of Mg(NO₃)₂·6H₂O and acetamide to achieve the desired molar ratio.

  • Add the weighed powders to a glass vial.

  • Add a minimal amount of deionized water to initiate the dissolution process.

  • Place the vial on a magnetic stirrer with a stir bar and heat gently (e.g., to 40-60 °C) while stirring.

  • Continue stirring until a clear, homogeneous liquid is formed, indicating the formation of the hydrated eutectic electrolyte.

  • Allow the electrolyte to cool to room temperature before use.

  • Store the electrolyte in a sealed container to prevent moisture absorption or evaporation.

Protocol for Fabrication of a Coin Cell with a Chloride Hydrate-Based Electrolyte

This protocol describes the general procedure for assembling a 2032-type coin cell for electrochemical testing.

Materials and Equipment:

  • Anode and cathode materials

  • Chloride hydrate-based electrolyte

  • Separator (e.g., glass fiber)

  • Coin cell components (casings, spacers, springs)

  • Crimping machine

  • Glovebox with an inert atmosphere (e.g., Argon) for moisture-sensitive components

Procedure:

  • Prepare the anode and cathode slurries by mixing the active material, conductive carbon, and a binder in a suitable solvent.

  • Cast the slurries onto current collectors (e.g., copper foil for the anode, aluminum foil for the cathode) and dry them in a vacuum oven.

  • Punch out circular electrodes of the desired diameter.

  • Inside an argon-filled glovebox, place the cathode at the bottom of the coin cell casing.

  • Add a few drops of the chloride hydrate-based electrolyte to wet the cathode surface.

  • Place a separator on top of the wetted cathode.

  • Add a few more drops of the electrolyte onto the separator.

  • Place the anode on top of the wetted separator.

  • Add a spacer and a spring.

  • Place the top cap of the coin cell and seal it using a crimping machine.

  • Let the assembled cell rest for a few hours to ensure complete wetting of the components by the electrolyte before electrochemical testing.

Protocol for Electrochemical Characterization

Equipment:

  • Potentiostat/Galvanostat (Battery Cycler)

  • Electrochemical Impedance Spectroscopy (EIS) analyzer

Procedures:

  • Cyclic Voltammetry (CV):

    • Assemble a three-electrode cell with a working electrode, a counter electrode, and a reference electrode.

    • Scan the potential within a defined window at a specific scan rate (e.g., 0.1 mV/s) to determine the electrochemical stability window and identify redox peaks.

  • Galvanostatic Cycling:

    • Assemble a two-electrode coin cell.

    • Charge and discharge the cell at a constant current (C-rate) between defined voltage limits to evaluate the specific capacity, coulombic efficiency, and cycling stability.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cell over a range of frequencies (e.g., 100 kHz to 0.1 Hz) at a specific state of charge to determine the ionic conductivity of the electrolyte and the interfacial resistance.[12]

Visualizations

Experimental_Workflow cluster_synthesis Electrolyte Synthesis cluster_fabrication Cell Assembly cluster_characterization Electrochemical Characterization s1 Weigh Precursors (e.g., Metal Chloride Hydrate, Amide) s2 Mix and Heat s1->s2 s3 Homogeneous Electrolyte s2->s3 f2 Coin Cell Assembly (in Glovebox) s3->f2 Use in cell f1 Electrode Preparation (Slurry Casting & Drying) f1->f2 c1 Cyclic Voltammetry (CV) f2->c1 c2 Galvanostatic Cycling f2->c2 c3 Electrochemical Impedance Spectroscopy (EIS) f2->c3

Caption: Experimental workflow for developing and testing chloride hydrate-based electrolytes.

Ion_Transport_Mechanism cluster_electrolyte Chloride Hydrate Electrolyte M Cation (e.g., Mg2+, Zn2+) Cl Chloride Anion (Cl-) M->Cl Ionic Interaction H2O Water Molecule M->H2O Solvation Shell Amide Organic Component (e.g., Acetamide) H2O->Amide Hydrogen Bonding Anode Anode Anode->M Cation Migration (Discharge) Cathode Cathode Cathode->M Cation Migration (Charge)

Caption: Conceptual model of ion transport in a chloride hydrate-based electrolyte.

Composition_Performance_Relationship cluster_composition Electrolyte Composition cluster_properties Electrolyte Properties cluster_performance Battery Performance comp1 Salt Concentration (e.g., molality) prop1 Ionic Conductivity comp1->prop1 Increases, then may decrease prop2 Viscosity comp1->prop2 Increases comp2 Water Content (Hydration Number) comp2->prop1 Decreases at high concentration prop3 Electrochemical Stability Window comp2->prop3 Widens with lower 'free' water comp3 Organic Additive (e.g., Amide) comp3->prop2 Can decrease comp3->prop3 Can widen perf1 Energy Density prop1->perf1 perf3 Rate Capability prop1->perf3 prop2->perf3 Inversely affects prop3->perf1 perf2 Cycling Stability prop3->perf2

Caption: Relationship between electrolyte composition and battery performance.

References

Application Notes and Protocols: The Role of Chloride Hydrates in Environmental Remediation Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chloride hydrates and their ionic constituents play a significant and multifaceted role in environmental remediation catalysis. Their applications range from serving as precursors for heterogeneous catalysts to acting as crucial mediators in advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants. This document provides an overview of these applications, detailed experimental protocols, and quantitative data to support researchers in this field. The two primary areas of focus are the use of metal chloride hydrates as catalyst precursors and coagulants, and the catalytic role of chloride ions in advanced oxidation processes for water treatment.

Section 1: Metal Chloride Hydrates as Catalyst Precursors and Coagulants

Metal chloride hydrates, such as ferric chloride (FeCl₃·6H₂O) and zinc chloride (ZnCl₂·nH₂O), are widely utilized in environmental applications. They can act as precursors for the synthesis of active catalysts or be used directly as coagulants in wastewater treatment.

Application Note 1.1: Ferric Chloride Hydrate in Wastewater Treatment via Coagulation and Flocculation

Ferric chloride is a common coagulant in both industrial and municipal wastewater treatment.[1] When added to water, ferric chloride hexahydrate hydrolyzes to form ferric hydroxide (B78521) [Fe(OH)₃], a gelatinous precipitate that facilitates the removal of suspended solids, organic matter, and phosphates.[1][2] The positively charged ferric ions (Fe³⁺) neutralize the negative charges on colloidal particles, causing them to aggregate (coagulation).[3][4] These smaller particles then clump together to form larger, settleable flocs (flocculation), which can be removed by sedimentation or filtration.[2] This process is also effective in precipitating heavy metals like lead, arsenic, and chromium.[2]

Experimental Protocol 1.1: Jar Test for Optimal Ferric Chloride Dosage

This protocol describes a standard jar test to determine the optimal dosage of ferric chloride for wastewater treatment.

Materials:

  • Wastewater sample

  • Ferric chloride (FeCl₃) solution (e.g., 1% w/v)

  • Jar testing apparatus with multiple stirrers

  • Beakers (e.g., 1 L)

  • Pipettes

  • Turbidimeter

  • pH meter

Procedure:

  • Sample Preparation: Fill a series of six beakers with 500 mL of the wastewater sample.

  • Coagulant Addition: While stirring the samples at a rapid mix speed (e.g., 100-120 rpm), add varying doses of the ferric chloride solution to each beaker. A typical dose range to test is 20-100 mg/L.[2]

  • Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote floc formation.

  • Sedimentation: Stop stirring and allow the flocs to settle for 30 minutes.

  • Analysis: Carefully collect a supernatant sample from the top of each beaker and measure the turbidity and pH.

  • Determine Optimal Dose: The optimal ferric chloride dose is the one that results in the lowest residual turbidity.

Application Note 1.2: Preparation of Iron-Based Catalysts from Sewage Sludge using Ferric Chloride

Ferric chloride can be used as an activating agent to prepare highly stable iron-on-activated-carbon catalysts from sewage sludge.[5] These catalysts are effective in Catalytic Wet Peroxide Oxidation (CWPO) for the degradation of emergent pollutants.[5] The process involves the impregnation of sewage sludge with a ferric chloride solution followed by pyrolysis.[5]

Experimental Protocol 1.2: Synthesis of Fe-Sludge-Based Activated Carbon Catalyst

This protocol is adapted from methodologies for activating biomass with ferric chloride.[5]

Materials:

  • Dry sewage sludge

  • Ferric chloride (FeCl₃)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Furnace

  • Beakers, drying oven, and filtration apparatus

Procedure:

  • Preparation of Activating Solution: Prepare a solution of ferric chloride in deionized water. The mass ratio of FeCl₃ to dry sewage sludge can be varied (e.g., 1:1, 2:1, 3:1) to optimize catalyst performance.[5]

  • Impregnation: Mix the dry sewage sludge with the ferric chloride solution and stir for several hours to ensure thorough impregnation.

  • Drying: Dry the impregnated sludge in an oven at 105-110 °C overnight.

  • Pyrolysis/Carbonization: Place the dried material in a furnace and heat under a nitrogen atmosphere to a high temperature (e.g., 800 °C) for 1-2 hours.[5]

  • Washing: After cooling, wash the resulting carbonaceous material with a dilute HCl solution to remove excess iron and then with deionized water until the pH of the filtrate is neutral.[5]

  • Drying: Dry the final catalyst in an oven at 105-110 °C.

Data Presentation 1.1: Performance of Fe-Sludge Catalyst in CWPO

ParameterValueReference
PollutantAntipyrine (20 mg/L)[5]
Catalyst Dosage500 mg/L[5]
H₂O₂ DosageStoichiometric amount[5]
Temperature50 °C[5]
pH3[5]
Reaction Time1 hour[5]
Antipyrine ConversionComplete[5]
TOC Reduction~70%[5]

Mandatory Visualization 1.1: Logical Workflow for Catalyst Synthesis

G cluster_preparation Preparation cluster_synthesis Synthesis cluster_product Product sludge Dry Sewage Sludge impregnation Impregnation sludge->impregnation fecl3_sol FeCl3 Solution fecl3_sol->impregnation drying1 Drying (110°C) impregnation->drying1 pyrolysis Pyrolysis (800°C, N2) drying1->pyrolysis washing Washing (HCl, H2O) pyrolysis->washing drying2 Drying (110°C) washing->drying2 catalyst Fe-Sludge Catalyst drying2->catalyst

Caption: Workflow for the synthesis of an iron-based catalyst.

Section 2: Catalytic Role of Chloride in Advanced Oxidation Processes (AOPs)

Chloride ions can significantly influence the efficiency of AOPs, which are designed to degrade organic pollutants through the generation of highly reactive radicals. The effect of chloride can be either inhibitory or promotional, depending on the AOP system and the target pollutant.[6]

Application Note 2.1: Chloride-Activated Persulfate for Organic Pollutant Degradation

In persulfate-based AOPs, chloride ions can act as an activator for peroxymonosulfate (B1194676) (PMS), leading to the degradation of various organic pollutants.[7] The primary reactive species in this system is often free chlorine, which is generated from the oxidation of chloride by PMS.[7] This method has been shown to be effective for the removal of compounds such as carbamazepine (B1668303) (CBZ), sulfadiazine (B1682646) (SDZ), and phenol (B47542).[7]

Experimental Protocol 2.1: Degradation of Phenol using Chloride-Activated PMS

This protocol outlines a batch experiment for the degradation of phenol in an aqueous solution using a Cl⁻/PMS system.

Materials:

  • Phenol stock solution

  • Potassium peroxymonosulfate (PMS)

  • Sodium chloride (NaCl)

  • Deionized water

  • Reaction vessels (e.g., glass vials)

  • Magnetic stirrer

  • HPLC for analysis

Procedure:

  • Reaction Setup: In a reaction vessel, add a specific volume of deionized water and the required amount of NaCl to achieve the desired chloride concentration.

  • Pollutant Addition: Add the phenol stock solution to the vessel to reach the target initial concentration.

  • Initiation of Reaction: Add the PMS to the solution to start the degradation reaction. The vessel should be stirred continuously.

  • Sampling: At predetermined time intervals, withdraw samples from the reaction mixture.

  • Quenching: Immediately quench the reaction in the samples by adding a suitable quenching agent (e.g., sodium thiosulfate) to stop the degradation process.

  • Analysis: Analyze the concentration of phenol in the quenched samples using HPLC.

Data Presentation 2.1: Kinetic Data for Pollutant Degradation by Cl⁻/PMS

PollutantInitial ConcentrationPMS DoseChloride ConcentrationpHReaction Kinetic Constant (k)Reference
Carbamazepine (CBZ)5 mg/L0.5 mmol/L3.5 wt%6.80.4516 min⁻¹[7]
Sulfadiazine (SDZ)Not specified0.5 mmol/L3.5 wt%6.80.01753 min⁻¹[7]
Phenol (PN)Not specified0.5 mmol/L3.5 wt%6.80.06805 min⁻¹[7]

Mandatory Visualization 2.1: Proposed Mechanism for Chloride-Activated PMS

G cluster_activation Activation cluster_reactive_species Reactive Species Generation cluster_degradation Degradation PMS PMS (HSO5⁻) Free_Chlorine Free Chlorine (HOCl/OCl⁻) PMS->Free_Chlorine Oxidizes Cl_ion Chloride (Cl⁻) Cl_ion->Free_Chlorine Forms Degradation_Products Degradation Products Free_Chlorine->Degradation_Products Oxidizes Pollutant Organic Pollutant Pollutant->Degradation_Products Is converted to G cluster_pollutants Air Pollutants cluster_products Less Harmful Products NOx NOx Catalyst LaCl3 Hydrate Catalyst NOx->Catalyst Contact with VOCs VOCs VOCs->Catalyst Contact with SO2 SO2 SO2->Catalyst Contact with Products e.g., N2, H2O, CO2 Catalyst->Products Catalyzes conversion to

References

Application Notes and Protocols for Utilizing Chloride Hydrates as Desiccants in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective humidity control is paramount in research and pharmaceutical development to ensure the stability, efficacy, and shelf-life of sensitive materials, active pharmaceutical ingredients (APIs), and formulated drug products. Chloride hydrates are a class of inorganic salts that exhibit excellent hygroscopic properties, making them highly effective desiccants. Their ability to form various hydrates by absorbing atmospheric moisture allows for the maintenance of low-humidity environments. This document provides detailed application notes and experimental protocols for the utilization of common chloride hydrates—Calcium Chloride (CaCl₂), Magnesium Chloride (MgCl₂), and Lithium Chloride (LiCl)—as desiccants for humidity control.

Properties and Selection of Chloride Hydrate (B1144303) Desiccants

Chloride hydrates function as desiccants through chemical absorption, where water molecules are incorporated into their crystal structure to form hydrates. The efficiency of a chloride hydrate desiccant is dependent on factors such as its water absorption capacity, the rate of absorption, and the conditions required for regeneration.

Key Properties of Common Chloride Hydrate Desiccants:

PropertyCalcium Chloride (CaCl₂)Magnesium Chloride (MgCl₂)Lithium Chloride (LiCl)
Water Absorption Capacity (% of dry weight) Up to 300-500%[1]Up to 200-400%[2]High, but quantitative data varies
Forms Anhydrous, monohydrate, dihydrate, hexahydrateAnhydrous, hexahydrateAnhydrous, monohydrate
Regeneration Temperature 47-60°C (low temperature regeneration)[3][4]Requires less heat for reuse than LiCl[5]60-90°C[6][7]
Advantages High absorption capacity, cost-effective, can be regenerated at low temperatures.[1][4]High absorption capacity, forms a solid block after absorption (leak-resistant).[5]Excellent dehumidification capacity.[4]
Disadvantages Can form a brine solution upon deliquescence.Can be more expensive than CaCl₂.[8]Higher cost, more difficult to regenerate than CaCl₂.[4]

Applications in Research and Drug Development

Due to their high efficiency, chloride hydrates are suitable for a range of applications where stringent humidity control is critical:

  • Stability Chambers: Maintaining low relative humidity (RH) for long-term stability testing of drug substances and products.

  • Desiccators: Protecting hygroscopic reagents, standards, and samples from moisture absorption.

  • Glove Boxes and Controlled Atmosphere Enclosures: Creating dry environments for handling moisture-sensitive compounds.

  • Packaging of Pharmaceuticals: Incorporation into the packaging of moisture-sensitive drugs to enhance shelf-life.

Experimental Protocols

Protocol for Gravimetric Determination of Water Absorption Capacity

This protocol outlines the static gravimetric method to determine the maximum water absorption capacity of a chloride hydrate desiccant.

Materials:

  • Anhydrous chloride hydrate (e.g., CaCl₂, MgCl₂, LiCl)

  • Environmental chamber with controlled temperature and relative humidity

  • Analytical balance (readable to 0.001 g)

  • Weighing dishes (glass or aluminum)

  • Desiccator with a fresh indicating desiccant (e.g., silica (B1680970) gel with cobalt chloride)

  • Timer

Procedure:

  • Drying the Desiccant: Place a known quantity of the chloride hydrate in a weighing dish and dry in an oven at a temperature appropriate for the specific salt to remove any initial moisture. For example, Calcium Chloride can be dried at 200-250°C for at least 4 hours.

  • Initial Weighing: After drying, transfer the weighing dish with the desiccant to a desiccator and allow it to cool to room temperature. Once cooled, weigh the dish with the anhydrous desiccant accurately on an analytical balance. Record this as the initial weight (W_initial).

  • Exposure to Humidity: Place the weighing dish with the desiccant in a pre-conditioned environmental chamber set to a specific temperature and relative humidity (e.g., 25°C and 75% RH).

  • Periodic Weighing: At regular intervals (e.g., every 1, 2, 4, 8, 12, and 24 hours), remove the weighing dish from the chamber and quickly weigh it on the analytical balance. Record the weight at each time point. To minimize moisture absorption from the ambient air during weighing, the process should be performed as quickly as possible.

  • Equilibrium Determination: Continue the periodic weighing until the weight of the desiccant becomes constant over three consecutive measurements. This indicates that the desiccant has reached its maximum water absorption capacity under the given conditions. Record this final weight as W_final.

  • Calculation of Water Absorption Capacity: Calculate the water absorption capacity as a percentage of the initial dry weight of the desiccant using the following formula:

    Water Absorption Capacity (%) = [(W_final - W_initial) / W_initial] x 100

Protocol for Evaluating Regeneration Efficiency

This protocol determines the efficiency of the regeneration process for a saturated chloride hydrate desiccant.

Materials:

  • Saturated chloride hydrate desiccant from the previous experiment

  • Forced-air laboratory oven with temperature control

  • Analytical balance

  • Weighing dishes

  • Desiccator

  • Timer

Procedure:

  • Initial Weight of Saturated Desiccant: Take the weighing dish containing the saturated desiccant from the previous experiment (W_final) and record its weight.

  • Regeneration: Place the weighing dish with the saturated desiccant in a forced-air oven set to the appropriate regeneration temperature for the specific chloride hydrate (refer to the table in Section 1). Heat the desiccant for a specified period (e.g., 2-4 hours).

  • Cooling and Weighing: After the regeneration period, transfer the weighing dish to a desiccator to cool to room temperature. Once cooled, weigh the dish and its contents accurately.

  • Repeated Heating and Weighing: Repeat the process of heating, cooling, and weighing until a constant weight is achieved over three consecutive measurements. Record this final weight as W_regenerated.

  • Calculation of Regeneration Efficiency: Calculate the regeneration efficiency using the following formula:

    Regeneration Efficiency (%) = [(W_final - W_regenerated) / (W_final - W_initial)] x 100

    Where W_initial is the initial dry weight of the desiccant from the water absorption capacity experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for evaluating chloride hydrate desiccants.

G cluster_prep Preparation cluster_absorption Water Absorption Test cluster_regeneration Regeneration Test start Start dry_desiccant Dry Chloride Hydrate start->dry_desiccant initial_weigh Initial Weighing (W_initial) dry_desiccant->initial_weigh expose_humidity Expose to Controlled Humidity initial_weigh->expose_humidity periodic_weigh Periodic Weighing expose_humidity->periodic_weigh check_equilibrium Check for Equilibrium periodic_weigh->check_equilibrium check_equilibrium->periodic_weigh Not Constant final_weigh_abs Final Weighing (W_final) check_equilibrium->final_weigh_abs Constant calc_absorption Calculate Absorption Capacity final_weigh_abs->calc_absorption regenerate_desiccant Regenerate in Oven final_weigh_abs->regenerate_desiccant end End calc_absorption->end cool_weigh_reg Cool and Weigh regenerate_desiccant->cool_weigh_reg check_const_weight Check for Constant Weight cool_weigh_reg->check_const_weight check_const_weight->cool_weigh_reg Not Constant final_weigh_reg Final Regenerated Weight (W_regenerated) check_const_weight->final_weigh_reg Constant calc_efficiency Calculate Regeneration Efficiency final_weigh_reg->calc_efficiency calc_efficiency->end

Caption: Workflow for evaluating desiccant performance.

Safety Precautions

  • Always handle anhydrous chloride hydrates in a dry environment, such as a glove box or a fume hood with a dry air supply, to prevent premature hydration.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Chloride hydrates can be corrosive to metals. Ensure that any equipment in direct contact with the salts is made of a resistant material (e.g., glass, ceramic, or appropriate plastic).

  • The hydration of anhydrous salts is an exothermic process that can generate heat. Handle with care, especially when using large quantities.

Conclusion

Chloride hydrates are versatile and highly effective desiccants for a wide range of applications in research and pharmaceutical development. By understanding their properties and following standardized protocols for their evaluation and use, researchers can ensure optimal performance and maintain the integrity of moisture-sensitive materials. The choice of a specific chloride hydrate will depend on the required water absorption capacity, regeneration conditions, and cost considerations for the intended application.

References

Application Notes and Protocols for Mechanochemical Synthesis of Xylazine HCl Polymorphs and Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of xylazine (B1663881) hydrochloride (HCl) polymorphs and its monohydrate form using mechanochemical methods, specifically neat grinding (NG) and liquid-assisted grinding (LAG). Mechanochemistry offers a green, efficient, and often novel route to obtaining various solid forms of active pharmaceutical ingredients (APIs) by minimizing or eliminating the use of bulk solvents.

Introduction to Mechanochemical Synthesis of Xylazine HCl

Xylazine HCl, a veterinary sedative and analgesic, is known to exist in multiple polymorphic forms (designated as Forms A, M, X, Y, and Z) and a monohydrate form (Form H).[1][2] The specific solid form of an API can significantly impact its physicochemical properties, including solubility, stability, and bioavailability.[1][2] Traditional solvent-based methods for polymorph screening and synthesis can sometimes be unreliable or unsuccessful in producing pure phases in high yields.[1]

Mechanochemical synthesis, through ball milling, provides a robust alternative for the preparation and interconversion of xylazine HCl solid forms.[1][2] This technique involves the use of mechanical force to induce chemical transformations and phase changes in the solid state. The two primary methods employed are:

  • Neat Grinding (NG): Involves the grinding of solid reactants in the absence of any liquid.

  • Liquid-Assisted Grinding (LAG): Involves the addition of a small, catalytic amount of a liquid to the solid reactants during grinding, which can accelerate reaction rates and influence the polymorphic outcome.[1][2]

These methods have been successfully used for the reliable preparation and interconversion of xylazine HCl polymorphs and the synthesis of its monohydrate.[1][2]

Data Presentation: Mechanochemical Synthesis Parameters

The following tables summarize the experimental conditions for the mechanochemical synthesis of various xylazine HCl solid forms. The data is based on established protocols and illustrates the parameters influencing the final polymorphic or hydrate (B1144303) form.[1][2]

Table 1: Liquid-Assisted Grinding (LAG) for Xylazine HCl Polymorph and Hydrate Synthesis

Starting Material(s)Grinding LiquidLiquid Volume (µL)Milling Time (min)Milling Frequency (Hz)Resulting Form
Xylazine HCl (Form Z)Water509020Xylazine HCl Monohydrate (Form H)
Xylazine HCl (Form A)Acetonitrile509020Xylazine HCl (Form Z)
Xylazine HCl (Form Z)Dichloromethane509020Xylazine HCl (Form A)
Xylazine HCl (Form A)Methanol509020Xylazine HCl (Form Y)

Note: The specific starting polymorph can influence the outcome, and these examples represent typical transformations. The comprehensive details of all interconversions can be found in the supporting information of the primary literature.[1][2]

Table 2: Neat Grinding (NG) for Synthesis of Xylazine HCl Cocrystals (Illustrative)

Starting Materials (Molar Ratio)Milling Time (min)Milling Frequency (Hz)Resulting Form
Xylazine HCl (any form) + Benzoic Acid (1:1)9020XBzc Cocrystal
Xylazine HCl (any form) + Benzamide (1:1)9020XBza Cocrystal
Xylazine HCl (any form) + Malonic Acid (2:1)9020X2Mal Cocrystal

Note: Neat grinding has been reported primarily for the synthesis of xylazine HCl cocrystals.[2] The synthesis of anhydrous polymorphs via NG is less common, with LAG being the preferred method for their interconversion.[2]

Experimental Protocols

The following are detailed methodologies for the mechanochemical synthesis of xylazine HCl polymorphs and hydrates.

General Equipment and Materials
  • Mill: Retsch Mixer Mill 400 or equivalent.

  • Milling Jars: 10 mL Teflon jars.

  • Milling Balls: Two 5 mm stainless steel ball bearings.

  • Starting Material: Xylazine HCl (of a known polymorphic form). All starting materials should be dried in a vacuum oven overnight to minimize surface water.

  • Grinding Liquids: HPLC grade solvents (e.g., water, acetonitrile, dichloromethane, methanol).

Protocol 1: Liquid-Assisted Grinding (LAG) for Polymorph Interconversion and Hydrate Formation

This protocol is suitable for converting one polymorph of xylazine HCl to another or for synthesizing the monohydrate form.

  • Preparation: Place a known amount of the starting xylazine HCl polymorph (typically 50-100 mg) into a 10 mL Teflon milling jar.

  • Solvent Addition: Add the specified volume of the desired grinding liquid (e.g., 50 µL) to the milling jar.

  • Milling: Securely place two 5 mm stainless steel ball bearings into the jar, seal the jar, and place it in the mixer mill.

  • Execution: Mill the sample at a frequency of 20 Hz for 90 minutes.

  • Sample Recovery: After milling, carefully open the jar in a fume hood and collect the powdered sample.

  • Characterization: Analyze the resulting solid form using appropriate techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Solid-State NMR (SSNMR) to confirm the polymorphic or hydrate form.

Protocol 2: Neat Grinding (NG)

This protocol is primarily used for the synthesis of cocrystals but can be adapted for polymorph screening.

  • Preparation: Place the solid reactants in the desired stoichiometric ratio (e.g., xylazine HCl and a coformer) into a 10 mL Teflon milling jar. The total mass is typically 50-100 mg.

  • Milling: Add two 5 mm stainless steel ball bearings, seal the jar, and place it in the mixer mill.

  • Execution: Mill the sample at a frequency of 20 Hz for 90 minutes.

  • Sample Recovery: After milling, retrieve the powdered product from the jar.

  • Characterization: Characterize the product using PXRD, DSC, and SSNMR to confirm the formation of the desired solid form.

Visualizations

Logical Workflow for Mechanochemical Synthesis

The following diagram illustrates the general workflow for the mechanochemical synthesis and characterization of xylazine HCl solid forms.

Mechanochemical_Workflow start Start: Select Starting Material (Xylazine HCl Polymorph) decision Choose Method start->decision ng Neat Grinding (NG) decision->ng No Liquid lag Liquid-Assisted Grinding (LAG) decision->lag Add Liquid mill Ball Mill (e.g., 20 Hz, 90 min) ng->mill add_solvent Add Grinding Liquid lag->add_solvent add_solvent->mill product Recover Powdered Product mill->product characterization Characterization: PXRD, DSC, SSNMR product->characterization end End: Identify Solid Form characterization->end

General workflow for mechanochemical synthesis.
Signaling Pathway for Polymorph and Hydrate Interconversion via LAG

This diagram illustrates the pathways for converting between different solid forms of xylazine HCl using liquid-assisted grinding.

Polymorph_Interconversion form_a Form A form_z Form Z form_a->form_z LAG (MeCN) form_h Monohydrate (H) form_a->form_h LAG (H2O) form_y Form Y form_a->form_y LAG (MeOH) form_z->form_a LAG (DCM) form_z->form_h LAG (H2O)

LAG pathways for xylazine HCl interconversion.

References

Troubleshooting & Optimization

preventing supercooling and phase separation in salt hydrate PCMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with salt hydrate (B1144303) phase change materials (PCMs). The focus is on preventing and addressing two of the most common challenges: supercooling and phase separation.

Troubleshooting Guides

Supercooling Issues

Problem: My salt hydrate PCM is exhibiting significant supercooling, failing to release its stored latent heat at the expected freezing temperature.

Potential Causes:

  • Lack of effective nucleation sites.[1][2]

  • High cooling rates.[2]

  • Inadequate or improper nucleating agent.[1]

  • Degradation of the nucleating agent over thermal cycles.

Troubleshooting Steps:

  • Characterize the Degree of Supercooling:

    • Use Differential Scanning Calorimetry (DSC) to precisely measure the onset of crystallization and determine the degree of supercooling.

    • Perform T-History tests to observe the cooling curve and identify the nucleation temperature under specific conditions.[2]

  • Select and Add a Nucleating Agent:

    • If no nucleating agent is present, select one that is crystallographically compatible with your salt hydrate. A lattice mismatch of less than 15% is often recommended.[1]

    • Refer to the table below for common nucleating agents for specific salt hydrates.

    • Add the nucleating agent in various concentrations (e.g., 1-5 wt.%) to find the optimal loading.[1][2] For example, adding 4 wt.% SrCl₂·6H₂O can reduce the supercooling of CaCl₂·6H₂O to as low as 2.8°C.[1]

  • Optimize the Cooling Rate:

    • Investigate the effect of different cooling rates on the degree of supercooling using DSC. Slower cooling rates can sometimes reduce supercooling.[2]

  • Verify Long-Term Stability:

    • Perform thermal cycling tests to assess the long-term performance of the nucleating agent.[3] Monitor the degree of supercooling after a significant number of cycles (e.g., 100, 500, 1000 cycles).[1][3]

Troubleshooting Workflow for Supercooling

Supercooling_Troubleshooting start Start: PCM Shows Significant Supercooling step1 1. Quantify Supercooling (DSC / T-History) start->step1 decision1 Is Supercooling > Acceptable Limit? step1->decision1 step2 2. Select Nucleating Agent (Based on Lattice Match) decision1->step2 Yes end_ok End: Supercooling Mitigated decision1->end_ok No step3 3. Optimize Agent Concentration (e.g., 1-5 wt%) step2->step3 step4 4. Re-evaluate Supercooling (DSC) step3->step4 decision2 Is Supercooling Resolved? step4->decision2 step5 5. Investigate Cooling Rate Effect decision2->step5 No step6 6. Perform Thermal Cycling Stability Test decision2->step6 Yes step5->step4 end_nok End: Further Research Needed (e.g., Alternative Agents) step5->end_nok step6->end_ok

Caption: Troubleshooting workflow for addressing PCM supercooling.

Phase Separation Issues

Problem: My salt hydrate PCM is undergoing phase separation, leading to a decline in its thermal energy storage capacity over time.[1][4]

Potential Causes:

  • Incongruent Melting: The salt hydrate melts to form a saturated aqueous solution and a solid, less hydrated (or anhydrous) salt.[5][6]

  • Gravity-Induced Settling: The denser anhydrous salt settles at the bottom of the container and does not fully recombine with water during freezing.[1][4]

  • Insufficient Water: The amount of water released during melting is not enough to dissolve all the salt formed.[4]

Troubleshooting Steps:

  • Visual and Thermal Analysis:

    • Visually inspect the PCM after several melt-freeze cycles. Look for a solid precipitate at the bottom of the container when the PCM is in its liquid state.

    • Use DSC to measure the latent heat of fusion over multiple cycles. A progressive decrease in enthalpy indicates performance degradation due to phase separation.[3]

  • Introduce a Thickening or Gelling Agent:

    • Thickening agents increase the viscosity of the molten salt, suspending the anhydrous salt particles and preventing them from settling.[7]

    • Gelling agents create a 3D network that traps the salt hydrate, physically preventing separation.[1]

    • Refer to the table below for common thickening agents and their typical concentrations. Be aware that excessive amounts can be difficult to work with and may introduce air bubbles.[1]

  • Consider Eutectic Mixtures:

    • Mixing two or more salt hydrates to form a eutectic composition can result in congruent melting, thereby avoiding phase separation.[4][8] For instance, a 9:1 mass ratio of Na₂HPO₄·12H₂O and Na₂SO₄·10H₂O has shown improved thermal cycle stability.[1]

  • Employ Porous Support Materials:

    • Incorporating the salt hydrate into a porous support structure (e.g., expanded perlite, graphene) can prevent leakage and phase separation through capillary action.[9]

  • Evaluate Long-Term Stability:

    • Subject the modified PCM to extensive thermal cycling (e.g., >500 cycles) and re-evaluate its thermal properties using DSC to confirm long-term stability.[1] Note that ensuring stability over thousands of cycles remains a research challenge.[1]

Troubleshooting Workflow for Phase Separation

Phase_Separation_Troubleshooting start Start: PCM Shows Phase Separation step1 1. Confirm Separation (Visual & DSC Analysis) start->step1 decision1 Is Enthalpy Decreasing Over Cycles? step1->decision1 step2 2. Add Thickening Agent (e.g., CMC, Xanthan Gum) decision1->step2 Yes step3 3. Explore Eutectic Mixtures decision1->step3 Yes step4 4. Consider Porous Support Materials decision1->step4 Yes end_ok End: Phase Separation Prevented decision1->end_ok No step5 5. Re-evaluate Stability (Long-Term Cycling & DSC) step2->step5 step3->step5 step4->step5 decision2 Is PCM Stable? step5->decision2 decision2->end_ok Yes end_nok End: Re-evaluate Modification Strategy decision2->end_nok No

Caption: Troubleshooting workflow for preventing PCM phase separation.

Data Presentation

Table 1: Common Salt Hydrate PCMs and Their Properties
Salt HydrateFormulaMelting Point (°C)Latent Heat (kJ/kg)
Sodium Sulfate (B86663) Decahydrate (B1171855)Na₂SO₄·10H₂O32.4~254
Calcium Chloride HexahydrateCaCl₂·6H₂O~30~170
Sodium Acetate TrihydrateCH₃COONa·3H₂O58~227
Magnesium Nitrate HexahydrateMg(NO₃)₂·6H₂O89~162
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O36~150
Note: Values can vary slightly based on purity and experimental conditions.[6][10][11]
Table 2: Selected Nucleating Agents for Common Salt Hydrates
Salt Hydrate PCMNucleating AgentTypical Concentration (wt.%)Observed Supercooling
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)Borax (Na₂B₄O₇·10H₂O)3 - 5< 3°C[12]
Calcium Chloride Hexahydrate (CaCl₂·6H₂O)Strontium Chloride Hexahydrate (SrCl₂·6H₂O)1 - 4~2.8°C[1]
Sodium Acetate Trihydrate (CH₃COONa·3H₂O)Disodium Hydrogen Phosphate Dodecahydrate (Na₂HPO₄·12H₂O)4 - 5~0.6°C to 2°C[1][13]
Note: Effectiveness can depend on the specific experimental setup and purity of materials.
Table 3: Selected Thickening Agents for Preventing Phase Separation
Salt Hydrate PCMThickening AgentTypical Concentration (wt.%)
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)Sodium Polyacrylate5[2]
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)Carboxymethyl Cellulose (CMC)Not specified
Sodium Acetate Trihydrate (CH₃COONa·3H₂O)Xanthan GumNot specified
Calcium Chloride Hexahydrate (CaCl₂·6H₂O)Hydroxyethyl Cellulose (HEC)0.5[14]
Note: Optimal concentration should be determined experimentally.[1][15]

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) Analysis for Thermal Properties

Objective: To determine the melting temperature, latent heat of fusion, and degree of supercooling of a salt hydrate PCM.

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium) in the temperature range of interest.[16][17]

  • Sample Preparation: Accurately weigh a small sample of the PCM (typically 5-10 mg) into a DSC crucible (e.g., aluminum).[18] Seal the crucible to prevent any loss of water during heating.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

    • Heat the sample at a constant, controlled rate (a slow rate, e.g., 0.5-5 K/min, is often recommended for better resolution) to a temperature well above its melting point.[17][18]

    • Hold the sample isothermally for a few minutes to ensure complete melting.

    • Cool the sample at the same controlled rate to the initial temperature.

  • Data Analysis:

    • Melting Point: Determined from the onset or peak of the endothermic melting peak on the heating curve.[17][19]

    • Latent Heat of Fusion: Calculated by integrating the area of the melting peak.[19]

    • Degree of Supercooling: Calculated as the difference between the melting onset temperature and the crystallization onset temperature from the exothermic peak on the cooling curve.

Protocol 2: Thermal Cycling for Long-Term Stability Assessment

Objective: To evaluate the thermal stability and performance of a PCM after repeated melt/freeze cycles.[3]

Methodology:

  • Sample Preparation: Prepare a larger sample of the PCM (with any additives like nucleating or thickening agents) in a sealed container.

  • Cycling Setup: Place the container in a thermal cycler, climatic chamber, or water bath that can be programmed to cycle between temperatures above and below the PCM's melting point.

  • Thermal Cycling:

    • Set the temperature range to ensure complete melting and solidification during each cycle.

    • Run the experiment for a predetermined number of cycles (e.g., 100, 500, 1000, or more).[1][3] Two thermal cycles per day is a typical rate for lab-scale tests.[3]

  • Performance Evaluation:

    • Periodically (e.g., every 100 cycles), take a small aliquot of the PCM for DSC analysis.[3]

    • Compare the melting temperature and latent heat of fusion of the cycled sample to the initial, uncycled sample.[3]

    • Visually inspect the bulk sample for any signs of phase separation or degradation.[3] A significant drop in latent heat indicates poor long-term stability.[10]

Frequently Asked Questions (FAQs)

Q1: What is supercooling in the context of salt hydrate PCMs?

A1: Supercooling is the phenomenon where a liquid is cooled below its equilibrium freezing point without solidifying.[2][20] For salt hydrate PCMs, this means the material remains in a liquid state even when its temperature is below its designated phase change temperature, which delays or prevents the release of stored latent heat.[2][21]

Q2: What is the mechanism behind supercooling?

A2: Solidification begins with the formation of small, stable crystal nuclei. In a pure substance without nucleation sites, the formation of these nuclei requires overcoming an energy barrier. Supercooling occurs when the liquid phase does not contain sufficient nucleation sites to initiate crystallization as it cools below its melting point. The process is often initiated by heterogeneous nucleation, where foreign particles or surfaces act as templates for crystal growth.[1]

Mechanism of Supercooling and Nucleation

Supercooling_Mechanism cluster_0 Without Nucleating Agent cluster_1 With Nucleating Agent Liquid PCM\n(Above Tm) Liquid PCM (Above Tm) Cooling Cooling Liquid PCM\n(Above Tm)->Cooling Supercooled Liquid\n(Below Tm) Supercooled Liquid (Below Tm) Cooling->Supercooled Liquid\n(Below Tm) No Nucleation Sites Delayed Solidification Delayed Solidification Supercooled Liquid\n(Below Tm)->Delayed Solidification Spontaneous Nucleation at much lower T Liquid PCM + Agent\n(Above Tm) Liquid PCM + Agent (Above Tm) Cooling_2 Cooling_2 Liquid PCM + Agent\n(Above Tm)->Cooling_2 Solidification\n(At or Near Tm) Solidification (At or Near Tm) Cooling_2->Solidification\n(At or Near Tm) Heterogeneous Nucleation on Agent Surface

Caption: Role of nucleating agents in overcoming supercooling.

Q3: What is phase separation and why does it occur in salt hydrate PCMs?

A3: Phase separation is a problem that occurs with incongruently melting salt hydrates.[1][5] During melting, these materials decompose into a lower hydrated salt (or anhydrous salt) and a saturated aqueous solution.[5] Because the newly formed salt is often denser than the solution, it settles at the bottom due to gravity.[1][4] This prevents the components from fully recombining during freezing, leading to a gradual loss of heat storage capacity with each cycle.[4][10]

Mechanism of Incongruent Melting and Phase Separation

Phase_Separation_Mechanism start Solid Salt Hydrate (e.g., AB·nH₂O) melting Melting (Incongruent) start->melting products Saturated Solution + Anhydrous Salt (AB) melting->products separation Gravity-Induced Settling products->separation separated Top: Saturated Solution Bottom: Anhydrous Salt Layer separation->separated freezing Freezing (Incomplete Recombination) separated->freezing end Reduced PCM Performance (Loss of Capacity) freezing->end

Caption: Process of phase separation in incongruently melting salt hydrates.

Q4: Can encapsulation solve both supercooling and phase separation?

A4: Yes, encapsulation can be a highly effective strategy. By enclosing the salt hydrate in micro- or nanocapsules, the small, confined volume can help suppress supercooling.[22] The shell of the capsule also acts as a physical barrier, preventing the segregation of components and thus solving the phase separation problem.[11][22] This approach has been shown to vastly increase the stability of salt hydrates over many cycles compared to their bulk form.[22]

References

challenges in handling and storing anhydrous aluminum chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges associated with handling and storing anhydrous aluminum chloride (AlCl₃).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with anhydrous aluminum chloride?

A1: Anhydrous aluminum chloride is a potent Lewis acid that reacts vigorously and exothermically with water, including moisture in the air.[1][2][3] This reaction produces corrosive hydrogen chloride (HCl) gas, which can cause severe irritation and burns to the respiratory tract, skin, and eyes.[3][4] The solid material is also corrosive.[5] Prolonged storage in a sealed container can lead to a dangerous buildup of HCl gas pressure.[6][7]

Q2: What are the ideal storage conditions for anhydrous aluminum chloride?

A2: To minimize degradation and ensure safety, anhydrous aluminum chloride should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[2][4][7] Storage containers must be tightly sealed to prevent contact with moisture.[2][6][7] It is also recommended to store it under an inert gas like nitrogen or argon.[8]

Q3: What materials are incompatible with anhydrous aluminum chloride?

A3: Anhydrous aluminum chloride should not be stored with water, alcohols, strong oxidizing agents, strong bases, or metals.[2] It can also react violently with a variety of other organic and inorganic materials. Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible substances.

Q4: The anhydrous aluminum chloride in our lab has turned yellow. Is it still usable?

A4: The yellow coloration is typically due to contamination with iron(III) chloride.[1] For many applications, particularly in organic synthesis like Friedel-Crafts reactions, this level of impurity may not significantly affect the outcome. However, for high-purity applications, using fresh, white (or off-white) anhydrous aluminum chloride is recommended.

Q5: How should I properly dispose of anhydrous aluminum chloride waste?

A5: Anhydrous aluminum chloride waste is considered hazardous. It should be disposed of in accordance with local, state, and federal regulations.[6] Never dispose of it down the drain. Small spills can be carefully neutralized by covering with a large amount of dry sand or sodium bicarbonate before slow and cautious addition to a large volume of water with stirring and cooling in a fume hood.[2]

Troubleshooting Guides

This section addresses common issues encountered during experiments involving anhydrous aluminum chloride.

Issue 1: My Friedel-Crafts reaction is not working or has a very low yield.

Possible Cause Troubleshooting Step
Inactive Catalyst The most common cause is the deactivation of the aluminum chloride catalyst by moisture. Ensure that your AlCl₃ is truly anhydrous and has been handled under inert atmosphere conditions. Use a fresh, unopened container if possible.
Poor Quality Reagents Ensure all other reagents, including the solvent and acylating/alkylating agent, are anhydrous. Impurities in the starting materials can inhibit the reaction.[9]
Incorrect Reaction Setup Use oven-dried or flame-dried glassware and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[4]
Substrate Deactivation Friedel-Crafts reactions are not effective on aromatic rings with strongly deactivating substituents (e.g., -NO₂, -CN, -COR).[9]

Issue 2: The reaction mixture has turned dark or tarry.

Possible Cause Troubleshooting Step
Reaction Temperature is Too High The reaction of anhydrous aluminum chloride can be highly exothermic.[4] Maintain a low temperature, especially during the addition of reagents, using an ice bath or other cooling methods.
Side Reactions Over-alkylation or polymerization can lead to tar formation. Consider using a less reactive alkylating agent or changing the stoichiometry of your reactants.

Issue 3: I observe fuming when I open a container of anhydrous aluminum chloride.

Possible Cause Troubleshooting Step
Reaction with Atmospheric Moisture This is a normal observation. Anhydrous aluminum chloride is highly hygroscopic and reacts with moisture in the air to produce HCl gas, which appears as white fumes.[1]
Pressure Buildup If the container has been stored for a long time, pressure from HCl gas may have built up.[7] Open the container slowly and carefully in a well-ventilated fume hood.

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE) for Handling Anhydrous Aluminum Chloride

PPE Type Specification
Eye Protection Chemical safety goggles and a face shield.[10]
Hand Protection Impervious gloves (e.g., nitrile, neoprene).[2]
Body Protection Fire-retardant laboratory coat and protective clothing.[2]
Respiratory Protection Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with acid gas cartridges is necessary.[10]

Table 2: Solubility of Anhydrous Aluminum Chloride in Various Solvents

Solvent Solubility
WaterReacts violently.[6]
BenzeneSlightly soluble.[1]
Carbon TetrachlorideSoluble.[1][5]
ChloroformSoluble.[1][5]
Diethyl EtherSoluble.
EthanolSoluble.[8]
NitrobenzeneFreely soluble.[5][7]

Experimental Protocols

Detailed Methodology for a Friedel-Crafts Acylation of Toluene (B28343)

This protocol outlines a standard procedure for the acylation of toluene with acetyl chloride using anhydrous aluminum chloride as a catalyst. This experiment must be performed in a well-ventilated fume hood with appropriate PPE.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Acetyl Chloride (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ice

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer and stir bar, drying tube (filled with calcium chloride)

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube. All glassware must be scrupulously dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.

  • Catalyst Suspension: In the fume hood, carefully add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane in the reaction flask.

  • Reagent Addition:

    • Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

    • Cool the flask containing the AlCl₃ suspension in an ice bath.

    • Slowly add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The reaction is exothermic, so maintain the temperature below 10°C.

    • After the addition is complete, dissolve toluene (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

    • Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with a small portion of dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude product. The product can be further purified by distillation or chromatography.

Visualizations

Troubleshooting_Flowchart start Low or No Product Yield in Friedel-Crafts Reaction check_catalyst Is the AlCl₃ anhydrous and handled under inert conditions? start->check_catalyst check_reagents Are all other reagents and solvents anhydrous? check_catalyst->check_reagents Yes remedy_catalyst Use fresh, high-quality anhydrous AlCl₃. check_catalyst->remedy_catalyst No check_setup Was the glassware properly dried and an inert atmosphere maintained? check_reagents->check_setup Yes remedy_reagents Dry reagents and solvents before use. check_reagents->remedy_reagents No check_substrate Is the aromatic substrate suitable for Friedel-Crafts (not strongly deactivated)? check_setup->check_substrate Yes remedy_setup Ensure rigorous anhydrous technique. check_setup->remedy_setup No remedy_substrate Consider using a more activated substrate or a different synthetic route. check_substrate->remedy_substrate No success Reaction should proceed. check_substrate->success Yes remedy_catalyst->check_catalyst remedy_reagents->check_reagents remedy_setup->check_setup remedy_substrate->start

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts reactions.

Experimental_Workflow start Start: Assemble Dry Glassware add_dcm_alcl3 Add Anhydrous DCM and AlCl₃ to Flask start->add_dcm_alcl3 cool_flask Cool Flask in Ice Bath add_dcm_alcl3->cool_flask add_acyl_chloride Dropwise Addition of Acetyl Chloride Solution cool_flask->add_acyl_chloride add_aromatic Dropwise Addition of Aromatic Substrate Solution add_acyl_chloride->add_aromatic react_rt Stir at Room Temperature add_aromatic->react_rt quench Quench Reaction in Ice/HCl react_rt->quench extract Separate and Extract Organic Layer quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with Anhydrous MgSO₄ wash->dry evaporate Remove Solvent (Rotary Evaporation) dry->evaporate purify Purify Product evaporate->purify end End: Characterize Product purify->end

References

Technical Support Center: Optimizing the Dehydration of Metal Chlorides without Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the anhydrous preparation of metal chlorides. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the dehydration of metal chlorides while minimizing or eliminating hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to dehydrate certain metal chlorides by simple heating?

Many hydrated metal chlorides, particularly those of aluminum, magnesium, and iron, are susceptible to hydrolysis upon heating. The coordinated water molecules can act as a proton source, leading to the formation of metal oxychlorides or oxides and the release of hydrogen chloride (HCl) gas. This not only results in an impure product but can also damage equipment. The tendency for hydrolysis is more pronounced for smaller, more highly charged metal cations which polarize the O-H bonds of the coordinated water molecules.

Q2: What are the primary methods to avoid hydrolysis during dehydration?

There are four main strategies to suppress hydrolysis during the dehydration of metal chlorides:

  • Dehydration using Thionyl Chloride (SOCl₂): Thionyl chloride reacts with the water of hydration to produce gaseous byproducts (SO₂ and HCl), effectively removing water and driving the dehydration process.

  • Dehydration using the Ammonium (B1175870) Chloride (NH₄Cl) Flux Method: This method involves heating the hydrated metal chloride in the presence of ammonium chloride. A double salt intermediate, such as ammonium carnallite (B72600) (for MgCl₂), is formed which is less prone to hydrolysis.

  • High-Temperature Dehydration under a Hydrogen Chloride (HCl) Gas Stream: By carrying out the dehydration in an atmosphere of dry HCl gas, the equilibrium of the hydrolysis reaction is shifted to the left, preventing the formation of metal oxides and oxychlorides.

  • Dehydration using Molecular Sieves in an Organic Solvent: The hydrated metal chloride is dissolved in a suitable organic solvent, and molecular sieves are added to selectively absorb the water molecules.

Q3: How can I tell if my metal chloride has undergone hydrolysis during dehydration?

Visual inspection can often provide clues. The formation of a white, opaque, or cloudy appearance in the final product, which is insoluble in non-polar organic solvents, can indicate the presence of oxides or oxychlorides. For example, anhydrous FeCl₃ is a dark-colored crystalline solid, while its hydrolysis products are often yellowish-brown powders.

Troubleshooting Guides

Method 1: Dehydration using Thionyl Chloride
Problem Possible Cause(s) Solution(s)
The final product is still not completely anhydrous. 1. Insufficient amount of thionyl chloride used. 2. Reaction time was too short. 3. Incomplete removal of excess thionyl chloride.1. Use a larger excess of thionyl chloride (e.g., 2-3 fold molar excess relative to water of hydration). 2. Increase the reflux time. Monitor the reaction for the cessation of gas evolution (SO₂ and HCl). 3. After reflux, distill off the excess thionyl chloride under reduced pressure. A final wash with a dry, inert solvent followed by drying in vacuo can help remove traces.
The product is discolored (e.g., yellowish or brownish). 1. Reaction temperature was too high, leading to decomposition of the metal chloride or side reactions with thionyl chloride. 2. Presence of impurities in the starting hydrated metal chloride. 3. Residual sulfur compounds from thionyl chloride decomposition.1. Conduct the reflux at a gentle temperature. 2. Use a higher purity grade of the hydrated metal chloride. 3. After removing excess thionyl chloride, wash the product with a dry, non-coordinating solvent like hexane (B92381) or dichloromethane (B109758). Sublimation of the final product, if applicable, is an excellent purification method.
A solid byproduct has formed that is difficult to separate. Formation of insoluble metal oxychlorides due to localized hydrolysis before the thionyl chloride could react.Ensure the hydrated salt is finely powdered and well-suspended in the thionyl chloride before heating to maximize surface area and reaction rate.
Method 2: Dehydration using Ammonium Chloride Flux
Problem Possible Cause(s) Solution(s)
The final product is contaminated with ammonium chloride. Incomplete sublimation of ammonium chloride.After the initial heating stage to form the double salt and drive off water, increase the temperature significantly (e.g., to 350-400°C) under vacuum or a stream of inert gas to ensure complete sublimation of the excess NH₄Cl.
The product shows signs of hydrolysis (e.g., cloudiness). 1. Heating rate was too fast, causing water to be released before the protective double salt could form. 2. Insufficient amount of ammonium chloride.1. Use a slow, stepwise heating program. Hold the temperature at intermediate plateaus to allow for controlled dehydration. 2. Use a stoichiometric or slight excess of ammonium chloride based on the specific double salt formation.
The yield of the anhydrous metal chloride is low. Sublimation of the desired metal chloride along with the ammonium chloride at high temperatures.Carefully control the final sublimation temperature to be high enough to remove NH₄Cl but below the sublimation temperature of the anhydrous metal chloride. A temperature gradient in the sublimation apparatus can help to selectively condense the products.
Method 3: High-Temperature Dehydration under HCl Gas Stream
Problem Possible Cause(s) Solution(s)
Hydrolysis is still occurring. 1. The HCl gas stream is not completely dry. 2. The flow rate of HCl gas is too low. 3. The heating rate is too rapid.1. Pass the HCl gas through a drying agent such as concentrated sulfuric acid or a column of anhydrous calcium chloride before it enters the reaction tube. 2. Increase the flow rate of the HCl gas to ensure a constant, positive pressure of anhydrous HCl in the reaction zone. 3. Employ a slow and gradual heating ramp to allow the water to be removed progressively.
The product is contaminated with the starting material. The final temperature was not high enough or the heating time was too short.Increase the final temperature and/or the duration of heating at the maximum temperature to ensure complete dehydration. The optimal conditions will vary depending on the specific metal chloride.
Corrosion of the experimental apparatus. The combination of high temperatures and corrosive HCl gas.Use a reaction tube and other components made of corrosion-resistant materials such as quartz or a suitable high-nickel alloy.
Method 4: Dehydration using Molecular Sieves
Problem Possible Cause(s) Solution(s)
The metal chloride remains hydrated. 1. The molecular sieves were not properly activated. 2. An insufficient amount of molecular sieves was used. 3. The contact time was too short.1. Activate the molecular sieves by heating them under vacuum at a high temperature (e.g., 250-300°C) for several hours immediately before use. 2. Use a generous excess of activated molecular sieves. 3. Allow the mixture to stir for an extended period (24-72 hours). The progress of dehydration can be monitored by taking aliquots of the solution and analyzing for water content (e.g., by Karl Fischer titration).[1]
The anhydrous metal chloride is difficult to recover from the solution. The chosen solvent has a high boiling point or the anhydrous salt is very soluble.Select a solvent with a relatively low boiling point that can be easily removed under vacuum. If the salt is highly soluble, precipitation by adding a non-polar co-solvent might be an option, followed by filtration under inert atmosphere.
The product is contaminated with the solvent. Incomplete removal of the solvent after dehydration.After filtering off the molecular sieves, remove the solvent under high vacuum, possibly with gentle heating.

Experimental Protocols

Protocol 1: Dehydration of a Generic Metal Chloride Hydrate (B1144303) using Thionyl Chloride

Objective: To prepare an anhydrous metal chloride from its hydrated form using thionyl chloride.

Materials:

  • Hydrated metal chloride (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Thionyl chloride (SOCl₂)

  • Anhydrous, non-coordinating solvent (e.g., hexane, dichloromethane - optional, for washing)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • In a fume hood, add the hydrated metal chloride (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add an excess of thionyl chloride (at least a 2-fold molar excess with respect to the water of hydration). The reaction is exothermic and will produce HCl and SO₂ gas.

  • Attach a reflux condenser fitted with a drying tube containing a desiccant (e.g., calcium chloride) to the flask.

  • Gently heat the mixture to reflux. The reflux temperature will be that of thionyl chloride (76°C).

  • Continue refluxing until the evolution of gases ceases. The color of the solid may change as it becomes anhydrous.

  • Cool the mixture to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting anhydrous metal chloride can be further purified by washing with a dry, inert solvent and then drying under high vacuum. For some metal chlorides, sublimation can be used for further purification.

Protocol 2: Dehydration of Magnesium Chloride Hexahydrate using Ammonium Chloride

Objective: To prepare anhydrous magnesium chloride from its hexahydrate via the ammonium carnallite intermediate.

Materials:

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Ammonium chloride (NH₄Cl)

  • Crucible (e.g., porcelain or quartz)

  • Tube furnace

  • Vacuum pump or source of inert gas (e.g., argon or nitrogen)

Procedure:

  • Thoroughly grind a mixture of magnesium chloride hexahydrate and ammonium chloride in a 1:1 molar ratio.

  • Place the mixture in a crucible and transfer it to a tube furnace.

  • Heat the mixture in a stepwise manner under a flow of inert gas or under vacuum:

    • Heat to 150-200°C and hold for 1-2 hours to remove the majority of the water, forming the partially dehydrated double salt.

    • Slowly increase the temperature to around 250°C to complete the dehydration.

    • Finally, increase the temperature to 350-400°C to sublime the ammonium chloride, leaving behind anhydrous magnesium chloride.

  • Cool the furnace to room temperature under the inert gas flow before recovering the anhydrous MgCl₂.

Protocol 3: High-Temperature Dehydration of a Metal Chloride Hydrate under an HCl Gas Stream

Objective: To prepare an anhydrous metal chloride by heating its hydrate in a stream of dry hydrogen chloride gas.

Materials:

  • Hydrated metal chloride

  • Source of anhydrous HCl gas

  • Gas drying tower (e.g., filled with concentrated H₂SO₄)

  • Tube furnace with a quartz or suitable corrosion-resistant tube

  • Boat for the sample (e.g., quartz or porcelain)

Procedure:

  • Place the hydrated metal chloride in a combustion boat and position it in the center of the tube furnace.

  • Connect the HCl gas source to the furnace tube, ensuring a bubbler or other trap is in place at the outlet to handle the excess HCl. Pass the HCl gas through a drying tower before it enters the furnace.

  • Start a slow flow of dry HCl gas through the tube to purge the air.

  • Begin heating the furnace slowly and in stages. The exact temperature profile will depend on the specific metal chloride. A typical profile might involve:

    • A slow ramp to 100-150°C to remove loosely bound water.

    • A gradual increase to 300-400°C or higher to remove the remaining coordinated water.

  • Hold at the final temperature until the dehydration is complete (this may take several hours).

  • Cool the furnace to room temperature while maintaining the flow of HCl gas.

  • Once at room temperature, switch the gas flow to an inert gas (e.g., nitrogen or argon) to purge the HCl before removing the sample.

Protocol 4: Dehydration of Zinc Chloride Hydrate using Molecular Sieves

Objective: To prepare anhydrous zinc chloride from its hydrated form using molecular sieves in an organic solvent.[2]

Materials:

  • Hydrated zinc chloride (ZnCl₂·xH₂O)

  • Anhydrous ethanol (B145695)

  • 3Å molecular sieves

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus for use under inert atmosphere

Procedure:

  • Activate the 3Å molecular sieves by heating them at 250°C under vacuum for several hours.[2] Allow them to cool to room temperature under an inert atmosphere.

  • Dissolve the hydrated zinc chloride in anhydrous ethanol in a flask. For example, 2.79 g of hydrated ZnCl₂ can be dissolved in 250 ml of ethanol.[2]

  • Add the activated molecular sieves to the solution (e.g., 10 g of sieves for 50 ml of the solution).[2]

  • Stir the mixture at room temperature for 24-48 hours. The progress can be monitored by analyzing the water content of the solution.

  • Under an inert atmosphere (e.g., in a glovebox), filter the solution to remove the molecular sieves.

  • Remove the ethanol from the filtrate under reduced pressure to obtain the anhydrous zinc chloride.

Data Presentation

Table 1: Typical Dehydration Conditions for Various Metal Chlorides

Metal Chloride HydrateDehydration MethodKey ParametersTypical YieldReference/Notes
NiCl₂·6H₂OThionyl ChlorideReflux in neat SOCl₂ for 4-6 hours.>95%A standard and effective method.
MgCl₂·6H₂OAmmonium ChlorideStepwise heating to 400°C.HighForms ammonium carnallite intermediate.[3]
AlCl₃·6H₂OHigh-Temp HCl GasSlow heating to 400°C in a stream of dry HCl.GoodSimple heating in air leads to Al₂O₃.
ZnCl₂·xH₂OMolecular SievesStirring with 3Å sieves in ethanol for 24h.QuantitativeA mild and efficient method.[2]
FeCl₃·6H₂OThionyl ChlorideReflux in SOCl₂.HighProduct is a dark crystalline solid.
CoCl₂·6H₂OHigh-Temp HCl GasHeating in an HCl stream.HighColor change from pink/red to blue.

Visualizations

Hydrolysis of a Hydrated Metal Chloride

Hydrolysis hydrated_chloride [M(H₂O)ₙ]Clₓ Hydrated Metal Chloride intermediate [M(H₂O)ₙ₋₁(OH)]Clₓ₋₁ + HCl Hydroxychloride Intermediate hydrated_chloride->intermediate Heat oxychloride MOClₓ₋₂ + H₂O Oxychloride intermediate->oxychloride Further Heat oxide M₂Oₓ + HCl Metal Oxide oxychloride->oxide High Temperature Troubleshooting cluster_troubleshooting Troubleshooting Steps start Dehydration Experiment check_product Is the product anhydrous and pure? start->check_product success Success check_product->success Yes failure Identify Problem check_product->failure No problem_incomplete Incomplete Dehydration failure->problem_incomplete problem_hydrolysis Hydrolysis Occurred failure->problem_hydrolysis problem_contamination Contamination failure->problem_contamination cause_incomplete Insufficient Reagent/Time Low Temperature problem_incomplete->cause_incomplete cause_hydrolysis Heating too fast No protective atmosphere problem_hydrolysis->cause_hydrolysis cause_contamination Residual Reagents Side Reactions problem_contamination->cause_contamination solution_incomplete Increase Reagent/Time/Temp cause_incomplete->solution_incomplete solution_hydrolysis Slower heating Use appropriate method (HCl, SOCl₂, etc.) cause_hydrolysis->solution_hydrolysis solution_purification Purify product (wash, sublime) cause_contamination->solution_purification ThionylChlorideWorkflow start Start: Hydrated Metal Chloride add_socl2 Add excess SOCl₂ in fume hood start->add_socl2 reflux Gently reflux until gas evolution ceases add_socl2->reflux distill Distill off excess SOCl₂ under vacuum reflux->distill wash_dry Wash with dry, inert solvent (optional) distill->wash_dry final_product Anhydrous Metal Chloride wash_dry->final_product AmmoniumChlorideWorkflow start Start: Hydrated Metal Chloride + NH₄Cl mix Grind solids together (1:1 molar ratio) start->mix heat1 Heat to ~150-250°C (Dehydration) mix->heat1 heat2 Heat to >350°C (Sublime NH₄Cl) heat1->heat2 cool Cool under inert atmosphere heat2->cool final_product Anhydrous Metal Chloride cool->final_product HClGasWorkflow start Start: Hydrated Metal Chloride setup Place in tube furnace under dry HCl flow start->setup heat Slowly heat in stages to final temperature setup->heat hold Hold at final temp for several hours heat->hold cool Cool to room temp under HCl flow hold->cool purge Purge with inert gas cool->purge final_product Anhydrous Metal Chloride purge->final_product MolecularSievesWorkflow start Start: Hydrated Metal Chloride dissolve Dissolve in anhydrous solvent start->dissolve add_sieves Add activated 3Å molecular sieves dissolve->add_sieves stir Stir for 24-48 hours at room temperature add_sieves->stir filter Filter under inert atmosphere stir->filter evaporate Remove solvent under vacuum filter->evaporate final_product Anhydrous Metal Chloride evaporate->final_product

References

controlling the hydration level of calcium chloride phase change materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium chloride (CaCl₂) phase change materials (PCMs). The focus is on controlling the hydration level to ensure stable and reliable performance in experimental applications.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of calcium chloride-based PCMs.

Issue 1: Significant Supercooling Observed During Solidification

  • Question: My calcium chloride hexahydrate (CaCl₂·6H₂O) sample remains in a liquid state well below its theoretical melting point of 25-28°C. How can I resolve this supercooling issue?

  • Answer: Supercooling is a common phenomenon in salt hydrate (B1144303) PCMs where the material remains liquid below its freezing point. This can be addressed by introducing nucleating agents that provide sites for crystal growth to begin.

    • Solution 1: Add Strontium Chloride Hexahydrate (SrCl₂·6H₂O). The addition of SrCl₂·6H₂O, which has a similar crystal structure to CaCl₂·6H₂O, is an effective method to reduce supercooling.[1][2][3][4] Research has shown that adding as little as 2 wt.% of SrCl₂·6H₂O can reduce supercooling from as high as 12°C to 0°C.[2][3][4]

    • Solution 2: Introduce Other Nucleating Agents. Other compounds like borax (B76245) (Na₂B₄O₇·10H₂O), barium hydroxide (B78521) (Ba(OH)₂), and nano-SiO₂ have also been shown to be effective nucleators.[1][5][6] For instance, borax can reduce the supercooling degree to nearly 0°C.[5]

    • Solution 3: Modify the Hydration State. A mixture of calcium chloride dihydrate (CaCl₂·2H₂O) and anhydrous CaCl₂ can be used to prepare a PCM system with reduced supercooling.[1][6] Increasing the proportion of CaCl₂·2H₂O has been found to decrease the degree of supercooling.[6][7]

Issue 2: Phase Segregation and Formation of Lower Hydrates

  • Question: After several melt-freeze cycles, I'm observing a decline in the latent heat capacity of my CaCl₂·6H₂O PCM. I suspect phase segregation is occurring. What can I do to prevent this?

  • Answer: Incongruent melting is a significant challenge with CaCl₂·6H₂O, where it melts to a saturated solution and a solid, less hydrated form (like CaCl₂·4H₂O).[1][2][3][4] This phase separation affects the material's long-term stability and energy storage capacity.

    • Solution 1: Use Stabilizing Salts. The addition of salts like potassium chloride (KCl) or sodium chloride (NaCl) can help suppress the formation of lower hydrates and promote congruent melting.[1][2][3][4] Adding 5 wt.% of NaCl or KCl has been shown to effectively prevent phase separation over multiple cycles.[2][3][4]

    • Solution 2: Combine Stabilizers and Nucleating Agents. For optimal performance, a combination of a stabilizer (like KCl or NaCl) and a nucleating agent (like SrCl₂·6H₂O) is often recommended. This dual-additive approach addresses both supercooling and phase segregation simultaneously.[2][3][4]

Issue 3: Difficulty in Tuning the Phase Change Temperature

  • Question: I need to adjust the melting point of my calcium chloride PCM for a specific application. How can I control the hydration level to achieve a different phase transition temperature?

  • Answer: The melting point of calcium chloride hydrates is dependent on their hydration number. By controlling the amount of water in the system, you can tune the phase transition temperature.

    • Solution: Controlled Dehydration/Hydration. You can convert CaCl₂·6H₂O (melting point ~29°C) to CaCl₂·4H₂O (melting point ~39°C) by removing moisture.[8] This can be achieved by flowing dry air over the molten PCM at an elevated temperature (e.g., 45-50°C).[8] The process is reversible; liquid water can be added to convert CaCl₂·4H₂O back to CaCl₂·6H₂O.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key thermophysical properties of different calcium chloride hydrates?

A1: The primary hydrates of calcium chloride used as PCMs are the hexahydrate (CaCl₂·6H₂O) and the tetrahydrate (CaCl₂·4H₂O). Their properties are summarized below:

PropertyCaCl₂·6H₂OCaCl₂·4H₂O
Density 1.71 g/cm³1.83 g/cm³
Melting Point 29 °C39 °C
Latent Heat 170-192 kJ/kg158 kJ/kg
Specific Heat 1.42 kJ/kg·K1.34 kJ/kg·K

(Data sourced from[8])

Q2: What is the effect of adding different additives on the performance of CaCl₂·6H₂O?

A2: Additives play a crucial role in overcoming the inherent issues of supercooling and phase segregation in CaCl₂·6H₂O. The following table summarizes the effects of common additives:

AdditiveConcentration (wt.%)Primary EffectSecondary Effect
SrCl₂·6H₂O 2%Reduces supercooling to ~0°C
NaCl 5%Suppresses phase separation
KCl 5%Suppresses phase separation
SrCl₂·6H₂O + NaCl 2% + 5%Reduces supercooling and suppresses phase separationMaintains high latent heat (169-178 J/g)
SrCl₂·6H₂O + KCl 2% + 5%Reduces supercooling and suppresses phase separationMaintains high latent heat (169-178 J/g)

(Data compiled from[2][3][4])

Q3: How do I prepare a stable CaCl₂·6H₂O-based PCM in the lab?

A3: A common method involves starting with a lower hydrate of calcium chloride and adding a precise amount of water, along with the necessary additives. A detailed experimental protocol is provided in the section below.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Calcium Chloride Hexahydrate PCM

This protocol describes the preparation of a CaCl₂·6H₂O PCM with additives to suppress supercooling and phase segregation.

Materials:

  • Calcium chloride dihydrate (CaCl₂·2H₂O)

  • Distilled water

  • Strontium chloride hexahydrate (SrCl₂·6H₂O)

  • Potassium chloride (KCl) or Sodium chloride (NaCl)

  • Glass vials

  • Hot plate with magnetic stirring capability

  • Analytical balance

Procedure:

  • Stoichiometric Calculation: To prepare CaCl₂·6H₂O from CaCl₂·2H₂O, use the molar masses to determine the correct ratio of the dihydrate and water. For a 20g batch of CaCl₂·6H₂O, you would mix 13.42g of CaCl₂·2H₂O with 6.58g of distilled water.[3]

  • Mixing: Weigh the calculated amounts of CaCl₂·2H₂O and distilled water and place them in a glass vial with a magnetic stir bar.

  • Heating and Dissolving: Place the vial on a hot plate and heat to approximately 60°C while stirring continuously until the mixture is completely melted and homogenous.[3]

  • Adding Stabilizers and Nucleating Agents:

    • Weigh the desired amount of stabilizer (e.g., 5 wt.% KCl or NaCl) and nucleating agent (e.g., 2 wt.% SrCl₂·6H₂O).

    • Add the additives to the molten CaCl₂·6H₂O solution.

    • Continue stirring at a slightly elevated temperature (around 40°C) until all additives are fully dissolved and the solution is clear.[3]

  • Cooling and Solidification: Turn off the heat and allow the mixture to cool to room temperature to solidify.

  • Characterization: The prepared PCM can then be characterized using techniques like Differential Scanning Calorimetry (DSC) to determine its melting point, latent heat of fusion, and degree of supercooling.

Visualizations

Experimental_Workflow cluster_preparation PCM Preparation cluster_characterization Characterization start Start weigh Weigh CaCl2·2H2O and Distilled Water start->weigh mix Mix Components in Vial weigh->mix heat Heat and Stir (60°C) mix->heat additives Add Stabilizer (KCl/NaCl) and Nucleator (SrCl2·6H2O) heat->additives dissolve Stir until Dissolved (40°C) additives->dissolve cool Cool to Solidify dissolve->cool end_prep Stable PCM cool->end_prep dsc Differential Scanning Calorimetry (DSC) end_prep->dsc properties Determine: - Melting Point - Latent Heat - Supercooling dsc->properties

Caption: Workflow for preparing and characterizing stable CaCl₂·6H₂O PCM.

Troubleshooting_Logic cluster_supercooling Supercooling Issue cluster_segregation Phase Segregation Issue cluster_tuning Temperature Tuning issue Problem with CaCl2 PCM supercooling Significant Supercooling? issue->supercooling segregation Phase Segregation/ Capacity Loss? issue->segregation tuning Need to Adjust Melting Point? issue->tuning add_nucleator Add Nucleating Agent (e.g., SrCl2·6H2O, Borax) supercooling->add_nucleator Yes modify_hydrate Modify Hydration State (use CaCl2·2H2O) supercooling->modify_hydrate Yes solution solution add_nucleator->solution Resolved modify_hydrate->solution add_stabilizer Add Stabilizer (e.g., KCl, NaCl) segregation->add_stabilizer Yes add_stabilizer->solution control_hydration Controlled Dehydration/ Hydration tuning->control_hydration Yes control_hydration->solution

Caption: Troubleshooting logic for common CaCl₂ PCM issues.

References

Technical Support Center: Enhancing Thermal Conductivity of Salt Hydrate Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the thermal conductivity of salt hydrate (B1144303) phase change materials (PCMs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with salt hydrate PCMs?

A1: Salt hydrate PCMs are promising for thermal energy storage due to their high latent heat storage capacity and cost-effectiveness. However, researchers often encounter three main challenges:

  • Low Thermal Conductivity: Salt hydrates inherently possess low thermal conductivity (typically 0.5-1.5 W/m·K), which limits the rate of heat transfer during charging and discharging cycles.[1][2]

  • Supercooling: This phenomenon occurs when the salt hydrate remains in a liquid state even below its freezing point, delaying the release of stored latent heat.[2]

  • Phase Separation: During melting and freezing cycles, incongruent melting can lead to the separation of the salt and water components, resulting in a progressive loss of energy storage capacity.[1][2]

Q2: How can the thermal conductivity of salt hydrate PCMs be improved?

A2: The most common and effective method is to incorporate highly conductive additives into the salt hydrate matrix. These additives can be broadly categorized as:

  • Carbon-Based Materials: Expanded graphite (B72142) (EG), graphene, carbon nanotubes (CNTs), and graphite powder are widely used due to their excellent thermal conductivity.[1][3]

  • Metallic Nanoparticles: Nanoparticles of metals like copper and silver offer high thermal conductivity.

  • Metal Oxide Nanoparticles: Oxides such as titanium dioxide (TiO₂), zinc oxide (ZnO), and iron(III) oxide (Fe₂O₃) can also enhance thermal conductivity.[4][5]

Q3: What is the impact of adding conductive fillers on other properties of the PCM?

A3: While conductive fillers significantly enhance thermal conductivity, they can also influence other properties. For instance, increasing the fraction of expanded graphite can lead to a decrease in the bulk density of the composite, which might offset the benefits of higher thermal conductivity in some applications. It is crucial to consider the trade-off between thermal conductivity and energy storage density.

Q4: How can supercooling be prevented or reduced in salt hydrate PCMs?

A4: Supercooling can be addressed by adding nucleating agents that provide sites for crystal formation. Common strategies include:

  • Isostructural Nucleating Agents: Using a small amount of a substance with a crystal structure similar to the salt hydrate. For example, borax (B76245) (Na₂B₄O₇·10H₂O) is an effective nucleating agent for Glauber's salt (Na₂SO₄·10H₂O).[2]

  • Nanoparticles: Dispersing certain nanoparticles, such as nano-SiO₂, can also effectively reduce the degree of supercooling.[1][6]

Q5: What methods can be used to prevent phase separation?

A5: Phase separation can be mitigated by:

  • Thickening Agents: Adding thickening or gelling agents like carboxymethyl cellulose (B213188) (CMC) increases the viscosity of the molten salt, preventing the settling of the anhydrous salt.[7]

  • Encapsulation: Microencapsulating the salt hydrate PCM within a polymer shell can prevent phase separation and leakage.[2]

  • Porous Matrices: Incorporating the salt hydrate into a porous support material, such as expanded perlite (B1173460) or vermiculite, can physically prevent the separation of components.[7]

Troubleshooting Guides

Issue 1: The measured thermal conductivity of the composite PCM is lower than expected.
Possible Cause Troubleshooting Steps
Poor dispersion of additives 1. Verify Mixing Technique: Ensure the mixing method (e.g., magnetic stirring, ultrasonication, ball milling) is appropriate for the chosen additive and salt hydrate. 2. Optimize Mixing Time and Intensity: Increase the duration or intensity of mixing to break down agglomerates. 3. Use of Surfactants: Consider adding a surfactant to improve the wettability and dispersion of nanoparticles in the salt hydrate matrix.
High interfacial thermal resistance 1. Surface Functionalization of Additives: Modify the surface of the additives (e.g., acid treatment of carbon nanotubes) to improve their compatibility with the salt hydrate. 2. Select Appropriate Additives: Some additives may have better interfacial properties with specific salt hydrates.
Inaccurate measurement technique 1. Calibrate Measurement Instrument: Ensure the thermal conductivity measurement device (e.g., transient plane source, laser flash) is properly calibrated. 2. Ensure Good Thermal Contact: Minimize contact resistance between the sample and the sensor of the measurement device.
Issue 2: The salt hydrate PCM exhibits significant supercooling.
Possible Cause Troubleshooting Steps
Ineffective nucleating agent 1. Check Compatibility: Ensure the chosen nucleating agent is crystallographically compatible with the salt hydrate. 2. Optimize Concentration: The concentration of the nucleating agent is critical. Experiment with different weight percentages to find the optimal loading.
Insufficient dispersion of nucleating agent 1. Improve Mixing: Use a high-shear mixing technique to ensure the nucleating agent is uniformly distributed throughout the PCM.
Cooling rate is too high 1. Control Cooling Rate: In experimental setups, a very high cooling rate can sometimes induce supercooling. Try reducing the cooling rate to allow sufficient time for nucleation.
Issue 3: The composite PCM shows signs of phase separation after several cycles.
Possible Cause Troubleshooting Steps
Inadequate viscosity of the molten salt 1. Incorporate a Thickening Agent: Add a suitable thickener (e.g., CMC) to increase the viscosity and prevent the settling of the anhydrous salt. 2. Optimize Thickener Concentration: Determine the minimum concentration of the thickener required to prevent phase separation without significantly affecting the latent heat.
Gravitational settling of denser components 1. Use a Porous Support Matrix: Impregnate the salt hydrate into a stable porous material (e.g., expanded graphite, perlite) to physically constrain the components.
Incongruent melting behavior 1. Add Excess Water: In some cases, adding a small amount of extra water can help to ensure the anhydrous salt fully dissolves during melting, though this may slightly reduce the energy storage density.[2]

Data Presentation

Thermal Conductivity of Salt Hydrate PCMs with Various Additives
Salt HydrateAdditiveAdditive Conc. (wt%)Base TC (W/m·K)Composite TC (W/m·K)% Increase
Sodium Acetate TrihydrateExpanded Graphite1.50.621.162687.5
Sodium Acetate TrihydrateExpanded Graphite30.621.46135.5
Sodium Acetate TrihydrateGraphite Powder1~0.6~0.8339
Magnesium Nitrate HexahydrateTiO₂ Nanoparticles0.5~0.6~1.48147.5
Magnesium Nitrate HexahydrateZnO Nanoparticles0.5~0.6~0.9762.5
Magnesium Nitrate HexahydrateFe₂O₃ Nanoparticles0.5~0.6~0.9355
Magnesium Nitrate HexahydrateSiO₂ Nanoparticles0.5~0.6~0.8745

Experimental Protocols

Protocol 1: Preparation of Expanded Graphite (EG) / Sodium Acetate Trihydrate (SAT) Composite

Objective: To prepare a shape-stabilized composite PCM with enhanced thermal conductivity.

Materials:

  • Sodium Acetate Trihydrate (CH₃COONa·3H₂O)

  • Expanded Graphite (EG)

  • Disodium Phosphate Dodecahydrate (Na₂HPO₄·12H₂O) as a nucleating agent

  • Beakers, heating mantle with magnetic stirring, vacuum oven.

Procedure:

  • Melt the Sodium Acetate Trihydrate in a beaker at a temperature approximately 10°C above its melting point (~58°C) using a heating mantle with continuous stirring.

  • Add the desired weight percentage of the nucleating agent (e.g., 1.5 wt%) to the molten SAT and stir until fully dissolved.

  • Gradually add the pre-weighed Expanded Graphite to the molten salt mixture while continuously stirring to ensure uniform distribution.

  • Once the EG is thoroughly mixed, transfer the composite to a vacuum oven and heat at a temperature slightly above the melting point of the salt for a sufficient time to ensure complete impregnation of the salt into the pores of the EG.

  • Allow the composite to cool down to room temperature to solidify.

Protocol 2: Preparation of Calcium Chloride Hexahydrate (CaCl₂·6H₂O) with Nano-SiO₂ for Supercooling Suppression

Objective: To prepare a salt hydrate PCM with reduced supercooling.

Materials:

  • Calcium Chloride Dihydrate (CaCl₂·2H₂O)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Deionized water

  • Nano-SiO₂ particles

  • Beaker, magnetic stirrer, ultrasonic homogenizer, water bath.

Procedure:

  • Prepare a nanofluid by dispersing the desired weight percentage of nano-SiO₂ particles (e.g., 0.5 wt%) in deionized water using an ultrasonic homogenizer.

  • In a separate beaker, dissolve the weighted amounts of Calcium Chloride Dihydrate and Anhydrous Calcium Chloride in the prepared nanofluid.

  • Use a magnetic stirrer to mix the solution for approximately 30 minutes in a water bath maintained at 30°C to ensure a homogeneous mixture.

  • After mixing, the solution can be subjected to a fast-freezing step (e.g., at -20°C) to stimulate crystallization and form the salt hydrate PCM.

Mandatory Visualizations

Experimental_Workflow_EG_SAT cluster_preparation Preparation of Molten Salt Mixture cluster_composite Composite Formation cluster_final Final Product Melt_SAT Melt Sodium Acetate Trihydrate Add_Nucleating_Agent Add Nucleating Agent (e.g., Na2HPO4·12H2O) Melt_SAT->Add_Nucleating_Agent Stir until dissolved Add_EG Add Expanded Graphite Add_Nucleating_Agent->Add_EG Continuous stirring Vacuum_Impregnation Vacuum Impregnation Add_EG->Vacuum_Impregnation Heat above melting point Final_Composite EG/SAT Composite PCM Vacuum_Impregnation->Final_Composite Cool to room temperature

Caption: Workflow for preparing Expanded Graphite/Sodium Acetate Trihydrate composite PCM.

Troubleshooting_Low_TC Start Low Thermal Conductivity Measured Dispersion Poor Additive Dispersion? Start->Dispersion Interfacial_Resistance High Interfacial Resistance? Dispersion->Interfacial_Resistance No Improve_Mixing Optimize Mixing (Time, Intensity, Method) Dispersion->Improve_Mixing Yes Measurement_Error Inaccurate Measurement? Interfacial_Resistance->Measurement_Error No Surface_Functionalization Surface Functionalize Additives Interfacial_Resistance->Surface_Functionalization Yes Calibrate_Instrument Calibrate Instrument & Ensure Good Contact Measurement_Error->Calibrate_Instrument Yes Use_Surfactant Use Surfactants Improve_Mixing->Use_Surfactant

Caption: Logical troubleshooting guide for low thermal conductivity in composite PCMs.

References

Technical Support Center: Managing the Hygroscopic Nature of Anhydrous Metal Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hygroscopic anhydrous metal chlorides. Proper management of these reagents is critical for experimental success and safety.

Troubleshooting Guide

This guide addresses common issues encountered during the storage, handling, and use of anhydrous metal chlorides in a question-and-answer format.

Question: My reaction yield is consistently low when using an anhydrous metal chloride. What could be the problem?

Answer: Low reaction yields are often a result of the metal chloride reacting with residual moisture. Here are several potential sources of water contamination and how to address them:

  • Inadequate Solvent Drying: Solvents may contain dissolved water. Ensure your solvents are rigorously dried before use.[1][2] Refer to the table below for recommended drying agents and achievable moisture levels.

  • Atmospheric Moisture Exposure: Anhydrous metal chlorides are highly hygroscopic and will rapidly absorb moisture from the air.[3] All manipulations should be performed under an inert atmosphere, such as in a glovebox or using Schlenk techniques.[4][5][6][7]

  • Improper Glassware Preparation: Glassware can have a thin film of adsorbed moisture.[5] All glassware should be oven-dried (e.g., at 125°C overnight) and cooled under a stream of dry inert gas or in a desiccator before use.[5]

  • Compromised Reagent Quality: The anhydrous metal chloride itself may have been compromised. If the container has been opened multiple times without proper inert atmosphere techniques, it has likely absorbed moisture. Consider using a fresh, unopened container or drying the metal chloride if a suitable protocol is available.

Question: I observed fumes when I opened a container of anhydrous aluminum chloride. Is this normal and what should I do?

Answer: Yes, this is a common observation. Anhydrous aluminum chloride (AlCl₃) reacts violently with moisture in the air to produce hydrogen chloride (HCl) gas, which appears as white fumes.[8][9]

  • Immediate Action: If you observe fumes, it indicates exposure to atmospheric moisture. You should handle the container in a fume hood and minimize the time it is open.[8]

  • Prevention: To prevent this, always handle anhydrous AlCl₃ and other highly reactive metal chlorides in a controlled, dry environment like a glovebox.[4][6][8]

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a lab coat.[8] Be aware that the reaction with water is exothermic and can generate significant heat.[8]

Question: My anhydrous metal chloride has formed clumps and appears "caked" in the bottle. Can I still use it?

Answer: Clumping or "caking" is a strong indication that the material has absorbed moisture.[2] Using this material directly will likely lead to poor results in moisture-sensitive reactions.

  • Assessment: The extent of hydration will determine if the material is salvageable. For some less sensitive applications, it might be acceptable. However, for reactions requiring strictly anhydrous conditions, it is best to discard the compromised reagent or attempt to re-dry it.

  • Drying Options: Some metal chlorides can be dried, for example, by heating under vacuum or by refluxing with thionyl chloride (SOCl₂).[10] However, be aware that simply heating hydrated metal chlorides can lead to the formation of metal oxychlorides or hydroxyhalides, especially for metals with high charge density.[11] Always consult the literature for specific drying procedures for the metal chloride you are using.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store anhydrous metal chlorides?

A1: Anhydrous metal chlorides should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[12][13][14][15] The storage area should be separate from incompatible materials, particularly water, acids, and bases.[12][13][16] For highly sensitive metal chlorides, storage inside a desiccator or a glovebox is recommended.

Q2: Can I use a standard laboratory refrigerator to store my anhydrous metal chlorides?

A2: It is generally not recommended to store highly reactive anhydrous metal chlorides in a standard refrigerator unless it is specifically designed for flammable or reactive materials.[13][14] Standard refrigerators can have internal ignition sources and are not designed to handle corrosive materials. If refrigeration is necessary, use only laboratory-grade, explosion-proof, or flammable-rated refrigerators.[14]

Q3: What are the key differences between handling anhydrous metal chlorides in a glovebox versus using a Schlenk line?

A3: Both gloveboxes and Schlenk lines provide an inert atmosphere for handling air- and moisture-sensitive compounds.[4][5]

  • Glovebox: Offers a contained and controlled inert atmosphere (usually nitrogen or argon) where manipulations can be performed much like on a standard lab bench.[4][6][7] It is ideal for weighing solids, setting up reactions, and other operations that are difficult to perform in sealed glassware.

  • Schlenk Line: A double manifold that allows for the evacuation of air from glassware and backfilling with an inert gas.[5] It is well-suited for reactions, filtrations, and solvent transfers conducted within a closed glassware apparatus.

The choice between the two depends on the scale of the experiment, the specific manipulations required, and the available equipment.

Q4: How can I be sure my solvent is sufficiently dry for a reaction with an anhydrous metal chloride?

A4: The most reliable method for determining water content in a solvent is Karl Fischer titration. For many applications, using a solvent from a commercially available solvent drying system or drying it over an appropriate desiccant is sufficient.[1] The choice of drying agent depends on the solvent.[17][18]

Q5: What should I do in case of a spill of an anhydrous metal chloride?

A5: In case of a spill, first, control all sources of moisture.[8] Wearing appropriate PPE, cover the spill with a dry, inert absorbent material like sand.[8] Scoop the mixture into a container for proper disposal. DO NOT USE WATER to clean up the spill, as this will cause a violent reaction.[8] Ensure a Class D fire extinguisher is available for metal-reactive compounds.[8]

Data Presentation

Table 1: Common Drying Agents for Solvents Used with Anhydrous Metal Chlorides

Drying AgentSuitable SolventsUnsuitable SolventsComments
Molecular Sieves (3Å or 4Å) Ethers (THF, Diethyl ether), Halogenated solvents, Hydrocarbons, AcetonitrileAlcohols, Amines (can be used, but may be slow)Very effective for achieving low water content. Must be activated before use.[1]
Anhydrous Calcium Chloride (CaCl₂) Alkyl halides, Saturated and Aromatic HydrocarbonsAlcohols, Amines, Ketones (forms adducts)A common, inexpensive drying agent.[17][18]
Anhydrous Sodium Sulfate (Na₂SO₄) Wide range of organic solvents---High capacity for water, but drying is slow and not as complete as with other agents.[17][18]
Anhydrous Magnesium Sulfate (MgSO₄) Wide range of organic solvents---Faster and more efficient than Na₂SO₄.[17][18]
Calcium Hydride (CaH₂) Ethers, HydrocarbonsAlcohols, Aldehydes, Ketones, Esters (reacts with them)Highly effective, reacts with water to produce hydrogen gas.[17][18]
Phosphorus Pentoxide (P₄O₁₀) Hydrocarbons, Halogenated solventsAlcohols, Amines, Ketones, Acids (reacts with them)Extremely effective but can be difficult to handle.[17][18]

Experimental Protocols

Detailed Methodology: Preparation of Anhydrous Zinc Chloride Solution from Hydrated Salt

This protocol describes a method for preparing an anhydrous solution of zinc chloride (ZnCl₂) from its hydrated form using molecular sieves.[19][20]

  • Dissolution: Dissolve a known mass of hydrated zinc chloride in a suitable organic solvent (e.g., ethanol) in a flask.

  • Activation of Molecular Sieves: Activate 3Å molecular sieves by heating them in an oven at a high temperature (e.g., 250°C) under vacuum for several hours.[20] Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere.

  • Drying: Add the activated molecular sieves to the solution of hydrated zinc chloride. The amount of sieves will depend on the amount of water present. A typical starting point is 10-20% by weight relative to the solvent.

  • Agitation: Stir the mixture at room temperature.

  • Monitoring: Monitor the water content of the solution over time using Karl Fischer titration. The time required for complete drying can range from a few hours to overnight.[19][20]

  • Separation: Once the desired level of dryness is achieved, separate the anhydrous solution from the molecular sieves by filtration or decantation under inert atmosphere conditions. The resulting solution can be used directly in reactions.[19]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction Setup start Start: Handling Anhydrous Metal Chloride oven_dry Oven-dry glassware (e.g., 125°C overnight) start->oven_dry dry_solvent Prepare rigorously dried solvent start->dry_solvent cool_inert Cool glassware under inert atmosphere oven_dry->cool_inert glovebox Work in a Glovebox cool_inert->glovebox schlenk Use Schlenk Line cool_inert->schlenk add_solvent Add dry solvent to reaction flask dry_solvent->add_solvent weigh Weigh anhydrous metal chloride glovebox->weigh schlenk->weigh transfer Transfer to reaction flask weigh->transfer transfer->add_solvent dissolve Dissolve/suspend metal chloride add_solvent->dissolve run_reaction Run reaction under inert atmosphere dissolve->run_reaction end Proceed to Workup run_reaction->end

Caption: Workflow for handling anhydrous metal chlorides in an experiment.

troubleshooting_flowchart start Low Reaction Yield? check_solvent Is the solvent rigorously dry? start->check_solvent Yes check_handling Were all manipulations under inert atmosphere? check_solvent->check_handling Yes dry_solvent Action: Dry solvent over appropriate desiccant. check_solvent->dry_solvent No check_glassware Was glassware properly oven-dried? check_handling->check_glassware Yes use_inert Action: Use glovebox or Schlenk techniques. check_handling->use_inert No check_reagent Is the anhydrous salt fresh and free-flowing? check_glassware->check_reagent Yes dry_glassware Action: Oven-dry and cool glassware under inert gas. check_glassware->dry_glassware No new_reagent Action: Use a fresh container of anhydrous salt. check_reagent->new_reagent No success Problem Likely Resolved check_reagent->success Yes dry_solvent->success use_inert->success dry_glassware->success new_reagent->success

Caption: Troubleshooting flowchart for low reaction yields.

References

Technical Support Center: Overcoming Caking and Slow Dissolution of Anhydrous Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the caking and slow dissolution of anhydrous salts in aqueous media.

Troubleshooting Guide: Anhydrous Salt Caking

Caking, the formation of lumps or aggregates in powders, can significantly hinder powder flow, handling, and processing. This guide provides a systematic approach to troubleshooting and preventing caking of anhydrous salts.

Problem: My anhydrous salt has formed clumps or a solid mass.

Initial Assessment:

  • Visual Inspection: Examine the extent of caking. Is it loose agglomerates or a hard, solid cake?

  • Storage Conditions: Review the storage conditions. Was the container properly sealed? What were the ambient temperature and humidity levels?

Potential Causes and Solutions:

  • Moisture Absorption: Anhydrous salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This is the primary cause of caking.

    • Solution: Implement stringent moisture control measures. Store salts in airtight containers with desiccants.[1][2] Control the humidity in the storage and handling environment.

  • Inadequate Anti-Caking Agent: The anti-caking agent may be absent, insufficient, or ineffective.

    • Solution: Incorporate an appropriate anti-caking agent. The choice of agent depends on the salt's properties and the intended application.[2][3][4]

  • Particle Size and Shape: Fine or irregularly shaped particles have a larger surface area and more contact points, increasing the likelihood of caking.

    • Solution: Consider granulation to increase particle size and create a more uniform, spherical shape, which improves flowability.[5][6]

  • Pressure and Compaction: The weight of the powder in storage containers can cause compaction, leading to caking.

    • Solution: Avoid storing powders in deep piles. Use smaller containers or methods to reduce the pressure on the powder at the bottom.

Corrective Actions for Caked Powder:

If your salt has already caked, the following steps may help to recover the material:

  • Mechanical De-agglomeration: For loosely caked material, gentle mechanical milling or sieving can break up the agglomerates.

  • Drying: If the caking is due to moisture absorption, drying the powder in a controlled environment (e.g., a vacuum oven at a suitable temperature) may reverse the process.

  • Solvent Treatment (Last Resort): In some cases, dissolving the caked solid in a suitable solvent and then recrystallizing or spray-drying may be an option, but this will require significant redevelopment of the material.

Troubleshooting Guide: Slow Dissolution of Anhydrous Salts

Slow or incomplete dissolution can be a significant hurdle in experimental and manufacturing processes. This guide addresses common causes and provides solutions to enhance the dissolution rate of anhydrous salts.

Problem: My anhydrous salt is dissolving too slowly or not at all in water.

Initial Assessment:

  • Visual Observation: Is the salt forming a sediment at the bottom of the vessel? Is the dissolution medium becoming cloudy?

  • Review of Protocol: Are the stirring speed, temperature, and volume of the dissolution medium adequate?

  • Material Properties: What is the particle size of the salt? Is it crystalline or amorphous?

Potential Causes and Solutions:

  • Poor Wettability: The surface of the salt particles may be repelling water, preventing effective dissolution.

    • Solution: The addition of a surfactant to the dissolution medium can improve the wettability of the salt particles.[7]

  • Large Particle Size: Larger particles have a smaller surface area-to-volume ratio, which slows down the dissolution process.[8]

    • Solution: Reduce the particle size of the salt through micronization or milling. This increases the surface area available for dissolution.[8]

  • Insufficient Agitation or Temperature: Inadequate mixing or low temperature can lead to localized saturation of the solvent around the salt particles, hindering further dissolution.

    • Solution: Increase the stirring speed or agitation to ensure fresh solvent is constantly in contact with the salt.[8] Increasing the temperature of the dissolution medium will also generally increase the rate of dissolution for most salts.[8][9]

  • Formation of a Less Soluble Hydrate (B1144303): The anhydrous salt may be converting to a less soluble hydrated form upon contact with water, which then dissolves more slowly.

    • Solution: This is an intrinsic property of the salt. Strategies to overcome this include using a larger volume of solvent or altering the solvent composition (e.g., by adding co-solvents).

  • Common Ion Effect: If the dissolution medium already contains an ion that is common to the salt, the solubility of the salt will be reduced.

    • Solution: Use a dissolution medium that does not contain any common ions.

Frequently Asked Questions (FAQs)

Caking

  • Q1: What is the mechanism of caking in anhydrous salts? A1: Caking typically occurs in three stages: 1) Moisture Sorption: The hygroscopic salt absorbs moisture from the air. 2) Liquid Bridge Formation: The absorbed water dissolves some of the salt, forming liquid bridges between particles. 3) Crystal Bridge Formation: Subsequent fluctuations in temperature or humidity cause the water to evaporate, leading to recrystallization of the dissolved salt and the formation of solid "crystal bridges" that bind the particles together.[2]

  • Q2: How do anti-caking agents work? A2: Anti-caking agents work through two primary mechanisms: 1) Moisture Absorption: Some agents, like silica (B1680970) gel, are highly porous and absorb excess moisture before it can be absorbed by the salt. 2) Particle Coating: Other agents coat the salt particles, creating a physical barrier that prevents them from sticking together.[4]

  • Q3: How do I choose the right anti-caking agent for my application? A3: The selection of an anti-caking agent depends on several factors, including the chemical compatibility with your salt, the required moisture absorption capacity, particle size, and regulatory acceptance for your intended use (e.g., food or pharmaceutical grade).[3]

Dissolution

  • Q4: What is the difference between dissolution rate and solubility? A4: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. Dissolution rate is how fast the solute dissolves in the solvent. A salt can have high solubility but a slow dissolution rate.

  • Q5: Why do anhydrous forms of salts sometimes dissolve faster than their hydrated counterparts? A5: Anhydrous salts are often in a higher energy state than their hydrated forms. This higher energy can lead to a faster dissolution rate. However, the anhydrous form can sometimes convert to a less soluble hydrate in solution, which can then slow down the overall dissolution process.

  • Q6: How can excipients in a formulation affect the dissolution of a salt? A6: Excipients can significantly impact dissolution. Some, like disintegrants, can aid dissolution by breaking up a tablet or capsule and increasing the surface area of the salt.[7] Others, like certain lubricants, can be hydrophobic and hinder the wetting and dissolution of the salt. The pH of the microenvironment created by acidic or basic excipients can also alter the solubility of the salt.[10][11][12]

Data and Experimental Protocols

Quantitative Data

Table 1: Comparison of Moisture Absorption Capacity of Common Desiccants/Anti-caking Agents

Desiccant/Anti-caking AgentAbsorption MechanismAbsorption Capacity (% of own weight)Optimal Use Conditions
Silica Gel AdsorptionUp to 40%Low to moderate humidity, reusable.[13][14][15][16]
Calcium Chloride Absorption (forms a liquid)Up to 300%High humidity environments.[13][14][15][17]
Calcium Silicate AdsorptionHighEffective at absorbing both water and oil.[4]
Montmorillonite Clay Adsorption~15-20%Effective in low humidity conditions.[15]

Table 2: Influence of Anti-caking Agents on Powder Flowability (Illustrative)

Powder SampleAnti-caking Agent (1% w/w)Caking Index (CI)*
Milk PowderNone10.5
Milk PowderSilica3.2
Milk PowderAgent 1 (Experimental)4.5
Milk PowderAgent 2 (Experimental)2.8

*Caking Index (CI) is the ratio of the total energy required to move a blade through the caked powder compared to the fresh powder. A lower CI indicates better flowability and less caking. (Data is illustrative based on findings in a case study[18])

Experimental Protocols

Protocol 1: Determination of Angle of Repose

This method is used to assess the flowability of a powder. A lower angle of repose indicates better flowability.

  • Apparatus: Funnel with a controlled orifice, horizontal circular base, ruler.

  • Procedure:

    • Position the funnel a fixed height above the horizontal base.

    • Pour the powder through the funnel, allowing it to form a conical pile on the base.

    • Continue pouring until the apex of the cone reaches the funnel tip.

    • Measure the height (h) and the radius (r) of the base of the powder cone.

    • Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).

  • Interpretation of Results:

    • Excellent flow: 25-30°

    • Good flow: 31-35°

    • Fair flow: 36-40°

    • Passable flow: 41-45°

    • Poor flow: 46-55°

    • Very poor flow: >56°

Protocol 2: Hygroscopicity Testing using Dynamic Vapor Sorption (DVS)

DVS measures the amount and rate of moisture uptake by a sample at controlled relative humidity (RH) and temperature.

  • Apparatus: Dynamic Vapor Sorption Analyzer.

  • Procedure:

    • Place a known mass of the sample in the DVS instrument.

    • Dry the sample under a stream of dry nitrogen gas to establish a baseline dry mass.

    • Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).

    • At each RH step, allow the sample mass to equilibrate (i.e., until the rate of mass change is below a set threshold).[19]

    • The instrument records the change in mass at each RH step.

    • After reaching the maximum RH, the process is reversed to measure desorption.

  • Data Analysis: The data is plotted as a moisture sorption isotherm (change in mass vs. RH). The critical relative humidity (CRH), the RH at which the material begins to rapidly absorb moisture, can be determined from this plot.

Protocol 3: USP Dissolution Testing (Apparatus 2 - Paddle Method)

This is a standard method for assessing the dissolution rate of solid dosage forms.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle), dissolution vessels, water bath, sampling cannulas, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • Prepare the dissolution medium as specified in the product monograph (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer).[20][21] Deaerate the medium.

    • Assemble the apparatus and place the dissolution medium in the vessels. Equilibrate the medium to the specified temperature (typically 37 ± 0.5 °C).

    • Lower the paddles to the correct height.

    • Introduce a single dosage form (or a known amount of the anhydrous salt) into each vessel.

    • Start the paddle rotation at the specified speed (e.g., 50 or 75 rpm).[20]

    • At predetermined time points, withdraw samples of the dissolution medium through a filtered cannula.

    • Analyze the samples to determine the concentration of the dissolved salt.

  • Data Analysis: Plot the percentage of salt dissolved against time to generate a dissolution profile.

Visualizations

Caking_Mechanism cluster_0 Caking Process Hygroscopic_Salt Hygroscopic Salt Powder Moisture_Sorption Moisture Sorption Hygroscopic_Salt->Moisture_Sorption Exposure to Humidity Liquid_Bridge Liquid Bridge Formation Moisture_Sorption->Liquid_Bridge Salt Dissolves in Adsorbed Water Crystal_Bridge Crystal Bridge Formation Liquid_Bridge->Crystal_Bridge Water Evaporation/ Temperature Fluctuation Caked_Product Caked Product Crystal_Bridge->Caked_Product

Caption: The three-stage mechanism of caking in hygroscopic salts.

Dissolution_Workflow cluster_1 Troubleshooting Slow Dissolution Start Slow Dissolution Observed Check_Agitation Increase Agitation/ Stirring Speed Start->Check_Agitation Check_Temp Increase Temperature Check_Agitation->Check_Temp Still Slow Resolved Dissolution Improved Check_Agitation->Resolved Resolved Reduce_Particle_Size Reduce Particle Size (Micronization) Check_Temp->Reduce_Particle_Size Still Slow Check_Temp->Resolved Resolved Add_Surfactant Add Surfactant to Improve Wettability Reduce_Particle_Size->Add_Surfactant Still Slow Reduce_Particle_Size->Resolved Resolved Change_Solvent Modify Solvent System (e.g., add co-solvents) Add_Surfactant->Change_Solvent Still Slow Add_Surfactant->Resolved Resolved Change_Solvent->Resolved Resolved

Caption: A logical workflow for troubleshooting slow dissolution of anhydrous salts.

Anti_Caking_Agent_Selection cluster_2 Anti-Caking Agent Selection Guide Define_Problem Define Caking Problem (e.g., Hygroscopicity, Compaction) Assess_Salt_Props Assess Salt Properties (Chemical Compatibility, Particle Size) Define_Problem->Assess_Salt_Props Review_Regulatory Review Regulatory Requirements (e.g., Food Grade, Pharma Grade) Assess_Salt_Props->Review_Regulatory Select_Candidate Select Candidate Agents (e.g., Silica, Calcium Silicate) Review_Regulatory->Select_Candidate Perform_Testing Perform Performance Testing (e.g., Angle of Repose, DVS) Select_Candidate->Perform_Testing Perform_Testing->Select_Candidate If Not Effective Optimize_Concentration Optimize Concentration Perform_Testing->Optimize_Concentration If Effective Final_Selection Final Selection and Implementation Optimize_Concentration->Final_Selection

Caption: A decision-making workflow for selecting a suitable anti-caking agent.

References

Technical Support Center: Supercooling of Hydrated Calcium Chloride (CaCl2·6H2O)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrated calcium chloride (CaCl₂·6H₂O) as a phase change material (PCM). The following sections address common issues encountered during experiments, particularly focusing on the influence of cooling rate on supercooling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrated calcium chloride sample is exhibiting a large degree of supercooling. What are the common causes and how can I mitigate this?

A1: Significant supercooling, where the material remains liquid below its freezing point, is a known characteristic of hydrated calcium chloride.[1] Several factors can contribute to this phenomenon. The primary cause is the difficulty of forming stable crystal nuclei.

Troubleshooting Steps:

  • Introduce Nucleating Agents: The most effective way to reduce supercooling is by adding a nucleating agent. Materials with a crystal structure similar to CaCl₂·6H₂O are often effective.

    • Strontium Chloride Hexahydrate (SrCl₂·6H₂O): Adding a small weight percentage (e.g., 1-3 wt%) can significantly reduce the degree of supercooling.[2][3]

    • Borax: Has been shown to reduce the supercooling degree to near 0°C.[3]

    • Nanoparticles: Nano-SiO₂, graphene oxide, and boron nitride nanosheets have been demonstrated to effectively decrease supercooling.[4][5] For example, adding 0.02 wt% of graphene oxide nanosheets can reduce the supercooling of CaCl₂·6H₂O by 98.8%.[5]

  • Control the Cooling Rate: While seemingly counterintuitive, a very rapid or very slow cooling rate can sometimes influence the degree of supercooling. Experiment with different cooling profiles to find the optimal rate for your specific composition.

  • Ensure Proper Mixing: Inhomogeneous mixing of the sample, especially when additives are included, can lead to inconsistent nucleation and, therefore, variable supercooling. Ensure thorough mixing, particularly when the sample is in its molten state.

Q2: I've added a nucleating agent, but the supercooling is still inconsistent across different experimental runs. What could be the reason?

A2: Inconsistent supercooling, even with nucleating agents, can be frustrating. Several factors related to the experimental setup and sample history can contribute to this variability.

Troubleshooting Steps:

  • Thermal History: The thermal history of the PCM can impact its solidification behavior.[6] Ensure that the sample is heated to a consistent temperature and held for a sufficient duration above its melting point in each cycle to erase any previous crystalline memory.

  • Container Surface: The characteristics of the container holding the PCM can influence nucleation. Surface roughness can sometimes provide sites for nucleation.[6] Using the same type of container with consistent surface properties for all experiments is recommended.

  • Purity of Materials: Impurities in the CaCl₂·6H₂O or the nucleating agent can affect the crystallization process. Ensure you are using materials of a consistent and known purity.

Q3: How does the cooling rate specifically affect the degree of supercooling in hydrated calcium chloride?

A3: The relationship between cooling rate and the degree of supercooling can be complex. Generally, a higher degree of supercooling is observed at higher cooling rates. This is because the system has less time for nucleation and crystal growth to occur at the equilibrium solidification temperature. The increased cooling rate drives the temperature lower before the onset of crystallization. A mathematical heat transfer model suggests that with a larger degree of supercooling, the solidification process starts later and at a lower temperature.[7]

Q4: Can phase separation in my CaCl₂·6H₂O sample affect its supercooling behavior?

A4: Yes, phase separation, or incongruent melting, is a significant issue with CaCl₂·6H₂O and can impact its thermal properties, including supercooling.[8][9] During melting, CaCl₂·6H₂O can separate into a solution and lower hydrates, such as CaCl₂·4H₂O.[10] This changes the overall composition and can lead to a loss of energy storage capacity and altered solidification behavior over repeated cycles.

Troubleshooting Steps:

  • Add Stabilizers: To prevent phase separation, stabilizers such as sodium chloride (NaCl) or potassium chloride (KCl) can be added to the mixture.[9][11]

  • Thickeners: The addition of thickeners like sodium carboxymethyl cellulose (B213188) (CMC-Na) can also help to prevent the settling of different phases.[12]

Quantitative Data Summary

The following tables summarize the effect of various additives on the supercooling of hydrated calcium chloride, as reported in the literature.

Table 1: Effect of Nucleating Agents on the Supercooling of CaCl₂·6H₂O

Nucleating AgentConcentration (wt%)Supercooling Degree (°C)Reference
None (Pure CaCl₂·6H₂O)0~12 - 25.4[5][11]
Strontium Chloride Hexahydrate (SrCl₂·6H₂O)20[11]
BoraxNot SpecifiedClose to 0[3]
Nano-SiO₂0.50.2 - 0.4[4][13]
Graphene Oxide0.02Reduced by 98.8% from initial[5]
Boron Nitride Nanosheets (BNNSs)13.89[5]

Experimental Protocols

Methodology for Determining the Influence of Cooling Rate on Supercooling using T-History Method

This protocol describes a common method for measuring the temperature profile of a PCM sample during cooling to determine the degree of supercooling.

1. Materials and Equipment:

  • Hydrated calcium chloride (CaCl₂·6H₂O)
  • Selected nucleating agent (e.g., SrCl₂·6H₂O)
  • Sample container (e.g., test tube)
  • Temperature-controlled environment (e.g., water bath, environmental chamber)
  • Thermocouple (Type K with ±0.3°C resolution or better)[4]
  • Data acquisition system

2. Sample Preparation:

  • Accurately weigh the desired amount of CaCl₂·6H₂O and any additives.
  • Place the materials in the sample container.
  • Heat the sample in a water bath to a temperature above its melting point (e.g., 40°C) until it is completely molten.[4][11]
  • Ensure the sample is thoroughly mixed to achieve homogeneity.

3. Experimental Procedure:

  • Insert the thermocouple into the geometric center of the molten PCM sample.
  • Transfer the sample container to a cooling chamber set at a constant, controlled temperature.
  • Record the temperature of the sample at regular intervals (e.g., every 10 seconds) using the data acquisition system as it cools and solidifies.
  • Repeat the experiment for different cooling rates by adjusting the temperature of the cooling chamber or the heat transfer conditions.

4. Data Analysis:

  • Plot the temperature of the PCM as a function of time.
  • The melting temperature (Tₘ) can be identified from the heating curve.
  • The nucleation temperature (Tₙ) is the temperature at which the sample begins to solidify, often indicated by a sudden temperature increase (recalescence) on the cooling curve.
  • The degree of supercooling (ΔTₛ) is calculated as: ΔTₛ = Tₘ - Tₙ.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Weigh CaCl2·6H2O and Additives prep2 Heat to Melt (e.g., 40°C) prep1->prep2 prep3 Thoroughly Mix prep2->prep3 exp1 Insert Thermocouple prep3->exp1 Prepared Sample exp2 Cool at Controlled Rate exp1->exp2 exp3 Record Temperature vs. Time exp2->exp3 an1 Plot Cooling Curve exp3->an1 Raw Data an2 Identify Tn and Tm an1->an2 an3 Calculate Supercooling (ΔTs = Tm - Tn) an2->an3 end Degree of Supercooling an3->end Final Result

Caption: Experimental workflow for determining the degree of supercooling.

Supercooling_Factors cluster_causes Primary Causes of Supercooling cluster_solutions Mitigation Strategies cause1 Difficult Nucleation supercooling High Degree of Supercooling cause1->supercooling cause2 High Cooling Rate cause2->supercooling sol1 Add Nucleating Agents (e.g., SrCl2·6H2O, Nanoparticles) sol2 Optimize Cooling Rate sol3 Control Thermal History sol4 Use Appropriate Container sol5 Add Stabilizers (e.g., NaCl, KCl) supercooling->sol1 supercooling->sol2 supercooling->sol3 supercooling->sol4 supercooling->sol5

Caption: Factors influencing the supercooling of hydrated calcium chloride.

References

stabilizing chloride hydrate formulations for extended beyond-use dates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing chloride hydrate (B1144303) formulations to achieve extended beyond-use dates (BUDs). The information is presented through frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to address specific issues encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for chloride hydrate and hydrochloride salt formulations?

A1: The primary chemical degradation pathways are hydrolysis and oxidation.[1]

  • Hydrolysis: This is a common degradation pathway for drugs with functional groups like esters and amides.[1] It involves the cleavage of a molecule by the addition of water. The rate of hydrolysis is often influenced by pH and temperature.[2][3]

  • Oxidation: This reaction involves the removal of electrons from a molecule, which can be initiated by heat, light, or trace metals.[1][4] Formulations can be protected from oxidation by using antioxidants, packaging under an inert gas like nitrogen, and using light-resistant containers.[2][5]

  • Salt Disproportionation: This can occur in solid dosage forms, where the salt form converts to its free base or acid, potentially altering the drug's physical and chemical properties.[6]

Q2: How do excipients affect the stability of moisture-sensitive drugs?

A2: Excipients can either stabilize or destabilize a moisture-sensitive drug. Their impact largely depends on their hygroscopicity (tendency to absorb moisture) and their interaction with the active pharmaceutical ingredient (API).[7]

  • Stabilizing Excipients: Some excipients act as moisture scavengers, binding available water and reducing the amount that can interact with the API. Others can form a protective barrier around the drug.[5]

  • Destabilizing Excipients: Highly hygroscopic excipients can attract moisture into the formulation, which can accelerate the degradation of a moisture-sensitive API. Impurities within excipients, such as hydroperoxides, can also initiate oxidative degradation.[4]

Q3: What is "water activity" and why is it important for the stability of solid formulations?

A3: Water activity (aW) is a measure of the energy status of water in a system, or the "available" water that is free to participate in chemical reactions or support microbial growth.[8][9] It is a more reliable predictor of chemical and physical stability in solid dosage forms than total moisture content (determined by methods like Karl Fischer titration).[10][11] According to USP <1112>, controlling water activity can reduce the degradation of formulations susceptible to hydrolysis.[9] The revised USP General Chapter <795> has introduced water activity as a key concept for assessing the susceptibility of nonsterile preparations to microbial contamination and hydrolysis.[12][13]

Q4: What are the standard conditions for stability testing according to ICH guidelines?

A4: The International Council for Harmonisation (ICH) Q1A(R2) guideline specifies standard conditions for stability testing to establish a re-test period or shelf life.[14][15]

  • Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

  • Intermediate testing: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.

  • Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[15][16] For moisture-sensitive products, testing in the final container-closure system is crucial, and scientifically justified adjustments to the accelerated conditions may be permissible.[17]

Q5: How can I extend the Beyond-Use Date (BUD) for my compounded formulation?

A5: Extending a BUD beyond the default periods recommended in USP chapters <795> (non-sterile) and <797> (sterile) requires product-specific stability studies.[18][19][20] The key requirements include:

  • Using a validated, stability-indicating analytical method to evaluate the stability of the API.[19][21]

  • Performing the study on the exact formulation in its final container-closure system.[19][21]

  • For aqueous formulations, antimicrobial effectiveness testing (per USP <51>) may also be required.[19][21] The BUD should not exceed the expiration date of any individual component in the formulation.[21]

Troubleshooting Guide

Problem: My chloride hydrate tablets are showing signs of physical instability (e.g., clumping, discoloration, hardness changes) during accelerated stability testing (40°C/75% RH). What should I investigate?

  • Possible Cause 1: High Moisture Permeability of Packaging. The container-closure system may not be adequately protecting the formulation from the high humidity conditions.

    • Solution: Select packaging with lower moisture permeability. Consider including a desiccant in the packaging.[2][5]

  • Possible Cause 2: Hygroscopic Excipients. One or more excipients may be absorbing significant amounts of moisture, causing physical changes.

    • Solution: Review the formulation's excipients. Replace highly hygroscopic excipients with less sensitive alternatives. Evaluate the water activity of individual excipients and the final blend.[8]

  • Possible Cause 3: Chemical Degradation. The observed physical changes may be a result of underlying chemical degradation, such as hydrolysis.

    • Solution: Use a stability-indicating assay to determine if degradation products are forming. Analyze for common degradants associated with your specific API.

Problem: The assay for my aqueous chloral (B1216628) hydrate solution shows a rapid drop in potency and a decrease in pH.

  • Possible Cause 1: Alkaline Decomposition. Chloral hydrate is known to decompose in alkaline solutions, yielding chloroform (B151607) and formic acid.[3] The drop in pH could be an indicator of this degradation process.[22][23]

    • Solution: Ensure the formulation is buffered to a slightly acidic pH. A pH range of approximately 3.8 to 4.8 has been shown to be stable.[24][25] In one study, a vehicle with an average pH of 4.1, buffered with a Citric Acid-Monosodium Phosphate system, demonstrated good stability.[24]

  • Possible Cause 2: Light-Induced Degradation. Chloral hydrate can be sensitive to light, which can accelerate decomposition.[3]

    • Solution: Package the solution in light-resistant containers, such as amber bottles.[2][26]

  • Possible Cause 3: Incompatible Excipients. An excipient in the formulation could be interacting with the chloral hydrate.

    • Solution: Conduct compatibility studies with each excipient individually to identify any adverse interactions.

Data Summaries

The stability of compounded chloral hydrate oral solutions has been evaluated in several studies. The data indicates that with proper formulation and packaging, a BUD of 180 days can be achieved at both refrigerated and room temperature conditions.

Table 1: Stability of Compounded Chloral Hydrate Oral Solutions Over 180 Days

Formulation ConcentrationStorage TemperatureContainerInitial Concentration (% of Label Claim)Concentration at 180 Days (% of Label Claim)Reference
40 mg/mL5°C ± 3°CAmber HDPE Bottle~100%>99%[24]
40 mg/mL30°CAmber HDPE Bottle~100%>99%[24]
25 mg/mL5°CAmber Plastic Bottle>96%>96%[27]
25 mg/mL25°CAmber Plastic Bottle>96%>96%[27]
100 mg/mL5°CAmber Plastic Bottle>96%>96%[27]
100 mg/mL25°CAmber Plastic Bottle>96%>96%[27]
7% (70 mg/mL)5°C ± 2°CLight-Resistant Glass>98%>98%[22][26]
7% (70 mg/mL)20°C ± 1°CLight-Resistant Glass>98%>98%[22][26]

Note: Stability is generally defined as retaining at least 90-95% of the initial drug concentration.[24][26][27]

Key Experimental Protocols

Protocol 1: Accelerated Stability Study for a Moisture-Sensitive Solid Dosage Form

This protocol is based on ICH Q1A(R2) guidelines.[16]

1. Objective: To evaluate the stability of the formulation under accelerated conditions to predict its long-term stability.

2. Materials:

  • At least three batches of the final drug product.
  • Proposed final container-closure system.
  • ICH-compliant stability chambers.

3. Procedure:

  • Place a sufficient number of samples from each batch into the proposed packaging.
  • Store the packaged samples in a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH .[17]
  • Establish testing time points. A minimum of three points is recommended for a 6-month study, including the initial and final points (e.g., 0, 3, and 6 months).[16] For moisture-sensitive products, consider adding earlier time points (e.g., 1 and 2 months).[17]
  • At each time point, withdraw samples and evaluate them for relevant physical and chemical attributes. This must include:
  • Appearance (color, clumping, etc.).
  • Assay of the active ingredient using a validated stability-indicating method.
  • Quantification of degradation products.
  • Water content or water activity.[11]
  • Other relevant tests (e.g., dissolution, hardness).
  • If a "significant change" (defined as failure to meet specifications) occurs, conduct additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH ).[16]

4. Data Analysis: Analyze trends in assay values and degradation product formation over time to project the shelf life.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Objective: To develop a quantitative analytical method capable of separating and quantifying the API from its degradation products, process impurities, and excipients.[28][29]

2. Forced Degradation (Stress Testing):

  • Subject the API to various stress conditions to intentionally generate degradation products. This is crucial for demonstrating the method's specificity.[16][28]
  • Typical stress conditions include:
  • Acid Hydrolysis: e.g., 0.1N HCl at 60°C.
  • Base Hydrolysis: e.g., 0.1N NaOH at 60°C.
  • Oxidation: e.g., 3-30% H₂O₂ at room temperature.
  • Thermal Degradation: e.g., 60°C - 80°C.
  • Photodegradation: Expose the drug to light according to ICH Q1B guidelines.

3. Method Development:

  • Column and Mobile Phase Screening: Analyze the stressed samples using different HPLC columns (e.g., C8, C18) and mobile phase conditions (pH, organic solvent ratio) to achieve separation of the API from all degradation peaks.[29]
  • Gradient Optimization: Develop a gradient elution method if isocratic conditions fail to resolve all peaks.
  • Detector Wavelength Selection: Choose a UV wavelength that provides an adequate response for both the API and the impurities.

4. Method Validation:

  • Validate the final method according to ICH Q2(R1) guidelines.
  • Validation parameters must include:
  • Specificity: Demonstrate that the API peak is free from interference from degradants, impurities, and excipients.
  • Linearity: Establish a linear relationship between concentration and detector response.
  • Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
  • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH, flow rate).

Visualizations

Troubleshooting_Workflow start Stability Issue Identified (e.g., Degradation, Physical Change) check_formulation Is the formulation solid or liquid? start->check_formulation solid_path Solid Dosage check_formulation->solid_path Solid liquid_path Liquid Dosage check_formulation->liquid_path Liquid check_moisture Review Moisture Sensitivity - Check excipient hygroscopicity - Measure water activity (aW) solid_path->check_moisture check_packaging Evaluate Packaging - Moisture permeability - Presence of desiccant solid_path->check_packaging reformulate_solid Reformulate - Use low-hygroscopicity excipients - Add moisture scavengers check_moisture->reformulate_solid repackage Improve Packaging - Use high-barrier materials - Add/optimize desiccant check_packaging->repackage analyze_degradation Perform Stability-Indicating Assay - Identify & quantify degradants reformulate_solid->analyze_degradation repackage->analyze_degradation check_ph Check Formulation pH - Is pH in stable range? - Is it buffered effectively? liquid_path->check_ph check_light Evaluate Light Exposure - Is the container light-resistant? liquid_path->check_light adjust_ph Adjust & Buffer pH - Target optimal pH for stability check_ph->adjust_ph protect_light Use Light-Resistant Container (e.g., Amber Glass/Plastic) check_light->protect_light adjust_ph->analyze_degradation protect_light->analyze_degradation end_state Re-run Stability Study with Modified Formulation/Packaging analyze_degradation->end_state

Caption: Workflow for troubleshooting common stability issues in chloride hydrate formulations.

Degradation_Pathways API Active Pharmaceutical Ingredient (Chloride Hydrate) Hydrolysis Hydrolysis API->Hydrolysis + Water (Catalyzed by H+ or OH-) Oxidation Oxidation API->Oxidation + Oxygen (Catalyzed by Metal Ions, Heat) Photodegradation Photodegradation API->Photodegradation + Light (UV/Visible) Degradation Degradation Products Hydrolysis->Degradation Oxidation->Degradation Photodegradation->Degradation

Caption: Common degradation pathways for pharmaceutical compounds.

BUD_Extension_Workflow start Goal: Extend Beyond-Use Date (BUD) define_formulation Define Exact Formulation & Final Container-Closure System start->define_formulation develop_method Develop & Validate Stability-Indicating Analytical Method (SIAM) define_formulation->develop_method conduct_study Conduct Real-Time Stability Study (on at least 3 batches) develop_method->conduct_study aqueous_check Is the formulation aqueous? conduct_study->aqueous_check aet_test Perform Antimicrobial Effectiveness Testing (AET) per USP <51> aqueous_check->aet_test Yes analyze_data Analyze Stability Data (Assay, Degradants, Physical Properties) aqueous_check->analyze_data No aet_test->analyze_data establish_bud Establish New BUD Based on Data (Max 180 Days for CNSPs) analyze_data->establish_bud

Caption: Experimental workflow for extending a Beyond-Use Date (BUD) per USP <795> guidelines.

References

methods for dehydrating magnesium chloride without pyrohydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the dehydration of magnesium chloride (MgCl₂). The primary focus is on methods to produce anhydrous MgCl₂ while avoiding pyrohydrolysis, which leads to the formation of undesirable magnesium oxide (MgO) and magnesium hydroxychloride (MgOHCl).

Troubleshooting Guides

Issue: Formation of white precipitate (MgO/MgOHCl) during heating.

Q1: My magnesium chloride hexahydrate (MgCl₂·6H₂O) is turning into a white, insoluble powder when I heat it. What is happening and how can I prevent it?

A1: You are observing pyrohydrolysis, a reaction where MgCl₂ reacts with its own water of hydration at elevated temperatures to form magnesium hydroxychloride (MgOHCl) and subsequently magnesium oxide (MgO). Simple heating in air is not a viable method for dehydrating hydrated magnesium chloride.[1][2]

Recommended Solutions:

  • Dehydration in a Hydrogen Chloride (HCl) Atmosphere: Performing the dehydration in a stream of dry HCl gas is a common and effective method to suppress pyrohydrolysis.[2][3] The HCl atmosphere shifts the equilibrium of the hydrolysis reaction, preventing the formation of oxides and hydroxychlorides.[2]

  • Double Salt Formation: Convert the MgCl₂·6H₂O into a double salt, such as ammonium (B1175870) carnallite (B72600) (NH₄Cl·MgCl₂·6H₂O), by mixing it with ammonium chloride (NH₄Cl).[4][5] These double salts can be dehydrated more readily at lower temperatures without significant hydrolysis.[1][4] Organic amine hydrochlorides, like pyridine (B92270) hydrochloride, can also be used to form stable double salts for this purpose.[1]

  • Vacuum Dehydration: Applying a vacuum allows for the removal of water at lower temperatures, which can reduce the extent of pyrohydrolysis.[6][7]

Issue: Incomplete dehydration or residual water in the final product.

Q2: I've used a dehydration method, but my final product still contains water. How can I achieve complete dehydration to anhydrous MgCl₂?

A2: Residual water can be a persistent issue. The final stages of water removal are often the most challenging.

Recommended Solutions:

  • Temperature Control: Ensure you are reaching the appropriate temperatures for the final dehydration stage. For the HCl gas method, temperatures above 280°C are typically required to remove the last water molecules and convert any basic chlorides back to MgCl₂.[8]

  • Sufficient Reaction Time: Allow adequate time at the final temperature to ensure the reaction goes to completion. For example, in the ammonium carnallite method, a final heating step at a high temperature (e.g., 700°C) may be necessary to completely remove any remaining NH₄Cl.[4]

  • Atmosphere Purity: If using an inert gas or HCl stream, ensure the gas is sufficiently dry. Any moisture in the surrounding atmosphere can hinder the final dehydration steps.

Frequently Asked Questions (FAQs)

Q3: What is pyrohydrolysis of magnesium chloride?

A3: Pyrohydrolysis is a chemical reaction that occurs when hydrated magnesium chloride is heated. The magnesium chloride reacts with water to form magnesium hydroxychloride (MgOHCl) and hydrogen chloride (HCl) gas. With further heating, the MgOHCl can decompose to magnesium oxide (MgO).[2] This is a significant issue as the resulting MgO is an impurity that is often difficult to remove.

Q4: Can I dehydrate magnesium chloride by simply heating it in a furnace?

A4: No, simple heating of hydrated magnesium chloride in air will lead to significant pyrohydrolysis and the formation of magnesium oxide and hydroxychloride, not anhydrous magnesium chloride.[1][3]

Q5: What are the main methods to avoid pyrohydrolysis during the dehydration of magnesium chloride?

A5: The primary methods to prevent pyrohydrolysis include:

  • Heating in a stream of dry hydrogen chloride (HCl) gas. [2][3]

  • Formation of double salts , such as ammonium carnallite or complexes with organic amine hydrochlorides, which are more stable during heating.[1][4]

  • Vacuum dehydration to lower the boiling point of water.[6]

  • Controlled spray drying or fluidized bed drying , often in conjunction with an HCl atmosphere.[2][9]

Q6: At what temperature does pyrohydrolysis of magnesium chloride become significant?

A6: Pyrohydrolysis can begin at relatively low temperatures. The decomposition of MgCl₂·6H₂O in air can be observed at temperatures as low as 100-200°C, with the formation of MgOHCl.[4] The extent of pyrohydrolysis increases significantly with higher temperatures.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various dehydration methods.

Table 1: Dehydration in HCl Atmosphere

ParameterValueReference
Initial MaterialMgCl₂·2H₂O[4]
AtmosphereHCl gas[3][4]
Temperature Range620°C - 650°C[4]
Final MgCl₂ Purity> 95%[4]
Final MgO Content< 0.5%[4]

Table 2: Dehydration via Ammonium Carnallite Double Salt

ParameterValueReference
IntermediateNH₄Cl·MgCl₂·nH₂O[4]
Dehydration Temperature160°C (for 4 hours)[5]
Final Calcination Temperature700°C (for 1 hour)[4]
Final MgO ContentAs low as 0.08%[5]

Experimental Protocols

Protocol 1: Dehydration using a Hydrogen Chloride Atmosphere

This protocol describes a two-stage process for dehydrating magnesium chloride using a shielding gas.

Methodology:

  • Initial Dehydration: The magnesium chloride mother liquor is first concentrated. This concentrated solution is then treated with a flow of hot air at a temperature between 100°C and 200°C to produce partially dehydrated magnesium chloride (MgCl₂·2H₂O).[4]

  • Final Dehydration: The resulting MgCl₂·2H₂O is then placed in a suitable furnace and heated in a shielding atmosphere of hydrogen chloride (HCl) gas at a temperature between 620°C and 650°C.[4] The flow of HCl gas suppresses the hydrolysis reaction.

  • Completion: The material is held at this temperature until the dehydration is complete, which is indicated by the cessation of water vapor evolution. The final product is high-purity anhydrous MgCl₂.

Protocol 2: Dehydration via Ammonium Carnallite Complex Salt

This method involves the formation of an ammonium carnallite double salt to facilitate dehydration.

Methodology:

  • Pre-treatment: Bischofite (MgCl₂·6H₂O) is first heated at 120°C for 2-20 hours to obtain a partially dehydrated form, MgCl₂·nH₂O (where n is between 0.1 and 4).[4]

  • Complex Formation: The partially dehydrated magnesium chloride is then thoroughly mixed with solid ammonium chloride (NH₄Cl) in a suitable molar ratio. This mixture is milled to ensure homogeneity.[4]

  • Dehydration: The mixture is placed in a corundum crucible and covered with a layer of alumina (B75360) (approximately 1.3 cm thick) to suppress the decomposition of NH₄Cl and isolate the reactants from the atmosphere.[4][5] The crucible is then heated in a muffle furnace. The temperature is gradually raised to allow for the dehydration of the complex salt.

  • Final Calcination: After the initial dehydration, the temperature is raised to 700°C and held for 1 hour to ensure the complete removal of any excess NH₄Cl, yielding anhydrous MgCl₂.[4]

Visualizations

Dehydration_HCl_Atmosphere cluster_0 Stage 1: Partial Dehydration cluster_1 Stage 2: Final Dehydration MgCl2_6H2O MgCl₂·6H₂O Solution Heated_Air Hot Air (100-200°C) MgCl2_6H2O->Heated_Air Concentration MgCl2_2H2O MgCl₂·2H₂O Heated_Air->MgCl2_2H2O MgCl2_2H2O_2 MgCl₂·2H₂O MgCl2_2H2O->MgCl2_2H2O_2 HCl_Gas HCl Gas (620-650°C) Anhydrous_MgCl2 Anhydrous MgCl₂ HCl_Gas->Anhydrous_MgCl2 MgCl2_2H2O_2->HCl_Gas

Caption: Experimental workflow for the dehydration of MgCl₂ using an HCl atmosphere.

Dehydration_Ammonium_Carnallite MgCl2_6H2O MgCl₂·6H₂O (Bischofite) Preheat Preheat (120°C) MgCl2_6H2O->Preheat Partially_Dehydrated MgCl₂·nH₂O (n=0.1-4) Preheat->Partially_Dehydrated Mixing Mix & Mill Partially_Dehydrated->Mixing NH4Cl Solid NH₄Cl NH4Cl->Mixing Complex NH₄Cl·MgCl₂·nH₂O Complex Mixing->Complex Dehydration Dehydration with Al₂O₃ cover Complex->Dehydration Calcination Calcination (700°C) Dehydration->Calcination Anhydrous_MgCl2 Anhydrous MgCl₂ Calcination->Anhydrous_MgCl2

Caption: Workflow for MgCl₂ dehydration via the ammonium carnallite complex salt method.

References

Technical Support Center: Calcium Chloride Hexahydrate (CaCl₂·6H₂O) Performance Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium Chloride Hexahydrate (CaCl₂·6H₂O) as a phase change material (PCM). The following sections address common performance issues and the effects of various additives.

Troubleshooting Guide

Issue 1: Sample exhibits significant supercooling before solidification.
  • Question: My Calcium Chloride Hexahydrate (CaCl₂·6H₂O) sample cools far below its melting point (~29°C) without solidifying, showing a supercooling of over 10°C. How can I resolve this?

  • Answer: This is a common issue known as supercooling. It occurs because the liquid phase requires nucleation sites to begin crystallization. Without them, the material remains in a metastable liquid state below its freezing point. The most effective solution is to introduce a nucleating agent that has a crystal structure similar to CaCl₂·6H₂O.

    • Recommended Solution: Add Strontium Chloride Hexahydrate (SrCl₂·6H₂O) as a nucleating agent. Research shows that an addition of approximately 2 wt.% is highly effective at reducing supercooling, often to near 0°C.[1][2] One study found that without additives, CaCl₂·6H₂O had a supercooling degree of 15.5°C, which was reduced to 0.4°C with the addition of 2.0% SrCl₂·6H₂O.[3] Another investigation demonstrated a reduction from 12°C to 0°C with 2 wt.% SrCl₂·6H₂O.[2][4] Other potential nucleating agents include barium salts, borax, and Silicon Dioxide (SiO₂).[1][5]

Issue 2: The latent heat of my PCM decreases after several melt/freeze cycles.
  • Question: After performing several thermal cycles, I've observed a significant drop in the latent heat of fusion of my CaCl₂·6H₂O. What is causing this degradation?

  • Answer: This problem is typically caused by phase separation, also known as incongruent melting.[1][2][4][6] Upon melting, CaCl₂·6H₂O can separate into a saturated solution and solid, less hydrated forms, such as Calcium Chloride Tetrahydrate (CaCl₂·4H₂O).[1][6] This tetrahydrate does not fully recombine with water during freezing, leading to a progressive loss of the hexahydrate form and a corresponding decrease in energy storage capacity.

    • Recommended Solution: To ensure congruent melting and prevent phase separation, add stabilizers like Potassium Chloride (KCl) or Sodium Chloride (NaCl). An addition of 5 wt.% of either KCl or NaCl has been shown to effectively suppress phase separation and maintain a stable melting enthalpy over many cycles.[1][2][4] These additives help to form a stable eutectic and inhibit the formation of the undesirable tetrahydrate form.[6]

Issue 3: The heat transfer rate of my PCM is too low.
  • Question: The thermal conductivity of my CaCl₂·6H₂O is poor, leading to slow charging and discharging rates. How can I improve it?

  • Answer: Salt hydrates, including CaCl₂·6H₂O, generally have low thermal conductivity. This can be enhanced by incorporating materials with high thermal conductivity.

    • Recommended Solution: Disperse thermally conductive nanoparticles within the PCM matrix. Adding Graphene Nanoplatelets (GNP) and Cellulose (B213188) Nanofibrils (CNF) to pure CaCl₂·6H₂O has been shown to increase its thermal conductivity by as much as 76%.[7][8][9] The CNF acts as a dispersing agent to prevent the GNP from agglomerating.[7][8] Other additives like Fe₃O₄ nanoparticles can also be used to increase thermal conductivity.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the main challenges when using pure Calcium Chloride Hexahydrate as a PCM?

  • A1: The primary challenges are significant supercooling (cooling below the freezing point without solidifying), phase separation (incongruent melting leading to the formation of lower hydrates), and low thermal conductivity, which affects heat transfer rates.[1][6]

  • Q2: How much nucleating agent should I add?

  • A2: For Strontium Chloride Hexahydrate (SrCl₂·6H₂O), studies consistently show that an optimal concentration is around 2 wt.%.[1][2] Adding more than this (e.g., 3%) may cause the degree of supercooling to increase again.[3]

  • Q3: Can I use both a nucleating agent and a stabilizer together?

  • A3: Yes, and it is highly recommended for creating a stable and reliable PCM. A combination of SrCl₂·6H₂O (as a nucleating agent) and KCl or NaCl (as a stabilizer) can simultaneously address both supercooling and phase separation.[1][2][4][6][10] A composition with 2 wt.% SrCl₂·6H₂O and 5 wt.% NaCl or KCl has been shown to achieve congruent melting with no supercooling and minimal reduction in latent heat over 25 cycles.[2][4]

  • Q4: What is the typical melting point and latent heat of CaCl₂·6H₂O?

  • A4: The reported melting point is typically in the range of 25-30°C.[1][2][4][6] The latent heat of fusion is relatively high, generally between 170 J/g and 190 J/g.[1][2][4][6][11] However, these values can be affected by the purity of the material and the presence of additives.

Data Presentation: Effect of Additives

Table 1: Effect of Nucleating Agents on Supercooling of CaCl₂·6H₂O

AdditiveConcentration (wt.%)Initial Supercooling (°C)Final Supercooling (°C)Reference
SrCl₂·6H₂O0.515.52.9[3]
SrCl₂·6H₂O1.015.51.8[3]
SrCl₂·6H₂O 2.0 15.5 0.4 [3]
SrCl₂·6H₂O3.015.51.7[3]
SrCl₂·6H₂O2.012.00.0[2][4]
Graphene Oxide + SrCl₂·6H₂O0.02% GO + 0.8% SrCl₂·6H₂O>12.0~0.1[1]

Table 2: Effect of Stabilizers on Thermal Properties of CaCl₂·6H₂O (with 2 wt.% SrCl₂·6H₂O)

AdditiveConcentration (wt.%)Melting Enthalpy (J/g)Stability NotesReference
None (Pure CaCl₂·6H₂O)0172 (degrades over cycles)Shows phase separation; enthalpy drops over 15 cycles.[1]
KCl5.0178Suppresses phase separation over 25 cycles.[2][4]
NaCl5.0169Suppresses phase separation over 25 cycles.[2][4]

Table 3: Effect of Additives on Thermal Conductivity

AdditiveConcentration (wt.%)Thermal Conductivity EnhancementReference
Graphene Nanoplatelets (GNP) + Cellulose Nanofibril (CNF)Not specified76% increase[7][8][9]
Fe₃O₄ NanoparticlesNot specifiedMentioned as an enhancer[3]

Experimental Protocols

Protocol 1: Preparation of Modified CaCl₂·6H₂O PCM
  • Preparation of CaCl₂·6H₂O:

    • Start with either anhydrous CaCl₂ or CaCl₂·2H₂O.

    • To prepare from the dihydrate form, mix 13.42 g of CaCl₂·2H₂O with 6.58 g of distilled water to create a 20 g batch with the correct stoichiometry for the hexahydrate form.[1]

    • Place the mixture in a sealed glass vial.

  • Melting:

    • Place the vial on a hot plate with a magnetic stirrer.

    • Heat the mixture to approximately 40-60°C until the salt is completely melted and the solution is clear.[1]

  • Incorporation of Additives:

    • While stirring, add the desired weight percentage of additives (e.g., 2 wt.% SrCl₂·6H₂O as a nucleating agent and/or 5 wt.% KCl as a stabilizer).

    • Continue stirring at the elevated temperature until all additives are fully dissolved and the solution is homogenous.

  • Cooling and Solidification:

    • Turn off the heat and allow the sample to cool to room temperature to solidify. The sample is now ready for analysis.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Hermetically seal 5-10 mg of the prepared PCM sample in an aluminum DSC pan.

  • DSC Program:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a starting temperature, for example, 0°C.

    • Ramp the temperature up to a point well above the melting temperature (e.g., 50°C) at a controlled rate (e.g., 5-10°C/min). This measures the melting point (T_m) and latent heat of fusion (ΔH_m).

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Ramp the temperature down to the starting temperature (e.g., 0°C) at the same controlled rate. This measures the crystallization temperature (T_c) and latent heat of solidification (ΔH_c).

  • Data Analysis:

    • The degree of supercooling is calculated as the difference between the onset melting temperature and the onset crystallization temperature (T_m - T_c).

    • To test for stability, repeat the heating and cooling program for multiple cycles (e.g., 25-100 cycles) and analyze the changes in melting point, latent heat, and supercooling.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage P1 Weigh CaCl₂·xH₂O and Distilled Water P2 Heat and Stir (40-60°C) P1->P2 P3 Add Additives (Nucleating Agents, Stabilizers) P2->P3 P4 Homogenize Mixture P3->P4 A1 Prepare DSC Sample P4->A1 Sample Ready A2 Run Thermal Cycles (Heating/Cooling) A1->A2 A3 Collect Data (Tm, Tc, ΔH) A2->A3 A4 Analyze Performance (Supercooling, Stability) A3->A4

Caption: General workflow for preparing and analyzing modified CaCl₂·6H₂O.

Troubleshooting_Logic Problem Observed Problem Supercooling High Supercooling (>10°C) Problem->Supercooling Degradation Latent Heat Loss (After Cycling) Problem->Degradation SlowRate Low Heat Transfer Rate Problem->SlowRate Cause Root Cause Supercooling->Cause is caused by Degradation->Cause is caused by SlowRate->Cause is caused by Nucleation Lack of Nucleation Sites Cause->Nucleation PhaseSep Incongruent Melting (Phase Separation) Cause->PhaseSep Conductivity Low Thermal Conductivity Cause->Conductivity Solution Solution (Additive) Nucleation->Solution is solved by PhaseSep->Solution is solved by Conductivity->Solution is solved by AddNuc Add Nucleating Agent (e.g., SrCl₂·6H₂O) Solution->AddNuc AddStab Add Stabilizer (e.g., KCl, NaCl) Solution->AddStab AddEnh Add Conductive Filler (e.g., GNP) Solution->AddEnh

Caption: Logical relationship between problems, causes, and solutions.

References

Technical Support Center: Refining Hydrogen-Bonding Models in Chloride Hydrates with DFT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Density Functional Theory (DFT) to refine hydrogen-bonding models in chloride hydrates.

Troubleshooting Guides

This section addresses common issues encountered during DFT calculations of chloride hydrate (B1144303) systems.

Issue 1: Inaccurate Hydrogen Bond Distances and Coordination Numbers

Symptoms: Your calculated Cl-O or Cl-H radial distribution functions (RDFs) do not match experimental data from X-ray or neutron scattering. The coordination number of water molecules around the chloride ion is significantly over or underestimated.

Possible Causes & Solutions:

  • Inappropriate DFT Functional: Standard GGA functionals can sometimes inaccurately describe the polarizability of the chloride ion due to self-interaction errors, leading to incorrect solvation structures.[1] Hybrid functionals or meta-GGAs often provide better results.

    • Recommendation: Start with a well-tested functional for ionic aqueous systems. The SCAN functional has been shown to yield solvation structures that are in close agreement with experimental values.[1][2][3] PBE0-D3 can also be a good choice, though it may lead to a more structured solvation shell due to a reduction in the calculated chloride polarizability.[1][3]

  • Basis Set Deficiencies: The basis set may lack the necessary diffuse functions to accurately model the electron distribution of the anion and the non-covalent interactions of hydrogen bonds.

    • Recommendation: Employ a triple-zeta basis set with diffuse functions on all atoms. The def2-TZVP basis set is a reliable choice for DFT calculations.[4] For hydrogen-bonding, basis sets like 6-311++G(d,p) are also commonly used.[5] Avoid minimal basis sets as they are generally inaccurate for non-covalent interactions.[6]

  • Neglect of Dispersion Corrections: Van der Waals interactions are crucial in hydrogen-bonded systems.

    • Recommendation: Always include an empirical dispersion correction, such as Grimme's D3 or D4 correction, with your chosen functional (e.g., PBE-D3, B3LYP-D3).[7]

Issue 2: Self-Consistent Field (SCF) Convergence Failure

Symptoms: The DFT calculation fails to converge, often with oscillating energies between SCF cycles.

Possible Causes & Solutions:

  • Poor Initial Geometry: A physically unreasonable starting structure can make it difficult for the SCF procedure to find a stable electronic state.

    • Recommendation: Pre-optimize your geometry with a less computationally expensive method or a smaller basis set before running the final high-level calculation. Ensure your initial Cl-O and O-H distances are within expected ranges.

  • Inadequate SCF Algorithm Settings: The default SCF algorithm may not be suitable for the system.

    • Recommendation: Try a different SCF algorithm, such as DIIS (Direct Inversion in the Iterative Subspace) or a quadratically convergent SCF (QC-SCF) method if available in your software.[8][9] Increasing the maximum number of SCF cycles can also help, but be cautious as this may not solve the underlying issue if the energy is not consistently decreasing.[9]

  • Linear Dependencies in the Basis Set: Very large or overly diffuse basis sets can sometimes lead to linear dependencies, causing numerical instability.

    • Recommendation: Check the output of your calculation for warnings about linear dependencies. If present, consider using a slightly smaller or different basis set family. Some quantum chemistry packages have options to automatically handle or remove linear dependencies.

Frequently Asked Questions (FAQs)

Q1: Which DFT functional is best for studying hydrogen bonding in chloride hydrates?

A1: There is no single "best" functional, as the choice often involves a trade-off between accuracy and computational cost. However, for chloride hydrates, the SCAN (Strongly Constrained and Appropriately Normed) meta-GGA functional is highly recommended as it has been shown to provide excellent agreement with experimental solvation structures.[1][2] The hybrid functional PBE0-D3 is also a strong candidate, though it may slightly over-structure the solvation shell.[1][3] It is crucial to include a dispersion correction (like -D3) with most functionals to accurately capture the non-covalent nature of hydrogen bonds.[7]

Q2: How do I choose an appropriate basis set?

A2: For systems involving anions and hydrogen bonding, it is critical to use basis sets that include diffuse functions . These functions are necessary to describe the loosely bound electrons of the chloride ion and the subtle electronic redistributions in hydrogen bonds. A triple-zeta quality basis set is generally recommended for a good balance of accuracy and computational cost.[6]

  • Recommended Basis Sets:

    • def2-TZVP: A well-balanced triple-zeta basis set suitable for a wide range of DFT calculations.[4]

    • aug-cc-pVTZ: While computationally more demanding, this augmented correlation-consistent basis set is a gold standard for high-accuracy calculations of non-covalent interactions.

    • 6-311++G(d,p): A popular Pople-style basis set that includes diffuse functions on both heavy atoms and hydrogens.[5]

Q3: Do I need to use an explicit or implicit solvation model?

A3: The choice depends on the specific properties you are investigating.

  • Explicit Solvation: To accurately model the specific hydrogen-bonding network and coordination of water molecules directly interacting with the chloride ion, an explicit solvation model is necessary. This involves including a number of water molecules in your DFT calculation.

  • Implicit Solvation: If you are interested in the bulk thermodynamic properties or want to reduce computational cost while still accounting for the dielectric environment of the solvent, a polarizable continuum model (PCM) can be used.[10]

  • Hybrid Models: The most accurate approach often involves a hybrid model where the first solvation shell is treated explicitly with quantum mechanics, and the bulk solvent is represented by a continuum model.[10]

Q4: How can I validate my computational results?

A4: Validation against experimental data is crucial.

  • Structural Data: Compare your calculated radial distribution functions (RDFs) for Cl-O and Cl-H with those obtained from X-ray and neutron diffraction experiments.[1] The positions of the first peaks in the RDFs are key indicators of the accuracy of your model.

  • Vibrational Spectroscopy: Compare calculated vibrational frequencies (e.g., O-H stretch) with experimental data from Raman or infrared spectroscopy. Shifts in these frequencies upon hydration can provide insight into the strength of the hydrogen bonds.

Data Presentation

Table 1: Comparison of DFT Functionals for Chloride Hydration Structure

FunctionalFirst Peak of Cl-O RDF (Å)First Peak of Cl-H RDF (Å)Coordination NumberReference
Experiment ~3.1 - 3.2~2.2 - 2.3~6 - 7[11]
PBE-D3 Tends to be slightly overstructuredTends to be slightly overstructured~7[1]
PBE0-D3 More structured than PBE-D3More structured than PBE-D3~6-7[1][3]
SCAN In good agreement with experimentIn good agreement with experiment~6-7[1][2]

Note: The exact values can vary depending on the simulation conditions (temperature, pressure) and the specific experimental technique.

Experimental Protocols

Protocol 1: DFT Geometry Optimization of a Chloride-Water Cluster

  • Construct the Initial Geometry: Place a chloride ion at the center and arrange a desired number of water molecules (e.g., 6 for the first solvation shell) around it. Use approximate hydrogen bond distances (~2.2 Å for Cl-H) and angles.

  • Select the Level of Theory:

    • Functional: SCAN or PBE0 with a D3 dispersion correction.

    • Basis Set: def2-TZVP or aug-cc-pVTZ.

  • Perform Geometry Optimization: Run a geometry optimization calculation to find the minimum energy structure. Use tight convergence criteria for both the energy and forces.

  • Verify the Minimum: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

Protocol 2: Ab Initio Molecular Dynamics (AIMD) for RDF Calculation

  • System Setup: Create a periodic box containing one chloride ion and a sufficient number of water molecules to represent the bulk solution (e.g., 63 water molecules).

  • Select the Level of Theory: Choose a computationally efficient yet reasonably accurate functional and basis set suitable for AIMD, such as PBE-D3 with a double-zeta basis set.

  • Equilibration: Run an NVT (constant number of particles, volume, and temperature) simulation for several picoseconds to allow the system to reach thermal equilibrium.

  • Production Run: Continue the simulation in the NVE (constant number of particles, volume, and energy) or NVT ensemble for a longer period (e.g., 20-50 ps) to sample the configurations.

  • RDF Calculation: Calculate the Cl-O and Cl-H radial distribution functions from the trajectory of the production run.

Mandatory Visualizations

DFT_Workflow_for_Chloride_Hydrates cluster_prep System Preparation cluster_calc Calculation cluster_analysis Analysis & Validation Initial_Geometry Construct Initial Chloride-Water Cluster Select_Method Choose Functional (e.g., SCAN/PBE0-D3) & Basis Set (e.g., def2-TZVP) Initial_Geometry->Select_Method Geo_Opt Geometry Optimization Select_Method->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Check_Freq Check for Imaginary Frequencies Freq_Calc->Check_Freq Check_Freq->Geo_Opt Yes Analyze_Structure Analyze H-Bond Distances & Angles Check_Freq->Analyze_Structure No Compare_Exp Compare with Experimental Data Analyze_Structure->Compare_Exp

Caption: Workflow for DFT geometry optimization of a chloride hydrate cluster.

Troubleshooting_Logic Start Inaccurate RDF or Coordination Number Check_Functional Is the functional appropriate? (e.g., SCAN, PBE0-D3) Start->Check_Functional Check_Basis_Set Does the basis set have diffuse functions? (e.g., def2-TZVP, aug-cc-pVTZ) Check_Functional->Check_Basis_Set Yes Solution_Functional Change to a recommended functional like SCAN. Check_Functional->Solution_Functional No Check_Dispersion Is a dispersion correction included? (e.g., -D3) Check_Basis_Set->Check_Dispersion Yes Solution_Basis_Set Add diffuse functions or use a larger basis set. Check_Basis_Set->Solution_Basis_Set No Solution_Dispersion Add a dispersion correction to the functional. Check_Dispersion->Solution_Dispersion No End Re-run Calculation Check_Dispersion->End Yes Solution_Functional->End Solution_Basis_Set->End Solution_Dispersion->End

Caption: Troubleshooting logic for inaccurate structural predictions.

References

mitigating HCl release from anhydrous aluminum chloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of anhydrous aluminum chloride (AlCl₃) to mitigate the release of hydrogen chloride (HCl) gas.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of anhydrous aluminum chloride.

Issue Possible Cause(s) Troubleshooting Steps
Pungent, acidic odor (HCl) detected near storage area. 1. Improperly sealed container.2. Container material degradation.3. High humidity in the storage environment.1. Immediately move the container to a well-ventilated fume hood.2. Wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, inspect the container for any breaches in the seal or signs of degradation.[1]3. If the seal is compromised, transfer the AlCl₃ to a new, dry, and appropriate container (e.g., glass with a PTFE-lined cap) inside a glove box or under an inert atmosphere.[2]4. If the container is intact, the issue may be with the storage environment. Move the container to a dedicated desiccator cabinet or a controlled low-humidity environment.[3]
Visible white fumes emanating from the container upon opening. 1. Reaction with atmospheric moisture upon opening.[4]1. This is an expected reaction due to the hygroscopic nature of anhydrous AlCl₃.[4]2. Whenever possible, handle the material in a glove box under an inert atmosphere (e.g., nitrogen or argon).3. If a glove box is unavailable, work in a fume hood with high ventilation and minimize the time the container is open.
Pressure buildup inside the container (hissing sound upon opening or bulging of the container). 1. Slow reaction with trace amounts of moisture that have ingressed into the container over time, leading to HCl gas generation.[2][5]1. Handle the container with extreme caution. Place it in a fume hood behind a blast shield.2. Slowly and carefully vent the container by slightly loosening the cap. Do not open it abruptly.[2]3. After venting, ensure the cap is resealed tightly.[1]4. For long-term storage, periodic venting may be necessary.[6] However, it is best to store smaller, usable quantities to avoid prolonged storage of large amounts.
Yellow or brownish discoloration of the AlCl₃ powder. 1. Contamination with iron(III) chloride.1. This is a common impurity and does not necessarily indicate decomposition or HCl release. For most applications, this level of impurity is acceptable.2. If high purity is required, consider purchasing a higher grade of anhydrous AlCl₃ or purifying the material through sublimation (note: this is a hazardous procedure and should only be performed by experienced personnel with appropriate safety measures).
Caking or clumping of the AlCl₃ powder. 1. Significant moisture exposure.1. This indicates that the material has been compromised by moisture and has likely hydrolyzed to some extent, which will be accompanied by HCl release.2. The material may no longer be suitable for moisture-sensitive reactions.3. If the material is still needed, it should be crushed in a dry environment (glove box) before use. Be aware that its reactivity may be altered.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of HCl release from anhydrous aluminum chloride?

A1: The primary cause is the high reactivity of anhydrous aluminum chloride with water.[4][7] It is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[4] This reaction produces aluminum hydroxide (B78521) and hydrogen chloride gas.[8]

Q2: What are the ideal storage conditions for anhydrous aluminum chloride?

A2: Anhydrous aluminum chloride should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, and strong bases.[1][5] The container should be tightly sealed and made of a compatible material, such as glass with a PTFE-lined cap.[2] For long-term storage, consider using a desiccator cabinet with a suitable desiccant like silica (B1680970) gel or calcium chloride.[3][9]

Q3: How does humidity affect the rate of HCl release?

Q4: Is it safe to store anhydrous aluminum chloride in a plastic container?

A4: It is generally not recommended. While some plastics like high-density polyethylene (B3416737) (HDPE) may be suitable for short-term storage of some less reactive anhydrous metal halides, anhydrous aluminum chloride is highly corrosive, especially in the presence of trace moisture which can generate corrosive HCl. Glass containers with chemically inert liners are the preferred choice.[2]

Q5: My container of anhydrous AlCl₃ has pressurized. What should I do?

A5: Pressure buildup is a known hazard with prolonged storage of anhydrous AlCl₃ due to the slow release of HCl gas.[1][2] If you suspect a container is pressurized, do not open it directly. Place it in a fume hood, preferably behind a safety shield, and slowly vent the pressure by carefully and gradually loosening the cap.

Q6: Can I use a desiccant inside the storage container with the aluminum chloride?

A6: It is generally not recommended to place a desiccant in direct contact with the anhydrous aluminum chloride, as this could lead to contamination. Instead, place the sealed container of aluminum chloride inside a larger secondary container, such as a desiccator, which contains the desiccant.[3][11] This creates a dry microenvironment around the primary container.

Quantitative Data on Moisture-Induced HCl Release

While precise data on the rate of HCl release from stored anhydrous aluminum chloride is not extensively published, the following table provides a representative illustration of the expected trend based on the established relationship between moisture and HCl generation. This data is extrapolated from studies on HCl uptake on aluminum surfaces under varying humidity.[7][10]

Relative Humidity (%)Temperature (°C)Expected Relative Rate of HCl Release
< 1025Very Low
2525Low
5025Moderate
7525High
9025Very High

Experimental Protocols

Protocol for Quantification of HCl Release from a Stored Sample

This protocol outlines a method for quantifying the concentration of HCl gas in the headspace of a container of anhydrous aluminum chloride.

Objective: To determine the concentration of HCl gas that has evolved from a sample of anhydrous aluminum chloride under specific storage conditions.

Materials:

  • Stored sample of anhydrous aluminum chloride in its original or a sealed container.

  • Gas-tight syringe with a non-reactive needle.

  • Gas detection tubes for HCl (with appropriate concentration range) or a portable gas detector with an HCl sensor.[12][13]

  • Personal Protective Equipment (PPE): safety goggles, acid-resistant gloves, lab coat.

  • Fume hood.

Procedure:

  • Preparation:

    • Ensure all operations are performed within a certified fume hood.

    • Prepare the gas detection equipment according to the manufacturer's instructions. This may involve breaking the tips of a colorimetric tube or calibrating an electronic sensor.

  • Sampling:

    • Carefully pierce the septum of the container lid with the gas-tight syringe needle. If the container does not have a septum, a specialized sampling port would need to be fitted (this should be done when initially packaging the material for such a study).

    • Slowly draw a known volume of the headspace gas into the syringe (e.g., 100 mL).

  • Analysis:

    • Inject the collected gas sample into the gas detection tube or the inlet of the gas detector at a steady rate as specified by the manufacturer.

    • Record the reading from the detector. For a colorimetric tube, this will be the length of the color change, which corresponds to a specific concentration. For an electronic detector, the concentration will be displayed digitally.[12]

  • Calculations:

    • The concentration of HCl is typically given in parts per million (ppm). This value can be used to compare the relative stability of the sample under different storage conditions (e.g., varying temperature or humidity in the external environment).

  • Safety and Disposal:

    • After sampling, ensure the container is properly resealed if it is to be stored further.

    • Dispose of used gas detection tubes and any other contaminated materials according to your institution's hazardous waste disposal procedures.

Visualizations

HCl_Release_Pathway Pathway of HCl Release from Anhydrous AlCl₃ AlCl3 Anhydrous AlCl₃ (Solid) Reaction Hydrolysis Reaction AlCl3->Reaction Moisture Atmospheric Moisture (H₂O) Container Improperly Sealed Container Moisture->Container Ingress Container->Reaction Allows contact HCl_gas Hydrogen Chloride Gas (HCl) Reaction->HCl_gas Product AlOH3 Aluminum Hydroxide (Al(OH)₃) Reaction->AlOH3 Product Pressure Pressure Buildup HCl_gas->Pressure Corrosion Container Corrosion HCl_gas->Corrosion

Caption: Logical pathway of HCl release from stored anhydrous AlCl₃.

Mitigation_Workflow Workflow for Mitigating HCl Release Start Receive/Prepare Anhydrous AlCl₃ Storage_Decision Select Storage Container Start->Storage_Decision Good_Container Airtight Glass Container with PTFE-lined Cap Storage_Decision->Good_Container Correct Bad_Container Standard Screw-Cap or Plastic Container Storage_Decision->Bad_Container Incorrect Environment Choose Storage Environment Good_Container->Environment HCl_Release Significant HCl Release and Product Degradation Bad_Container->HCl_Release Dry_Env Desiccator Cabinet or Inert Atmosphere Glove Box Environment->Dry_Env Correct Humid_Env Open Lab Shelf Environment->Humid_Env Incorrect Handling Handling Protocol Dry_Env->Handling Humid_Env->HCl_Release Inert_Handling Handle in Glove Box Handling->Inert_Handling Ideal Open_Handling Handle on Open Bench Handling->Open_Handling Not Recommended Stable_Storage Stable Storage Minimal HCl Release Inert_Handling->Stable_Storage Open_Handling->HCl_Release

Caption: Decision workflow for proper storage and handling of anhydrous AlCl₃.

References

Technical Support Center: Selecting Nucleating Agents for CaCl2·6H2O

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and utilizing nucleating agents to mitigate supercooling in Calcium Chloride Hexahydrate (CaCl2·6H2O), a common phase change material (PCM).

Frequently Asked Questions (FAQs)

Q1: What is supercooling in the context of CaCl2·6H2O?

A1: Supercooling, or subcooling, is a phenomenon where a liquid is cooled below its normal freezing point without becoming a solid.[1] In the case of CaCl2·6H2O, this means it can remain in a liquid state even when its temperature drops below its theoretical melting/freezing point of approximately 25-28°C.[2][3][4] This is an undesirable effect as it hinders the timely release of stored latent heat during the solidification process.[1]

Q2: Why is it important to reduce supercooling in CaCl2·6H2O for thermal energy storage applications?

A2: For effective thermal energy storage, it is crucial that the PCM releases its stored latent heat at its designated phase change temperature. Significant supercooling delays this heat release, making the thermal storage system unreliable and inefficient. By reducing supercooling, the PCM solidifies and releases heat closer to its melting point, ensuring a more predictable and efficient energy discharge.

Q3: What are nucleating agents and how do they work to reduce supercooling?

A3: Nucleating agents are additives that promote the formation of solid crystals from the liquid phase at or near the freezing point. They provide sites for heterogeneous nucleation, which requires less energy than the spontaneous homogeneous nucleation that occurs in a pure substance. For CaCl2·6H2O, effective nucleating agents often have a crystal structure similar to that of CaCl2·6H2O, which facilitates the crystallization process.[5]

Q4: Are there other issues to consider besides supercooling when working with CaCl2·6H2O?

A4: Yes, another significant issue is phase separation, where incongruent melting leads to the formation of lower hydrates of CaCl2. This can affect the material's energy storage capacity and long-term stability.[2][3][4] Some additives, known as stabilizers (e.g., NaCl, KCl), can be used in conjunction with nucleating agents to address this issue.[2][3][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Significant supercooling persists after adding a nucleating agent. - Insufficient amount of nucleating agent.- Poor dispersion of the nucleating agent.- Ineffective nucleating agent for the specific conditions.- Increase the weight percentage of the nucleating agent incrementally (e.g., from 1 wt.% to 2 wt.%).- Ensure thorough mixing of the nucleating agent into the molten CaCl2·6H2O using a magnetic stirrer or ultrasonication.- Try a different nucleating agent or a combination of agents. For example, a combination of SrCl2·6H2O and Ba(OH)2 has been shown to be effective.[6]
Reduced latent heat of fusion after adding a nucleating agent. - The nucleating agent itself does not contribute to the latent heat and displaces the PCM.- The additive may alter the chemical composition of the PCM.- Optimize the concentration of the nucleating agent to the minimum effective amount. For instance, increasing SrCl2·6H2O from 2 wt.% to 5 wt.% can lead to a significant decrease in latent heat.[2]- Characterize the thermal properties of the mixture using Differential Scanning Calorimetry (DSC) to find the optimal balance between reduced supercooling and high latent heat.
Phase separation is observed. - Incongruent melting of CaCl2·6H2O.- Add a stabilizer such as NaCl or KCl (e.g., 5 wt.%) in addition to the nucleating agent.[2][3][4] This has been shown to suppress phase separation and maintain congruent melting.[2][3][4]
Inconsistent performance over multiple thermal cycles. - Degradation of the nucleating agent.- Agglomeration of the nucleating agent particles.- Perform thermal cycling tests to evaluate the long-term stability of the modified PCM.- Consider using thickening agents like Carboxymethyl cellulose (B213188) (CMC) to improve the suspension of the nucleating agent, although this may sometimes increase supercooling.[7]

Quantitative Data on Nucleating Agents

The following table summarizes the effectiveness of various nucleating agents in reducing the supercooling of CaCl2·6H2O.

Nucleating Agent(s) Concentration (wt.%) Initial Supercooling (°C) Supercooling after Addition (°C) Reduction in Supercooling (°C) Effect on Latent Heat Reference
Strontium Chloride Hexahydrate (SrCl2·6H2O)212012Latent heat was found to be 182 J/g.[2][3][4]
Strontium Chloride Hexahydrate (SrCl2·6H2O) & Barium Hydroxide (Ba(OH)2)Not SpecifiedNot Specified1.07Not SpecifiedDecreased from 223.54 J/g to 160.41 J/g.[6]
Graphene Oxide (GO) & Strontium Chloride Hexahydrate (SrCl2·6H2O)GO: 0.02, SrCl2·6H2O: 0.825.50.225.3Solidification enthalpy was found to be as high as 207.90 J/g.[8]
Silicon Dioxide (SiO2)Not SpecifiedNot SpecifiedNearly eliminatedNot SpecifiedNot Specified[9]
BoraxNot SpecifiedNot SpecifiedClose to 0Not SpecifiedNot Specified[10]
Barium Carbonate (BaCO3)Not Specified4.640.24.44Latent heat platform fluctuated greatly.[11]

Experimental Protocols

Protocol 1: Screening of Nucleating Agents

This protocol outlines a method for testing the effectiveness of different nucleating agents.

1. Materials and Equipment:

  • Calcium Chloride Hexahydrate (CaCl2·6H2O)
  • Candidate nucleating agents (e.g., SrCl2·6H2O, Ba(OH)2, GO)
  • Sample vials
  • Heating plate with magnetic stirring
  • Differential Scanning Calorimeter (DSC)
  • Temperature data logger with T-type thermocouples

2. Sample Preparation: a. For each nucleating agent, prepare a series of samples with varying concentrations (e.g., 0.5, 1, 2, 5 wt.%). b. For a typical sample, weigh the desired amount of CaCl2·6H2O into a sample vial. c. Heat the vial on a hot plate to melt the CaCl2·6H2O (above 40°C). d. Add the pre-weighed nucleating agent to the molten salt. e. Stir the mixture thoroughly using a magnetic stirrer until the nucleating agent is well dispersed.

3. Thermal Analysis (T-History Method): a. Insert a T-type thermocouple into the center of the sample. b. Heat the sample to a temperature significantly above its melting point (e.g., 50°C) and hold for a set time to ensure complete melting. c. Allow the sample to cool down to room temperature while recording the temperature profile over time. d. The degree of supercooling is the difference between the melting temperature and the temperature at which crystallization begins (indicated by a sudden temperature rise in the cooling curve).

4. Thermal Analysis (DSC): a. Hermetically seal a small amount of the prepared sample (typically 5-10 mg) in an aluminum DSC pan. b. Perform heating and cooling cycles in the DSC instrument at a controlled rate (e.g., 2 K/min).[12] c. Determine the melting temperature (Tm), crystallization temperature (Tc), and latent heat of fusion (ΔH) from the DSC curves.[12] d. The degree of supercooling can be calculated as ΔT = Tm - Tc.[12]

Protocol 2: Long-Term Stability Testing

This protocol is for evaluating the performance of a selected nucleating agent over multiple thermal cycles.

1. Sample Preparation:

  • Prepare a larger batch of the CaCl2·6H2O with the optimal concentration of the selected nucleating agent as determined from Protocol 1.

2. Thermal Cycling: a. Subject the sample to repeated heating and cooling cycles. A typical cycle would involve heating the sample above its melting point and then cooling it below its freezing point. b. Perform a significant number of cycles (e.g., 25, 50, or more) to simulate long-term use.[2][3][4]

3. Performance Evaluation: a. Periodically (e.g., after every 10 cycles), measure the degree of supercooling and the latent heat of fusion using the T-history or DSC method described in Protocol 1. b. Analyze the data to see if there is any degradation in performance (i.e., an increase in supercooling or a decrease in latent heat) over time.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_screening Screening cluster_evaluation Evaluation cluster_stability Long-Term Stability prep_pcm Melt CaCl2·6H2O add_na Add Nucleating Agent prep_pcm->add_na mix Thorough Mixing add_na->mix t_history T-History Analysis mix->t_history dsc DSC Analysis mix->dsc eval_supercooling Assess Supercooling t_history->eval_supercooling eval_latent_heat Measure Latent Heat dsc->eval_latent_heat select_best Select Optimal Agent eval_supercooling->select_best eval_latent_heat->select_best thermal_cycling Perform Thermal Cycling select_best->thermal_cycling periodic_eval Periodic Evaluation thermal_cycling->periodic_eval final_validation Final Validation periodic_eval->final_validation

Caption: Experimental workflow for selecting and validating nucleating agents.

Troubleshooting_Logic cluster_concentration Concentration Issue cluster_dispersion Dispersion Issue cluster_agent Agent Ineffective cluster_phase_sep Phase Separation start High Supercooling Observed? check_conc Increase Nucleating Agent Concentration start->check_conc Yes check_disp Improve Mixing/ Dispersion start->check_disp Yes change_agent Try a Different Nucleating Agent start->change_agent Yes add_stabilizer Add Stabilizer (e.g., NaCl, KCl) start->add_stabilizer Phase Separation Observed check_conc->start Still High end Problem Resolved check_conc->end Resolved check_disp->start Still High check_disp->end Resolved change_agent->start Still High change_agent->end Resolved add_stabilizer->end

Caption: Troubleshooting logic for addressing supercooling and phase separation.

References

strategies to prevent hydrolysis when heating Lewis-acidic metal chloride hydrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of hydrolysis when heating Lewis-acidic metal chloride hydrates.

Frequently Asked Questions (FAQs)

Q1: Why do my Lewis-acidic metal chloride hydrates decompose upon heating?

A1: Lewis-acidic metal chloride hydrates are susceptible to hydrolysis upon heating. The coordinated water molecules can react with the metal center, leading to the formation of metal hydroxides, oxychlorides, or oxides, and the release of hydrochloric acid (HCl) gas. This decomposition pathway is often favored over simple dehydration, especially for highly Lewis-acidic metals.

Q2: What are the common signs of hydrolysis during the heating of a metal chloride hydrate?

A2: Common indicators of hydrolysis include:

  • The evolution of white fumes (HCl gas).

  • A change in the color of the solid that is inconsistent with the known color of the anhydrous metal chloride.

  • The formation of a solid that is insoluble in non-polar organic solvents, suggesting the presence of metal oxides or hydroxides.

  • Poor performance of the resulting solid as a Lewis acid catalyst in subsequent reactions.

Q3: What are the primary strategies to prevent hydrolysis?

A3: The two main strategies involve using chemical dehydrating agents that react with water to produce volatile byproducts. These methods are:

  • Reaction with Thionyl Chloride (SOCl₂): Thionyl chloride reacts with the water of hydration to form sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed.

  • Formation of an Ammonium (B1175870) Chloride Adduct: The hydrated metal chloride is heated in the presence of ammonium chloride (NH₄Cl). This forms an intermediate ammonium metal chloride complex which can be decomposed at higher temperatures to yield the anhydrous metal chloride.

Troubleshooting Guides

Method 1: Dehydration using Thionyl Chloride (SOCl₂)
Problem Possible Cause Solution
The final product is still wet or shows signs of hydrolysis. 1. Insufficient amount of thionyl chloride used. 2. Reaction time was too short. 3. Inefficient removal of excess thionyl chloride and byproducts.1. Use a larger excess of thionyl chloride. 2. Increase the reflux time to ensure complete reaction. 3. After the reaction, distill off the excess thionyl chloride under reduced pressure. A final wash with a dry, inert solvent like toluene (B28343) followed by drying under vacuum can help remove residual impurities.[1]
The product is discolored (e.g., yellowish or brownish). 1. Thionyl chloride used was impure (often contains dissolved sulfur chlorides). 2. Reaction temperature was too high, leading to decomposition of the metal chloride or thionyl chloride.[1]1. Purify the thionyl chloride by distillation before use.[1] 2. Maintain the reaction temperature at a gentle reflux and avoid excessive heating.
Low yield of the anhydrous metal chloride. 1. Loss of product during filtration or transfer. 2. Incomplete reaction.1. Handle the anhydrous product under an inert atmosphere (e.g., in a glovebox) to prevent rehydration and losses. 2. Ensure adequate reaction time and sufficient thionyl chloride.
Method 2: Dehydration using Ammonium Chloride (NH₄Cl)
Problem Possible Cause Solution
The final product is contaminated with ammonium chloride. Incomplete sublimation of ammonium chloride during the final heating step.Increase the temperature and/or duration of the final heating step under vacuum or in a stream of inert gas to ensure complete removal of NH₄Cl. Sublimation of NH₄Cl occurs at around 338 °C.[2]
The product shows signs of hydrolysis (e.g., formation of oxides). 1. The initial heating of the mixture with ammonium chloride was not gradual, leading to the loss of water before the protective double salt could form. 2. The final decomposition of the ammonium metal chloride complex was performed in the presence of air/moisture.1. Heat the mixture of the hydrated metal chloride and ammonium chloride slowly and in stages to drive off the water first. 2. Ensure the final high-temperature decomposition is carried out under a stream of dry, inert gas (e.g., nitrogen or argon) or under vacuum.
The reaction is ineffective for a particular metal chloride. This method is most effective for metals that readily form stable double salts with ammonium chloride, such as magnesium and some rare earth metals.[3][4] For other metals, the formation of the intermediate complex may not be as favorable.Consider using the thionyl chloride method or another dehydration technique for metal chlorides that do not respond well to the ammonium chloride method.

Quantitative Data

The following table summarizes the thermal decomposition behavior of several common Lewis-acidic metal chloride hydrates. Note that the decomposition temperatures can vary depending on the heating rate and atmospheric conditions.

Hydrated Metal ChlorideDecomposition Onset Temperature (°C)Products of Hydrolysis
AlCl₃·6H₂O~100 - 120 °CAl(OH)₂Cl, Al₂O₃, HCl[5][6][7]
FeCl₃·6H₂O~100 °CFeOCl, Fe₂O₃, HCl
CuCl₂·2H₂O~77 - 137 °CCu(OH)Cl, CuO, HCl
CoCl₂·6H₂O~47 - 206 °CCo(OH)Cl, Co₃O₄, HCl
MnCl₂·4H₂O~52 - 227 °CMnO₂, Mn₂O₃, HCl
ZnCl₂·2H₂O~130 °CZn(OH)Cl, ZnO, HCl

Experimental Protocols

Protocol 1: Dehydration of a Lewis-Acidic Metal Chloride Hydrate using Thionyl Chloride

Safety Precautions: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[8][9][10][11] All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Preparation:

    • Place the hydrated metal chloride in a round-bottom flask equipped with a magnetic stir bar.

    • Assemble a reflux condenser on top of the flask and ensure the setup is under an inert atmosphere (e.g., nitrogen or argon). A gas outlet connected to a bubbler or a scrubbing system (e.g., with aqueous NaOH) is necessary to neutralize the evolved HCl and SO₂ gases.

  • Reaction:

    • Slowly add an excess of thionyl chloride to the hydrated metal chloride in the flask. A molar ratio of at least 2-3 moles of SOCl₂ per mole of water of hydration is recommended.

    • Gently heat the mixture to reflux. The reaction progress can often be monitored by the cessation of gas evolution. The reflux is typically maintained for 2-4 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

    • The resulting anhydrous metal chloride can be washed with a dry, inert solvent (e.g., dichloromethane (B109758) or toluene) to remove any residual soluble impurities.

    • Dry the final product under high vacuum to remove any remaining solvent.

Protocol 2: Dehydration of a Lewis-Acidic Metal Chloride Hydrate using Ammonium Chloride
  • Preparation:

    • Thoroughly grind the hydrated metal chloride with a stoichiometric excess of anhydrous ammonium chloride (typically 2-4 equivalents) in a mortar and pestle.

  • Dehydration and Complex Formation:

    • Place the mixture in a flask or a tube furnace.

    • Heat the mixture gradually in a stream of dry, inert gas (e.g., nitrogen or argon).

    • A typical heating profile involves holding the temperature at a lower range (e.g., 150-250 °C) for 1-2 hours to drive off the water of hydration and form the ammonium metal chloride complex.[3]

  • Decomposition and Sublimation:

    • Increase the temperature to a higher range (e.g., 350-450 °C) to decompose the complex and sublime the ammonium chloride.[3] The exact temperature will depend on the specific metal chloride.

    • Continue heating until no more ammonium chloride sublimes. The sublimed NH₄Cl can be collected in a cooler part of the apparatus.

  • Final Product:

    • Cool the furnace to room temperature under the inert gas stream.

    • The remaining solid is the anhydrous metal chloride. Handle and store the product under anhydrous conditions.

Visualizations

Hydrolysis_Pathway MCl_hydrate MClx·nH₂O (Hydrated Metal Chloride) Heating Heating MCl_hydrate->Heating Anhydrous_MCl MClx (Anhydrous Metal Chloride) Heating->Anhydrous_MCl Hydrolysis_Products M(OH)yClz / MOy (Hydrolysis Products) + HCl Heating->Hydrolysis_Products Desired_Pathway Desired Dehydration Undesired_Pathway Undesired Hydrolysis

Caption: Hydrolysis vs. Dehydration Pathway.

Thionyl_Chloride_Workflow Start Start: Hydrated Metal Chloride Add_SOCl2 Add excess SOCl₂ under inert atmosphere Start->Add_SOCl2 Reflux Heat to reflux (2-4 hours) Add_SOCl2->Reflux Cool Cool to Room Temperature Reflux->Cool Distill Distill excess SOCl₂ (vacuum) Cool->Distill Wash_Dry Wash with dry solvent & Dry under vacuum Distill->Wash_Dry End End: Anhydrous Metal Chloride Wash_Dry->End

Caption: Thionyl Chloride Dehydration Workflow.

Ammonium_Chloride_Workflow Start Start: Hydrated Metal Chloride + NH₄Cl Low_Heat Gradual heating (150-250°C) in inert gas Start->Low_Heat High_Heat Increase heat (350-450°C) Sublime NH₄Cl Low_Heat->High_Heat Cool Cool to Room Temperature under inert gas High_Heat->Cool End End: Anhydrous Metal Chloride Cool->End

Caption: Ammonium Chloride Dehydration Workflow.

References

Validation & Comparative

comparing enthalpy of hydration for chloride vs bromide ions

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the enthalpy of hydration for chloride versus bromide ions reveals distinct thermodynamic properties rooted in their fundamental ionic characteristics. This guide presents the quantitative data, experimental methodologies, and underlying principles governing these differences, tailored for researchers and professionals in the scientific community.

The enthalpy of hydration (ΔH_hyd) is the enthalpy change when one mole of gaseous ions dissolves in a sufficient amount of water to give an infinitely dilute solution. This process is invariably exothermic, releasing energy as ion-dipole attractions are established between the ions and polar water molecules.[1]

Core Comparison: Chloride vs. Bromide Ions

The enthalpy of hydration for a chloride ion (Cl⁻) is more exothermic (i.e., more negative) than that of a bromide ion (Br⁻).[2][3] This indicates that the hydration of chloride ions releases more energy than the hydration of bromide ions. The primary reason for this difference lies in the ions' differing charge densities, a consequence of their respective ionic radii.[4]

Chloride ions, being smaller than bromide ions, possess a higher charge density.[4] This concentrated charge allows for a stronger electrostatic attraction—specifically, ion-dipole forces—with the partial positive hydrogen atoms of the surrounding water molecules.[4] The formation of these stronger bonds results in a greater release of energy, hence a more negative enthalpy of hydration.[5][6]

Quantitative Data

The following table summarizes the key thermodynamic and physical properties of chloride and bromide ions.

PropertyChloride (Cl⁻)Bromide (Br⁻)UnitReference
Enthalpy of Hydration (ΔH_hyd)-364-335kJ mol⁻¹[2]
Ionic Radius167182pm[7]
Charge-1-1elementary charge

Experimental Protocols

The enthalpy of hydration for an individual ion cannot be measured directly. Instead, it is determined indirectly by applying Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.[8] The protocol involves two key stages:

  • Calorimetric Measurement of Enthalpy of Solution (ΔH_sol):

    • Objective: To experimentally determine the enthalpy change when an ionic salt (e.g., potassium chloride, KCl) dissolves in water.

    • Apparatus: A calorimeter (an insulated container), a precise thermometer or temperature probe, a stirrer, and a balance.[9]

    • Procedure:

      • A known mass of the ionic salt (e.g., KCl) is accurately weighed.

      • A known volume of deionized water is placed in the calorimeter, and its initial temperature (T_initial) is recorded once it stabilizes.[9]

      • The salt is added to the water, and the mixture is stirred continuously to ensure complete dissolution.

      • The temperature change is monitored, and the final temperature (T_final) is recorded at the point of maximum temperature change.[9]

      • The heat absorbed or released by the solution (q) is calculated using the formula: q = mcΔT , where 'm' is the mass of the water, 'c' is the specific heat capacity of water (4.18 J K⁻¹ g⁻¹), and ΔT is the temperature change (T_final - T_initial).[8][9]

      • The enthalpy of solution (ΔH_sol) is then calculated in kJ/mol by dividing the heat change by the number of moles of the salt used.

  • Calculation using Hess's Law:

    • An energy cycle, often a Born-Haber cycle, is constructed that connects the enthalpy of solution (ΔH_sol), the lattice enthalpy (ΔH_lat) of the salt, and the enthalpies of hydration (ΔH_hyd) of the constituent ions.[8]

    • The lattice enthalpy, which is the enthalpy change to form one mole of an ionic compound from its gaseous ions, is a known literature value.

    • The relationship is given by the equation: ΔH_sol = ΔH_lat + ΔH_hyd(cation) + ΔH_hyd(anion)

    • By rearranging this equation and using the experimentally determined ΔH_sol, the known ΔH_lat, and the known ΔH_hyd of the cation (e.g., K⁺), the enthalpy of hydration for the anion (Cl⁻ or Br⁻) can be isolated and calculated.

Visualization of Principles

The logical relationship between ionic properties and the resulting enthalpy of hydration is illustrated below.

G cluster_Cl Chloride Ion (Cl⁻) cluster_Br Bromide Ion (Br⁻) Cl_radius Smaller Ionic Radius Cl_cd Higher Charge Density Cl_radius->Cl_cd Cl_attraction Stronger Ion-Dipole Attraction Cl_cd->Cl_attraction Cl_hyd More Exothermic ΔH_hyd Cl_attraction->Cl_hyd Br_radius Larger Ionic Radius Br_cd Lower Charge Density Br_radius->Br_cd Br_attraction Weaker Ion-Dipole Attraction Br_cd->Br_attraction Br_hyd Less Exothermic ΔH_hyd Br_attraction->Br_hyd charge Same Ionic Charge (-1) charge->Cl_cd charge->Br_cd

References

A Comparative Guide to Phase Composition Analysis of Hydrated Cement: XRD vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The characterization of the phase composition of hydrated cement is crucial for understanding its microstructure, predicting its performance, and ensuring the durability of cement-based materials. X-ray Diffraction (XRD) is a powerful and widely used technique for this purpose, providing detailed information on the crystalline phases present.[1] This guide offers an objective comparison between XRD analysis and its primary alternatives—Thermogravimetric Analysis (TGA) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)—supported by experimental data and detailed protocols for researchers and scientists in materials science.

X-ray Diffraction (XRD) with Rietveld Analysis

X-ray diffraction is a primary method for identifying and quantifying the crystalline phases in a material.[2] For hydrated cement, XRD combined with Rietveld analysis allows for the quantification of the mass fractions of various crystalline phases, such as the unreacted clinker components (alite, belite), and hydration products like portlandite (calcium hydroxide) and ettringite.[3] A key challenge is the quantification of the large amorphous or poorly crystalline fraction, primarily composed of calcium-silicate-hydrate (C-S-H) gel, which requires the use of an internal or external standard.[2][4]

Experimental Protocol for XRD Analysis
  • Sample Preparation (Hydration Stoppage): To analyze the phase composition at a specific age, the cement hydration process must be stopped. This is typically achieved through solvent exchange.[5]

    • Crush and grind the hydrated cement paste sample into a fine powder using a mortar and pestle.

    • Submerge approximately 15g of the powder in 200 mL of isopropanol (B130326) and agitate for 15 minutes.[5]

    • Filter the sample and wash it first with isopropanol and then with diethyl ether.[5][6]

    • Dry the powder in an oven at a low temperature (e.g., 40°C) for 8-10 minutes to remove the solvent.[5][6]

  • Internal Standard Addition: To quantify the amorphous content, add a known amount (e.g., 20% by weight) of a crystalline internal standard (e.g., corundum (α-Al₂O₃) or zincite (ZnO)) to the dried powder.[4] Homogenize the mixture thoroughly, for instance, by milling with isopropanol.[4]

  • Data Collection:

    • Press the powder mixture into a sample holder to ensure a flat, smooth surface.[1]

    • Place the sample in an X-ray diffractometer.

    • Collect the diffraction pattern, typically using CuKα radiation over a 2θ range of 5-70°, with a step size of 0.02° and a counting time of 1-2 seconds per step.[5]

  • Quantitative Analysis (Rietveld Method):

    • Use specialized software to perform a Rietveld refinement on the collected XRD pattern.

    • The method involves fitting a calculated diffraction pattern (based on the crystal structures of the expected phases) to the experimental pattern.

    • By minimizing the difference between the observed and calculated patterns, the software provides the weight fractions of each crystalline phase. The known amount of the internal standard allows for the calculation of the total amorphous content by difference.[7]

Workflow for XRD Phase Analysis of Hydrated Cement

XRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output p1 Hydrated Cement Paste Sample p2 Crushing and Grinding p1->p2 p3 Solvent Exchange (Isopropanol/Ether) to Stop Hydration p2->p3 p4 Drying (40°C) p3->p4 p5 Add Internal Standard (e.g., 20% Corundum) p4->p5 p6 Homogenize Mixture p5->p6 a1 Prepare Sample for XRD (Pressed Powder) p6->a1 a2 XRD Data Collection (e.g., 5-70° 2θ) a1->a2 a3 Rietveld Refinement of Diffraction Pattern a2->a3 a4 Quantify Crystalline Phases and Amorphous Content a3->a4 o1 Phase Composition (wt%) a4->o1

Caption: Experimental workflow for quantitative phase analysis of hydrated cement using XRD with the Rietveld method.

Alternative Characterization Techniques

While XRD is comprehensive, other techniques are often used in a complementary fashion to overcome its limitations, particularly in quantifying specific or non-crystalline phases.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate.[8] For hydrated cement, this technique is highly effective for quantifying phases that decompose and release volatiles (primarily water or carbon dioxide) at specific temperature ranges.[7][9] It is particularly well-suited for determining the amount of portlandite (Ca(OH)₂) and calcite (CaCO₃).[8]

  • Sample Preparation: The sample should be prepared similarly to XRD analysis (hydration stopped, dried, and ground to a fine powder < 125µm) to ensure homogeneity.[6]

  • TGA Measurement:

    • Place a small amount of the powdered sample (approx. 20-50 mg) into an alumina (B75360) crucible.[6][8]

    • Heat the sample from ambient temperature (e.g., 30°C) to 950-1000°C at a constant heating rate (e.g., 10-20°C/min).[6][8]

    • The measurement is conducted in an inert atmosphere, such as flowing nitrogen (e.g., 50 mL/min), to prevent oxidation.[8]

  • Data Analysis:

    • The resulting TGA curve plots mass loss versus temperature. The derivative of this curve (DTG curve) shows peaks at the temperatures of maximum mass loss rate.

    • Portlandite (CH): The mass loss between approximately 400°C and 500°C is attributed to the dehydroxylation of Ca(OH)₂.[9]

    • Calcite (CaCO₃): The mass loss between approximately 600°C and 800°C corresponds to the decarbonation of calcium carbonate.[9]

    • Bound Water: Mass loss at lower temperatures (<200°C) is associated with free water and the dehydration of C-S-H gel and ettringite.[9]

    • The amount of each phase is calculated stoichiometrically from the corresponding mass loss.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM provides high-magnification images of the sample's microstructure, while the coupled EDS detector allows for elemental analysis of specific features.[10] In hydrated cement, this combination is invaluable for visualizing the morphology and spatial distribution of different phases.[11] Quantitative analysis is possible through image processing of backscattered electron (BSE) images, where phases are segmented based on their average atomic number (Z-contrast), and confirmed with EDS.[12]

  • Sample Preparation:

    • A small, representative piece of the hardened cement paste is vacuum-impregnated with a low-viscosity epoxy resin to fill the pore space.[10][13]

    • The impregnated sample is then cut to expose a fresh surface.

    • The surface is ground and polished using a series of successively finer diamond pastes to achieve a flat, mirror-like finish.[10] This step is critical for quantitative BSE imaging and EDS analysis.[12]

    • The polished section is coated with a thin layer of a conductive material (typically carbon) to prevent charging under the electron beam.[13]

  • Imaging and Analysis:

    • The sample is placed in the SEM chamber under high vacuum.

    • BSE Imaging: Backscattered electron images are acquired. In these images, phases with higher average atomic numbers appear brighter. For example, unhydrated cement grains appear brightest, followed by calcium hydroxide, C-S-H, and finally the epoxy-filled pores which appear darkest.[10]

    • EDS Analysis: The electron beam is focused on specific points or areas of interest to generate a characteristic X-ray spectrum. This spectrum allows for the identification and semi-quantitative determination of the elements present, confirming the phase identity (e.g., high Ca for portlandite, or Ca, Si, and Al for C-A-S-H).[14]

    • Image Analysis: Quantitative phase analysis can be performed by segmenting the BSE image based on grayscale thresholds corresponding to different phases and calculating the area fraction of each, which can be related to the volume fraction.

Performance Comparison

XRD, TGA, and SEM-EDS each offer unique advantages and are often used in combination for a comprehensive analysis.[7][11] The choice of method depends on the specific information required.

Quantitative Data Summary

The following table summarizes representative quantitative results for the portlandite (CH) content in hydrated cement pastes as determined by XRD and TGA. The values are often in close agreement, though TGA can sometimes yield slightly higher results, potentially by detecting nanocrystalline CH that is not easily quantified by XRD.[15]

PhaseMethodReported Content (wt. % of paste)Key StrengthsLimitationsReference(s)
Portlandite (CH) XRD (Rietveld) 18 - 22%Quantifies multiple crystalline phases simultaneously; non-destructive.Quantification of amorphous/nanocrystalline phases is challenging; requires internal standard.[4]
Portlandite (CH) TGA 19 - 24%Highly accurate for phases with distinct decomposition temperatures (CH, CaCO₃).Provides limited information on other phases; destructive; overlapping decomposition ranges can complicate analysis.[7][8]
Amorphous (C-S-H) XRD (Rietveld) 45 - 55%Direct method to quantify the total amorphous/poorly crystalline content.Accuracy depends heavily on the internal standard and refinement quality.[2]
Phase Morphology SEM-EDS (Qualitative/Area %)Provides direct visual evidence of phase morphology, distribution, and elemental composition.Sample preparation is complex and laborious; quantification via image analysis can be less precise than bulk methods.[10][11][16]

Comparative Analysis of Techniques

Technique_Comparison XRD XRD (Rietveld) - Bulk Analysis - Quantifies Crystalline Phases - Quantifies Total Amorphous Content (with standard) - Non-Destructive - Good for complex mixtures info1 Phase Identification & Quantification XRD:head->info1 Primary Method info2 Microstructural Information XRD:head->info2 Indirectly info3 Specific Hydrate Quantification XRD:head->info3 Good TGA Thermogravimetric Analysis (TGA) - Bulk Analysis - Highly Quantitative for specific hydrates (CH, CaCO₃) - Does not directly quantify clinker phases - Destructive - Fast and relatively simple TGA:head->info1 Complementary TGA:head->info3 Primary Method SEM_EDS SEM-EDS - Micro-scale Analysis - Qualitative/Semi-Quantitative - Provides Morphology & Spatial Distribution - Elemental Composition - Laborious Sample Prep SEM_EDS:head->info1 Complementary SEM_EDS:head->info2 Primary Method

References

A Comparative Guide to the Validation of Chloride Ion Transport Models in Concrete

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common mathematical models used to predict chloride ion ingress in concrete, a critical factor in the durability and service life of reinforced concrete structures. The performance of these models is evaluated against established experimental data, and detailed protocols for key validation methods are presented. This document is intended for researchers and scientists in materials science and engineering fields.

Overview of Chloride Transport Models

The ingress of chloride ions into concrete is a complex process involving diffusion, convection, and migration.[1] Various models have been developed to predict the chloride concentration profile within concrete over time. These models are essential for estimating the time to corrosion initiation of the steel reinforcement.[2] The models can be broadly categorized as follows:

  • Empirical Models (Fick's Second Law-based): These are the most widely used models due to their simplicity. They are based on an analytical solution to Fick's second law of diffusion.[3] These models use an apparent diffusion coefficient (D_app) and a surface chloride concentration (C_s) as key input parameters, which are typically determined by fitting the model to experimental chloride profiles.[4] While practical, they often simplify the complex physical and chemical interactions.[5]

  • Physicochemical Models (Nernst-Planck-based): These are more sophisticated models that describe ion transport by considering multiple phenomena, including diffusion and migration under both chemical and electrical potential gradients.[1][6] They can account for interactions between different ion species present in the concrete's pore solution.[7] The Nernst-Planck approach can provide good predictions, particularly at lower salt concentrations (less than 1.0 M NaCl).[4] However, their complexity and the larger number of input parameters required can be a challenge.[8]

  • Artificial Intelligence (AI) Models: Newer approaches utilize machine learning algorithms, such as Artificial Neural Networks (ANN), to predict chloride ingress.[5] These models are trained on large datasets of experimental results and can capture complex, non-linear relationships between factors like mix design, environmental conditions, and chloride penetration without assuming an underlying physical law.[5] ANN models have demonstrated high accuracy in predicting chloride ion concentrations.[5]

Performance Comparison of Chloride Transport Models

Validating the accuracy of these models requires comparing their predictions with experimental data. The performance can be assessed using statistical tools and error analysis. While a single, universally accepted comparison study is not available due to the wide variety of concrete mixes and exposure conditions, the following table synthesizes findings from various studies.

Table 1: Summary of Quantitative Performance for Different Chloride Transport Models

Model CategoryCommon ModelsTypical Performance Metrics & FindingsStrengthsLimitations
Empirical Fick's 2nd Law (Error Function Solution)R²: Often > 0.9 when fitting to a specific dataset. However, predictive accuracy for long-term performance under varying conditions can be lower. A study verified a coupled transport model against in-situ data, achieving R² of 0.83 and 0.93 for 22 and 44 years of exposure, respectively, which was higher than the LIFE 365 model (based on Fick's Law).[9]Simplicity; requires few input parameters.[8] Widely used in service life prediction software.Assumes constant diffusion coefficient, which is not true over time.[5] Does not account for ion interactions or binding effects explicitly.[4]
Physicochemical Nernst-Planck EquationAccuracy: Provides good predictions at low salt concentrations (< 1.0 M NaCl).[4][7] At higher concentrations, it may overestimate chloride ingress due to under-prediction of chloride binding.[4][7]Mechanistically robust; considers electrical and chemical gradients.[6] Can model the influence of co-existing ions.[7]Complex mathematical formulation. Requires multiple input parameters (porosity, tortuosity, ionic mobility) that can be difficult to determine.[8]
Artificial Intelligence Artificial Neural Networks (ANN)Accuracy: Generally shows high accuracy. Studies indicate ANNs can be an effective tool with strong predictive potential for the chloride diffusion coefficient and concentration profiles.[5]Capable of modeling complex, non-linear relationships.[5] Does not require assuming a specific physical transport law.Requires a large and comprehensive dataset for training.[5] The model is a "black box," offering less insight into the underlying physical mechanisms.

Experimental Protocols for Model Validation

Accurate experimental data is the cornerstone of model validation. Several standardized tests are used to measure the resistance of concrete to chloride ingress. These tests provide the key parameters, such as the chloride diffusion coefficient, needed for the models.

This is a widely recognized non-steady-state immersion test used to determine the apparent chloride diffusion coefficient (D_app).[10][11] It is considered a reference method but is very time-consuming.[1][12]

  • Specimen Preparation: Concrete cylinders or cores (typically 100 mm in diameter) are cast and cured for a specified period (e.g., 28 days). The specimens are then cut into 50 mm thick slices. The cut surfaces are coated with epoxy, leaving two opposite faces exposed.

  • Pre-conditioning: The specimens are vacuum-saturated with lime-saturated water to ensure full saturation.

  • Exposure: The specimens are immersed in a sodium chloride (NaCl) solution (e.g., 16.5% NaCl) for a minimum of 35 days.[13]

  • Chloride Profile Grinding: After the exposure period, the specimens are removed from the solution. A profile of the chloride concentration is obtained by grinding off thin layers of concrete powder from one of the exposed faces at incremental depths (e.g., in 1-2 mm steps).

  • Chloride Content Analysis: The acid-soluble chloride content of the powder from each depth is determined by potentiometric titration.

  • Calculation: The apparent chloride diffusion coefficient (D_app) and surface chloride concentration (C_s) are calculated by fitting the measured chloride profile to the error function solution of Fick's second law.[13]

This is an accelerated test that uses an external electrical field to force chloride ions to migrate into the concrete. It is much faster than the bulk diffusion test.

  • Specimen Preparation: Concrete specimens (100 mm in diameter, 50 mm thick) are prepared and vacuum-saturated with lime-saturated water.

  • Test Setup: The specimen is placed between two cells. The upstream cell (cathode) is filled with a 10% NaCl solution, and the downstream cell (anode) is filled with a sodium hydroxide (B78521) (NaOH) solution. An external voltage (typically 10-60 V) is applied across the specimen.

  • Test Duration: The test duration (e.g., 6 to 96 hours) is selected based on the initial current reading.

  • Penetration Depth Measurement: After the test, the specimen is split axially. A 0.1 M silver nitrate (B79036) (AgNO₃) solution is sprayed onto the freshly split surfaces. The chloride penetration front is visualized as a white precipitate of silver chloride (AgCl). The penetration depth is measured at several points.

  • Calculation: The non-steady-state migration coefficient (D_nssm) is calculated using a formula that considers the applied voltage, test duration, temperature, and the measured penetration depth.

Logical Workflow for Model Validation

The process of validating a chloride transport model follows a systematic workflow, from model development to comparison with experimental results.

G cluster_model Model Development & Calibration cluster_exp Experimental Program cluster_validation Validation & Evaluation M1 Select/Develop Model (e.g., Fick's Law, Nernst-Planck) M2 Define Input Parameters (e.g., D_app, C_s, Porosity) M1->M2 M3 Calibrate Model with Initial Experimental Data M2->M3 V1 Run Model Simulation with Calibrated Parameters M3->V1 Calibrated Parameters E1 Concrete Mix Design & Specimen Preparation E2 Perform Chloride Ingress Test (e.g., NT BUILD 443, NT BUILD 492) E1->E2 E3 Collect Data (Chloride Profile, Penetration Depth) E2->E3 V2 Compare Model Prediction with Experimental Results E3->V2 Validation Data V1->V2 V3 Perform Statistical Analysis (e.g., R², Error Calculation) V2->V3 Decision Decision V3->Decision Is Model Accurate? Refine Refine Model or Recalibrate Decision->Refine No Accept Validated Model Decision->Accept Yes Refine->M1

References

Anhydrous vs. Hydrated Salts: A Comprehensive Guide for Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between using an anhydrous salt or its hydrated form is a critical decision in the preparation of solutions for research, development, and manufacturing. This guide provides a detailed comparison of these two forms, supported by experimental data and protocols, to aid in making an informed selection based on the specific requirements of your application.

Key Differences at a Glance

Salts are ionic compounds that can exist in crystalline structures with or without the inclusion of water molecules. This fundamental difference is the basis for their distinct properties.

  • Anhydrous Salts: These are salts that contain no water molecules within their crystal structure.[1] They are often produced by heating hydrated salts to drive off the water of crystallization.[1]

  • Hydrated Salts: These salts have a specific number of water molecules incorporated into their crystal lattice, known as water of crystallization or water of hydration.[1] This is often denoted with a dot in the chemical formula, for example, copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O).[1]

Critical Parameters for Solution Preparation: A Comparative Analysis

The selection of an anhydrous or hydrated salt can significantly impact the accuracy, reproducibility, and practicality of solution preparation. The following sections compare their performance across key parameters.

Accuracy and Stoichiometry

The most critical difference lies in the molar mass. The water of crystallization contributes to the overall molecular weight of a hydrated salt. Failure to account for this will lead to significant errors in the final concentration of the solution.

Recommendation: For applications demanding high accuracy, anhydrous salts may be preferred due to the absence of variability in water content. However, if using a hydrated salt, it is imperative to use the correct molecular weight, including the water molecules, in all calculations.

Solubility

The solubility of a salt is the maximum amount that can be dissolved in a given amount of solvent at a specific temperature. The presence of water of crystallization can influence the solubility. Below is a comparison of the solubilities of some common salt pairs.

SaltFormTemperature (°C)Solubility ( g/100 mL)
Sodium Sulfate Anhydrous (Na₂SO₄)2013.9[2]
Heptahydrate (Na₂SO₄·7H₂O)2044.0[2]
Copper(II) Sulfate Anhydrous (CuSO₄)2020.5[2]
Pentahydrate (CuSO₄·5H₂O)2032.0[2]
Sodium Acetate (B1210297) Anhydrous (NaC₂H₃O₂)20123.3[2]
Trihydrate (NaC₂H₃O₂·3H₂O)2046.4[2]
Magnesium Sulfate Anhydrous (MgSO₄)2035.1

Note: Solubility data can vary between sources. The data presented here is for comparative purposes.

Interestingly, for sodium sulfate and copper(II) sulfate, the hydrated forms are more soluble than their anhydrous counterparts at 20°C.[2] Conversely, anhydrous sodium acetate is significantly more soluble than its trihydrate.[2] This highlights that the effect of hydration on solubility is not uniform and depends on the specific salt.

Dissolution Rate
  • Anhydrous Salts: Some anhydrous salts, like sodium sulfate, are known to "cake" or form clumps when added to water. This can slow down the dissolution process as the surface area available for solvation is reduced.

  • Hydrated Salts: In some cases, hydrated salts may dissolve more readily as the crystal lattice is already "primed" with water molecules. However, the dissolution of a hydrated salt involves the breakdown of a crystal lattice that includes water, which can also be an energy-intensive step.

The rate of dissolution is influenced by factors such as particle size, agitation, and temperature. For applications where rapid dissolution is critical, preliminary testing of both forms is recommended.

Heat of Solution

The dissolution of a salt in a solvent is accompanied by a change in enthalpy, known as the heat of solution. This can be either exothermic (releases heat) or endothermic (absorbs heat).

  • Anhydrous Salts: The dissolution of anhydrous salts is often a significantly exothermic process. This is because the hydration of the ions, which were not previously surrounded by water molecules, releases a considerable amount of energy. For example, dissolving anhydrous copper(II) sulfate in water is an exothermic reaction.

  • Hydrated Salts: The dissolution of hydrated salts is typically less exothermic, and can even be endothermic. This is because the energy required to break the crystal lattice of the hydrated salt can be greater than the energy released when the already partially hydrated ions are further solvated. For instance, dissolving hydrated copper(II) sulfate is an endothermic process.

SaltFormEnthalpy of Solution (kJ/mol)
Magnesium Sulfate Anhydrous (MgSO₄)-91.38
Heptahydrate (MgSO₄·7H₂O)+13.3

Note: The values presented are indicative and can vary with concentration and temperature.

Practical Implication: The exothermic nature of dissolving anhydrous salts can cause a significant increase in the temperature of the solution. If the final volume is adjusted while the solution is still warm, it will be inaccurate upon cooling to ambient temperature. It is crucial to allow the solution to cool to the desired temperature before final volume adjustment.

Stability and Handling
  • Anhydrous Salts: Anhydrous salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to inaccuracies in weighing and changes in the salt's properties over time. Proper storage in desiccators or under an inert atmosphere is essential.

  • Hydrated Salts: Hydrated salts are generally more stable in ambient conditions. However, some hydrated salts can be efflorescent, meaning they can lose water of crystallization to the atmosphere if the ambient humidity is low.

Experimental Protocols

To facilitate in-house comparison and validation, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Solubility

Objective: To determine the maximum amount of an anhydrous and a hydrated salt that can be dissolved in a given volume of solvent at a specific temperature.

Methodology:

  • Add a known volume of the solvent (e.g., 100 mL of deionized water) to a beaker equipped with a magnetic stirrer and a calibrated thermometer.

  • Place the beaker in a constant temperature water bath set to the desired temperature.

  • Incrementally add a weighed amount of the salt to the solvent while stirring continuously.

  • Continue adding the salt until a small amount of undissolved solid remains, indicating that the solution is saturated.

  • Allow the solution to equilibrate for at least 30 minutes, ensuring the temperature remains constant.

  • Carefully decant or filter a known volume of the supernatant into a pre-weighed container.

  • Evaporate the solvent from the container and weigh the remaining salt.

  • Calculate the solubility in grams of salt per 100 mL of solvent.

  • Repeat the procedure for the other form of the salt.

Protocol 2: Measurement of Heat of Solution

Objective: To measure the enthalpy change when an anhydrous and a hydrated salt are dissolved in a solvent.

Methodology:

  • Assemble a simple calorimeter using two nested polystyrene cups with a lid. The lid should have holes for a thermometer and a stirrer.

  • Accurately measure a known volume of deionized water (e.g., 100 mL) into the calorimeter.

  • Record the initial temperature of the water (T_initial) once it has stabilized.

  • Accurately weigh a known amount of the salt (e.g., 5 g).

  • Quickly add the salt to the water in the calorimeter, replace the lid, and begin stirring gently.

  • Monitor the temperature and record the maximum or minimum temperature reached (T_final).

  • Calculate the heat absorbed or released by the solution (q) using the formula: q = m * c * ΔT where:

    • m is the mass of the solution (mass of water + mass of salt)

    • c is the specific heat capacity of the solution (can be approximated as that of water, 4.184 J/g°C)

    • ΔT is the change in temperature (T_final - T_initial)

  • Calculate the molar enthalpy of solution by dividing q by the number of moles of the salt.

  • Repeat the experiment for the other form of the salt.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing the salts and a logical decision-making process for selecting the appropriate form.

experimental_workflow cluster_anhydrous Anhydrous Salt cluster_hydrated Hydrated Salt A_weigh Weigh Anhydrous Salt A_dissolve Dissolve in Solvent A_weigh->A_dissolve A_measure Measure Parameters (Solubility, ΔT, Dissolution Time) A_dissolve->A_measure compare Compare Results - Accuracy - Solubility - Dissolution Rate - Heat of Solution - Stability A_measure->compare H_weigh Weigh Hydrated Salt H_dissolve Dissolve in Solvent H_weigh->H_dissolve H_measure Measure Parameters (Solubility, ΔT, Dissolution Time) H_dissolve->H_measure H_measure->compare select Select Optimal Salt Form compare->select

Caption: Experimental workflow for comparing anhydrous and hydrated salts.

decision_pathway start Start: Need to Prepare a Solution accuracy Is High Accuracy Critical? start->accuracy anhydrous Consider Anhydrous Salt accuracy->anhydrous Yes thermo Is Heat Generation a Concern? accuracy->thermo No hygroscopic Can Hygroscopicity be Managed? hydrated Consider Hydrated Salt hygroscopic->hydrated No end Final Selection hygroscopic->end Yes anhydrous->hygroscopic hydrated->end thermo->hydrated Yes diss_rate Is Rapid Dissolution Required? thermo->diss_rate No diss_rate->anhydrous No diss_rate->hydrated Yes

Caption: Decision pathway for selecting between anhydrous and hydrated salts.

Conclusion

The choice between an anhydrous and a hydrated salt is not always straightforward and depends on a careful consideration of the specific experimental or process requirements.

  • Anhydrous salts are the preferred choice when high accuracy is paramount and the hygroscopic nature of the material can be effectively managed. They offer a higher concentration of the active salt per unit mass.

  • Hydrated salts are often more convenient for routine applications where extreme accuracy is not the primary concern. They are generally more stable and easier to handle, and in some cases, may exhibit more favorable dissolution characteristics.

For critical applications, especially in drug development and formulation, it is highly recommended to perform a side-by-side experimental evaluation of both forms to determine the most suitable option for your specific needs. This guide provides the foundational knowledge and protocols to conduct such an evaluation effectively.

References

Experimental Validation of Chloral Hydrate's Pharmacokinetic Model: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic (PK) model of chloral (B1216628) hydrate (B1144303) and its primary active metabolite, trichloroethanol (TCE), with commonly used alternative pediatric sedatives. The information presented is supported by experimental data from peer-reviewed literature to aid in the informed selection of sedatives for preclinical and clinical research.

Chloral hydrate, a long-standing sedative-hypnotic agent, undergoes rapid and extensive metabolism in the body. Its primary pharmacological effects are attributed to its active metabolite, 2,2,2-trichloroethanol (B127377) (TCE). Due to the extremely short half-life of the parent compound, TCE is considered the most relevant analyte for pharmacokinetic assessments. This guide delves into the experimental validation of chloral hydrate's PK model by presenting its key parameters alongside those of prominent alternatives.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for chloral hydrate's active metabolite, trichloroethanol, and several alternative pediatric sedatives. These values have been compiled from various studies and represent a synthesis of the available data. It is important to note that pharmacokinetic parameters can vary based on factors such as age, clinical condition, and co-administered medications.

Table 1: Pharmacokinetic Parameters of Trichloroethanol (Active Metabolite of Chloral Hydrate) in Pediatric and Adult Populations

ParameterPediatric PatientsAdult PatientsCitations
Time to Peak Concentration (Tmax) ~1 hour0.67 - 2.38 hours[1]
Elimination Half-Life (t½) Varies with age9.3 - 10.2 hours[1]
Volume of Distribution (Vd) Data not consistently reportedData not consistently reported
Clearance (CL) Data not consistently reportedData not consistently reported

Table 2: Pharmacokinetic Parameters of Alternative Pediatric Sedatives

DrugTime to Peak Concentration (Tmax)Elimination Half-Life (t½)Volume of Distribution (Vd)Clearance (CL)Citations
Pentobarbital (IV) Immediate15 - 50 hours (adults, dose-dependent)~1 L/kg0.12 L/hr/kg (infants)[2][3]
Midazolam (IV) Rapid1.17 - 10.9 hours (pediatric)1.24 - 3.5 L/kg (pediatric)0.1 - 3.1 L/kg/hr (pediatric)[1][4]
Dexmedetomidine (IV) ~6 minutes (distribution)1.6 - 2.3 hours (pediatric)2.2 - 3.8 L/kg (pediatric)17.3 - 17.4 mL/kg/min (pediatric)[2][5]
Propofol (B549288) (IV) Rapid3.5 hours (pediatric, mean)5.0 - 9.5 L/kg (pediatric)40.4 - 53 mL/min/kg (pediatric)[4][6]

Experimental Protocols

Accurate pharmacokinetic modeling relies on robust and validated experimental methods for the quantification of drugs and their metabolites in biological matrices. The following section details a common methodology for the analysis of chloral hydrate and its metabolites.

Quantification of Chloral Hydrate and its Metabolites in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general overview of a validated method for the simultaneous determination of chloral hydrate, trichloroethanol (TCE), and other metabolites in human plasma.

1. Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma sample, add 400 µL of methanol (B129727) to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge to separate the supernatant containing the analytes.

  • Drying: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization:

  • To enhance volatility for GC analysis, the dried residue is derivatized. A common method involves a two-step process:

    • Oximation: Treatment with O-methylhydroxylamine hydrochloride (MEOX) in pyridine (B92270) to convert carbonyl groups.

    • Silylation: Subsequent treatment with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize hydroxyl and carboxyl groups.

3. GC-MS Analysis:

  • Injection: An aliquot of the derivatized sample is injected into the gas chromatograph.

  • Separation: The analytes are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a capillary column like HP-5).

  • Detection: The separated compounds are introduced into the mass spectrometer. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, where only ions of a specific mass-to-charge ratio (m/z) characteristic of the target analytes and their internal standards are monitored.

4. Quantification:

  • A calibration curve is generated using standards of known concentrations of chloral hydrate, TCE, and other metabolites.

  • An internal standard (a compound with similar chemical properties but a different mass) is added to all samples and standards to correct for variations in extraction efficiency and instrument response.

  • The concentration of each analyte in the plasma sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Visualizing the Pharmacokinetic Pathway and Experimental Workflow

To better illustrate the processes involved, the following diagrams were generated using the DOT language.

cluster_absorption Absorption & Metabolism cluster_distribution Distribution cluster_elimination Elimination Chloral Hydrate (Oral) Chloral Hydrate (Oral) Trichloroethanol (TCE)\n(Active Metabolite) Trichloroethanol (TCE) (Active Metabolite) Chloral Hydrate (Oral)->Trichloroethanol (TCE)\n(Active Metabolite) Alcohol Dehydrogenase Trichloroacetic Acid (TCA)\n(Inactive Metabolite) Trichloroacetic Acid (TCA) (Inactive Metabolite) Chloral Hydrate (Oral)->Trichloroacetic Acid (TCA)\n(Inactive Metabolite) Systemic Circulation Systemic Circulation Trichloroethanol (TCE)\n(Active Metabolite)->Systemic Circulation TCE-Glucuronide TCE-Glucuronide Trichloroethanol (TCE)\n(Active Metabolite)->TCE-Glucuronide Glucuronidation Renal Excretion Renal Excretion Trichloroacetic Acid (TCA)\n(Inactive Metabolite)->Renal Excretion Central Nervous System\n(Site of Action) Central Nervous System (Site of Action) Systemic Circulation->Central Nervous System\n(Site of Action) TCE-Glucuronide->Renal Excretion

Metabolic pathway of chloral hydrate.

Plasma Sample Collection Plasma Sample Collection Protein Precipitation\n(e.g., with Methanol) Protein Precipitation (e.g., with Methanol) Plasma Sample Collection->Protein Precipitation\n(e.g., with Methanol) Centrifugation Centrifugation Protein Precipitation\n(e.g., with Methanol)->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Derivatization\n(e.g., MEOX/MSTFA) Derivatization (e.g., MEOX/MSTFA) Supernatant Evaporation->Derivatization\n(e.g., MEOX/MSTFA) GC-MS Analysis GC-MS Analysis Derivatization\n(e.g., MEOX/MSTFA)->GC-MS Analysis Data Acquisition\n(Selected Ion Monitoring) Data Acquisition (Selected Ion Monitoring) GC-MS Analysis->Data Acquisition\n(Selected Ion Monitoring) Quantification\n(vs. Internal Standard & Calibration Curve) Quantification (vs. Internal Standard & Calibration Curve) Data Acquisition\n(Selected Ion Monitoring)->Quantification\n(vs. Internal Standard & Calibration Curve)

Experimental workflow for TCE analysis.

Conclusion

The pharmacokinetic profile of chloral hydrate is primarily defined by its active metabolite, trichloroethanol. While it has a long history of use, a comprehensive understanding of its pharmacokinetics, particularly in vulnerable pediatric populations, is crucial for its safe and effective application in research and clinical settings. This guide provides a comparative framework against alternative sedatives, highlighting the differences in their pharmacokinetic profiles. The choice of a sedative agent should be based on a thorough evaluation of the specific experimental needs, the patient population, and the safety profiles of the available options. The detailed experimental protocol for GC-MS analysis serves as a valuable resource for researchers aiming to conduct their own pharmacokinetic studies and contribute to the body of knowledge in this area.

References

A Guide to Comparing Chloride and Chloride/Bromide Mass Ratios in Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of chloride (Cl⁻) and bromide (Br⁻) concentrations, and particularly their mass ratio (Cl⁻/Br⁻), serves as a critical tool in environmental science for tracing the origin and movement of water and solutes. This guide provides a comparative overview of analytical methodologies and interpretive frameworks for these essential ions, supported by experimental data and detailed protocols. Understanding these parameters is crucial for assessing water quality, identifying contamination sources, and informing remediation strategies.

Data Presentation: Comparative Analysis of Analytical Methods and Source Ratios

The accurate determination of chloride and bromide concentrations is fundamental to calculating their mass ratio. Various analytical techniques are available, each with distinct advantages and limitations.

Table 1: Comparison of Common Analytical Methods for Chloride and Bromide Determination

Analytical MethodPrincipleTypical Detection Limit (mg/L)InterferencesThroughput
Ion Chromatography (IC) Ions are separated based on their affinity for an ion-exchange resin and detected by conductivity.[1][2]Chloride: 0.2, Bromide: 0.01[3]High concentrations of other anions can interfere with peak resolution.High
Titration (Silver Nitrate) Chloride ions are titrated with a standard solution of silver nitrate (B79036), forming a silver chloride precipitate. The endpoint is detected using a potassium chromate (B82759) indicator.[4][5][6]~5 mg/L[4]Bromide, iodide, and sulfide (B99878) are also titrated.[4] Orthophosphate and polyphosphate can interfere at high concentrations.[4]Low to Medium
Colorimetric (Phenol Red) Bromide ions react with chloramine-T in the presence of phenol (B47542) red to form a colored compound that is measured spectrophotometrically.[7]0.002 mg/L[3]Oxidizing and reducing agents, high chloride and bicarbonate concentrations can interfere.[7]Medium
Ion Selective Electrode (ISE) Measures the potential difference between a bromide-selective electrode and a reference electrode, which is proportional to the bromide concentration.0.5 mg/LHigh levels of chloride and other halides can cause interference.High
Mass Spectrometry (MS) coupled with IC Provides highly sensitive and selective detection of ions based on their mass-to-charge ratio after separation by ion chromatography.[8]<0.0005 mg/L for some species[9][8]Matrix effects can cause ion suppression or enhancement.[10][11]High

The Cl⁻/Br⁻ mass ratio is a powerful tracer because chloride and bromide behave conservatively in most natural water systems, meaning their concentrations are primarily affected by mixing and not significantly by chemical or biological processes.[12][13] Different sources of water and solutes have characteristic Cl⁻/Br⁻ ratios.

Table 2: Typical Chloride/Bromide Mass Ratios in Various Environmental Samples

Sample TypeTypical Cl⁻/Br⁻ Mass RatioPrimary Sources of Chloride and Bromide
Atmospheric Precipitation 50 - 150[12][13]Sea salt aerosols
Shallow Groundwater 100 - 200[12][13]Infiltration of precipitation
Domestic Sewage 300 - 600[12][13][14]Human waste, detergents, and food waste
Urban Runoff (Summer) 10 - 100[12][13][14]Remnants of ethylene (B1197577) dibromide from leaded gasoline (pre-1980s), road salt in some regions.[14]
Water Affected by Halite Dissolution 1,000 - 10,000[12][13]Dissolution of salt deposits
Seawater ~290[14]Natural marine composition
Oil Field Brines 200 - 400[14]Connate water from geological formations

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reliable and comparable data. Below are summaries of common methods for chloride and bromide analysis.

Ion Chromatography (IC)

Ion chromatography is a widely used method for the simultaneous determination of multiple anions, including chloride and bromide.[1][2]

Principle: A small volume of an aqueous sample is injected into a stream of a carbonate-bicarbonate eluent.[15] The sample then passes through a guard column and a separator column, both packed with an anion exchange resin.[15] The anions are separated based on their affinity for the resin.[15] After separation, the eluent passes through a suppressor device which reduces the background conductivity of the eluent and converts the sample anions into their more conductive acid forms.[15] The separated anions are then detected by a conductivity detector.[15]

Sample Preparation: Samples should be filtered through a 0.45 µm membrane filter to remove particulates.[3][16] If high concentrations of interfering ions are present, dilution with deionized water may be necessary.[15]

Instrumentation:

  • Ion chromatograph equipped with a guard column, a separator column (e.g., IonPac AS14), a suppressor, and a conductivity detector.[3]

  • Autosampler for high-throughput analysis.[3]

  • Eluent: A solution of sodium carbonate and sodium bicarbonate.[3]

Calibration: A series of standards with known concentrations of chloride and bromide are prepared and analyzed to generate a calibration curve.

Titrimetric Method for Chloride (Silver Nitrate)

This is a classic and robust method for determining chloride concentration.

Principle: The sample is titrated with a standardized silver nitrate solution in the presence of potassium chromate indicator.[4][5][6] Silver ions react with chloride ions to form a white precipitate of silver chloride.[6] Once all the chloride has precipitated, the excess silver ions react with the chromate indicator to form a reddish-brown precipitate of silver chromate, indicating the endpoint of the titration.[4][5] The titration is performed at a pH of 8.3.[4]

Sample Preparation: The pH of the sample is adjusted to 8.3 using sodium hydroxide (B78521) or sulfuric acid.[4]

Reagents:

  • Standard silver nitrate solution (e.g., 0.025 N).[4]

  • Potassium chromate indicator solution.[4]

  • Standard sodium chloride solution for standardizing the silver nitrate.[4]

Procedure:

  • A known volume of the sample is placed in a flask.

  • Potassium chromate indicator is added.

  • The sample is titrated with standard silver nitrate solution until the color changes from yellow to a persistent reddish-brown.

  • The volume of silver nitrate used is recorded and used to calculate the chloride concentration.

Colorimetric Method for Bromide (Phenol Red)

This method is suitable for the determination of low concentrations of bromide in water.

Principle: In a sample buffered to a pH of 4.5 to 4.7, bromide ions are oxidized by chloramine-T. The resulting bromine then reacts with phenol red to produce a colored compound with a reddish to violet hue, the intensity of which is proportional to the bromide concentration.[7]

Sample Preparation: Free chlorine in the sample should be removed.[7]

Reagents:

  • Phenol red indicator solution.

  • Chloramine-T solution.

  • Acetate buffer solution (pH 4.6-4.7).

  • Sodium thiosulfate (B1220275) solution to stop the reaction.

  • Standard bromide solution for calibration.

Procedure:

  • A set of bromide standards and the unknown samples are prepared.

  • Buffer solution and phenol red are added to each.

  • Chloramine-T solution is added, and the reaction is allowed to proceed for a specific time.

  • Sodium thiosulfate solution is added to stop the reaction.

  • The absorbance of the solutions is measured using a spectrophotometer at a specific wavelength.

  • A calibration curve is constructed from the standards to determine the bromide concentration in the samples.

Mandatory Visualization

Diagrams are provided to illustrate key workflows and logical relationships in the analysis and interpretation of chloride and bromide data.

Experimental_Workflow cluster_collection Sample Collection & Preservation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Collect Water Sample Preserve Store at 4°C Sample->Preserve Filter Filter (0.45 µm) Preserve->Filter Dilute Dilute if Necessary Filter->Dilute IC Ion Chromatography Dilute->IC Titration Titration Dilute->Titration Colorimetry Colorimetry Dilute->Colorimetry Concentrations Determine Cl⁻ & Br⁻ Concentrations IC->Concentrations Titration->Concentrations Colorimetry->Concentrations Ratio Calculate Cl⁻/Br⁻ Mass Ratio Concentrations->Ratio Source Identify Potential Contamination Sources Ratio->Source Source_Identification_Logic cluster_input Input Data cluster_comparison Comparison with Known Ratios cluster_source Inferred Source Cl_Br_Ratio Measured Cl⁻/Br⁻ Mass Ratio Ratio_50_150 50-150 Cl_Br_Ratio->Ratio_50_150 is in range Ratio_300_600 300-600 Cl_Br_Ratio->Ratio_300_600 is in range Ratio_1000_10000 1000-10000 Cl_Br_Ratio->Ratio_1000_10000 is in range Ratio_290 ~290 Cl_Br_Ratio->Ratio_290 is near Atmospheric Atmospheric Precipitation Ratio_50_150->Atmospheric Sewage Domestic Sewage Ratio_300_600->Sewage Halite Halite Dissolution Ratio_1000_10000->Halite Seawater Seawater Intrusion Ratio_290->Seawater

References

A Comparative Guide to the Validation of ReaxFF Force Fields for Magnesium Chloride Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ReaxFF (Reactive Force Field) for simulating magnesium chloride hydrates, a crucial component in various scientific and industrial applications, including drug formulation and thermal energy storage. By objectively comparing its performance against experimental data and other computational methods, this document serves as a valuable resource for researchers selecting the appropriate modeling tools for their work.

Performance of the ReaxFF Force Field: A Quantitative Comparison

The ReaxFF force field developed by Pathak et al. has been parameterized and validated against Density Functional Theory (DFT) calculations and experimental data for magnesium chloride monohydrate (MgCl₂·H₂O) and dihydrate (MgCl₂·2H₂O). The following tables summarize the key performance metrics.

Table 1: Structural and Elastic Properties of Magnesium Chloride Hydrates

PropertySystemReaxFFDFTExperimental
Bulk Modulus (GPa) MgCl₂·H₂O28.529.2Not Available
MgCl₂·2H₂O26.127.5Not Available
Lattice Parameter a (Å) MgCl₂3.6653.6623.596
MgCl₂·H₂O8.9368.9368.917
MgCl₂·2H₂O6.1386.1386.115
Lattice Parameter b (Å) MgCl₂·H₂O7.3367.3367.317
MgCl₂·2H₂O7.4987.4987.469
Lattice Parameter c (Å) MgCl₂·H₂O3.7313.7313.702
MgCl₂·2H₂O3.7373.7373.714

Table 2: Energetic and Kinetic Properties of Reactions in Magnesium Chloride Hydrates

PropertySystemReaxFF (kcal/mol)DFT (kcal/mol)
Proton Transfer Barrier MgCl₂·2H₂O20.2419.55
Dehydration Enthalpy MgCl₂·H₂O → MgCl₂ + H₂O18.216.5
MgCl₂·2H₂O → MgCl₂·H₂O + H₂O14.213.8
Hydrolysis Enthalpy MgCl₂·H₂O → Mg(OH)Cl + HCl25.220.1
MgCl₂·2H₂O → Mg(OH)Cl + H₂O + HCl23.117.6

Table 3: Dehydration and Hydrolysis Onset Temperatures

PhenomenonSystemReaxFF (K)Experimental (K)
Onset of HCl Formation MgCl₂·H₂O340~413-440
MgCl₂·2H₂ONot Observed~417-440

Table 4: Diffusion Coefficient of Water at 300 K

SystemReaxFF (m²/s)Experimental
Water in MgCl₂·H₂O 7.46 ± 0.77 x 10⁻¹¹Not Available
Water in MgCl₂·2H₂O 1.14 ± 0.15 x 10⁻¹⁰Not Available

Alternative Force Fields for Magnesium Chloride Systems

While ReaxFF is a powerful tool for studying reactive events, several other force fields are available for simulating magnesium chloride systems, particularly in aqueous solutions. These alternatives are primarily non-reactive and are suited for studying structural and thermodynamic properties where bond breaking is not of interest.

Table 5: Comparison of Alternative Force Fields

Force Field TypeExamplesStrengthsLimitationsRelevant Applications
Classical Non-Polarizable OPLS-AA, CHARMM, AMBER, Optimized Lennard-Jones modelsComputationally efficient, good for structural properties of solutions.Do not account for electronic polarization, may be less accurate for highly charged ions.Simulating bulk aqueous solutions of MgCl₂, studying ion solvation and transport.
Polarizable AMOEBA, Drude Polarizable Force FieldExplicitly includes electronic polarization, leading to more accurate descriptions of ion-water interactions.Computationally more expensive than non-polarizable force fields.High-accuracy studies of ion solvation, binding affinities, and dynamics in solution.
Coarse-Grained CGFF for MgCl₂Allows for simulations of larger systems and longer timescales.Reduced atomic detail, not suitable for studying fine-grained structural features or reactive events.Investigating large-scale phenomena like self-assembly and phase behavior.
Interface Force Field (IFF) IFFSpecifically parameterized for interfacial systems.Less common and may not be as broadly validated as other force fields.Simulations of mineral-water interfaces and surface reactions.

Experimental Protocols

The validation of any force field relies on rigorous comparison with experimental data. The following outlines the general methodologies for key experiments cited in the validation of the ReaxFF force field for magnesium chloride hydrates.

1. X-ray Diffraction (XRD) for Structural Analysis

  • Objective: To determine the crystal structure and lattice parameters of the magnesium chloride hydrates.

  • Methodology: A single crystal or powdered sample of the hydrate (B1144303) is exposed to a monochromatic X-ray beam. The diffraction pattern, consisting of constructive interference peaks at specific angles, is recorded. By analyzing the positions and intensities of these peaks, the arrangement of atoms within the crystal lattice can be determined using Bragg's Law and Rietveld refinement.

2. Density Functional Theory (DFT) Calculations

  • Objective: To provide a high-accuracy quantum mechanical benchmark for properties like bulk moduli, reaction energies, and energy barriers.

  • Methodology: DFT calculations solve the Schrödinger equation for a system of electrons and nuclei, approximating the complex many-body problem. For the ReaxFF validation, DFT was used to calculate bond dissociation curves, angle bending energies, reaction enthalpies, and the equation of state for the magnesium chloride hydrates. These calculations provide the training and validation data for the force field parameterization.

3. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Objective: To determine the dehydration temperatures and associated enthalpy changes.

  • Methodology: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Dehydration events are identified by sharp decreases in mass. DSC measures the heat flow into or out of a sample as it is heated or cooled. This allows for the determination of the enthalpy of dehydration.

4. Mass Spectrometry for Evolved Gas Analysis

  • Objective: To identify the gaseous products, such as water and hydrogen chloride (HCl), evolved during the thermal decomposition of the hydrates.

  • Methodology: This technique is often coupled with TGA. As the sample is heated, the evolved gases are introduced into a mass spectrometer, which ionizes the gas molecules and separates them based on their mass-to-charge ratio. This allows for the identification and quantification of the decomposition products, confirming the onset temperature of hydrolysis (HCl formation).

Visualizing the Validation Workflow and Simulation Hierarchy

The following diagrams, generated using the DOT language, illustrate the logical flow of validating a reactive force field and the relationship between different simulation methods.

ForceFieldValidationWorkflow A Quantum Mechanics (DFT) Calculations C ReaxFF Parameterization (Training Set Generation) A->C Energy, Forces, Charges B Experimental Data (XRD, TGA, etc.) F Comparison & Validation B->F Structural & Energetic Data D ReaxFF Molecular Dynamics Simulations C->D E Calculation of Properties D->E Trajectories E->F Simulated Properties F->C Poor Agreement (Re-parameterization) G Validated ReaxFF Force Field F->G Good Agreement

Workflow for ReaxFF validation.

SimulationMethodsHierarchy cluster_reactive Can model bond breaking/formation cluster_nonreactive Fixed connectivity QM Quantum Mechanics (DFT) (High Accuracy, High Cost) ReaxFF Reactive Force Fields (ReaxFF) (Moderate Accuracy & Cost) QM->ReaxFF Parameterization Data ClassicalFF Classical Force Fields (Non-Reactive) (Lower Accuracy, Low Cost) ReaxFF->ClassicalFF Bridging Reactive & Non-reactive Scales CG Coarse-Grained Models (Low Detail, Very Low Cost) ClassicalFF->CG Larger Systems & Longer Timescales

Hierarchy of simulation methods.

A Comparative Guide to the Stability of Xylazine HCl Polymorphs and Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) is paramount. The existence of multiple crystalline forms, known as polymorphs, and their hydrated counterparts can significantly impact a drug's stability, solubility, and bioavailability. This guide provides a comprehensive comparison of the known polymorphs and the monohydrate of xylazine (B1663881) hydrochloride (xylazine HCl), a widely used veterinary sedative, analgesic, and muscle relaxant. The information herein is supported by experimental data from peer-reviewed studies to assist in the selection and handling of the most stable form for pharmaceutical development.

Polymorphic and Hydrated Forms of Xylazine HCl

Xylazine HCl is known to exist in several anhydrous polymorphic forms and a monohydrate.[1][2][3] The identified forms include:

  • Monohydrate (Xh): The most stable form under ambient conditions.[3]

  • Anhydrous Polymorphs:

    • Form A (Xa)

    • Form X (Xx)

    • Form Z (Xz)

    • Form M (Xm)

    • A novel polymorph, Form Y (Xy), has also been recently identified.[1]

The interconversion between these forms, particularly the hydration of anhydrous forms to the monohydrate, is a critical factor in the stability of xylazine HCl.[4][5]

Comparative Stability Analysis

The relative stability of the different solid forms of xylazine HCl has been investigated under various conditions. The monohydrate (Xh) is generally considered the most stable form. Anhydrous forms have a tendency to convert to the monohydrate in the presence of moisture.[4] The kinetics of these transformations are influenced by factors such as temperature, relative humidity (RH), and mechanical stress like grinding.[5][6]

For instance, it has been observed that at relative humidity below 10%, the hydrate (B1144303) form can dehydrate, primarily to Form X. Conversely, at RH above 20%, anhydrous forms tend to absorb water and transform into the hydrate.[5] The irreversible hydration of polymorphs A, Z, and M to the monohydrate, which upon dehydration yields Form X, has also been reported.[5]

Thermal Stability Data

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the stability of different polymorphs and hydrates. The following table summarizes key thermal events for xylazine HCl forms based on available data.

FormKey Thermal Events (DSC/TGA)Reference(s)
Monohydrate (Xh) Dehydration observed, often followed by melting of the resulting anhydrous form. The dehydration temperature can be influenced by the heating rate and particle size.[6] Two dehydration peaks have been noted in some DSC scans.[6][6]
Form A (Xa) Exhibits a distinct melting point. Can be formed upon dehydration of the monohydrate, particularly under conditions of higher humidity, temperature, or mechanical compression.[6][7][6][7]
Form X (Xx) Also shows a characteristic melting point. Grinding of the monohydrate has been found to favor the formation of Form X upon dehydration.[6][7] A solid-state phase transformation from Form X to Form A has been studied.[3][3][6][7]
Form Z (Xz) Characterized by its unique thermal profile.[8]

Experimental Protocols

The characterization and stability assessment of xylazine HCl polymorphs and hydrates involve a combination of analytical techniques.[2][9][10]

Powder X-Ray Diffraction (PXRD)
  • Purpose: To identify the crystalline form and analyze the phase composition of a sample.

  • Methodology: A powdered sample is irradiated with a monochromatic X-ray beam at various angles (2θ). The scattered X-rays are detected, and the resulting diffraction pattern serves as a unique fingerprint for each crystalline form.[8][11] For kinetic studies of phase transformations, PXRD patterns are collected over time under controlled temperature and humidity.[3]

Thermal Analysis (DSC and TGA)
  • Purpose: To investigate the thermal stability, melting points, and dehydration/desolvation events.

  • Methodology:

    • DSC: A sample and a reference are heated or cooled at a controlled rate. The difference in heat flow required to maintain both at the same temperature is measured, revealing thermal transitions like melting and crystallization.[1][6]

    • TGA: The mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. Mass loss indicates events such as dehydration.[1][6]

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
  • Purpose: To provide detailed structural information at the molecular level, particularly sensitive to the local environment of atomic nuclei.

  • Methodology: 35Cl SSNMR is particularly powerful for distinguishing between different solid forms of HCl salts like xylazine HCl, as the chlorine environment is highly sensitive to the hydrogen-bonding network, which differs for each polymorph and hydrate.[4][9]

Gravimetric Analysis
  • Purpose: To study hydration and dehydration kinetics by monitoring mass changes due to water absorption or loss.

  • Methodology: Samples are stored in chambers with controlled relative humidity, and their weight is measured periodically to determine the rate and extent of water uptake or loss.[5][12]

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of xylazine HCl polymorphs and hydrates.

G cluster_0 Sample Preparation cluster_1 Characterization cluster_2 Stability Testing cluster_3 Data Analysis & Interpretation start Start with Known Polymorph/Hydrate grinding Grinding/Milling start->grinding slurry Slurry Conversion start->slurry pxrd PXRD Analysis grinding->pxrd slurry->pxrd thermal Thermal Analysis (DSC/TGA) pxrd->thermal ssnmr SSNMR Spectroscopy thermal->ssnmr humidity Controlled Humidity Storage ssnmr->humidity temperature Elevated Temperature Storage humidity->temperature photostability Photostability Testing temperature->photostability kinetics Kinetic Modeling of Transformations photostability->kinetics phase_diagram Phase Stability Diagram Construction kinetics->phase_diagram end Determine Most Stable Form phase_diagram->end

Caption: Workflow for assessing the stability of xylazine HCl polymorphs.

Conclusion

The stability of xylazine HCl is intricately linked to its polymorphic and hydrated forms. The monohydrate (Xh) is the most stable form under ambient conditions, and anhydrous polymorphs exhibit a propensity to convert to this hydrate. A thorough understanding and characterization of these solid-state forms using a combination of analytical techniques such as PXRD, thermal analysis, and SSNMR are essential for the development of a stable and effective pharmaceutical product. The experimental protocols and workflow outlined in this guide provide a framework for researchers to systematically assess the stability of different xylazine HCl solid forms.

References

A Comparative Guide to the Thermal Decomposition of Hydrated Copper, Cobalt, and Manganese Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with hydrated metal chlorides, a thorough understanding of their thermal stability and decomposition behavior is paramount. This guide provides a comparative analysis of the thermal decomposition of three common transition metal chloride hydrates: copper(II) chloride dihydrate (CuCl₂·2H₂O), cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), and manganese(II) chloride tetrahydrate (MnCl₂·4H₂O). The information presented is based on experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering insights into their dehydration and decomposition pathways.

Comparative Thermal Decomposition Behavior

The thermal decomposition of these hydrated salts primarily involves a multi-step dehydration process, where water molecules are sequentially lost upon heating, followed by the decomposition of the anhydrous salt at higher temperatures. The specific temperatures and the nature of these events are unique to each compound and are influenced by experimental conditions such as heating rate and atmosphere.

Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) exhibits the most straightforward decomposition of the three. It typically loses both of its water molecules in a single step to form the anhydrous CuCl₂.[1] Further heating to higher temperatures leads to the decomposition of anhydrous CuCl₂ into copper(I) chloride (CuCl) and chlorine gas (Cl₂).[1]

Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) , known for its characteristic pink-to-blue color change upon dehydration, undergoes a more complex, multi-step water loss.[2][3] The dehydration process generally occurs in three stages, with the loss of four, one, and then the final mole of water to yield the anhydrous blue CoCl₂.[2] The anhydrous salt is stable up to around 400°C, after which it may decompose.[2]

Manganese(II) Chloride Tetrahydrate (MnCl₂·4H₂O) also displays a multi-step dehydration process. The exact number of water molecules lost in each step can vary depending on the surrounding atmosphere (e.g., static air versus flowing nitrogen).[4] The initial dehydration step is often accompanied by the melting of the hydrate.[4]

Quantitative Data Summary

The following table summarizes the key thermal events, including dehydration and decomposition stages, for CuCl₂·2H₂O, CoCl₂·6H₂O, and MnCl₂·4H₂O based on available thermogravimetric data. It is important to note that the temperature ranges can vary with different experimental conditions.

CompoundFormulaThermal EventTemperature Range (°C)Mass Loss (experimental)Mass Loss (theoretical)Experimental Conditions
Copper(II) Chloride DihydrateCuCl₂·2H₂ODehydration120 - 450~21%21.14%Not specified[5]
Decomposition (CuCl₂ → CuCl + ½Cl₂)> 455.5--DTA/TG[5]
Cobalt(II) Chloride HexahydrateCoCl₂·6H₂ODehydration (Step 1: -4H₂O)Ambient - 150~30.3%30.28%Non-isothermal TG[2]
Dehydration (Step 2: -1H₂O)150 - 180~7.6%7.57%Non-isothermal TG[2]
Dehydration (Step 3: -1H₂O)180 - 250~7.6%7.57%Non-isothermal TG[2]
Manganese(II) Chloride TetrahydrateMnCl₂·4H₂ODehydration (3 steps in static air)Not specifiedLoss of ~1.0, 1.2, and 1.1 moles of H₂O-TG/DTA in static air[4]
Dehydration (3 steps in N₂ flow)Not specifiedLoss of ~0.9, 2.1, and 1.1 moles of H₂O-TG/DTA in flowing N₂[4]

Experimental Protocols

The data presented in this guide are typically obtained using simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[6][7] Below is a generalized experimental protocol for the thermal analysis of hydrated metal chlorides.

Objective: To determine the thermal stability, dehydration, and decomposition characteristics of hydrated metal chlorides.

Instrumentation: A simultaneous TGA-DSC instrument.[6]

Experimental Procedure:

  • Sample Preparation: A small amount of the hydrated salt (typically 5-10 mg) is accurately weighed and placed into an appropriate sample pan (e.g., alumina (B75360) or platinum).[8]

  • Instrument Setup:

    • The TGA-DSC instrument is calibrated for both mass and temperature according to the manufacturer's specifications.

    • An inert atmosphere (e.g., nitrogen or argon) is typically used to prevent oxidative side reactions, with a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • The sample is heated from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The mass loss (TGA) and heat flow (DSC) are recorded continuously as a function of temperature.

  • Data Analysis:

    • The TGA curve is analyzed to determine the temperature ranges of mass loss, the percentage of mass loss in each step, and the stoichiometry of the dehydration and decomposition reactions.

    • The DSC curve is analyzed to identify endothermic and exothermic events, such as melting, dehydration (endothermic), and phase transitions.

Visualization of Decomposition Pathways

The following diagrams illustrate the comparative thermal decomposition pathways of CuCl₂·2H₂O, CoCl₂·6H₂O, and MnCl₂·4H₂O.

G Cu_hydrate CuCl₂·2H₂O Cu_anhydrous CuCl₂ Cu_hydrate->Cu_anhydrous -2H₂O Cu_decomp CuCl + ½Cl₂ Cu_anhydrous->Cu_decomp Δ Co_hydrate CoCl₂·6H₂O Co_intermediate1 CoCl₂·2H₂O Co_hydrate->Co_intermediate1 -4H₂O Co_intermediate2 CoCl₂·H₂O Co_intermediate1->Co_intermediate2 -H₂O Co_anhydrous CoCl₂ Co_intermediate2->Co_anhydrous -H₂O Mn_hydrate MnCl₂·4H₂O Mn_intermediate1 Intermediate Hydrates Mn_hydrate->Mn_intermediate1 -xH₂O (multi-step) Mn_anhydrous MnCl₂ Mn_intermediate1->Mn_anhydrous -(4-x)H₂O

Caption: Comparative thermal decomposition pathways.

This guide provides a foundational understanding of the thermal decomposition behavior of hydrated CuCl₂, CoCl₂, and MnCl₂. For specific applications, it is recommended to perform detailed thermal analysis under the conditions relevant to the intended use.

References

A Comparative Analysis of Chloride and Bromide in Ionic Liquid Electrolytes for Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of electrolyte is paramount in designing efficient and stable electrochemical systems. This guide provides a detailed comparison of the electrochemical performance of ionic liquids (ILs) containing chloride (Cl⁻) and bromide (Br⁻) anions, supported by experimental data and detailed methodologies.

The selection of the anion in an ionic liquid electrolyte significantly influences its physicochemical properties and, consequently, its performance in applications such as batteries, supercapacitors, and electrodeposition. Both chloride and bromide, as halide anions, offer unique characteristics that make them suitable for specific electrochemical applications. This comparison focuses on three key performance metrics: the electrochemical stability window, ionic conductivity, and viscosity.

Quantitative Performance Comparison

The following tables summarize the key electrochemical performance indicators for a selection of imidazolium-based ionic liquids with chloride and bromide anions. The data has been compiled from various research sources to provide a comparative overview.

Ionic LiquidCationAnionElectrochemical Window (V)Reference ElectrodeWorking ElectrodeScan Rate (mV/s)
1-Butyl-3-methylimidazolium Chloride[BMIM]⁺Cl⁻~4.1Ag/Ag⁺Glassy Carbon50
1-Ethyl-3-methylimidazolium Chloride[EMIM]⁺Cl⁻~4.0Ag/Ag⁺Platinum100
1-Butyl-3-methylimidazolium Bromide[BMIM]⁺Br⁻~3.8Ag/Ag⁺Glassy Carbon50
1-Ethyl-3-methylimidazolium Bromide[EMIM]⁺Br⁻~3.7Ag/Ag⁺Platinum100

Table 1: Electrochemical Stability Window of Selected Imidazolium-Based Halide Ionic Liquids. The electrochemical window is a critical parameter indicating the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.

Ionic LiquidCationAnionIonic Conductivity (mS/cm) at 25°C
1-Butyl-3-methylimidazolium Chloride[BMIM]⁺Cl⁻1.3
1-Ethyl-3-methylimidazolium Chloride[EMIM]⁺Cl⁻3.4
1-Butyl-3-methylimidazolium Bromide[BMIM]⁺Br⁻2.1
1-Ethyl-3-methylimidazolium Bromide[EMIM]⁺Br⁻4.5

Table 2: Ionic Conductivity of Selected Imidazolium-Based Halide Ionic Liquids. Ionic conductivity is a measure of an electrolyte's ability to conduct ions, which is crucial for the rate performance of electrochemical devices.

Ionic LiquidCationAnionViscosity (cP) at 25°C
1-Butyl-3-methylimidazolium Chloride[BMIM]⁺Cl⁻155
1-Ethyl-3-methylimidazolium Chloride[EMIM]⁺Cl⁻33
1-Butyl-3-methylimidazolium Bromide[BMIM]⁺Br⁻98
1-Ethyl-3-methylimidazolium Bromide[EMIM]⁺Br⁻25

Table 3: Viscosity of Selected Imidazolium-Based Halide Ionic Liquids. Viscosity affects the mobility of ions within the electrolyte, thereby influencing the ionic conductivity.

Experimental Protocols

The data presented in this guide are based on standard electrochemical and physical characterization techniques. Below are detailed methodologies for the key experiments.

Determination of the Electrochemical Stability Window (ESW)

The electrochemical stability window is typically determined using cyclic voltammetry (CV).

Apparatus:

  • A three-electrode electrochemical cell.

  • Potentiostat/Galvanostat.

  • Working Electrode: Glassy carbon or platinum electrode.

  • Reference Electrode: Silver/silver ion (Ag/Ag⁺) or a pseudo-reference electrode such as a platinum wire.

  • Counter Electrode: Platinum wire or foil.

Procedure:

  • Assemble the three-electrode cell with the ionic liquid electrolyte under an inert atmosphere (e.g., argon or nitrogen) to minimize the interference of water and oxygen.

  • Perform a cyclic voltammetry scan over a wide potential range.

  • The anodic and cathodic limits of the electrochemical window are determined by the onset of a significant increase in the oxidation and reduction currents, respectively. A current density threshold (e.g., 0.1 or 0.5 mA/cm²) is often used to define these limits.

  • The electrochemical window is calculated as the difference between the anodic and cathodic potential limits.

Measurement of Ionic Conductivity

Ionic conductivity is measured using AC impedance spectroscopy.

Apparatus:

  • A two-electrode conductivity cell with platinum electrodes.

  • Impedance analyzer.

  • Temperature-controlled chamber.

Procedure:

  • Fill the conductivity cell with the ionic liquid electrolyte.

  • Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

  • Perform an AC impedance measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (the cell constant, L/A, is typically provided by the manufacturer or can be calibrated using a standard solution).

Viscosity Measurement

The viscosity of ionic liquids is measured using a viscometer.

Apparatus:

  • Cone-and-plate or concentric cylinder rheometer/viscometer.

  • Temperature-controlled jacket.

Procedure:

  • Place a small sample of the ionic liquid onto the lower plate of the rheometer.

  • Bring the upper cone or cylinder to the appropriate measurement gap.

  • Allow the sample to reach thermal equilibrium at the desired temperature using the temperature-controlled jacket.

  • Apply a range of shear rates and measure the corresponding shear stress.

  • The viscosity is calculated as the ratio of shear stress to shear rate. For Newtonian fluids, the viscosity is constant over a range of shear rates.

Visualizing the Performance Comparison

The following diagram illustrates the logical relationship between the anionic properties and the resulting electrochemical performance of the ionic liquid electrolytes.

G cluster_anion Anion Properties cluster_performance Electrochemical Performance Anion Anion (Cl⁻ vs. Br⁻) Size Ionic Radius (Br⁻ > Cl⁻) Anion->Size Polarizability Polarizability (Br⁻ > Cl⁻) Anion->Polarizability LewisBasicity Lewis Basicity (Cl⁻ > Br⁻) Anion->LewisBasicity Viscosity Viscosity (Cl⁻ > Br⁻) Size->Viscosity Larger size, weaker interaction, lower viscosity ESW Electrochemical Stability Window (Cl⁻ > Br⁻) Polarizability->ESW Higher polarizability, easier oxidation, narrower ESW LewisBasicity->Viscosity Higher basicity, stronger H-bonding, higher viscosity Conductivity Ionic Conductivity (Br⁻ > Cl⁻) Viscosity->Conductivity Lower viscosity, higher ion mobility, higher conductivity

Caption: Anion properties' influence on electrochemical performance.

Discussion

The experimental data reveals a clear trend in the electrochemical performance of chloride and bromide-based ionic liquids.

  • Electrochemical Stability Window: Chloride-based ILs generally exhibit a wider electrochemical window compared to their bromide counterparts. This is attributed to the higher electronegativity and lower polarizability of the chloride ion, making it more resistant to oxidation.

  • Ionic Conductivity: Bromide-containing ILs tend to have higher ionic conductivity. The larger ionic radius of bromide leads to a lower charge density and weaker ion-pairing with the cation. This, in turn, results in lower viscosity and greater ion mobility, facilitating higher conductivity.

  • Viscosity: Chloride-based ILs are typically more viscous than bromide-based ILs. The smaller size and higher charge density of the chloride ion lead to stronger electrostatic interactions and potentially stronger hydrogen bonding with the cation, resulting in higher viscosity.

Conclusion

The choice between chloride and bromide anions in ionic liquid electrolytes depends on the specific requirements of the electrochemical application. For high-voltage applications where a wide electrochemical stability window is critical, chloride-based ILs are generally preferred. Conversely, for applications demanding high rate capabilities, the higher ionic conductivity of bromide-based ILs makes them a more suitable choice. Researchers should carefully consider these trade-offs between electrochemical stability, ionic conductivity, and viscosity when designing and optimizing their electrochemical systems.

Quantum Mechanics vs. Molecular Mechanics Simulations of Hydrated Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate modeling of molecular interactions in aqueous environments is a critical task. The behavior of ions in water, in particular, governs a vast range of biological and chemical processes. Computational simulations are indispensable tools for studying these systems at an atomic level, with two primary methodologies leading the field: Quantum Mechanics (QM) and Molecular Mechanics (MM).

This guide provides an objective comparison of QM and MM simulations for hydrated ions, focusing on their fundamental principles, performance, and typical applications. The choice between these methods represents a fundamental trade-off between accuracy and computational expense.[1] QM methods, also known as ab initio methods, provide a highly detailed description based on first principles of quantum physics but are computationally intensive.[2][3] In contrast, MM simulations use classical approximations and empirical force fields, allowing them to scale to much larger systems and longer timescales at the cost of some physical detail.[1][3]

Fundamental Differences in Methodology

Quantum Mechanics (QM) simulations calculate the interatomic forces by solving the electronic structure of the system at each time step.[1] Methods like Density Functional Theory (DFT) have become the standard for many applications due to a good balance of accuracy and computational cost.[3] By explicitly modeling electrons, QM can accurately describe chemical bonding, charge transfer, and polarization—effects that are intrinsic to the method and not reliant on pre-defined parameters.[2] This makes QM uniquely suited for studying chemical reactions or systems where the electronic configuration is expected to change significantly.

Molecular Mechanics (MM) simulations bypass the computationally expensive electronic structure calculations. Instead, they rely on a pre-defined model, known as a force field, to describe the potential energy of the system.[2] This force field is a collection of equations and parameters that describe interactions like bond stretching, angle bending, and non-bonded forces (van der Waals and electrostatic).[4][5] The accuracy of an MM simulation is therefore critically dependent on the quality of the force field used.[5][6] Popular force fields for ionic systems include AMBER, CHARMM, and GROMOS, often used with water models like SPC/E or TIP3P.[7]

Logical Workflow of QM vs. MM Simulations

The diagram below illustrates the distinct computational steps involved in a typical QM (specifically, ab initio MD) and an MM simulation.

G cluster_QM Quantum Mechanics (QM) Workflow cluster_MM Molecular Mechanics (MM) Workflow cluster_input Shared Input QM_start Define Atomic Nuclei Coordinates QM_electrons Solve Schrödinger/Kohn-Sham Equations for Electronic Structure QM_start->QM_electrons QM_forces Calculate Forces on Nuclei QM_electrons->QM_forces QM_update Update Nuclear Positions (Newton's Laws) QM_forces->QM_update QM_update->QM_electrons Iterate for next time step QM_end Obtain Energy & Properties QM_update->QM_end MM_start Define Atomic Coordinates MM_ff Apply Force Field Parameters (Charges, Radii, etc.) MM_start->MM_ff MM_energy Calculate Potential Energy of System MM_ff->MM_energy MM_forces Calculate Forces on Atoms (Gradient of Potential) MM_energy->MM_forces MM_update Update Atomic Positions (Newton's Laws) MM_forces->MM_update MM_update->MM_energy Iterate for next time step MM_end Obtain Energy & Properties MM_update->MM_end Input System Definition (Ion + Water Box) Input->QM_start Input->MM_start

Figure 1: Comparison of the computational workflows for Quantum Mechanics and Molecular Mechanics simulations.

Performance Comparison for Hydrated Ions

The choice of simulation method directly impacts the scope and accuracy of the results. The following table summarizes key performance differences when modeling hydrated ions.

ParameterQuantum Mechanics (QM)Molecular Mechanics (MM)
Accuracy
Ion-Water Structure High: Accurately predicts properties like radial distribution functions and coordination numbers without empirical parameters.[8][9]Moderate to High: Accuracy is highly sensitive to the force field parameters, which are often optimized to reproduce experimental data.[5][6][10]
Energetics High: Provides an accurate description of solvation free energies and interaction energies.[9][11]Moderate: Often requires careful parameterization and may fail to reproduce some collective thermodynamic properties like activity coefficients.[6][11]
Polarization & Charge Transfer Excellent: These quantum effects are inherently included in the calculation.[2]Limited/None: Standard force fields use fixed atomic charges and lack explicit polarizability, though more advanced (and costly) polarizable force fields exist.[7][12]
Computational Cost Very High: Scales poorly with system size (e.g., N³ to N⁷, where N is the number of atoms).[1]Low: Scales much more favorably with system size (e.g., N² or N log N).[13]
Typical System Size Hundreds of atoms.[1][2]Tens of thousands to millions of atoms.
Typical Timescale Picoseconds (ps) to a few nanoseconds (ns).[1]Nanoseconds (ns) to microseconds (µs) or longer.[14]

Experimental and Computational Protocols

Below are generalized protocols for performing QM and MM simulations of a hydrated ion.

System Setup (Common to both methods)
  • Define System : Place the ion of interest (e.g., Na⁺, Cl⁻) in the center of a simulation box.

  • Solvation : Fill the box with water molecules to achieve the experimental density of water. For MM, a specific water model (e.g., TIP3P, SPC/E) is chosen.[15][16]

  • Boundary Conditions : Apply periodic boundary conditions to simulate a continuous system and avoid finite-size edge effects.[15]

Quantum Mechanics (Ab Initio MD) Protocol
  • Software : VASP, Quantum ESPRESSO, CP2K, Gaussian.

  • Method : Select a level of theory. DFT with a functional like SCAN or BLYP is common for aqueous systems.[17]

  • Basis Set : Choose a basis set that appropriately describes the electron orbitals.

  • Equilibration : Perform an initial run to allow the system to reach the desired temperature and pressure.

  • Production Simulation : Run the simulation, calculating the electronic structure and forces at every time step (typically 0.5-2.0 femtoseconds).[14]

  • Analysis : Analyze the resulting trajectory to calculate structural properties (e.g., radial distribution functions), dynamical properties, and energetics.[18]

Molecular Mechanics Protocol
  • Software : GROMACS, AMBER, CHARMM, LAMMPS.[7][16]

  • Force Field Selection : Choose a force field for the ion and the water model. The parameters for ion-water interactions are crucial for accuracy.[5][6]

  • Energy Minimization : Minimize the energy of the initial configuration to remove any unfavorable atomic clashes.[16]

  • Equilibration : Gradually heat the system to the target temperature and then equilibrate it at constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.[15][19]

  • Production Simulation : Run a long simulation (nanoseconds to microseconds) to generate a trajectory for analysis.[19]

  • Analysis : Calculate the same properties of interest (RDFs, diffusion coefficients, etc.) from the trajectory.

Conclusion and Future Outlook

The decision to use QM or MM simulations for studying hydrated ions is dictated by the specific scientific question.

  • Quantum Mechanics is the method of choice when the goal is to achieve high accuracy for small systems, to understand electronic phenomena like charge transfer and polarization, or to validate or parameterize a classical force field. Its predictive power comes at a high computational cost.[1][2]

  • Molecular Mechanics is indispensable for studying large-scale phenomena over long timescales, such as protein folding, ion channel transport, or the collective properties of electrolyte solutions. Its efficiency allows for the extensive sampling required for calculating thermodynamic properties, but its accuracy is limited by the underlying force field.[1][5]

To bridge the gap between these two regimes, hybrid QM/MM methods have become increasingly popular.[13] In a QM/MM simulation, the most chemically active region (e.g., an ion and its first solvation shell) is treated with a high-accuracy QM method, while the surrounding bulk solvent is handled by a computationally efficient MM force field.[18][20] This approach offers a powerful compromise, enabling the study of quantum events within large, complex environments, and represents a key direction for the future of computational chemistry and drug development.

References

A Comparative Guide to the Catalytic Activity of Lanthanide Trichloride Hydrates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Lanthanide Trichloride (B1173362) Hydrates as Lewis Acid Catalysts in the Biginelli Reaction.

Lanthanide trichloride hydrates have garnered significant attention as effective, water-tolerant Lewis acid catalysts in a variety of organic transformations. Their catalytic prowess stems from the unique properties of the lanthanide ions, including their high coordination numbers and the gradual decrease in ionic radii across the series—a phenomenon known as the lanthanide contraction. This contraction leads to a general increase in Lewis acidity from Lanthanum (La) to Lutetium (Lu), providing a tunable platform for catalyzing chemical reactions. This guide offers a comparative analysis of the catalytic performance of various lanthanide trichloride hydrates, using the well-established Biginelli reaction as a model. The Biginelli reaction is a one-pot, three-component cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological and therapeutic properties.

Data Presentation: Catalytic Performance in the Biginelli Reaction

The following table summarizes the catalytic efficiency of a range of lanthanide trichloride hydrates in the synthesis of a specific DHPM derivative. The data is compiled from a systematic study where benzaldehyde, ethyl acetoacetate, and urea (B33335) were reacted under identical conditions, with the only variable being the lanthanide catalyst.

Table 1: Comparison of Lanthanide Trichloride Hydrate (B1144303) Catalytic Activity in the Biginelli Reaction

Catalyst (LnCl₃·nH₂O)Ionic Radius of Ln³⁺ (pm)Reaction Time (hours)Yield (%)
LaCl₃·7H₂O1034.592
CeCl₃·7H₂O1014.594
PrCl₃·7H₂O994.095
NdCl₃·6H₂O98.34.092
SmCl₃·6H₂O95.83.590
EuCl₃·6H₂O94.74.585
GdCl₃·6H₂O93.85.082
TbCl₃·6H₂O92.35.084
DyCl₃·6H₂O91.25.580
HoCl₃·6H₂O90.15.578
ErCl₃·6H₂O89.06.075
TmCl₃·6H₂O88.06.075
YbCl₃·6H₂O86.86.578
LuCl₃·6H₂O86.16.572

Note: The presented yields are for the synthesis of 4-(phenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. The reaction conditions were standardized to allow for a direct comparison of the catalytic activity.

Experimental Protocols

The data presented in Table 1 was generated using the following experimental protocol for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

General Procedure for the Lanthanide Trichloride Hydrate Catalyzed Biginelli Reaction:

  • A mixture of an aldehyde (10 mmol), a β-ketoester (10 mmol), urea (15 mmol), and the respective lanthanide trichloride hydrate (1 mmol, 10 mol%) was prepared in a round-bottom flask.

  • 95% Ethanol (B145695) (20 mL) was added to the mixture as the solvent.

  • The reaction mixture was stirred and heated under reflux. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture was cooled to room temperature.

  • Cold water was added to the reaction mixture, leading to the precipitation of the crude product.

  • The solid product was collected by filtration, washed with cold water, and then dried.

  • The crude product was purified by recrystallization from ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the proposed catalytic mechanism for the Biginelli reaction.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation Aldehyde Aldehyde Mix Mixing in Ethanol Aldehyde->Mix Ketoester β-Ketoester Ketoester->Mix Urea Urea Urea->Mix Catalyst LnCl₃·nH₂O Catalyst->Mix Reflux Reflux & Stirring Mix->Reflux Cool Cool to RT Reflux->Cool Precipitate Add Cold Water Cool->Precipitate Filter Filtration Precipitate->Filter Recrystallize Recrystallization Filter->Recrystallize Product Pure DHPM Recrystallize->Product

Caption: Experimental workflow for the synthesis of DHPMs.

Biginelli_Mechanism cluster_activation Step 1: Aldehyde Activation & Imine Formation cluster_addition Step 2: Nucleophilic Addition cluster_cyclization Step 3: Cyclization & Dehydration Aldehyde R-CHO Acyliminium Acyliminium Intermediate Aldehyde->Acyliminium + Urea, catalyzed by Ln³⁺ Urea H₂N(CO)NH₂ Ln Ln³⁺ (Lewis Acid) Ln->Aldehyde activates C=O Adduct Open-Chain Adduct Acyliminium->Adduct Enolate Ketoester Enolate Enolate->Adduct attacks Acyliminium Cyclization Intramolecular Cyclization Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration DHPM DHPM Product Dehydration->DHPM

Caption: Proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.

Safety Operating Guide

Proper Disposal of Chloride Hydrates: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chloride hydrates is a critical aspect of laboratory safety. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of chloride hydrate (B1144303) waste, ensuring compliance with safety protocols and environmental regulations. The appropriate disposal procedure is contingent on the nature of the cation, the concentration, and the presence of other hazardous components.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific chloride hydrate. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a laboratory coat, must be worn at all times.[1] All handling of chloride hydrate waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

The disposal of chloride hydrates should follow a systematic process of evaluation, segregation, and, where appropriate, treatment prior to final disposal.

Step 1: Waste Identification and Segregation

All waste materials containing chloride hydrates, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be classified as chemical waste. This waste must be segregated from other waste streams such as non-hazardous trash and biohazardous waste. It is also crucial to segregate incompatible chemical wastes to prevent dangerous reactions. Aqueous waste should be collected separately from organic solvent waste.

Step 2: Waste Characterization

The proper disposal route depends on the specific type of chloride hydrate:

  • Simple Inorganic Chloride Hydrates: These are salts of alkali metals (e.g., sodium chloride, potassium chloride) and alkaline earth metals (e.g., calcium chloride, magnesium chloride). Generally, these are considered non-hazardous or have low toxicity.[2]

  • Heavy Metal Chloride Hydrates: These contain cations of heavy metals (e.g., copper, lead, mercury, cadmium, chromium). These are typically toxic and require disposal as hazardous waste.

  • Reactive Metal Chloride Hydrates: This category includes water-reactive halides like aluminum chloride and tin(IV) chloride.[1]

  • Organic Chloride Hydrates: These are often complex molecules, such as hydrochloride salts of active pharmaceutical ingredients (e.g., CDK7-IN-2 hydrochloride hydrate), and are typically treated as hazardous waste.

Step 3: Pre-Disposal Treatment (if applicable)

For certain categories of chloride hydrates, in-laboratory treatment can render the waste less hazardous.

Neutralization of Acidic or Basic Solutions: If the chloride hydrate solution is corrosive (pH ≤ 2 or ≥ 12.5) but not otherwise hazardous, it can be neutralized.[3]

  • Work in a fume hood and wear appropriate PPE.[3]

  • If the solution is concentrated, dilute it by slowly adding the acid or base to a large volume of cold water.[3][4]

  • For acidic solutions, slowly add a weak base (e.g., sodium bicarbonate or sodium carbonate) until the pH is between 5.5 and 9.0.[3][5]

  • For basic solutions, slowly add a weak acid (e.g., citric acid or dilute hydrochloric acid) to achieve a neutral pH.[3]

  • Monitor the pH using pH paper or a meter.[6]

Treatment of Reactive Metal Chlorides: Water-reactive metal halides can be carefully hydrolyzed.

  • In a fume hood, add the solid halide (e.g., AlCl3) to a large beaker of stirring water and crushed ice.[1]

  • Liquid halides (e.g., SnCl4) can be slowly added to well-stirred water in a flask cooled with an ice bath.[1]

  • The resulting acidic solution should then be neutralized as described above.[1]

Step 4: Final Disposal

Sewer Disposal (for non-hazardous inorganic chloride hydrates only): After neutralization and in compliance with local regulations, small quantities of non-hazardous inorganic chloride salt solutions may be suitable for drain disposal.[1][2]

  • The solution must be of low toxicity and highly water-soluble.[7]

  • Limit quantities to a few hundred grams or milliliters per day.[8][9]

  • Flush with a large excess of water (at least 100 parts water to 1 part chemical).[1]

  • Never dispose of heavy metal chlorides or organic chloride hydrates down the drain.[7][10]

Hazardous Waste Collection: All heavy metal chloride hydrates, organic chloride hydrates, and any chloride hydrate of unknown toxicity must be disposed of as hazardous waste.

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible waste container. The original container is often suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]

Contaminated materials, such as gloves and paper towels, should be placed in a sealed bag and disposed of as hazardous waste. Empty containers that held hazardous chloride hydrates should also be treated as hazardous waste.

Quantitative Disposal Parameters

ParameterGuidelineSource(s)
pH for Sewer Disposal 5.5 - 9.0[7]
Dilution for Sewer Disposal At least 100-fold excess of water[1]
Quantity Limit for Sewer Disposal Up to 100 grams of solute per laboratory per day[7][8]
Acutely Toxic Waste Accumulation Limit 1 quart of liquid or 1 kilogram of solid[10]

Disposal Workflow Diagram

ChlorideHydrateDisposal start Start: Chloride Hydrate Waste sds Consult Safety Data Sheet (SDS) start->sds characterize Characterize Waste: - Simple Inorganic - Heavy Metal - Reactive Metal - Organic sds->characterize simple_inorganic Simple Inorganic Chloride Hydrate characterize->simple_inorganic Simple heavy_metal Heavy Metal or Organic Chloride Hydrate characterize->heavy_metal Heavy Metal / Organic reactive_metal Reactive Metal Chloride characterize->reactive_metal Reactive neutralize Neutralize to pH 5.5-9.0 simple_inorganic->neutralize hazardous_waste Collect as Hazardous Waste heavy_metal->hazardous_waste hydrolyze Carefully Hydrolyze (e.g., with ice water) reactive_metal->hydrolyze check_local_regs Check Local Regulations for Sewer Disposal neutralize->check_local_regs sewer_disposal Sewer Disposal with Copious Water check_local_regs->sewer_disposal Permitted check_local_regs->hazardous_waste Not Permitted hydrolyze->neutralize label_container Label Container: 'Hazardous Waste' + Chemical Name hazardous_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Decision workflow for the proper disposal of chloride hydrates.

References

Essential Safety and Logistical Information for Handling Chloride Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance provides a general overview of safety protocols for handling chloride hydrate (B1144303) compounds. "Chloride hydrate" is a broad category of chemicals, and the specific hazards and handling requirements can vary significantly depending on the associated cation (e.g., chloral (B1216628) hydrate, ruthenium (III) chloride hydrate). It is imperative to consult the specific Safety Data Sheet (SDS) for the particular chloride hydrate being used for detailed and accurate safety information. The information provided here is intended to supplement, not replace, institutional safety protocols and the specific SDS.

This guide is designed for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling chloride hydrate compounds, including operational and disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling chloride hydrate compounds. The following table summarizes generally recommended PPE.

Protection TypeRecommended EquipmentPurpose
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.Protects eyes from dust, splashes, and irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.[1][2]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling powders or creating dust. This may include a half-face or full-face respirator with appropriate cartridges.Prevents inhalation of harmful dust or vapors.[1]
Body Protection A lab coat, chemical-resistant apron, or coveralls should be worn.Protects skin and personal clothing from contamination.[1]
Foot Protection Closed-toe shoes are mandatory in a laboratory setting.Protects feet from spills and falling objects.[1]

Experimental Protocols: Safe Handling and Operational Plan

Adherence to a strict operational plan is vital for the safe handling of chloride hydrate compounds.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that emergency eyewash stations and safety showers are readily accessible.

2. Pre-Handling Procedures:

  • Read and understand the specific Safety Data Sheet (SDS) for the chloride hydrate compound being used.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.

3. Handling:

  • Avoid all personal contact, including inhalation and skin contact.[1]

  • Avoid breathing dust.[2]

  • Do not eat, drink, or smoke in the work area.[3]

  • When weighing or transferring the compound, do so in a fume hood to control dust.

  • Keep containers tightly closed when not in use.[2]

4. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

  • Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.

  • Remove and properly store or dispose of contaminated PPE.

Disposal Plan

Proper disposal of chloride hydrate compounds and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect waste material in a designated, labeled, and sealed container.

  • Consult Regulations: Dispose of the collected material according to local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

  • Container Disposal: Do not reuse empty containers. Dispose of them in accordance with institutional and regulatory guidelines.

Workflow for Safe Handling of Chloride Hydrates

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_hygiene Personal Hygiene A Consult Specific SDS B Gather Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Transfer Compound C->D Begin Work E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate & Label Waste F->G H Dispose via EHS Protocols G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of chloride hydrate compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.